molecular formula C9H17NO4 B038371 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid CAS No. 124072-61-3

3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid

Cat. No.: B038371
CAS No.: 124072-61-3
M. Wt: 203.24 g/mol
InChI Key: BBIFRGBXCKOUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid is a high-purity, specialty building block extensively used in synthetic organic chemistry and drug discovery research. This compound serves as a key precursor for the introduction of a β-amino acid moiety featuring a protected methylamino group. The tert-butoxycarbonyl (Boc) group provides excellent stability under a wide range of reaction conditions while being readily cleavable under mild acidic conditions, allowing for selective deprotection in complex multi-step syntheses.

Properties

IUPAC Name

3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10(4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIFRGBXCKOUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375434
Record name N-(tert-Butoxycarbonyl)-N-methyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124072-61-3
Record name N-(tert-Butoxycarbonyl)-N-methyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylamino)propanoic acid, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Boc-N-methyl-β-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Significance and Synthetic Overview

N-Boc-N-methyl-β-alanine is a specialized amino acid derivative of significant interest to researchers and professionals in drug development and peptide synthesis.[1][2] The incorporation of an N-methyl group can profoundly influence the biological activity and pharmacokinetic properties of peptides, often enhancing their stability against enzymatic degradation and improving cell permeability.[1][2] The tert-butoxycarbonyl (Boc) protecting group provides robust, acid-labile protection of the amine, making it an ideal building block for both solid-phase and solution-phase synthesis.[]

This guide provides an in-depth analysis of the primary synthetic pathways to N-Boc-N-methyl-β-alanine. It moves beyond simple procedural lists to explore the underlying chemical principles and strategic considerations behind each route. We will dissect three core strategies: the "Protect-then-Alkylate" approach starting from β-alanine, the "Direct Protection" of N-methyl-β-alanine, and a "De Novo" synthesis from fundamental precursors. Each pathway is evaluated for its efficiency, scalability, and reagent considerations, providing the reader with the necessary framework to select the optimal route for their specific research and development needs.

Strategic Decision-Making: Choosing a Synthetic Route

The selection of a synthetic pathway is governed by several factors: the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling specific reagents. The following sections detail the three most viable strategies, each with distinct advantages and challenges.

Pathway I: Synthesis via N-Methylation of N-Boc-β-alanine (The "Protect-then-Alkylate" Strategy)

This two-step approach is often employed when β-alanine is a more readily available or cost-effective starting material than its N-methylated counterpart. The strategy hinges on first protecting the primary amine with a Boc group, followed by selective methylation of the resulting carbamate's nitrogen.

Causality and Mechanism
  • Boc Protection: The synthesis commences with the protection of the amino group of β-alanine using di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically performed in an aqueous solvent mixture (e.g., dioxane/water or THF/water) under basic conditions (e.g., NaOH).[4][5] The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the electrophilic carbonyl carbons of (Boc)₂O.

  • N-Methylation: The subsequent N-methylation of N-Boc-β-alanine is the critical step. It requires a strong base, such as sodium hydride (NaH), to deprotonate the weakly acidic N-H bond of the Boc-protected amine. This generates a potent nucleophile that readily attacks a methylating agent, typically methyl iodide (MeI), via an SN2 reaction. An interesting mechanistic insight is that in the presence of NaH, the carboxylate group can form a chelate with the Na⁺ ion, which sterically shields it from undesired side reactions and directs the methylation to the nitrogen atom.[6]

Experimental Workflow: Pathway I

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Methylation A β-Alanine B N-Boc-β-alanine A->B (Boc)₂O, NaOH THF/H₂O C N-Boc-β-alanine D N-Boc-N-methyl-β-alanine (Final Product) C->D 1. NaH, THF 2. CH₃I

Caption: Workflow for the "Protect-then-Alkylate" strategy.

Detailed Protocol: Pathway I

Step 1: Synthesis of N-Boc-β-alanine

  • Dissolve β-alanine (1.0 eq) in a 1:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydroxide (NaOH, 1.5 eq) and stir until fully dissolved.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.[5]

  • Remove the THF under reduced pressure.

  • Wash the remaining aqueous solution with a nonpolar solvent like petroleum ether to remove unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with a 4 M HCl solution at 0 °C.

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-β-alanine, which is often a colorless oil or white solid.

Step 2: Synthesis of N-Boc-N-methyl-β-alanine

  • Under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of N-Boc-β-alanine (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction back to 0 °C and add methyl iodide (CH₃I, 2.0 eq) dropwise.

  • Let the reaction proceed at room temperature overnight.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography (silica gel) to obtain pure N-Boc-N-methyl-β-alanine.

Pathway II: Synthesis via Boc Protection of N-methyl-β-alanine (The "Direct Protection" Strategy)

This is the most straightforward and efficient pathway, contingent on the commercial availability and affordability of the N-methyl-β-alanine starting material.[7] It involves a single, high-yielding protection step.

Causality and Mechanism

The mechanism is identical to the first step of Pathway I. The secondary amine of N-methyl-β-alanine acts as a nucleophile, attacking the (Boc)₂O reagent in the presence of a base. This one-step transformation is highly efficient and avoids the use of hazardous reagents like NaH and methyl iodide.

Experimental Workflow: Pathway II

G cluster_0 Single Step: Boc Protection A N-methyl-β-alanine B N-Boc-N-methyl-β-alanine (Final Product) A->B (Boc)₂O, NaOH THF/H₂O

Caption: Workflow for the "Direct Protection" strategy.

Detailed Protocol: Pathway II
  • Dissolve N-methyl-β-alanine (1.0 eq) in a 1:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydroxide (NaOH, 1.5 eq) and stir until dissolved.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Work up the reaction as described in Pathway I, Step 1 (steps 6-10) to isolate the final product, N-Boc-N-methyl-β-alanine.

Pathway III: Synthesis via Michael Addition (The "De Novo" Strategy)

This pathway constructs the N-methyl-β-alanine backbone from simple, inexpensive precursors before Boc protection. The core reaction is a Michael (conjugate) addition of methylamine to an acrylate ester.

Causality and Mechanism
  • Michael Addition: Methylamine, a potent nucleophile, attacks the electrophilic β-carbon of the α,β-unsaturated system of methyl acrylate. This 1,4-conjugate addition is a highly efficient method for forming the C-N bond at the β-position.

  • Saponification: The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base like NaOH or KOH. This is a standard saponification reaction.

  • Boc Protection: The final step is the protection of the secondary amine with (Boc)₂O, as detailed in the previous pathways.

Experimental Workflow: Pathway III

G A Methyl Acrylate + Methylamine B Methyl 3-(methylamino)propanoate A->B Michael Addition C N-methyl-β-alanine B->C Saponification (NaOH) D N-Boc-N-methyl-β-alanine (Final Product) C->D Boc Protection ((Boc)₂O)

Caption: Workflow for the "De Novo" Michael addition strategy.

Detailed Protocol: Pathway III

Step 1: Synthesis of Methyl 3-(methylamino)propanoate

  • Cool a solution of methylamine (e.g., 40% in water, 1.2 eq) in methanol to 0 °C.

  • Slowly add methyl acrylate (1.0 eq) dropwise to the methylamine solution.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of methyl acrylate.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess methylamine, yielding the crude ester, which can often be used directly in the next step.

Step 2: Saponification to N-methyl-β-alanine

  • Dissolve the crude ester from Step 1 in methanol.

  • Add an aqueous solution of NaOH (1.5 eq) and stir the mixture at room temperature overnight.

  • Neutralize the reaction mixture with HCl to pH ~7.

  • Concentrate the solution to dryness. The resulting solid will be a mixture of N-methyl-β-alanine and NaCl. This mixture can sometimes be carried forward to the next step, or the amino acid can be purified by crystallization or ion-exchange chromatography.

Step 3: Boc Protection

  • Follow the protocol outlined in Pathway II, using the crude or purified N-methyl-β-alanine from the previous step. Adjust stoichiometry based on the purity of the starting material.

Comparative Analysis of Synthesis Pathways

FeaturePathway I: Protect-then-AlkylatePathway II: Direct ProtectionPathway III: De Novo (Michael Add.)
Starting Material β-AlanineN-methyl-β-alanineMethyl Acrylate, Methylamine
Number of Steps 213
Key Reagents (Boc)₂O, NaH , CH₃I (Boc)₂O, NaOHNaOH, (Boc)₂O
Reagent Hazards High (NaH is pyrophoric, CH₃I is a toxic alkylating agent)LowLow to Moderate
Pros - Uses inexpensive β-alanine.[8] - Well-established chemistry.- Highest efficiency and yield. - Simplest procedure. - Avoids hazardous reagents.- Extremely low-cost starting materials. - Highly scalable.
Cons - Requires handling of hazardous and moisture-sensitive reagents. - Requires inert atmosphere techniques. - Two distinct reaction and purification steps.- Dependent on the cost and availability of N-methyl-β-alanine.- Multi-step process increases labor. - Intermediate purification may be required, potentially lowering overall yield.

Downstream Processing: Purification and Characterization

Purification: The final product, N-Boc-N-methyl-β-alanine, is an acidic compound that is typically purified by one of two methods:

  • Crystallization: If the crude product is of sufficient purity, it can be crystallized from a suitable solvent system, such as ethyl acetate/hexanes.

  • Silica Gel Chromatography: For less pure samples, column chromatography is effective. A gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase, is used to elute the product and prevent tailing on the silica gel.

Characterization: The identity and purity of the synthesized N-Boc-N-methyl-β-alanine should be confirmed using standard analytical techniques.

  • ¹H NMR: Proton NMR is used to confirm the structure. Expected signals include the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the N-methyl protons (singlet, ~2.9 ppm), and the two methylene groups of the β-alanine backbone (triplets, ~2.5 and ~3.4 ppm).[5][9]

  • ¹³C NMR: Carbon NMR will show characteristic peaks for the carbonyls (acid and carbamate), the quaternary carbon and methyls of the Boc group, the N-methyl carbon, and the two backbone carbons.

  • Mass Spectrometry (MS): ESI-MS will confirm the molecular weight of the compound (C₉H₁₇NO₄, MW: 203.24 g/mol ).

Conclusion and Future Outlook

The synthesis of N-Boc-N-methyl-β-alanine can be approached through several viable pathways. For laboratories prioritizing speed, simplicity, and safety, the Direct Protection (Pathway II) of commercially available N-methyl-β-alanine is unequivocally the superior choice. When cost is the primary driver and the necessary starting material is unavailable or expensive, the Protect-then-Alkylate (Pathway I) or the De Novo (Pathway III) strategies become attractive alternatives. Pathway I is a reliable two-step sequence but requires careful handling of hazardous reagents. Pathway III offers the lowest material cost but at the expense of increased procedural complexity and time. The selection of the optimal route is therefore a strategic decision, balancing material cost, operational simplicity, safety, and scale, empowering researchers to efficiently produce this valuable building block for advanced peptide and pharmaceutical development.

References

  • Malkov, A. V., Vranková, K., Černý, M., & Kočovský, P. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 74(15), 5540–5543. [Link]
  • ResearchGate. (2005). Synthesis of N-( tert -Butoxycarbonyl)-β-Iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural α-Amino Acids via Palladium Catalyzed Cross Coupling Reactions.
  • Reddy, K. L., Adiyala, P. R., & Chou, S. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 14(12), 3134–3137. [Link]
  • PubChem. (n.d.). N-((1,1-dimethylethoxy)carbonyl)-beta-alanine.
  • Kim, J., & Lee, D. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(21), 10956–10963. [Link]
  • Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine.
  • Google Patents. (2021). CN109369442B - Preparation method of beta-N-methylamino-L-alanine.
  • PubChem. (n.d.). N-(tert-Butoxycarbonyl)-N-methyl-D-alanine.
  • The Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
  • Frontiers. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. [Link]
  • ResearchGate. (2015). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
  • Aapptec Peptides. (n.d.). Boc-MeAla-OH [16948-16-6].
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056).
  • PubMed Central. (2018). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent.
  • ChemBK. (2024, April 10). N-Boc-N-methyl-L-alanine.
  • PubChem. (n.d.). N-methyl-beta-alanine.
  • Google Patents. (2021). CN113548977A - Process for producing N-methyl-beta-alanine derivative.
  • Google Patents. (1963). US3105092A - Purification of beta-alanine.
  • ResearchGate. (2005). BETA-ALANINE A NEW IMPURITY FOUND IN COMMERCIAL BATCHES OF FMOC-AMINO ACIDS DERIVATIVES.
  • Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 94, 372–387. [Link]
  • Aapptec Peptides. (n.d.). Boc-beta-Ala-OH [3303-84-2].
  • Fisher Scientific. (n.d.). N-Boc-N-methyl-L-alanine, 98%.

Sources

3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid CAS number 124072-61-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic Acid (CAS 124072-61-3)

Introduction

This compound, also known by its synonym N-Boc-N-methyl-β-alanine, is a synthetic amino acid derivative of significant interest in the fields of medicinal chemistry and peptide science.[1] Its structure is characterized by a propanoic acid backbone, a secondary amine that is N-methylated, and the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This unique combination of features makes it a valuable building block for the synthesis of complex organic molecules, particularly peptidomimetics and other drug candidates.[2] The Boc group provides a robust yet readily cleavable protecting element, enabling chemists to perform selective modifications at other parts of a molecule without unintended reactions at the amine.[1] This guide provides a detailed examination of its properties, synthesis, applications, and handling protocols for researchers and drug development professionals.

Physicochemical Properties & Specifications

N-Boc-N-methyl-β-alanine is typically a white to off-white solid, soluble in polar organic solvents.[1] Its key physical and chemical properties are summarized below, providing the foundational data required for its use in synthetic applications.

PropertyValueSource(s)
CAS Number 124072-61-3[3]
Molecular Formula C₉H₁₇NO₄[1][3]
Molecular Weight 203.24 g/mol [3][4]
Melting Point 59-62 °C[4][5][6]
Boiling Point 307.4 ± 21.0 °C at 760 mmHg[4]
Density 1.1 ± 0.1 g/cm³[7]
Appearance White to off-white solid[1]
SMILES CC(C)(C)OC(=O)N(C)CCC(=O)O[1]

The Strategic Role of N-Boc Protection and N-Methylation

The utility of this compound in organic synthesis stems directly from its structural features. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in peptide synthesis.[8] Its purpose is to render the nitrogen nucleophile inert to prevent it from participating in unwanted side reactions during subsequent synthetic steps, such as amide bond formation. The Boc group is stable under a wide range of conditions but can be selectively removed under acidic conditions, a process known as deprotection.[9]

The N-methyl group is also critically important. Incorporating N-methylated amino acids into peptides is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based drugs.[2] N-methylation can increase a peptide's resistance to enzymatic degradation by proteases, improve its membrane permeability, and constrain its conformational flexibility, which can lead to higher receptor affinity and selectivity.[2]

Protection_Concept cluster_0 Unprotected Amine cluster_1 Protection Step cluster_2 Deprotection Step Unprotected R₂NH (Reactive Nucleophile) Protected R₂N-Boc (Inert/Protected) Unprotected->Protected Protection BocAnhydride Boc₂O (Protecting Agent) BocAnhydride->Protected Deprotected R₂NH₂⁺ (Reactive Again) Protected->Deprotected Deprotection Acid Acid (e.g., TFA) (Deprotection Agent) Acid->Deprotected Synthesis_Workflow Start Boc-β-alanine NaH 1. NaH in THF, 0°C (Deprotonation) Start->NaH MeI 2. CH₃I (Methylation) NaH->MeI Workup 3. Aqueous Work-up & Acidification MeI->Workup End N-Boc-N-methyl-β-alanine (Final Product) Workup->End Peptide_Incorporation cluster_0 Step 1: Deprotection cluster_1 Step 2: Coupling PeptideResin H₂N-AA₂-Resin CoupledPeptide Boc-N(Me)βAla-AA₂-Resin (Elongated Chain) PeptideResin->CoupledPeptide Amide Bond Formation OurAA N-Boc-N-methyl-β-alanine (Activated) OurAA->CoupledPeptide Deprotection_Mechanism BocAmine R₂N-Boc Protonated R₂N-Boc(H⁺) (Protonated Carbonyl) BocAmine->Protonated + H⁺ (TFA) Carbocation t-Butyl Cation + Carbamic Acid Protonated->Carbocation Cleavage FinalAmine R₂NH₂⁺ (Deprotected Amine) Carbocation->FinalAmine Decarboxylation Gas CO₂ + Isobutylene (Byproducts) Carbocation->Gas

Sources

N-Boc-N-methyl-β-alanine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Boc-N-methyl-β-alanine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on N-Boc-N-methyl-β-alanine. It delves into the core physicochemical properties, applications, and experimental considerations for this versatile synthetic amino acid derivative.

Introduction: A Unique Building Block for Peptide and Small Molecule Synthesis

N-Boc-N-methyl-β-alanine is a non-proteinogenic amino acid derivative that has garnered significant interest in medicinal chemistry and drug development. Its structure incorporates two key modifications to the natural amino acid β-alanine: a tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen and a methyl group also attached to the nitrogen.

The Boc group provides a stable, acid-labile protecting group essential for controlled, stepwise peptide synthesis.[1] The N-methylation is of particular importance; it imparts unique conformational constraints and metabolic stability to peptides and peptidomimetics. This modification can enhance a drug candidate's oral bioavailability and in vivo half-life by rendering the adjacent peptide bond resistant to enzymatic degradation by proteases. Consequently, N-Boc-N-methyl-β-alanine serves as a crucial building block for creating novel therapeutic agents with improved pharmacokinetic profiles.[1][2]

Core Physicochemical and Identification Properties

A thorough understanding of the physicochemical properties of N-Boc-N-methyl-β-alanine is fundamental for its effective use in synthesis and research. These properties dictate its solubility, reactivity, and storage requirements.

Table 1: Identification and Physicochemical Properties of N-Boc-N-methyl-β-alanine

PropertyValueSource(s)
IUPAC Name 3-[(tert-Butoxycarbonyl)(methyl)amino]propanoic acid[3]
Synonyms Boc-N-methyl-b-alanine[3]
CAS Number 124072-61-3[3]
Molecular Formula C₉H₁₇NO₄[3][4][5]
Molecular Weight 203.24 g/mol [3][4]
Appearance White to off-white powder[5]
Melting Point 88-94 °C[1]
SMILES CC(C)(C)OC(=O)N(C)CCC(=O)O[3]
Storage Conditions Store at 2°C - 8°C[3]
Structural Diagram

The unique arrangement of the Boc protecting group and the N-methyl group is central to the molecule's utility in chemical synthesis.

Caption: Chemical structure of N-Boc-N-methyl-β-alanine.

Applications in Peptide Synthesis and Drug Discovery

The primary application of N-Boc-N-methyl-β-alanine is as a specialized building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

  • Peptide Synthesis: It is used to introduce N-methylated β-alanine residues into a peptide sequence. This modification is a key strategy in peptidomimetic design to enhance metabolic stability and influence peptide conformation. The N-methyl group sterically hinders the amide bond, making it less susceptible to cleavage by peptidases.[1][2]

  • Drug Development: In medicinal chemistry, this compound is used to create analogs of biologically active peptides or small molecules. By replacing a standard amino acid with N-Boc-N-methyl-β-alanine, researchers can fine-tune the pharmacological properties of a lead compound, potentially improving its potency, selectivity, and duration of action.[2]

  • Scaffold for Novel Compounds: Beyond peptides, it serves as a versatile scaffold for synthesizing complex organic molecules and novel chemical entities for screening in drug discovery programs.[3]

Experimental Protocol: Incorporation into a Peptide Chain via SPPS

The following is a generalized, self-validating protocol for the incorporation of N-Boc-N-methyl-β-alanine into a peptide sequence using Boc-chemistry solid-phase peptide synthesis (SPPS).

Rationale: Boc-SPPS relies on a strong acid, typically trifluoroacetic acid (TFA), for the deprotection of the temporary Nα-Boc group, while the side-chain protecting groups and the linkage to the resin are stable to these conditions. The free amine is then neutralized before coupling the next amino acid.

Materials:

  • N-Boc-N-methyl-β-alanine

  • Peptide synthesis resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Dimethylformamide (DMF)

Workflow:

SPPS_Workflow start Start: Resin-Bound Peptide deprotection Step 1: Boc Deprotection (TFA in DCM) start->deprotection wash1 Step 2: Washing (DCM, DMF) deprotection->wash1 neutralization Step 3: Neutralization (DIEA in DMF) wash1->neutralization wash2 Step 4: Washing (DMF) neutralization->wash2 coupling Step 5: Coupling (N-Boc-N-methyl-β-alanine, HBTU, DIEA in DMF) wash2->coupling wash3 Step 6: Washing (DMF, DCM) coupling->wash3 end_cycle Repeat Cycle for Next Amino Acid wash3->end_cycle end_cycle->deprotection Next Cycle cleavage Final Step: Cleavage from Resin (e.g., HF or TFMSA) end_cycle->cleavage Final Cycle end Purified N-methylated Peptide cleavage->end

Caption: Workflow for Boc-SPPS incorporating N-Boc-N-methyl-β-alanine.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes in the reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes. Drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Self-Validation: A small aliquot can be tested with chloranil to confirm the presence of a free secondary amine.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual acid and TFA salts.

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the neutralization step.

    • Causality: This step is crucial to ensure the newly exposed amine is in its free base form, which is necessary for the subsequent nucleophilic attack during the coupling reaction.

  • Washing: Wash the resin with DMF (3x) to remove excess DIEA.

  • Coupling:

    • In a separate vial, pre-activate N-Boc-N-methyl-β-alanine (3 equivalents relative to resin loading) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Self-Validation: Monitor the reaction completion using a qualitative test like the Kaiser test (note: as a secondary amine, it will yield a reddish-brown color, not the typical blue).

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) followed by DCM (3x) to remove unreacted reagents.

  • Cycle Repetition: The peptide-resin is now ready for the next deprotection and coupling cycle.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling N-Boc-N-methyl-β-alanine.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Handling: Avoid dust formation.[6] Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[6]

  • Storage: Keep the container tightly closed in a dry, well-ventilated place.[8] Recommended storage is refrigerated at 2-8°C.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[6][7]

Conclusion

N-Boc-N-methyl-β-alanine is a high-value chemical reagent for advanced peptide synthesis and medicinal chemistry. Its unique N-methylated structure provides a strategic tool for enhancing the drug-like properties of peptide-based therapeutics. The protocols and data presented in this guide offer a foundational framework for the successful application of this compound in research and development settings, enabling the creation of next-generation therapeutics with improved stability and efficacy.

References

  • PubChem. (n.d.). N-(tert-Butoxycarbonyl)-N-methyl-D-alanine.
  • PubChem. (n.d.). N-((1,1-dimethylethoxy)carbonyl)-beta-alanine.
  • AAPPTec. (n.d.). Safety Data Sheet: Boc-β-HAla-OH.
  • Chemcasts. (n.d.). Thermophysical Properties of BOC-β-alanine.

Sources

solubility of N-Boc-N-methyl-β-alanine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of N-Boc-N-methyl-β-alanine in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

N-(tert-butoxycarbonyl)-N-methyl-β-alanine, hereafter referred to as N-Boc-N-methyl-β-alanine, is a non-natural, N-protected amino acid derivative. Its unique structure, featuring both a bulky lipophilic protecting group and a polar carboxylic acid, makes it a critical building block in the synthesis of complex peptides and pharmaceutical intermediates.[1] An in-depth understanding of its solubility in various organic solvents is not merely academic; it is a cornerstone for practical success in the laboratory and in process scale-up. This guide provides a comprehensive analysis of the physicochemical properties governing the solubility of N-Boc-N-methyl-β-alanine, offers a predictive framework for its behavior in common organic solvents, and details a robust experimental protocol for its quantitative determination.

The choice of solvent directly impacts reaction kinetics, purification efficiency (e.g., chromatography and crystallization), and the overall yield and purity of the final product. For researchers in drug development and peptide synthesis, a precise grasp of solubility is essential for designing efficient, reproducible, and scalable synthetic routes.

Physicochemical Profile of N-Boc-N-methyl-β-alanine

The solubility of a compound is intrinsically linked to its molecular structure. N-Boc-N-methyl-β-alanine is an amphiphilic molecule, possessing distinct hydrophobic and hydrophilic regions that dictate its interaction with different solvents.

PropertyValueReference
Molecular Formula C₉H₁₇NO₄[1]
Molecular Weight 203.24 g/mol [1]
IUPAC Name 3-[(tert-Butoxycarbonyl)(methyl)amino]propanoic acid[1]
Appearance White to off-white solid[2]

The key structural features influencing its solubility are:

  • The tert-Butoxycarbonyl (Boc) Group: This bulky, nonpolar group provides significant lipophilicity, promoting solubility in less polar organic solvents through van der Waals interactions.

  • The N-Methyl Group: The methylation of the nitrogen atom removes the potential for it to act as a hydrogen bond donor, a modification that can subtly alter its solubility profile compared to its non-methylated counterpart.

  • The Carboxylic Acid Group (-COOH): This is the primary polar, hydrophilic functional group. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen), enabling strong interactions with polar solvents.

The interplay between the large, hydrophobic Boc group and the polar carboxylic acid is the central factor governing its solubility profile.

Caption: Key molecular features governing solubility.

Theoretical Framework and Predicted Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. Solvents that can effectively replicate the types of intermolecular forces present in the solute will be most effective at dissolving it.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the carboxylic acid group of N-Boc-N-methyl-β-alanine. The alcohol's hydroxyl group can act as both a donor and acceptor, effectively solvating the polar head of the molecule. The alkyl portion of the alcohol can also interact favorably with the Boc group. Therefore, good solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents possess dipoles and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. However, they lack a hydrogen bond-donating group. While solubility is generally expected to be good, it may be less than in polar protic solvents. The large nonpolar region of the molecule will interact well with solvents like THF.

  • Nonpolar Solvents (e.g., Hexanes, Toluene): These solvents primarily interact through weak van der Waals forces. While they can solvate the large Boc group, they are ineffective at solvating the highly polar carboxylic acid moiety. This energetic mismatch typically leads to poor solubility.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can act as very weak hydrogen bond donors. They offer a balance, capable of interacting with both the lipophilic Boc group and, to a lesser extent, the carboxylic acid. Good to moderate solubility is expected, making them common choices for reactions involving Boc-protected amino acids.[2]

Qualitative Solubility Profile

The following table provides a predicted qualitative solubility profile at ambient temperature. This should be used as a guide and confirmed experimentally.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding with the carboxylic acid.
Polar Aprotic DMF, DMSO, THF, Ethyl AcetateHigh to ModerateGood dipole interactions and H-bond acceptance.[2]
Chlorinated Dichloromethane (DCM), ChloroformHighEffective solvation of the entire molecule.[2]
Aromatic TolueneLowFavorable interaction with Boc group, but poor solvation of the carboxylic acid.
Aliphatic Hexanes, HeptaneVery LowIneffective at solvating the polar carboxylic acid group.
Aqueous WaterInsolubleThe large, hydrophobic Boc group dominates, leading to insolubility.[2]

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative data, a standardized experimental protocol is required. The equilibrium (or thermodynamic) solubility shake-flask method is a reliable and widely accepted technique.

Objective

To determine the equilibrium solubility of N-Boc-N-methyl-β-alanine in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment
  • N-Boc-N-methyl-β-alanine (≥98% purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (±0.01 mg)

  • 2 mL glass vials with PTFE-lined caps

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • HPLC system with a suitable detector (e.g., UV or ELSD) or another quantitative method like UPLC-MS.

cluster_prep Preparation cluster_equil Equilibration cluster_process Sample Processing cluster_analysis Analysis A Add excess solid N-Boc-N-methyl-β-alanine to vial B Add known volume of solvent A->B C Seal and place on orbital shaker (e.g., 24-48h at 25°C) B->C n=3 per solvent D Centrifuge to pellet undissolved solid C->D E Withdraw supernatant D->E F Filter through 0.22 µm PTFE syringe filter E->F G Dilute sample with mobile phase F->G H Quantify concentration via HPLC against a calibration curve G->H I Calculate solubility (mg/mL) H->I

Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of N-Boc-N-methyl-β-alanine (e.g., 20-30 mg, ensuring solid is visible after equilibration) to a series of 2 mL glass vials.

    • Accurately pipette a known volume (e.g., 1.0 mL) of each selected solvent into the corresponding vials. Prepare each solvent in triplicate for statistical validity.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour.

    • Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the excess, undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a clean pipette.

    • Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a stock solution of N-Boc-N-methyl-β-alanine in a suitable solvent (e.g., methanol or acetonitrile) and generate a multi-point calibration curve (e.g., 5-6 concentration levels).

    • Accurately dilute the filtered sample with a suitable solvent to fall within the linear range of the calibration curve.

    • Analyze the diluted samples and calibration standards using a validated HPLC method.

    • Determine the concentration of the saturated solution from the calibration curve.

  • Data Analysis:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

    • Report the average solubility and standard deviation for the triplicate samples for each solvent.

Conclusion

N-Boc-N-methyl-β-alanine exhibits a nuanced solubility profile governed by the amphiphilic nature of its structure. It demonstrates high solubility in polar protic and chlorinated solvents, moderate to high solubility in polar aprotic solvents, and very poor solubility in nonpolar and aqueous media. While theoretical predictions provide a strong starting point, precise, quantitative data derived from robust experimental protocols, such as the shake-flask method detailed herein, are indispensable for the successful application of this versatile building block in research and development. This guide serves as a foundational resource for scientists and professionals, enabling informed solvent selection and fostering greater efficiency and reproducibility in the synthesis and application of N-Boc-N-methyl-β-alanine-containing compounds.

References

  • PubChem. N-(tert-Butoxycarbonyl)-N-methyl-D-alanine.
  • Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]

Sources

An In-depth Technical Guide to 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid, a synthetically derived amino acid derivative, serves as a critical building block in the fields of medicinal chemistry and peptide synthesis. Its unique structural features, namely the N-methylation and the presence of the tert-butoxycarbonyl (Boc) protecting group, offer distinct advantages in the controlled assembly of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on the underlying scientific principles and practical methodologies relevant to researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Properly identifying and understanding the fundamental properties of a reagent is paramount for its effective and safe use in a laboratory setting.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is 3-[(tert-butoxycarbonyl)(methyl)amino]propanoic acid .[1] However, in scientific literature and commercial catalogs, it is frequently referred to by a variety of synonyms, which are crucial to recognize for comprehensive literature searches and procurement.

Common Synonyms:

  • N-Boc-N-methyl-β-alanine[2]

  • N-(tert-Butoxycarbonyl)-N-methyl-beta-alanine[3]

  • 3-(Boc-methylamino)propanoic acid

  • N-Boc-3-(methylamino)propanoic acid[2]

  • 3-[(Boc)(methyl)amino]propionic Acid[2]

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below, providing essential data for experimental design and safety considerations.

PropertyValueSource
Molecular Formula C₉H₁₇NO₄[1][3]
Molecular Weight 203.24 g/mol [3]
Appearance White to off-white solid or colorless oil
Melting Point 59-62 °C
Boiling Point 307.4 ± 21.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Purity Typically ≥97%[1]

The Strategic Importance of N-Methylation and Boc Protection in Synthesis

The utility of this compound in drug development stems from two key structural modifications: N-methylation and the Boc protecting group.

The Role of N-Methylation

N-methylation of the peptide backbone is a widely employed strategy to enhance the pharmacokinetic properties of peptide-based drugs.[4] This modification can lead to:

  • Increased Stability: N-methylation can protect against enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[4]

  • Enhanced Membrane Permeability: The introduction of a methyl group can improve the lipophilicity of the peptide, facilitating its passage through cell membranes.

  • Modulation of Conformation: N-methylation can restrict the conformational flexibility of the peptide backbone, which can lead to improved receptor binding affinity and selectivity.[4]

  • Improved Bioavailability: By enhancing stability and permeability, N-methylation can significantly improve the oral bioavailability of peptide drug candidates.[4]

The Boc Protecting Group: A Cornerstone of Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[5][6] Its widespread use is attributed to its unique chemical properties:

  • Stability: The Boc group is stable under a wide range of reaction conditions, including those involving nucleophiles and bases.

  • Acid Lability: It can be readily and selectively removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), without affecting other acid-labile protecting groups or the peptide-resin linkage in SPPS.[6][7] This orthogonality is a key principle in multi-step synthesis.

The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide, regenerating the free amine.

Boc_Deprotection Boc-Protected_Amine R-N(Me)-Boc Protonated_Intermediate R-N(Me)-C(=O+H)-O-tBu Boc-Protected_Amine->Protonated_Intermediate Protonation Protonation H+ (TFA) tert-Butyl_Cation (CH3)3C+ Protonated_Intermediate->tert-Butyl_Cation Cleavage Carbamic_Acid R-N(Me)-COOH Protonated_Intermediate->Carbamic_Acid Isobutene CH2=C(CH3)2 tert-Butyl_Cation->Isobutene -H+ Free_Amine R-N(Me)H Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Synthesis and Purification

While commercially available, understanding the synthesis of this compound is valuable for custom synthesis needs and for appreciating its chemical properties. A common synthetic approach involves a two-step process starting from readily available precursors.

Experimental Protocol: A Plausible Synthetic Route

This protocol describes a plausible and commonly employed method for the laboratory-scale synthesis of the title compound.

Step 1: Michael Addition of N-Methylamine to Methyl Acrylate

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylamine (1.0 equivalent) in a suitable solvent such as methanol at 0 °C.

  • Slowly add methyl acrylate (1.0 equivalent) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield crude methyl 3-(methylamino)propanoate. This intermediate is often used in the next step without further purification.

Step 2: Boc Protection of Methyl 3-(methylamino)propanoate and Saponification

  • Dissolve the crude methyl 3-(methylamino)propanoate in a mixture of tetrahydrofuran (THF) and water.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as sodium bicarbonate (NaHCO₃, 2.0 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the Boc protection is complete, add a solution of lithium hydroxide (LiOH, 2.0 equivalents) in water to the reaction mixture to saponify the methyl ester.

  • Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with a cold, dilute aqueous solution of hydrochloric acid (HCl).

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Boc Protection & Saponification Methyl_Acrylate Methyl Acrylate Michael_Reaction Michael Addition (Methanol, 0°C to RT) Methyl_Acrylate->Michael_Reaction N-Methylamine N-Methylamine N-Methylamine->Michael_Reaction Intermediate_Ester Methyl 3-(methylamino)propanoate Michael_Reaction->Intermediate_Ester Boc_Protection Boc Protection (THF/H2O, RT) Intermediate_Ester->Boc_Protection Boc2O Di-tert-butyl dicarbonate Boc2O->Boc_Protection Base_Boc NaHCO3 Base_Boc->Boc_Protection Boc_Ester Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate Boc_Protection->Boc_Ester Saponification Saponification (THF/H2O, RT) Boc_Ester->Saponification Base_Saponification LiOH Base_Saponification->Saponification Final_Product This compound Saponification->Final_Product

Caption: General Synthetic Workflow.

Purification Methodologies

Purification of the final product is crucial to ensure high purity for subsequent applications.

Crystallization:

If the crude product is a solid, crystallization is often an effective purification method.

  • Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethyl acetate and hexanes).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

For oily or highly impure products, purification by column chromatography on silica gel is recommended.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a column.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexanes).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Predicted chemical shifts (δ) in CD₃OD are:

    • 1.45 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.[8]

    • 2.51 ppm (triplet, 2H, J=7.0Hz): Represents the two protons of the methylene group adjacent to the carboxylic acid.[8]

    • 2.87 ppm (singlet, 3H): Attributed to the three protons of the N-methyl group.[8]

    • 3.50 ppm (triplet, 2H, J=7.0Hz): Corresponds to the two protons of the methylene group attached to the nitrogen atom.[8]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key predicted signals include:

    • Carbonyl carbons (C=O): Expected in the range of 170-180 ppm.[9]

    • Quaternary carbon of the Boc group: Around 80 ppm.

    • Methylene carbons: In the range of 30-50 ppm.[9]

    • Methyl carbons: The N-methyl carbon and the tert-butyl carbons will appear in the upfield region of the spectrum.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecule [M+H]⁺ or other adducts. A characteristic fragmentation pattern in tandem mass spectrometry (MS/MS) would be the loss of the tert-butyl group or the entire Boc group.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a variety of biologically active molecules.[2] Its primary application lies in the synthesis of modified peptides and peptidomimetics with improved therapeutic potential.[10]

Incorporation into Bioactive Peptides

The compound can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis methodologies. The Boc group is removed under acidic conditions to reveal the secondary amine, which can then be coupled to the next amino acid in the sequence. The presence of the N-methyl group can impart beneficial properties to the resulting peptide, as discussed in Section 2.1. It is particularly useful in the synthesis of depsipeptides and other complex natural product analogs.

A Building Block for Small Molecule Synthesis

Beyond peptide synthesis, this compound can serve as a versatile intermediate in the synthesis of various small molecule drug candidates.[2] The carboxylic acid and the protected amine functionalities allow for a wide range of chemical transformations, making it a valuable starting material for the construction of diverse molecular scaffolds.

Safety and Handling

This compound is an organic compound that should be handled with appropriate safety precautions. It is considered to be toxic and irritating, and direct contact with skin and eyes should be avoided.[2]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically important building block for researchers and scientists in the field of drug development. Its unique combination of an N-methylated backbone and a readily cleavable Boc protecting group provides a powerful tool for the synthesis of modified peptides and complex organic molecules with enhanced therapeutic properties. A thorough understanding of its chemical identity, properties, synthesis, and safe handling is essential for its successful application in the laboratory. This guide has provided a comprehensive overview of these aspects, aiming to empower researchers to effectively utilize this versatile compound in their pursuit of novel therapeutics.

References

  • Molbase. 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino) -propionic acid ethyl ester synthesis. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11041840, (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid. [Link]
  • BIOSYNCE. This compound CAS 124072-61-3. [Link]
  • ScienceOpen.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7010248, (3S)-3-(((tert-butoxy)carbonyl)amino)-3-(2-methylphenyl)propanoic acid. [Link]
  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16211306, N-(tert-Butoxycarbonyl)-N-methyl-D-alanine. [Link]
  • iChemical. 3-[(tert-Butoxycarbonyl)(methyl)amino]propanoic acid, CAS No. 124072-61-3. [Link]
  • Chemcasts. Thermophysical Properties of BOC-β-alanine. [Link]
  • Organic Syntheses. N-Boc-l-tryptophan methyl ester. [Link]
  • ResearchGate. Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75891, N-methyl-beta-alanine. [Link]
  • Hanson, A. D., Rivoal, J., Paquet, L., & Gage, D. A. (2001). β-Alanine Betaine Synthesis in the Plumbaginaceae. Plant physiology, 125(1), 168–177. [Link]
  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80. [Link]
  • Rathinasabapathi, B., et al. (2001). β-Alanine betaine synthesis in the Plumbaginaceae. Plant Physiology, 126(4), 1836-1844. [Link]
  • AAPPTec. Boc-L-Amino Acids for Peptide Synthesis. [Link]
  • Google Patents.
  • OpenOChem Learn. HNMR Practice 4. [Link]

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of N-Boc-N-methyl-β-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Boc-N-methyl-β-alanine

N-Boc-N-methyl-β-alanine is a crucial building block in modern synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. As a protected, non-proteinogenic amino acid, it offers unique structural motifs that are instrumental in designing novel peptide mimics, PROTAC linkers, and other complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group provides stability under a wide range of reaction conditions, yet can be removed under specific acidic protocols, allowing for precise, stepwise synthesis.[1][2] Understanding its fundamental physicochemical properties, such as melting and boiling points, is not merely an academic exercise; it is a prerequisite for successful process development, purification, and formulation. This guide provides a detailed examination of these properties, grounded in established experimental protocols and an understanding of the underlying chemical principles.

Physicochemical Data Summary

For rapid reference, the key physical constants for N-Boc-N-methyl-β-alanine are summarized below. It is critical to note that values, particularly for the boiling point, are often predicted via computational models due to the compound's tendency to decompose at elevated temperatures.

PropertyReported ValueData TypeSource(s)
Molecular Formula C₉H₁₇NO₄-Thermo Fisher Scientific[3][4]
Molecular Weight 203.24 g/mol -ChemBK[5]
Melting Point 88-94 °CExperimentalThermo Fisher Scientific[3][4]
Boiling Point 296.3 ± 19.0 °CPredictedChemBK[5]
Appearance White PowderExperimentalThermo Fisher Scientific[3][4]

Part 1: Melting Point Determination

The melting point of a solid crystalline compound is a fundamental indicator of its purity. For N-Boc-N-methyl-β-alanine, a sharp melting range is indicative of high-purity material, whereas a broad or depressed range typically signals the presence of impurities.

Reported Values and Interpretation

Commercial suppliers like Thermo Fisher Scientific report a melting point range of 88.0-94.0 °C for N-Boc-N-methyl-L-alanine.[3][4] Another source, ChemBK, lists a slightly tighter range of 88-92 °C .[5] This range is the most reliable experimental value available. The existence of a range, rather than a single point, is standard for complex organic molecules and reflects the energy required to overcome the crystal lattice forces.

Causality in Experimental Protocol: Why a Slow Ramp Rate is Critical

The accurate determination of a melting point relies on maintaining thermal equilibrium between the sample and the heating block. A rapid heating rate can cause a phenomenon known as "thermal lag," where the thermometer reading is significantly higher than the actual temperature of the sample, leading to an erroneously elevated and broad melting range. Therefore, a slow temperature ramp (1-2 °C per minute) near the expected melting point is essential for an accurate measurement.

Detailed Experimental Protocol for Melting Point Determination
  • Sample Preparation:

    • Ensure the N-Boc-N-methyl-β-alanine sample is completely dry, as residual solvent will depress the melting point.

    • Finely crush a small amount of the crystalline solid into a powder.

    • Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus.

    • Insert the capillary tube into the heating block.

  • Measurement:

    • Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting range (approx. 80 °C).

    • Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C/min.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has completely melted (T2).

    • The melting range is reported as T1-T2.

Workflow for Accurate Melting Point Determination

MeltingPointWorkflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis cluster_data 3. Data Recording prep1 Dry Sample Thoroughly prep2 Crush to Fine Powder prep1->prep2 prep3 Pack Capillary Tube (2-3 mm) prep2->prep3 analysis1 Calibrate Apparatus prep3->analysis1 Insert Sample analysis2 Rapid Heat to ~75°C analysis1->analysis2 analysis3 Slow Ramp (1-2°C/min) analysis2->analysis3 data1 Record T1 (First Liquid) analysis3->data1 Observe & Record data2 Record T2 (Completely Liquid) data1->data2 data3 Report Range: T1 - T2 data2->data3

Caption: Workflow for precise melting point determination.

Part 2: Boiling Point and Thermal Stability

The determination of a boiling point for a compound like N-Boc-N-methyl-β-alanine is more complex than for a simple, stable liquid. The presence of the thermally labile Boc protecting group introduces a significant challenge: decomposition.

Predicted vs. Experimental Boiling Point

Chemical databases provide a predicted boiling point of 296.3 ± 19.0 °C at atmospheric pressure.[5] It is crucial to understand that this value is the result of computational modeling, not experimental measurement. Attempting to heat the compound to this temperature would almost certainly result in thermal decomposition of the Boc group, liberating isobutylene and carbon dioxide, rather than achieving a true liquid-vapor equilibrium.[6][7]

The Dominance of Thermal Decomposition

The tert-butoxycarbonyl group is designed to be removed under specific conditions, one of which can be high temperature.[1] Studies on the thermal deprotection of Boc-protected amines show that cleavage can occur at temperatures as low as 120-150 °C, and is often complete at higher temperatures (180-240 °C).[6][7] This decomposition temperature is well below the predicted boiling point, making a standard boiling point measurement at atmospheric pressure practically impossible and irrelevant. The key thermal property for this compound is therefore its decomposition temperature, not its boiling point.

Methodology for Assessing Thermal Stability (Thermogravimetric Analysis - TGA)

A more scientifically sound approach to understanding the high-temperature behavior of N-Boc-N-methyl-β-alanine is through Thermogravimetric Analysis (TGA). This technique measures the change in mass of a sample as a function of temperature.

  • Instrument Setup:

    • Use a calibrated Thermogravimetric Analyzer.

    • Place a small, accurately weighed sample (5-10 mg) into the TGA pan.

  • Experimental Conditions:

    • Heat the sample under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

    • Apply a controlled heating ramp (e.g., 10 °C/min) from ambient temperature to a temperature above the predicted boiling point (e.g., 350 °C).

  • Data Analysis:

    • The TGA curve will show a stable mass until the onset of decomposition.

    • A sharp decrease in mass will indicate the temperature at which the Boc group and potentially other parts of the molecule are lost. The onset temperature of this mass loss is the critical data point for thermal stability.

Conceptual Workflow for Thermal Analysis

BoilingPointWorkflow cluster_prep 1. Sample & Instrument Prep cluster_analysis 2. TGA Analysis cluster_data 3. Interpretation prep1 Calibrate TGA Instrument prep2 Weigh Sample (5-10 mg) prep1->prep2 prep3 Place in TGA Pan prep2->prep3 analysis1 Set Inert Atmosphere (N₂) prep3->analysis1 Load Sample analysis2 Heat at 10°C/min to 350°C analysis1->analysis2 analysis3 Monitor Mass vs. Temperature analysis2->analysis3 data1 Plot Mass Loss Curve analysis3->data1 Generate Data data2 Identify Onset of Decomposition data1->data2 data3 Conclusion: Decomposition Occurs Before Predicted Boiling Point data2->data3

Caption: Workflow for evaluating thermal stability via TGA.

Conclusion

For N-Boc-N-methyl-β-alanine, the melting point is an experimentally verifiable and critical parameter for assessing purity, with a reliable range established at 88-94 °C . In contrast, the boiling point is a computationally predicted value that holds little practical significance due to the compound's inherent thermal lability. The Boc protecting group is susceptible to thermal cleavage at temperatures far below the predicted boiling point. Therefore, for process development and handling at elevated temperatures, researchers should focus on determining the decomposition temperature via techniques like TGA rather than attempting to measure a boiling point.

References

  • ChemBK. N-Boc-N-methyl-L-alanine. [Link]
  • ResearchGate.
  • Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc)
  • ResearchGate. Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid. [Link]
  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

A Technical Guide to the Spectral Analysis of 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid, also known as N-Boc-N-methyl-β-alanine, is a valuable building block in organic synthesis, particularly in the construction of peptides and other biologically active molecules.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for controlled reactions at other functional sites of the molecule.[2] A thorough understanding of its structural features is paramount for its effective utilization. This guide provides an in-depth analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the interpretation of these spectra, offering insights into how the molecular structure gives rise to the observed signals.

Molecular Structure and Spectroscopic Overview

The structure of this compound contains several key functional groups that give rise to characteristic signals in its NMR and IR spectra: a carboxylic acid, a carbamate (specifically, a Boc group), and an N-methyl group. The interplay of these groups dictates the chemical environment of each atom, leading to a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and integration of the peaks, a detailed picture of the molecular structure can be constructed.

¹H NMR Spectral Data

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the predicted spectrum in methanol-d4 (CD3OD) reveals distinct signals for each proton group.[3]

Assignment Predicted Chemical Shift (δ, ppm) [3]Multiplicity [3]Integration [3]Justification
tert-butyl (-C(CH₃)₃)1.45Singlet (s)9HThe nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. This upfield chemical shift is characteristic of protons on a bulky, electron-donating alkyl group.
Methylene (-CH₂-COOH)2.51Triplet (t)2HThese protons are adjacent to the other methylene group and are thus split into a triplet. The proximity to the electron-withdrawing carboxylic acid group causes a downfield shift compared to a simple alkane.
N-methyl (-N-CH₃)2.87Singlet (s)3HThe three protons of the N-methyl group are equivalent and have no neighboring protons, leading to a singlet. The attachment to the nitrogen atom results in a downfield shift.
Methylene (-N-CH₂-)3.50Triplet (t)2HThese protons are adjacent to the methylene group next to the carbonyl and are split into a triplet. Their direct attachment to the nitrogen atom of the carbamate group causes the most significant downfield shift among the aliphatic protons.
¹³C NMR Spectral Data
Assignment Predicted Chemical Shift (δ, ppm) Justification
tert-butyl (-C(C H₃)₃)~28The three equivalent methyl carbons of the tert-butyl group appear upfield, characteristic of sp³ hybridized carbons in an alkyl environment.
N-methyl (-N-C H₃)~35-40The carbon of the N-methyl group is shifted downfield due to the electron-withdrawing effect of the adjacent nitrogen atom.
Methylene (-C H₂-COOH)~35-40This methylene carbon is adjacent to the carboxylic acid group, which causes a downfield shift.
Methylene (-N-C H₂-)~45-50This methylene carbon, being directly attached to the nitrogen atom, experiences a more significant downfield shift compared to the other methylene group.
Quaternary (-C (CH₃)₃)~80The quaternary carbon of the Boc group is significantly shifted downfield due to its attachment to an oxygen atom.
Carbamate Carbonyl (-N-C =O)~155-157The carbonyl carbon of the carbamate group is highly deshielded and appears far downfield. Studies on various N-Boc protected amino acids show this carbonyl carbon resonates in this region.[4]
Carboxylic Acid Carbonyl (-C OOH)~175-178The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, appearing at the lowest field due to the strong electron-withdrawing effect of the two oxygen atoms. The chemical shift of the carboxylic acid carbon in propanoic acid is a good reference point.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and carbamate functional groups.

Vibrational Mode Expected Absorption Range (cm⁻¹) Functional Group Interpretation
O-H Stretch2500-3300 (broad)Carboxylic AcidThe O-H bond of the carboxylic acid exhibits a very broad absorption band due to strong intermolecular hydrogen bonding.
C-H Stretch2850-3000AliphaticThese absorptions arise from the stretching vibrations of the C-H bonds in the methyl and methylene groups.
C=O Stretch1700-1725Carboxylic AcidThe carbonyl group of the carboxylic acid gives a strong, sharp absorption band in this region.
C=O Stretch1680-1700Carbamate (Boc)The carbonyl group of the carbamate also produces a strong, sharp absorption, typically at a slightly lower wavenumber than the carboxylic acid carbonyl.
C-N Stretch1000-1250AmineThe stretching vibration of the C-N bond is expected in this region.
C-O Stretch1000-1300Carboxylic Acid & CarbamateStretching vibrations of the C-O single bonds are also found in this region.

The presence of two distinct carbonyl stretching bands is a key feature to confirm the presence of both the carboxylic acid and the Boc protecting group.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent can influence chemical shifts.[4]

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.[4]

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy
  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, data is collected over the range of 4000-400 cm⁻¹.

Data Visualization

Molecular Structure and NMR Assignment

Caption: Atom numbering for NMR assignments of this compound.

Spectral Analysis Workflow

workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Output Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR NMR_Data Analyze Chemical Shifts, Multiplicities, Integrals NMR->NMR_Data IR_Data Identify Characteristic Functional Group Frequencies IR->IR_Data Structure Structure Elucidation & Verification NMR_Data->Structure IR_Data->Structure

Caption: Workflow for the spectral analysis of organic compounds.

Conclusion

The NMR and IR spectral data of this compound provide a comprehensive structural characterization of the molecule. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while the IR spectrum verifies the presence of the key carboxylic acid and carbamate functional groups. This guide serves as a valuable resource for researchers by not only presenting the spectral data but also explaining the underlying principles of spectral interpretation and providing robust experimental protocols. A clear understanding of this data is essential for the quality control and successful application of this important synthetic building block in drug discovery and development.

References

  • Umemoto, K., & Tsuboi, T. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(11), 3322. [Link]
  • iChemical. (n.d.). 3-[(tert-Butoxycarbonyl)(methyl)amino]propanoic acid, CAS No. 124072-61-3.
  • BIOSYNCE. (n.d.). This compound CAS 124072-61-3.
  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid.

Sources

N-Boc-N-methyl-β-alanine: A Technical Guide to Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methyl-β-alanine, a key building block in medicinal chemistry and peptide synthesis, offers a unique structural motif that can significantly influence the biological activity and pharmacokinetic properties of molecules. The incorporation of an N-methyl group can enhance stability against enzymatic degradation and modulate conformation, making it a valuable tool for drug design. This guide provides a comprehensive overview of its commercial availability, synthetic routes, and critical applications.

Commercial Availability and Sourcing

N-Boc-N-methyl-β-alanine is readily available from a variety of chemical suppliers, catering to both research and bulk-scale needs. When sourcing this reagent, it is crucial to consider purity, which is typically determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

SupplierPurityCAS NumberNotes
BiosynthResearch Grade124072-61-3Offered as a versatile building block for complex compound synthesis.[1]
Chem-Impex≥ 98% (HPLC)124072-61-3Available as Boc-N-Me-β-Ala-OH.[2]
Sigma-Aldrich≥ 99.0% (TLC)16948-16-6Available as the L-alanine isomer, Boc-N-Me-Ala-OH.
Thermo Scientific98%16948-16-6Available as the L-alanine isomer.[3]
TCI ChemicalsResearch Grade16948-16-6Listed as N-(tert-Butoxycarbonyl)-N-methyl-L-alanine.
United States BiologicalHighly Purified16948-16-6Available as the L-alanine isomer.[4]
Advanced ChemTechResearch Grade124072-61-3Listed as Boc-N-Me-β-Ala-OH.[2]

Note: The CAS number 16948-16-6 corresponds to the L-alanine isomer, while 124072-61-3 is specific to the β-alanine structure. It is imperative to verify the correct isomer and CAS number when ordering.

Synthesis of N-Boc-N-methyl-β-alanine

While commercially available, in-house synthesis can be a cost-effective option for large-scale requirements. A common synthetic approach involves the N-methylation of a suitable precursor followed by Boc protection.

A General Synthetic Protocol

A plausible synthetic route starts from β-alanine. The following is a generalized, illustrative protocol:

  • N-Methylation of β-alanine: This can be achieved through various methods, such as reductive amination with formaldehyde and a reducing agent like sodium borohydride. Alternatively, methods employing methyl iodide with a base can be used, though this may lead to overmethylation.

  • Boc Protection: The resulting N-methyl-β-alanine is then protected with a tert-butoxycarbonyl (Boc) group. This is typically accomplished by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like sodium hydroxide or triethylamine in a suitable solvent system (e.g., a mixture of water and an organic solvent like THF or dioxane).[5]

The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product is typically purified by column chromatography or recrystallization.

Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Boc Protection cluster_purification Purification & Analysis beta_alanine β-Alanine reductive_amination Reductive Amination (e.g., HCHO, NaBH₄) beta_alanine->reductive_amination n_methyl_beta_alanine N-methyl-β-alanine reductive_amination->n_methyl_beta_alanine boc_anhydride Boc Anhydride (Base) n_methyl_beta_alanine->boc_anhydride final_product N-Boc-N-methyl-β-alanine boc_anhydride->final_product purification Purification (Chromatography/Recrystallization) final_product->purification analysis Characterization (NMR, HPLC, MS) purification->analysis

Caption: Generalized workflow for the synthesis of N-Boc-N-methyl-β-alanine.

Analytical Characterization

The identity and purity of N-Boc-N-methyl-β-alanine are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the presence of the Boc group and the N-methyl group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. Chiral HPLC can be used to determine the enantiomeric purity if a specific stereoisomer is synthesized.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its identity.

Applications in Research and Drug Development

The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under various conditions and its facile removal with mild acids like trifluoroacetic acid (TFA).[6][7] N-Boc-N-methyl-β-alanine serves as a crucial building block in several areas:

  • Peptide Synthesis: It is incorporated into peptide sequences to introduce N-methylation.[8] This modification can enhance the peptide's resistance to proteolytic degradation, improve its membrane permeability, and influence its conformation, which can lead to altered biological activity.[9]

  • Medicinal Chemistry: In drug development, this compound is used to synthesize peptidomimetics and other small molecules.[8][9] The N-methyl-β-alanine scaffold can serve as a core structure for developing novel therapeutic agents with improved pharmacokinetic profiles.

  • Biotechnology: It is utilized in the production of modified proteins and enzymes, where the introduction of N-methylation can alter their stability and function.[8][9]

Conclusion

N-Boc-N-methyl-β-alanine is a commercially accessible and synthetically feasible building block with significant applications in peptide chemistry and drug discovery. Its unique structural features provide medicinal chemists and peptide scientists with a valuable tool for modulating the properties of bioactive molecules. A thorough understanding of its sourcing, synthesis, and characterization is essential for its effective utilization in research and development.

References

  • Fisher Scientific. N-Boc-N-methyl-L-alanine, 98%. [Link]
  • ResearchGate. N-(tert-Butoxycarbonyl)-β-Iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural α-Amino Acids via Palladium Catalyzed Cross Coupling Reactions | Request PDF. [Link]
  • Google Patents. CN109369442B - Preparation method of beta-N-methylamino-L-alanine.
  • National Center for Biotechnology Information. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]
  • Organic Syntheses. [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] -. [Link]
  • AAPPTec. Boc-L-Amino Acids for Peptide Synthesis. [Link]
  • ResearchGate.
  • National Center for Biotechnology Inform
  • Aapptec Peptides. Boc-beta-Ala-OH [3303-84-2]. [Link]
  • QMRO Home. A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. [Link]

Sources

The Cornerstone of Peptide Synthesis: A Technical Guide to the Role of the tert-Butoxycarbonyl (Boc) Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, or drug development professional engaged in the intricate art of peptide synthesis, the strategic manipulation of protecting groups is a foundational pillar of success. Among these, the tert-butoxycarbonyl (Boc) group holds a place of historical and practical significance. This guide offers an in-depth exploration of the Boc protecting group's role in amino acid synthesis, delving into its chemical principles, strategic applications, and the nuanced causality behind its use in both solid-phase and solution-phase methodologies.

The Chemical Rationale: Why the Boc Group is a Workhorse in Peptide Chemistry

The successful synthesis of a peptide with a defined sequence hinges on the ability to selectively form amide bonds. This necessitates the temporary masking of the α-amino group of an amino acid to prevent uncontrolled polymerization and other side reactions.[1] The Boc group, an acid-labile protecting group, has long been a staple for this purpose.[2][3]

Its utility is rooted in a delicate balance of stability and liability. The Boc group is introduced by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O), a reaction that proceeds via nucleophilic attack of the amino group on a carbonyl carbon of the anhydride.[4][5] This forms a stable carbamate that is resistant to basic and nucleophilic conditions, a critical feature during the subsequent peptide coupling step.[6][7]

Conversely, the Boc group's defining characteristic is its susceptibility to cleavage under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[2][8] This "quasi-orthogonality" is central to the classic Boc/benzyl (Bzl) strategy in solid-phase peptide synthesis (SPPS).[4] In this scheme, the temporary Nα-Boc group is removed by TFA, while the more robust benzyl-based side-chain protecting groups remain intact, requiring a much stronger acid like hydrofluoric acid (HF) for their eventual removal.[8][9]

The introduction of the Boc group is a straightforward nucleophilic acyl substitution. The amino group of the amino acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, yielding the N-Boc protected amino acid, tert-butanol, and carbon dioxide.[5][10] The reaction is often facilitated by a base to deprotonate the amino group, enhancing its nucleophilicity.[2]

Boc_Protection cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products AminoAcid R-NH₂ (Amino Acid) NucleophilicAttack Nucleophilic Attack AminoAcid->NucleophilicAttack BocAnhydride (Boc)₂O (Di-tert-butyl dicarbonate) BocAnhydride->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Forms Collapse Collapse & Proton Transfer TetrahedralIntermediate->Collapse BocAminoAcid R-NH-Boc (Protected Amino Acid) Collapse->BocAminoAcid Yields Byproducts t-BuOH + CO₂ Collapse->Byproducts Releases Boc_Deprotection cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products BocProtectedAmine R-NH-Boc Protonation Protonation of Carbonyl BocProtectedAmine->Protonation Acid H⁺ (e.g., TFA) Acid->Protonation Fragmentation Fragmentation Protonation->Fragmentation Leads to Decarboxylation Decarboxylation Fragmentation->Decarboxylation Forms Carbamic Acid, then Byproducts Isobutene + CO₂ Fragmentation->Byproducts Releases FreeAmine R-NH₃⁺ (Protonated Amine) Decarboxylation->FreeAmine Yields Boc_SPPS_Workflow Start Start: C-terminal Boc-AA attached to resin Deprotection 1. Deprotection: Remove Boc group with TFA Start->Deprotection Neutralization 2. Neutralization: Neutralize TFA salt with a base (e.g., DIEA) Deprotection->Neutralization Coupling 3. Coupling: Couple the next Boc-protected amino acid Neutralization->Coupling Wash 4. Wash: Remove excess reagents and byproducts Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Next cycle FinalCleavage Final Cleavage: Cleave peptide from resin and remove side-chain protecting groups (e.g., with HF) Repeat->FinalCleavage Synthesis complete

Cyclical workflow of Boc-based solid-phase peptide synthesis.

A critical aspect of the Boc-SPPS workflow is the neutralization step following TFA treatment. The deprotected amine exists as a TFA salt, which must be converted back to the free amine before the next coupling reaction can proceed. T[9]his is typically achieved by washing the resin with a hindered base like diisopropylethylamine (DIEA).

[9]##### Quantitative Data and Experimental Protocols

The efficiency of each step in the Boc-SPPS cycle is paramount for the synthesis of high-purity peptides. Below are tables summarizing typical reaction conditions.

Table 1: Standard Conditions for Boc Protection of Amino Acids

ParameterConditionRationale
Boc SourceDi-tert-butyl dicarbonate ((Boc)₂O)Highly efficient and convenient to handle.
BaseNaOH, Na₂CO₃, or Triethylamine (TEA)Deprotonates the amino group to enhance nucleophilicity.
SolventDioxane/water, THF/water, or Acetone/waterA mixed solvent system is used to dissolve both the amino acid and (Boc)₂O.
TemperatureRoom TemperatureThe reaction proceeds readily at ambient temperatures.

Table 2: Key Steps in a Boc-SPPS Cycle

StepReagent/SolventTypical DurationPurpose
Deprotection 50% TFA in Dichloromethane (DCM)20-30 minutesRemoves the Nα-Boc group.
Neutralization 10% DIEA in DCM2 x 2 minutesNeutralizes the TFA salt to the free amine.
Coupling Boc-amino acid, Coupling reagent (e.g., DCC/HOBt) in DMF/DCM1-2 hoursForms the peptide bond.
Washing DCM, Isopropanol (IPA)Multiple washesRemoves unreacted reagents and byproducts.

Protocol 1: General Procedure for Boc Deprotection in SPPS

  • Swell the peptide-resin in dichloromethane (DCM).

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL/g of resin) for 5 minutes. 3[11]. Filter and repeat the TFA treatment for an additional 20-25 minutes. 4[11]. Wash the resin thoroughly with DCM (2x) and then isopropanol (IPA) (2x) to remove residual acid. 5[11]. Proceed to the neutralization step.

Self-Validation Check: The completion of the deprotection step can be monitored using the ninhydrin test, which will yield a positive result (blue/purple beads) indicating the presence of free primary amines.

Advanced Considerations and Troubleshooting

While robust, the Boc strategy is not without its challenges. A thorough understanding of potential side reactions is crucial for troubleshooting and optimizing peptide synthesis.

The primary concern during the TFA-mediated deprotection of the Boc group is the generation of the reactive tert-butyl cation. T[12]his electrophile can alkylate nucleophilic amino acid side chains, particularly those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).

[6][9][12]To mitigate this, scavengers are added to the deprotection solution. These are nucleophilic species that trap the tert-butyl cations before they can react with the peptide.

[6][9]Table 3: Common Scavengers in Boc Deprotection

ScavengerTarget Residue(s)Rationale
Thioanisole, Anisole, CresolTrp, Met, Cys, TyrThese electron-rich aromatic compounds act as traps for the electrophilic tert-butyl cation.
Dithioethane (DTE)Trp, Met, CysAdded at ~0.5% to the TFA solution to prevent alkylation.

Peptide sequences containing Asp-Gly, Asp-Ala, or Asp-Ser are particularly susceptible to aspartimide formation. T[11]his side reaction is less pronounced in Boc-SPPS compared to Fmoc-based strategies because the protonated state of the N-terminus after deprotection reduces its nucleophilicity.

[11]##### Aggregation

For certain hydrophobic sequences prone to aggregation, the Boc strategy can offer an advantage over the Fmoc approach. The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help disrupt interchain hydrogen bonding and improve solvation, thereby reducing aggregation.

[8][13]#### 4. Solution-Phase Synthesis and the Enduring Role of Boc

While SPPS dominates many aspects of peptide synthesis, solution-phase synthesis remains highly relevant, especially for the large-scale production of shorter peptides and for fragment condensation strategies to build long peptides or small proteins. I[]n these applications, Boc-protected amino acids and peptide fragments are often favored due to their generally good crystallinity and stability, which facilitates purification and handling.

The choice between the Boc and Fmoc protection strategies is a critical decision dictated by the specific requirements of the peptide being synthesized, the available resources, and the desired scale of production. T[8]he Boc strategy, with its foundation in acid-labile protection, requires handling of hazardous reagents like TFA and HF and specialized equipment. H[8][15]owever, it remains a powerful and indispensable tool, particularly for the synthesis of long and difficult sequences prone to aggregation and in certain industrial-scale manufacturing processes where its protocols are well-established. A[8] deep understanding of the chemical principles and practical nuances of the Boc protecting group empowers researchers to make informed strategic decisions, ultimately leading to the successful synthesis of complex and valuable peptide molecules.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Protecting Groups in Chemical Synthesis: A Look at Boc and Fmoc.
  • AAPPTec. (n.d.). Peptide Synthesis - FAQ.
  • LifeTein. (n.d.). Basic Peptides synthesis introduction.
  • The Organic Chemistry Tutor. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis.
  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]
  • Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Giri, R. S., et al. (2018). A schematic representation of peptide synthesis using Boc protected... ResearchGate.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Lawrenson, S. B., et al. (2019). Method for solution-phase peptide synthesis. Google Patents.
  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube.
  • Isidro-Llobet, A., et al. (2009). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]
  • PDB, A. A., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.

Sources

An In-depth Technical Guide: N-Boc-N-methyl-β-alanine as a Strategic Building Block for Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to harness the high potency and selectivity of native peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability. Strategic modifications to the peptide backbone are paramount to achieving these goals. This technical guide delves into the core utility of a single, powerful building block: N-Boc-N-methyl-β-alanine. We will explore its synthesis, physicochemical properties, and profound impact on peptidomimetic structure and function. This document provides researchers, chemists, and drug development professionals with both the theoretical underpinnings and field-proven experimental protocols required to effectively leverage this versatile reagent in the creation of next-generation therapeutics.

Introduction: The Imperative for Backbone Modification in Peptidomimetics

Natural peptides are exquisite signaling molecules, but their therapeutic potential is often thwarted by rapid degradation by proteases.[1] Peptidomimetics—molecules that mimic the structure and function of peptides—offer a pathway to overcome these liabilities.[2] A key strategy in their design is the incorporation of unnatural amino acids that disrupt the recognition sites for proteolytic enzymes.[1]

Among the most effective modifications are N-methylation and the use of β-amino acids.

  • N-methylation , the substitution of the amide proton with a methyl group, introduces significant steric hindrance, enhances membrane permeability, and can lock the peptide bond in a trans conformation.[3][4][5][6] This modification alone dramatically increases resistance to enzymatic degradation.[3][4][5][6]

  • β-Amino acids , which feature an additional carbon atom in the backbone compared to their α-amino acid counterparts, alter the peptide chain's periodicity.[7][8][9] This structural perturbation effectively renders the adjacent peptide bonds unrecognizable to many proteases, leading to a substantial increase in metabolic stability.[1][7][10]

N-Boc-N-methyl-β-alanine synergistically combines both of these stability-enhancing features. Its incorporation into a peptide sequence offers a dual-pronged approach to proteolytic resistance while also providing unique conformational constraints that can be exploited to fine-tune biological activity. This guide will provide the practical knowledge to apply this building block effectively.

Physicochemical Profile and Synthesis of N-Boc-N-methyl-β-alanine

A thorough understanding of the building block itself is critical before its application.

Core Properties

N-Boc-N-methyl-β-alanine is a synthetic, achiral amino acid derivative. Its key features are presented in the table below.

PropertyValueSource
IUPAC Name 3-[(tert-Butoxycarbonyl)(methyl)amino]propanoic acid
CAS Number 124072-61-3
Molecular Formula C₉H₁₇NO₄
Molecular Weight 203.24 g/mol
Appearance White to off-white solidGeneric
Solubility Soluble in DMF, DCM, MethanolGeneric
Storage Store at 2-8°C

The tert-butoxycarbonyl (Boc) group is a standard, acid-labile protecting group for the amine, making it perfectly suited for Boc-based solid-phase peptide synthesis (SPPS).

General Synthetic Route

While commercially available, understanding the synthesis of N-Boc-N-methyl-β-alanine provides insight into its purity and potential side products. A common laboratory-scale synthesis involves a two-step process starting from β-alanine.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Boc Protection A β-Alanine B N-Methyl-β-alanine A->B  Reductive Amination (e.g., HCHO, H₂, Pd/C) C N-Methyl-β-alanine D N-Boc-N-methyl-β-alanine C->D  Di-tert-butyl dicarbonate (Boc)₂O  Base (e.g., NaOH, TEA)

Caption: General synthetic workflow for N-Boc-N-methyl-β-alanine.

Causality: The reductive amination in Step 1 is a robust method for methylation. Step 2 utilizes the widely adopted and efficient Boc-protection reaction, which proceeds under basic conditions to yield the final product.[11] The final compound is typically purified by column chromatography or recrystallization.

Incorporating N-Boc-N-methyl-β-alanine into Peptidomimetics via SPPS

The true utility of this building block is realized during solid-phase peptide synthesis (SPPS). However, its sterically hindered nature requires optimized protocols.

The Challenge: Coupling to and from a Sterically Hindered Residue

The N-methyl group presents a significant steric barrier that slows the kinetics of amide bond formation.[12][13] Coupling an amino acid onto the N-methyl amine of our building block is particularly challenging. Standard coupling reagents like HBTU can be less effective.[12]

Expert Insight: The key to success is enhancing the reactivity of the incoming carboxylic acid. This is achieved by using a more potent coupling reagent and optimizing reaction conditions.

A Self-Validating SPPS Protocol

This protocol is designed for Boc-based SPPS and includes checkpoints for validation.

Materials:

  • Boc-protected amino acids

  • N-Boc-N-methyl-β-alanine

  • Resin (e.g., MBHA resin for C-terminal amides)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous Hydrogen Fluoride (HF) for final cleavage (or TFMSA/TFA cocktail)

  • Bromophenol Blue monitoring solution

Step-by-Step SPPS Cycle:

  • Resin Preparation & Swelling:

    • Place the resin in a reaction vessel.

    • Wash and swell the resin with DMF for 30 minutes, then drain.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes. Drain.

    • Add a fresh solution of 50% TFA in DCM.

    • Agitate for 20-30 minutes.

    • Drain and wash thoroughly with DCM (3x) and DMF (3x).

    • Validation: Perform a qualitative test (e.g., Kaiser test for primary amines, Chloranil test for secondary amines) to confirm the presence of a free amine.

  • Amino Acid Coupling (The Critical Step):

    • Pre-activation: In a separate vial, dissolve the incoming Boc-amino acid (3-4 equivalents relative to resin substitution) and HATU (3-4 equivalents) in DMF.[12] Add DIEA (6-8 equivalents).

    • Allow the mixture to pre-activate for 5-10 minutes. The solution will typically change color.

    • Coupling: Add the activated amino acid solution to the resin.

    • Agitate for 1-4 hours. Note: Coupling N-Boc-N-methyl-β-alanine or coupling onto its N-terminus may require extended coupling times (up to 12 hours) or a double coupling.[14]

    • Validation: After washing, take a small resin sample. The Bromophenol Blue test is essential here, as the ninhydrin test does not work for N-methylated amines.[12] A yellow color indicates complete coupling, while a blue or green color indicates an incomplete reaction, necessitating a second coupling.[12]

  • Repeat:

    • Return to Step 2 for the next amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final residue is coupled and deprotected, wash the peptide-resin thoroughly and dry it under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF/anisole or a high-TFA cocktail).

    • Caution: N-methylated peptides can be susceptible to side reactions like fragmentation during prolonged TFA cleavage.[13][15] Cleavage time should be carefully optimized (typically 2-4 hours).[13][14][15]

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Validation: Confirm the identity and purity of the final product by LC-MS and analytical HPLC.

G Resin Start: Peptide-Resin (Free Amine) Deprotection Step 1: Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Coupling Step 2: Coupling Boc-AA, HATU, DIEA in DMF (1-12 hours) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Validation Validation Point: Bromophenol Blue Test Wash2->Validation Complete Coupling Complete Validation->Complete Yellow Incomplete Incomplete Recouple Validation->Incomplete Blue/Green Next Proceed to Next Cycle or Final Cleavage Complete->Next Incomplete->Coupling Repeat Step 2

Caption: A validated workflow for a single SPPS coupling cycle.

Structural and Functional Consequences of Incorporation

The inclusion of N-Boc-N-methyl-β-alanine is not merely a tactic for stability; it is a tool for conformational design.

Impact on Backbone Conformation

The combination of N-methylation and the β-amino acid structure has profound stereochemical effects:

  • Loss of H-Bond Donor: The N-methyl group removes the amide proton, preventing it from acting as a hydrogen bond donor.[6] This disrupts canonical secondary structures like α-helices and β-sheets that rely on N-H···O=C hydrogen bonding.

  • Promotion of Turns: The increased flexibility of the β-amino acid backbone, combined with the steric influence of the N-methyl group, can induce γ-turns or other non-standard turn structures.[16] This is a powerful tool for mimicking the β-turn motifs common in receptor-binding epitopes of natural peptides.[2]

  • Cis/Trans Isomerism: While N-methylation strongly favors a trans amide bond, the energy barrier to cis/trans isomerization is lowered. This can lead to the presence of multiple conformers in solution, which is often observable as peak broadening or splitting in HPLC and NMR analysis.[13][15]

G cluster_0 Standard α-Peptide Backbone cluster_1 N-Methyl-β-Peptide Backbone A1 N A2 A1->A2 H1 H A1->H1 A3 C' A2->A3 R1 R A2->R1 O1 O A3->O1 B1 N B2 B1->B2 Me1 Me B1->Me1 B3 B2->B3 R2 R B2->R2 B4 C' B3->B4 O2 O B4->O2

Caption: Comparison of α-amino acid and N-methyl-β-amino acid backbones.
Enhanced Proteolytic Stability

This is the primary advantage. Proteases have highly specific active sites evolved to recognize and cleave the peptide bonds between L-α-amino acids. The altered backbone geometry and the steric shield of the N-methyl group provided by our building block create a structure that does not fit into the enzyme's active site.[1] Peptides incorporating β-amino acids have shown outstanding resistance to a wide array of peptidases.[8][9][10] N-methylation further enhances this stability.[3][4][5][6]

ModificationMechanism of ActionExpected Stability Increase
β-Amino Acid Alters backbone spacing, disrupting protease recognition.High
N-Methylation Removes H-bond donor site and adds steric hindrance.High
N-Methyl-β-Alanine Combines both mechanisms for a synergistic effect.Very High

Conclusion and Future Outlook

N-Boc-N-methyl-β-alanine is more than a simple protected amino acid; it is a strategic tool for peptidomimetic design. Its incorporation provides a robust and predictable method for enhancing proteolytic stability, a critical step in transforming a bioactive peptide into a viable drug candidate. Furthermore, its profound influence on backbone conformation allows medicinal chemists to constrain peptides into bioactive shapes, potentially increasing potency and receptor selectivity.

The challenges associated with its synthesis, primarily the sterically hindered coupling reactions, are readily overcome with optimized protocols using modern reagents like HATU. As the field of drug discovery continues to push beyond "Lipinski's Rule of 5" and embrace larger, more complex molecules, the rational incorporation of building blocks like N-Boc-N-methyl-β-alanine will be indispensable. Future work will likely focus on its use in creating novel cyclic peptidomimetics and complex scaffolds that can tackle challenging intracellular protein-protein interaction targets.

References

  • Nandel, F. S., & Jaswal, R. R. (2014). Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. Indian Journal of Biochemistry & Biophysics (IJBB), 51(1). [Link]
  • Vergote, V., et al. (2013). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 4(11), 1049-1053. [Link]
  • Nandel, F. S., & Jaswal, R. R. (2014). Conformational study of N-methylated alanine peptides and design of Aβ inhibitor.
  • ResearchGate. (n.d.).
  • Nandel, F. S., & Jaswal, R. R. (2014). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Semantic Scholar. [Link]
  • Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. [Link]
  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(22), 9040-9043. [Link]
  • Nandel, F. S., & Jaswal, R. R. (2014). Conformational study of N-methylated alanine peptides and design of Aβ inhibitor.
  • Pretze, M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2369. [Link]
  • Uriarte, I., et al. (2019). The effect of N-methylation on the conformational landscape of alanine: the case of N-methyl-l-alanine. Physical Chemistry Chemical Physics, 21(34), 18883-18889. [Link]
  • Seebach, D., et al. (2008). Beta-peptidic peptidomimetics. PubMed, 18578513. [Link]
  • PubChem. N-(tert-Butoxycarbonyl)-N-methyl-D-alanine. [Link]
  • Jackson, R. F. W., et al. (2005). Synthesis of N-( tert -Butoxycarbonyl)-β-Iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural α-Amino Acids via Palladium Catalyzed Cross Coupling Reactions. Organic Syntheses, 81, 77. [Link]
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides.
  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292-296. [Link]
  • Aapptec Peptides. Boc-beta-Ala-OH [3303-84-2]. [Link]
  • Píriz, J., et al. (1992). Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. Biopolymers, 32(2), 173-183. [Link]

Sources

A Technical Guide to the Storage and Stability of 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the storage and stability of 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid, a key building block in peptide synthesis and drug development.[1] Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the critical factors influencing the compound's integrity and provides field-proven methodologies for its handling and stability assessment.

Chemical Profile and Significance

This compound, also known as N-Boc-N-methyl-β-alanine, is a valuable synthetic intermediate. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability during synthetic procedures and allows for the selective modification of other functional groups.[1] Its N-methylated beta-amino acid structure is incorporated into various peptide analogs to improve their pharmacokinetic properties, such as resistance to enzymatic degradation and enhanced cell permeability.

PropertyValueSource
CAS Number 124072-61-3[2][3][4]
Molecular Formula C9H17NO4[2][5]
Molecular Weight 203.24 g/mol [2][3]
Appearance White to off-white powder or crystalline solid[6]
Synonyms N-Boc-N-methyl-β-alanine, 3-(Boc-methyl-amino)propanoic acid[7][8]

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the purity and stability of this compound.

Storage Conditions:

  • Temperature: For long-term storage, refrigeration at 2°C to 8°C is recommended.[1][] Some suppliers suggest storage at room temperature is also acceptable for shorter periods, provided the environment is dry.[2]

  • Atmosphere: The compound should be stored under an inert atmosphere, such as nitrogen, to minimize exposure to moisture and oxygen.[]

  • Container: Use a tightly sealed container to prevent the ingress of moisture.[10][11]

  • Light: Protect from light to prevent potential photolytic degradation.[]

Handling Precautions:

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[11][12]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][12]

  • Avoid contact with skin and eyes.[7] In case of contact, rinse the affected area thoroughly with water.

  • Prevent the formation of dust during handling.

  • Wash hands thoroughly after handling the material.[11]

Stability Profile and Degradation Pathways

The stability of this compound is primarily dictated by the lability of the Boc protecting group under certain conditions. The primary degradation pathway of concern is the cleavage of the Boc group, which is sensitive to acid and high temperatures.

Hydrolytic Stability

The Boc group is generally stable to hydrolysis under neutral and basic conditions.[][13] However, it is labile in the presence of strong acids.[][12]

  • Acid-Catalyzed Hydrolysis: Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will readily cleave the Boc group, leading to the formation of the free amine, carbon dioxide, and tert-butyl cation.[12] The tert-butyl cation can potentially alkylate other nucleophilic species present.

Sources

A Comprehensive Technical Guide to the Safe Handling of N-Boc-N-methyl-β-alanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of N-Boc-N-methyl-β-alanine

Section 1: Physicochemical Properties and Hazard Identification

Understanding the fundamental physicochemical properties of a compound is the first step in a thorough risk assessment. The following table summarizes known and inferred data for N-Boc-N-methyl-β-alanine and related compounds.

PropertyData for N-Boc-N-methyl-D-alanine (isomer)Data for N-Boc-β-alanine (related compound)Inferred Properties for N-Boc-N-methyl-β-alanine
Molecular Formula C9H17NO4[4]C8H15NO4[5]C9H17NO4[1]
Molecular Weight 203.24 g/mol [4][6]189.21 g/mol [7]203.24 g/mol [1]
Appearance White crystalline powder[4]White to off-white crystalline powder[7]Likely a white to off-white solid
Melting Point 78-87 °C[2]76-78 °C[7]Expected to be in a similar range
Boiling Point 205°C/12mmHg (lit.)[4]333.9±25.0 °C (Predicted)[7]Likely has a high boiling point
Solubility Soluble in methanol[2]Slightly soluble in DMSO and methanol[7]Expected to be soluble in organic solvents
Storage Temperature 2°C - 8°C[1]Room Temperature, keep in a dark place, sealed in dry[7]2°C - 8°C is a prudent storage condition[1]

Hazard Identification:

Based on data for similar N-Boc protected amino acids, N-Boc-N-methyl-β-alanine is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[8] However, as with any chemical of unknown toxicity, it should be handled with care. Potential hazards include:

  • Eye Irritation: May cause serious eye irritation.[9]

  • Skin Irritation: May cause skin irritation.[9]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[9][10]

Section 2: Reactivity and Stability Profile

The chemical reactivity of N-Boc-N-methyl-β-alanine is largely dictated by the Boc protecting group.

Stability: The compound is generally stable under normal handling and storage conditions.[10]

Incompatible Materials:

  • Strong Oxidizing Agents: As with most organic compounds, contact with strong oxidizing agents should be avoided to prevent exothermic reactions.[10][11]

  • Strong Acids: The Boc group is labile in the presence of strong acids, which are used for its removal (deprotection).[11][12][13]

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[11][14]

The Chemistry of Boc Deprotection: A Key Safety Consideration

The removal of the Boc group is a common synthetic step and warrants special attention due to the reactive intermediates generated.

  • Acid-Mediated Deprotection: This is the most common method, typically employing acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[12][13][15] This process generates a tert-butyl cation, a reactive carbocation.[12][13]

  • tert-Butyl Cation Reactivity: This cation can lead to side reactions, such as the alkylation of nucleophilic residues in a peptide chain.[12][13] In the context of handling the pure compound, this reactivity underscores the importance of avoiding unintended contact with acidic conditions.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Appropriate exposure controls and the consistent use of Personal Protective Equipment (PPE) are paramount to ensuring the safety of laboratory personnel.

Engineering Controls:

  • Ventilation: Work with N-Boc-N-methyl-β-alanine should be conducted in a well-ventilated area.[11][14] For procedures that may generate dust, a chemical fume hood is recommended.[8]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[16]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[8] Gloves should be inspected before use and disposed of properly after handling the material.[8]

  • Skin and Body Protection: A laboratory coat should be worn to prevent skin contact.[8]

  • Respiratory Protection: If working with fine powders outside of a fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation.

Section 4: Safe Handling and Storage Protocols

Adherence to established safe handling and storage procedures is critical for minimizing risk.

Handling:

  • Avoid contact with skin, eyes, and clothing.[11][14]

  • Avoid breathing dust.[8]

  • Wash hands thoroughly after handling.[14]

  • Handle in accordance with good industrial hygiene and safety practices.[11][14]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[8][16]

  • Recommended storage temperature is between 2°C and 8°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[11]

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed.

First-Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen.[4][8]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water.[8]

  • Eye Contact: In case of eye contact, flush eyes with water as a precaution.[8]

  • Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person.[8]

In all cases of significant exposure, seek medical attention.[10]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[14]

  • Containment and Cleaning: Sweep up the spilled material and place it in a suitable container for disposal.[10][14] Avoid generating dust.[10][14] Do not let the product enter drains.[8]

Section 6: Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Treatment: Unused N-Boc-N-methyl-β-alanine should be disposed of as chemical waste. It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[8]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[8]

Section 7: Experimental Protocols

Workflow for Risk Assessment of N-Boc-N-methyl-β-alanine

RiskAssessmentWorkflow Risk Assessment Workflow for N-Boc-N-methyl-β-alanine A Start: New Experiment with N-Boc-N-methyl-β-alanine B Review Physicochemical Properties (Table in Section 1) A->B C Identify Potential Hazards (Eye, Skin, Respiratory Irritation) B->C D Assess Reactivity Profile (Stable, Acid Labile) C->D E Determine Exposure Potential (Dust, Aerosol, Solution) D->E F Select Engineering Controls (Fume Hood, Benchtop) E->F G Define Required PPE (Goggles, Gloves, Lab Coat) E->G H Review Emergency Procedures (Spill, Exposure) F->H G->H I Plan Waste Disposal (Solid, Liquid Waste Streams) H->I J Proceed with Experiment I->J

Sources

The Emergence of a Key Player in Peptide Therapeutics: A Technical Guide to the Discovery and History of N-Methylated β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of N-methylated β-amino acids into peptide-based therapeutics represents a significant advancement in medicinal chemistry. This modification offers a powerful tool to enhance proteolytic stability, modulate conformation, and improve the pharmacokinetic profiles of bioactive peptides. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of N-methylated β-amino acids. We will explore their origins in natural products, delve into the key synthetic methodologies that have enabled their widespread use, and examine their impact on the development of next-generation peptide drugs. This guide is designed to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, offering both historical context and practical insights into the application of these unique building blocks.

Introduction: The Significance of N-Methylation and the β-Amino Acid Scaffold

The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation and poor membrane permeability.[1] Chemical modifications that address these liabilities are therefore of paramount importance in peptide drug development. Among these, N-methylation of the peptide backbone has emerged as a particularly effective strategy. The introduction of a methyl group on the amide nitrogen atom sterically hinders protease activity, thereby extending the in vivo half-life of the peptide.[1] Furthermore, N-methylation can profoundly influence the conformational landscape of a peptide by restricting rotation around the Cα-C bond and favoring specific secondary structures.

The incorporation of β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts, offers another layer of structural and functional diversity. Peptides containing β-amino acids, known as β-peptides, can adopt stable, well-defined secondary structures, including helices, sheets, and turns, that are distinct from those formed by α-peptides.[2][3] This unique conformational behavior, coupled with their inherent resistance to proteolysis, makes β-amino acids attractive building blocks for the design of peptidomimetics with enhanced therapeutic properties.[2][3]

The convergence of these two powerful strategies—N-methylation and the use of β-amino acids—has given rise to a class of building blocks with exceptional potential for drug discovery: N-methylated β-amino acids . This guide will illuminate the path of their discovery and the evolution of their synthesis, providing a solid foundation for their application in modern medicinal chemistry.

Historical Perspective: From Natural Products to Synthetic Innovation

The story of N-methylated β-amino acids is intertwined with the exploration of natural products and the parallel development of synthetic organic chemistry.

Early Encounters in Nature's Laboratory

While the systematic study of N-methylated β-amino acids is a more recent endeavor, their existence in nature has been uncovered through the investigation of complex natural products, particularly from marine organisms. These organisms, engaged in a constant chemical warfare for survival, produce a vast array of structurally unique and biologically active secondary metabolites.[4][5]

Examples of marine natural products containing N-methylated amino acids, and in some cases β-amino acids, include:

  • Barangamides A-D: A series of cyclic undecapeptides isolated from the marine sponge Theonella swinhoei. These compounds contain both N-methylated amino acids and β-alanine.[6]

  • Grassypeptolides F and G: Cyclic depsipeptides from marine cyanobacteria that feature a rare β-amino acid and extensive N-methylation.[6]

The discovery of these and other similar natural products provided the initial impetus for chemists to develop synthetic routes to access these unique structural motifs and to explore their potential in medicinal chemistry.

The Dawn of Synthetic Strategies

The development of synthetic methods for N-methylated β-amino acids has been a gradual process, building upon established reactions in organic chemistry. A pivotal moment in the synthesis of β-amino acids, in general, was the application of the Arndt-Eistert homologation .[7][8][9][10] This reaction sequence allows for the conversion of an α-amino acid into its corresponding β-amino acid homologue by extending the carbon chain by one methylene unit.[7][8][9][10]

The ability to perform this homologation on an N-methylated α-amino acid provided the first rational and stereocontrolled route to N-methylated β-amino acids. This breakthrough opened the door for the systematic synthesis and evaluation of these compounds.

Key Synthetic Methodologies: A Practical Guide

The synthesis of N-methylated β-amino acids requires careful consideration of protecting group strategies and reaction conditions to ensure high yields and stereochemical fidelity. Several robust methods have been developed and refined over the years.

The Arndt-Eistert Homologation Approach

This classical yet highly effective method remains a cornerstone for the synthesis of N-methylated β-amino acids. The general workflow involves the homologation of an appropriately protected N-methyl-α-amino acid.[11][12]

Experimental Protocol: Arndt-Eistert Homologation of an N-Methyl-α-Amino Acid

  • Acid Chloride Formation: The starting N-protected N-methyl-α-amino acid is converted to its corresponding acid chloride. This is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the carboxylic acid O-H stretch).

  • Diazoketone Formation: The freshly prepared acid chloride is then reacted with diazomethane (CH₂N₂) in an ethereal solution at low temperature (typically 0 °C). It is crucial to use at least two equivalents of diazomethane to neutralize the HCl generated during the reaction, which would otherwise lead to the formation of a chloromethyl ketone byproduct.[10] The reaction is typically allowed to proceed for several hours until completion. Caution: Diazomethane is a toxic and explosive gas and should be handled with extreme care in a well-ventilated fume hood using appropriate safety precautions. Safer alternatives like trimethylsilyldiazomethane can also be employed.[13]

  • Wolff Rearrangement: The resulting α-diazoketone is then subjected to a Wolff rearrangement to form a ketene intermediate. This rearrangement is typically catalyzed by a metal salt, most commonly silver(I) oxide (Ag₂O) or silver benzoate, in the presence of a nucleophile.[7][13] The reaction can be carried out in a solvent mixture such as dioxane/water or THF/water. The mixture is heated, often to reflux, to drive the rearrangement.

  • Hydrolysis to the β-Amino Acid: The ketene intermediate is trapped by the water present in the reaction mixture to yield the homologated N-protected N-methyl-β-amino acid.

  • Purification: The final product is then purified using standard techniques such as extraction, crystallization, or column chromatography.

Diagram of the Arndt-Eistert Homologation Workflow

Arndt_Eistert_Homologation A N-Protected N-Methyl-α-Amino Acid B Acid Chloride Formation (e.g., SOCl₂) A->B C N-Protected N-Methyl-α-Aminoacyl Chloride B->C D Diazoketone Formation (CH₂N₂) C->D E α-Diazoketone D->E F Wolff Rearrangement (Ag₂O, H₂O, Δ) E->F G Ketene Intermediate F->G H Hydrolysis G->H I N-Protected N-Methyl-β-Amino Acid H->I

Caption: Workflow of the Arndt-Eistert homologation for the synthesis of N-methyl-β-amino acids.

The N-Nosyl Strategy

A significant advancement in the synthesis of N-methylated amino acids, including their β-homologues, involves the use of the 2-nitrobenzenesulfonyl (nosyl) protecting group.[11][14] The nosyl group activates the nitrogen atom, facilitating a subsequent methylation step.

Experimental Protocol: Synthesis of N-Methyl-β-Amino Acids via the N-Nosyl Method

  • Nosylation of the α-Amino Acid: The starting α-amino acid methyl ester is reacted with 2-nitrobenzenesulfonyl chloride (nosyl chloride) in the presence of a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in a solvent like DCM. This step quantitatively yields the N-nosyl-α-amino acid methyl ester.

  • N-Methylation: The N-nosyl derivative is then N-methylated. A common procedure involves the use of a methylating agent like dimethyl sulfate or methyl iodide in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic polar solvent like N,N-dimethylformamide (DMF) at 0 °C.[15] The nosyl group renders the N-H proton sufficiently acidic for deprotonation and subsequent methylation.

  • Homologation to the β-Amino Acid: The N-methyl-N-nosyl-α-amino acid methyl ester can then be homologated to the corresponding β-amino acid derivative using the Arndt-Eistert reaction as described previously. A particularly efficient method involves the direct conversion of the N-nosyl-α-aminoacyl chloride to the N-methyl-N-nosyl-α-aminoacyldiazomethane in a single step using diazomethane.[14] The N-methylation occurs concurrently with the acylation of diazomethane. The subsequent Wolff rearrangement then affords the N-methyl-N-nosyl-β-amino acid.[14]

  • Deprotection: The nosyl group can be readily removed under mild conditions using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base like potassium carbonate (K₂CO₃) in DMF. This deprotection is orthogonal to many other protecting groups used in peptide synthesis.

Diagram of the N-Nosyl Synthesis Workflow

N_Nosyl_Synthesis A α-Amino Acid Methyl Ester B Nosylation (Nosyl-Cl, Base) A->B C N-Nosyl-α-Amino Acid Methyl Ester B->C D N-Methylation (e.g., Me₂SO₄, DBU) C->D E N-Methyl-N-Nosyl-α-Amino Acid Methyl Ester D->E F Homologation (Arndt-Eistert) E->F G N-Methyl-N-Nosyl-β-Amino Acid F->G H Nosyl Deprotection (Thiol, Base) G->H I N-Methyl-β-Amino Acid H->I

Caption: Workflow for the synthesis of N-methyl-β-amino acids using the N-nosyl strategy.

Solid-Phase Synthesis of Fmoc-Protected N-Methyl-β-Amino Acids

For applications in solid-phase peptide synthesis (SPPS), it is highly desirable to have access to Fmoc-protected N-methyl-β-amino acids. A convenient method for their preparation on a solid support has been developed.[16]

Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-Methyl-β-Ala-OH [16]

  • Resin Loading: Fmoc-β-Ala-OH is loaded onto a 2-chlorotrityl chloride (2-CTC) resin using DIPEA in DCM. The 2-CTC resin serves as a temporary protecting group for the carboxylic acid.

  • Fmoc Deprotection: The Fmoc group is removed by treating the resin with a solution of 20% piperidine in DMF.

  • Nosylation: The free amino group on the resin-bound β-alanine is then protected with a nosyl group using nosyl chloride and a base.

  • N-Methylation: The N-methylation is carried out using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

  • Nosyl Deprotection: The nosyl group is removed as described previously.

  • Fmoc Protection: The free N-methylamino group is then protected with an Fmoc group using Fmoc-OSu.

  • Cleavage from Resin: The final Fmoc-N-Me-β-Ala-OH is cleaved from the 2-CTC resin under very mild acidic conditions (e.g., 1% trifluoroacetic acid in DCM), which leaves acid-labile side-chain protecting groups intact.[16]

Applications and Biological Significance

The incorporation of N-methylated β-amino acids into peptides has profound effects on their biological properties.

Enhanced Proteolytic Stability

As with their α-amino acid counterparts, the N-methyl group in N-methylated β-amino acids provides steric hindrance that significantly reduces the rate of enzymatic degradation by proteases.[1] This enhanced stability leads to a longer in vivo half-life, a critical attribute for therapeutic peptides.

Conformational Control and Modulation of Biological Activity

The combination of the β-amino acid backbone and N-methylation provides a powerful tool for controlling the secondary structure of peptides. This can be exploited to design peptides with specific conformations that are optimal for binding to a biological target. For instance, the introduction of N-methylated amino acids can induce β-turn conformations, which are important for molecular recognition events.[17] This conformational constraint can lead to increased receptor affinity and selectivity. In some cases, the introduction of an N-methyl group can even convert a receptor agonist into an antagonist.[18]

Improved Pharmacokinetic Properties

Beyond increased stability, N-methylation can also improve other pharmacokinetic parameters. The increased lipophilicity imparted by the methyl group can enhance membrane permeability and oral bioavailability.[19] This is a significant advantage in the development of orally administered peptide drugs.

Table 1: Comparison of Properties of α-Amino Acids, β-Amino Acids, and N-Methylated β-Amino Acids in Peptides

Propertyα-Amino Acidβ-Amino AcidN-Methylated β-Amino Acid
Proteolytic Stability LowHighVery High
Backbone Flexibility HighReducedSignificantly Reduced
Secondary Structures α-helices, β-sheetsβ-helices, β-sheetsConstrained turns and helices
Membrane Permeability Generally LowCan be enhancedOften Improved
Oral Bioavailability Very LowLowPotentially Improved

Future Outlook

The field of N-methylated β-amino acids continues to evolve, with ongoing research focused on the development of more efficient and stereoselective synthetic methods. The exploration of new N-methylated β-amino acid-containing natural products will undoubtedly provide further inspiration for the design of novel therapeutic agents. As our understanding of the conformational effects of these unique building blocks deepens, we can expect to see their increased application in the rational design of peptides and peptidomimetics with tailored biological activities and superior drug-like properties. The continued development and application of these powerful molecular tools hold great promise for the future of peptide-based drug discovery.

References

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. 2023. [Link]
  • Biron, E., Kessler, H. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. 2005. [Link]
  • N-Methyl amino acids. Aapptec Peptides. [Link]
  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., Siciliano, C. A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids.
  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., Siciliano, C., Viscomi, M. C. N-methyl-N-nosyl-beta(3)-amino acids. PubMed. 2007. [Link]
  • An improved synthesis of Fmoc-N-methyl-α-amino acids.
  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. National Institutes of Health. 2022. [Link]
  • N-Methyl-N-nosyl-β3-amino Acids.
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., Liguori, A. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. National Institutes of Health. 2022. [Link]
  • Arndt–Eistert reaction. Grokipedia. [Link]
  • Engineering β-sheets employing N-methylated heterochiral amino acids. Royal Society of Chemistry. 2016. [Link]
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Institutes of Health. 2022. [Link]
  • Marine Natural Product Peptides with Therapeutic Potential: Chemistry, Biosynthesis, and Pharmacology. National Institutes of Health. 2019. [Link]
  • Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. [Link]
  • Effective Methods for the Synthesis of N-Methyl β-Amino Acids from All Twenty Common α-Amino Acids Using 1,3-Oxazolidin-5-ones and 1,3-Oxazinan-6-ones.
  • Leggio, A., Belsito, E. L., De Marco, R., Liguori, A., Perri, F., Viscomi, M. C. An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters. PubMed. 2010. [Link]
  • Aurelio, L., Box, J. S., Brownlee, R. T. C., Hughes, A. B., Sleebs, M. M. An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry. 2003. [Link]
  • Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]
  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
  • Arndt-Eister reaction. Chemistry LibreTexts. 2023. [Link]
  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. 2017. [Link]
  • Arndt–Eistert reaction. Wikipedia. [Link]
  • N-Alkyl-α-amino acids in Nature and their biocatalytic prepar
  • Smith, N. D., Wohlrab, A. M., Goodman, M. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Chemistry Portal. 2005. [Link]
  • Discovery of Bioactive Marine Natural Products. University of Florida College of Pharmacy. [Link]
  • N-Nosyl-α-amino acids in solution phase peptide synthesis.
  • Kudo, F., Miyanaga, A., Eguchi, T. Biosynthesis of natural products containing β-amino acids. Royal Society of Chemistry. 2014. [Link]
  • Marine Natural Products in Medicinal Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for the Use of 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of peptide-based drug development, the strategic modification of peptide backbones is a cornerstone for enhancing therapeutic efficacy. The incorporation of non-canonical amino acids, such as N-methylated and β-amino acids, offers a powerful toolkit to overcome the inherent limitations of natural peptides, namely their susceptibility to enzymatic degradation and poor membrane permeability.[1][2] 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid, hereafter referred to as Boc-Me-β-Ala-OH, is a unique building block that combines the features of both N-methylation and a β-amino acid scaffold. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of Boc-Me-β-Ala-OH in solid-phase peptide synthesis (SPPS). We will delve into the rationale behind its use, detailed protocols for its incorporation, and troubleshooting strategies to navigate the synthetic challenges associated with this sterically hindered amino acid.

Properties and Advantages of Incorporating Boc-Me-β-Ala-OH

The introduction of Boc-Me-β-Ala-OH into a peptide sequence imparts a range of desirable physicochemical properties. The N-methyl group provides steric shielding, rendering the adjacent peptide bond significantly more resistant to cleavage by proteases.[1] Furthermore, the disruption of the regular hydrogen-bonding network of the peptide backbone can lead to increased lipophilicity, which may enhance cell permeability.[1] The β-amino acid structure introduces an additional carbon into the peptide backbone, influencing the conformational landscape and potentially inducing stable secondary structures like γ-turns.[3][4]

Key Physicochemical Impacts of Boc-Me-β-Ala-OH Incorporation
PropertyConsequence of IncorporationRationale
Proteolytic Stability IncreasedThe N-methyl group sterically hinders the approach of proteases to the adjacent peptide bond.[1]
Membrane Permeability Potentially IncreasedDisruption of backbone hydrogen bonding can increase lipophilicity.
Conformational Rigidity IncreasedThe N-methyl group and the extended backbone can restrict conformational freedom, favoring specific secondary structures.[1][4]
Bioactive Conformation StabilizationPre-organization of the peptide into a bioactive conformation can enhance receptor binding affinity.

Challenges in Solid-Phase Peptide Synthesis

The primary challenge in utilizing Boc-Me-β-Ala-OH stems from the steric hindrance imparted by the N-methyl group. This leads to a decreased nucleophilicity of the secondary amine, which in turn results in significantly slower coupling kinetics compared to primary amino acids.[2] This can lead to incomplete coupling reactions and the formation of deletion sequences, particularly when coupling another amino acid onto the N-terminal Me-β-Ala residue. Consequently, the choice of coupling reagents and reaction conditions is critical for a successful synthesis.

Recommended Protocols for SPPS using Boc-Me-β-Ala-OH

The following protocols are based on the Boc/Bzl strategy for SPPS. Adjustments may be necessary for Fmoc-based strategies, primarily concerning the deprotection steps.

Materials and Reagents
  • Resin: Merrifield or PAM resin for peptide acids; MBHA resin for peptide amides.[5]

  • Boc-Me-β-Ala-OH

  • Other Boc-protected amino acids

  • Coupling Reagents:

    • Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

    • Alternative: DIC (N,N'-Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) of high purity.

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM.[5][6]

  • Neutralization Solution: 5-10% DIPEA in DCM.

  • Washing Solvents: DCM, Isopropanol (IPA), DMF.

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/ethanedithiol, 82.5:5:5:5:2.5) or similar.

Experimental Workflow for SPPS

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_cleavage Final Steps Resin Select Resin Swell Swell Resin in DCM/DMF Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Neutralization Neutralization (DIPEA in DCM) Deprotection->Neutralization 1. Coupling Amino Acid Coupling (HATU/DIPEA) Neutralization->Coupling 2. Wash Wash (DMF, DCM) Coupling->Wash 3. Wash->Deprotection Repeat for next residue Final_Deprotection Final Boc Deprotection Wash->Final_Deprotection Cleavage Cleavage from Resin (e.g., Reagent K) Final_Deprotection->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Boc-Me-β-Ala-OH.

Step-by-Step Protocol for Coupling Boc-Me-β-Ala-OH
  • Resin Swelling: Swell the appropriate resin in DCM for 1-2 hours, followed by DMF for 30 minutes in a reaction vessel.[7]

  • Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating with 50% TFA in DCM. A short pre-wash (3-5 minutes) followed by a longer treatment (20-30 minutes) is recommended.[5]

  • Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove residual TFA.

  • Neutralization: Neutralize the resulting TFA salt by treating the resin with 5-10% DIPEA in DCM (2 x 5 minutes). Wash again with DMF (3x).

  • Activation and Coupling of Boc-Me-β-Ala-OH:

    • In a separate vessel, dissolve Boc-Me-β-Ala-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected and neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to steric hindrance, longer coupling times are generally required for N-methylated amino acids.[1]

  • Monitoring the Coupling Reaction: The standard Kaiser test is not reliable for secondary amines like N-methylated residues. A bromophenol blue test can be used as an alternative, where a blue or green color indicates incomplete coupling.

  • Washing: Once the coupling is complete (or deemed to have proceeded as far as possible), wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Diagram of the Coupling Reaction

Coupling_Reaction cluster_activation Activation of Boc-Me-β-Ala-OH cluster_coupling Coupling to Resin Boc_AA Boc-Me-β-Ala-OH Activated_Ester Activated OAt Ester Boc_AA->Activated_Ester HATU HATU HATU->Activated_Ester DIPEA1 DIPEA DIPEA1->Activated_Ester Peptide_Bond Formation of Peptide Bond Activated_Ester->Peptide_Bond Nucleophilic Attack Resin_NH2 Resin-Bound Peptide (Free N-terminal Amine) Resin_NH2->Peptide_Bond Coupled_Peptide Resin-Bound Peptide (Elongated Chain) Peptide_Bond->Coupled_Peptide

Caption: Activation of Boc-Me-β-Ala-OH with HATU and subsequent coupling to the resin-bound peptide.

Protocol for Coupling to an N-terminal Me-β-Ala Residue

Coupling an amino acid to the N-terminal Me-β-Ala is often the most challenging step. The use of highly efficient coupling reagents is crucial.

  • Follow the standard deprotection and neutralization protocol for the Boc-Me-β-Ala-OH residue.

  • For the subsequent coupling, use HATU or PyBOP as the coupling reagent with an extended reaction time (4-12 hours). Double coupling (repeating the coupling step with a fresh solution of activated amino acid) may be necessary to drive the reaction to completion.

Final Cleavage and Deprotection
  • After the final coupling and deprotection of the N-terminal Boc group, wash the peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail such as Reagent K for 2-4 hours at room temperature. The inclusion of scavengers is important to prevent side reactions.

  • Filter the resin and precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Coupling Efficiency Insufficient activation, steric hindrance, short coupling time.Use a more potent coupling reagent (HATU, PyBOP). Increase coupling time (up to 12 hours). Perform a double coupling.
Deletion of Residues Incomplete coupling of the previous amino acid.Optimize coupling conditions as described above. Purify the final product carefully by RP-HPLC.
Side Reactions during Cleavage Alkylation of sensitive residues by carbocations.Use a cleavage cocktail with appropriate scavengers (e.g., Reagent K).
Poor Swelling of Resin Inadequate solvation of the resin.Ensure the resin is fully swollen in DCM and DMF before starting the synthesis.

Conclusion

The incorporation of this compound into peptide sequences is a valuable strategy for enhancing their therapeutic potential. While the steric hindrance of the N-methyl group presents synthetic challenges, these can be effectively overcome through the use of potent coupling reagents, optimized reaction conditions, and careful monitoring. The protocols and guidelines presented in this application note provide a robust framework for the successful solid-phase synthesis of peptides containing this unique and advantageous building block, paving the way for the development of novel peptide-based therapeutics with improved pharmacological profiles.

References

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]
  • Slaninova, J., et al. (1995). Synthesis of an N-methyldehydroalanine-containing fragment of microcystin by combination of solid phase peptide synthesis and beta-elimination in solution. Acta Chemica Scandinavica, 49, 696-700. [Link]
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
  • Gante, J., et al. (1995). Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. International Journal of Peptide and Protein Research, 46(2), 105-111. [Link]
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. [Link]
  • Guarracino, D. A., et al. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(1), 4-10. [Link]
  • Lenci, E., et al. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry, 18(16), 3045-3050. [Link]
  • Nandel, F. S., & Jaswal, R. R. (2014). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Indian Journal of Biochemistry & Biophysics, 51(1), 16-24. [Link]
  • Raj, K. M., & Raghothama, S. (2004). Beta-Ala containing peptides: potentials in design and construction of bioactive peptides and protein secondary structure mimics. Current Protein & Peptide Science, 5(6), 435-455. [Link]
  • Coin, I., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

Sources

Application Notes and Protocols for N-Boc-N-methyl-β-alanine Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of N-methylated β-Amino Acid Incorporation

The incorporation of N-methylated β-amino acids, such as N-Boc-N-methyl-β-alanine, into peptide scaffolds is a powerful strategy in medicinal chemistry. This modification can impart desirable pharmacokinetic properties, including enhanced metabolic stability, improved membrane permeability, and constrained conformational flexibility, which may lead to increased receptor affinity and selectivity. However, the synthetic advantages of these building blocks are accompanied by significant challenges, primarily stemming from the steric hindrance imposed by the N-methyl group. This steric bulk diminishes the nucleophilicity of the secondary amine, rendering peptide bond formation significantly more difficult compared to their primary amine counterparts.[1][2] Consequently, standard coupling protocols often result in low yields, incomplete reactions, and an increased risk of side reactions, most notably racemization.

These application notes provide a comprehensive guide to effective coupling strategies for N-Boc-N-methyl-β-alanine in both solid-phase and solution-phase peptide synthesis. We will delve into the mechanistic rationale behind the selection of potent coupling reagents, provide detailed, field-proven protocols, and offer troubleshooting guidance to enable the successful synthesis of peptides containing this valuable building block.

The Impact of N-methylation and β-Amino Acid Structure on Peptide Coupling

The primary obstacle in coupling N-Boc-N-methyl-β-alanine is the steric hindrance presented by the N-methyl group, which physically obstructs the approach of the activated carboxylic acid.[1] This steric clash is particularly pronounced when coupling an N-methylated residue to another N-methylated amino acid. The β-amino acid backbone, with its additional carbon atom compared to α-amino acids, introduces further conformational flexibility that can influence the accessibility of the N-terminal amine for acylation.

To overcome these challenges, the use of highly reactive coupling reagents is essential. Standard carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt) are often insufficient to drive the reaction to completion. More potent activating agents, such as uronium/aminium or phosphonium salts, are required to generate a highly activated ester intermediate that can readily acylate the sterically hindered secondary amine of N-methyl-β-alanine.

Recommended Coupling Reagents: A Comparative Overview

The choice of coupling reagent is critical for the successful incorporation of N-Boc-N-methyl-β-alanine. The following table provides a comparative overview of recommended reagents, highlighting their key characteristics and performance in coupling sterically hindered amino acids.

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/Aminium SaltHighly efficient for hindered couplings, fast reaction rates, and reduced side reactions.[3][4]Can cause guanidinylation of the N-terminus if used in excess.[4]
PyAOP Phosphonium SaltParticularly effective for coupling N-methylated amino acids, especially in N-Me to N-Me couplings.[5][6]
PyBOP Phosphonium SaltEfficient coupling with minimal racemization. Byproducts are less hazardous than those of its predecessor, BOP.[7]
COMU Uronium/Aminium SaltHigh coupling efficiency, comparable to HATU, with improved safety profile (non-explosive byproducts) and solubility.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of N-Boc-N-methyl-β-alanine in both solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol using HATU

This protocol is suitable for manual or automated solid-phase synthesis on a variety of resins (e.g., Rink Amide, Wang).

Workflow for SPPS Coupling of N-Boc-N-methyl-β-alanine

Resin Resin Swelling Deprotection Fmoc Deprotection (if applicable) Resin->Deprotection Wash1 Washing Deprotection->Wash1 Activation Amino Acid Activation (N-Boc-N-methyl-β-alanine + HATU + Base) Wash1->Activation Coupling Coupling to Resin Activation->Coupling Add to resin Wash2 Washing Coupling->Wash2 Next_Cycle Next Synthesis Cycle Wash2->Next_Cycle

Caption: SPPS workflow for N-Boc-N-methyl-β-alanine coupling.

Materials:

  • N-Boc-N-methyl-β-alanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Peptide synthesis resin

  • Standard SPPS washing solvents (e.g., DCM, Methanol)

Procedure:

  • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes prior to use.[1]

  • Deprotection (if applicable): If the resin-bound peptide has an N-terminal Fmoc protecting group, perform deprotection using standard conditions (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF to remove residual deprotection reagents.

  • Activation of N-Boc-N-methyl-β-alanine:

    • In a separate vessel, dissolve N-Boc-N-methyl-β-alanine (3-4 equivalents relative to resin substitution) in DMF or NMP.

    • Add HATU (3-4 equivalents) to the amino acid solution.

    • Add DIPEA (6-8 equivalents) to the mixture.

    • Allow the activation to proceed for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 1-4 hours at room temperature. For particularly difficult couplings (e.g., coupling to another N-methylated residue), the reaction time may need to be extended, or double coupling may be necessary.

  • Monitoring the Coupling: The completion of the coupling reaction cannot be monitored by the ninhydrin test due to the secondary amine. The bromophenol blue test is a suitable alternative. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling.[3]

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Proceed to the next synthesis cycle.

Solution-Phase Peptide Synthesis Protocol using PyBOP

This protocol is suitable for the synthesis of dipeptides or for fragment condensation in solution.

Workflow for Solution-Phase Coupling of N-Boc-N-methyl-β-alanine

Amine_Prep Prepare Amine Component Coupling Coupling Reaction Amine_Prep->Coupling AA_Activation Activate N-Boc-N-methyl-β-alanine (with PyBOP + Base) AA_Activation->Coupling Add activated acid Workup Aqueous Workup Coupling->Workup Purification Purification Workup->Purification

Caption: Solution-phase coupling workflow.

Materials:

  • N-Boc-N-methyl-β-alanine

  • Amino acid or peptide ester hydrochloride (C-terminal protected)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Amine Component:

    • Dissolve the amino acid or peptide ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt.

  • Activation of N-Boc-N-methyl-β-alanine:

    • In a separate flask, dissolve N-Boc-N-methyl-β-alanine (1.05 equivalents) in anhydrous DCM or DMF.

    • Add PyBOP (1.1 equivalents) to the solution.

    • Add DIPEA (2.2 equivalents) and stir the mixture at room temperature for 10-15 minutes.

  • Coupling Reaction:

    • Add the activated N-Boc-N-methyl-β-alanine solution to the prepared amine component at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure protected dipeptide.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Coupling - Insufficiently potent coupling reagent- Steric hindrance- Inadequate reaction time or temperature- Switch to a more potent coupling reagent (e.g., from HBTU to HATU or PyAOP).- Perform a double or triple coupling.- Increase the reaction time and/or temperature. Microwave-assisted synthesis can be beneficial.[8]
Low Yield - Incomplete coupling- Premature cleavage from the resin (if using a hyper-acid sensitive resin)- Side reactions- Address incomplete coupling as described above.- Ensure strictly non-acidic conditions until the final cleavage step if using a sensitive resin.[1]
Racemization - Prolonged exposure to base- High reaction temperatures- Use of certain coupling reagents- Minimize the pre-activation time.- Maintain a low temperature during activation and coupling.- Use a weaker base (e.g., N-methylmorpholine or 2,4,6-collidine) if racemization is a significant issue, though this may reduce the reaction rate.[9]
Presence of Deletion Sequences - Incomplete coupling leading to the next amino acid coupling to the unreacted amine.- Optimize coupling conditions to ensure complete reaction (see "Incomplete Coupling").

Mitigating Racemization: A Critical Consideration

Racemization is a significant concern during the activation and coupling of N-methylated amino acids. The electron-donating nature of the N-methyl group can increase the susceptibility of the α-proton to abstraction, leading to a loss of stereochemical integrity. The choice of coupling reagent, base, and reaction conditions all play a crucial role in minimizing racemization.[9][10]

Strategies to Minimize Racemization:

  • Choice of Base: The basicity and steric bulk of the tertiary amine used can influence the extent of racemization. While DIPEA is commonly used, weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine can reduce racemization, although they may also slow down the coupling reaction.[9]

  • Additives: The use of additives like HOBt or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), can suppress racemization by forming active esters that are less prone to epimerization.[10]

  • Temperature Control: Performing the activation and coupling steps at low temperatures (e.g., 0 °C) can significantly reduce the rate of racemization.

Conclusion

The successful incorporation of N-Boc-N-methyl-β-alanine into peptide sequences requires a departure from standard coupling protocols. By understanding the inherent challenges posed by steric hindrance and employing highly potent coupling reagents such as HATU, PyAOP, PyBOP, or COMU, researchers can achieve efficient and reliable peptide bond formation. The detailed protocols and troubleshooting guide provided in these application notes offer a robust framework for navigating the complexities of synthesizing peptides containing this valuable N-methylated β-amino acid, thereby enabling the exploration of novel peptide-based therapeutics with enhanced pharmacological profiles.

References

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Aapptec.
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). Aapptec.
  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. (2017). PubMed Central.
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • Methods and protocols of modern solid phase peptide synthesis. (2014).
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.
  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. (2025). Scienmag.
  • Epimerisation in Peptide Synthesis. (2022). PubMed Central.
  • Racemization during SPPS coupling step. (n.d.). ResearchGate.
  • Synthesis of an N-methyldehydroalanine-containing fragment of microcystin by combination of solid phase peptide synthesis and beta-elimination in solution. (1995). PubMed.
  • Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Synthesis of Poly-N-Methylated Peptides Against Malaria. (2024). The Athenaeum - University of the Incarnate Word.
  • Synthesis and Conformational Study of N-Methylated Cyclic Peptides. (n.d.). ResearchGate.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020). ACS Combinatorial Science.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.

Sources

Application Note & Protocols: Strategic Cleavage of the Boc Group from N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylated amino acids are integral components in modern peptide-based drug development, prized for their ability to enhance metabolic stability, cell permeability, and conformational rigidity. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in this field. However, its removal from N-methylated residues presents unique challenges, including slower reaction kinetics and increased risk of side reactions compared to their non-methylated counterparts. This guide provides a comprehensive overview of the mechanistic principles, detailed protocols, and strategic considerations for the efficient and clean deprotection of Boc-N-methylated amino acids.

Introduction: The Challenge of N-Methylation

The strategic incorporation of N-methylated amino acids into peptide sequences is a powerful tool for modulating pharmacological properties. The N-methyl group imparts steric hindrance that can protect against enzymatic degradation and lock the peptide backbone into a bioactive conformation.

However, this same steric bulk poses a challenge during synthesis. The cleavage of the Boc protecting group, a fundamental step in peptide chemistry, is significantly retarded at N-methylated sites.[1] The electron-donating nature of the methyl group also slightly destabilizes the initial protonated intermediate required for cleavage. This necessitates harsher conditions or longer reaction times, which can compromise the integrity of other sensitive functionalities within the molecule. Understanding the underlying mechanism is key to developing robust deprotection strategies.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed elimination reaction.[2][3] The process proceeds through a well-defined, multi-step pathway:

  • Protonation: A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.[2][4][5]

  • Fragmentation: This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[2][3][5]

  • Decarboxylation & Amine Liberation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[2][3][4] In the acidic medium, the liberated amine is immediately protonated to form an ammonium salt.[2]

The rate-limiting step is typically the fragmentation of the protonated carbamate. For N-methylated amino acids, the steric hindrance from the N-methyl group can impede the initial protonation, thus slowing the overall reaction rate.[1]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation BocN Boc-N(Me)R BocN_H Protonated Boc-N(Me)R BocN->BocN_H H_plus H⁺ (from TFA) CarbamicAcid Carbamic Acid Intermediate BocN_H->CarbamicAcid Slow tBu_cation tert-Butyl Cation (CH₃)₃C⁺ BocN_H->tBu_cation FreeAmine Free Amine H₂N⁺(Me)R CarbamicAcid->FreeAmine CO2 CO₂ (gas) CarbamicAcid->CO2

Figure 1. General mechanism of acid-catalyzed Boc deprotection.

Core Protocols for Boc Cleavage from N-Methylated Amines

Due to the decreased reactivity, standard conditions often need to be optimized. The two most reliable methods rely on strong acids.

Method 1: Trifluoroacetic Acid (TFA) Cocktail

TFA is the most common reagent for Boc removal due to its high acidity and volatility, which simplifies workup.[6] For N-methylated substrates, a higher concentration of TFA or longer reaction times are often necessary. The primary risk with this method is the generation of the highly reactive tert-butyl cation, which can alkylate nucleophilic residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).[5][7] To mitigate this, a "scavenger" cocktail is essential.[7][8]

Protocol: TFA-Mediated Deprotection

  • Objective: To completely remove the Boc group from an N-methylated amino acid or peptide using a TFA/scavenger cocktail.

  • Materials:

    • Boc-N(Me)-Amino Acid derivative

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA), reagent grade

    • Scavengers: Triisopropylsilane (TIS) and Water (H₂O)

    • Cold diethyl ether (Et₂O)

  • Equipment:

    • Round-bottom flask with stir bar

    • Ice bath

    • Rotary evaporator

    • Centrifuge (for precipitation)

  • Procedure:

    • Preparation: Prepare the cleavage cocktail. A standard high-scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[7] Prepare this fresh in a fume hood.

    • Dissolution: Dissolve the Boc-protected substrate in a minimal amount of DCM in a round-bottom flask (e.g., 100 mg of substrate in 1-2 mL DCM).

    • Reaction Initiation: Cool the flask in an ice bath (0 °C). Add the TFA cleavage cocktail to the dissolved substrate (e.g., 5-10 mL for 100 mg of substrate).

    • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. For N-methylated residues, this may take 2-4 hours, compared to 30-60 minutes for non-methylated analogs. Check for the disappearance of the starting material.

    • TFA Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the majority of the TFA. The resulting residue will be an oil or semi-solid.

    • Precipitation: Add the concentrated residue dropwise to a centrifuge tube containing cold diethyl ether (approx. 10-fold volume excess). The deprotected amine salt should precipitate as a solid.

    • Isolation: Centrifuge the suspension, decant the ether, and wash the solid pellet with more cold ether. Repeat 2-3 times to remove residual scavengers and byproducts.

    • Drying: Dry the final product (the TFA salt of the amine) under high vacuum.

  • Self-Validation: Confirm complete deprotection via LC-MS by observing the expected mass shift (loss of 100.12 Da). Purity should be assessed by HPLC.

Method 2: Hydrochloric Acid (HCl) in Organic Solvent

An alternative to TFA is a solution of HCl in an organic solvent, typically 1,4-dioxane or ethyl acetate.[9][10] This method is sometimes preferred when the substrate contains highly TFA-labile groups. The reaction often proceeds cleanly, yielding the hydrochloride salt of the amine.

Protocol: HCl/Dioxane Deprotection

  • Objective: To remove the Boc group using HCl in dioxane, often perceived as a milder alternative for sensitive substrates.

  • Materials:

    • Boc-N(Me)-Amino Acid derivative

    • 4M HCl in 1,4-dioxane (commercially available or prepared by bubbling HCl gas through anhydrous dioxane)

    • Anhydrous diethyl ether (Et₂O) or pentane

  • Equipment:

    • Round-bottom flask with stir bar and drying tube

    • Rotary evaporator

  • Procedure:

    • Setup: Dissolve the Boc-protected substrate in the 4M HCl/dioxane solution (e.g., 10 mL per 1 gram of substrate) in a flask equipped with a drying tube.

    • Reaction: Stir the solution at room temperature. The reaction progress should be monitored carefully by TLC or LC-MS. Reaction times can vary from 1 to 5 hours.

    • Workup: Once complete, remove the solvent in vacuo. The resulting residue is the hydrochloride salt of the deprotected amine.

    • Purification: If necessary, the crude salt can be triturated with cold diethyl ether or pentane to induce precipitation and remove non-polar impurities. Filter and dry the solid under vacuum.

  • Self-Validation: Analyze the product by NMR to confirm the absence of the tert-butyl peak (~1.4 ppm) and by LC-MS for the correct mass.

Summary of Conditions & Troubleshooting

The choice of deprotection strategy depends on the substrate's sensitivity and the required scale.

ParameterTFA Cocktail4M HCl in DioxaneKey Considerations
Acid Strength Very StrongStrongTFA is generally considered harsher.[8]
Typical Time (N-Me) 2 - 4 hours1 - 5 hoursSterically hindered substrates may require longer times or gentle heating.[1]
Scavengers Essential (TIS, H₂O, EDT)[5][7]Not typically requiredScavengers are critical with TFA to prevent t-butylation of sensitive residues.[7]
Workup Evaporation & PrecipitationEvaporation & TriturationBoth methods yield the corresponding amine salt.
Common Issues Incomplete reaction; Side-product formationIncomplete reaction; Potential ether cleavageIncomplete reactions are the most common issue for N-methylated substrates.

Troubleshooting Guide

  • Problem: Incomplete Deprotection

    • Cause: Insufficient reaction time or acid concentration. Steric hindrance is a major factor.[1]

    • Solution: Increase the reaction time and monitor closely. A slight increase in temperature (e.g., to 40 °C) can be effective but may also increase side product formation.[7] Ensure anhydrous conditions, as water can decrease the effective acidity of TFA.[1]

  • Problem: Side Product Formation (t-Butylation)

    • Cause: The tert-butyl cation reacting with nucleophilic sites (Trp, Met, Cys, Tyr).[5][7]

    • Solution: Ensure an adequate concentration of scavengers. Triisopropylsilane (TIS) is a highly effective carbocation scavenger.[5] For sulfur-containing residues, ethanedithiol (EDT) can be beneficial.[11]

  • Problem: Low Yield after Precipitation

    • Cause: The deprotected amine salt may have some solubility in the precipitation solvent (ether).

    • Solution: Ensure the ether is sufficiently cold. Use a larger volume of ether. If the product is still soluble, remove the ether and re-dissolve the crude oil in a minimal amount of methanol, then re-precipitate.

Strategic Workflow for Method Selection

Choosing the right deprotection method is critical for success. The following workflow provides a decision-making framework.

decision_tree start Start: Deprotect Boc-N(Me)-AA q1 Does the substrate contain sensitive residues? (Trp, Met, Cys, Tyr) start->q1 q2 Are other highly acid-labile groups present? (e.g., trityl, Pbf) q1->q2 No tfa_scav Use TFA Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) Monitor for 2-4 hours q1->tfa_scav Yes hcl Use 4M HCl in Dioxane Monitor for 1-5 hours q2->hcl Yes tfa_no_scav Use TFA/DCM (50-95%) Monitor for 2-4 hours q2->tfa_no_scav No end_success Success: Isolated Amine Salt tfa_scav->end_success hcl->end_success tfa_no_scav->end_success

Figure 2. Decision workflow for selecting a Boc deprotection strategy.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268.
  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117-8125.
  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube.
  • Sharma, A., Kumar, A., & Kumar, V. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 6(4), 2843-2851.
  • ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Tuffour, A. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23851-23857.
  • Tuffour, A. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 23851-23857.
  • Thieme. (n.d.). Cleavage of the 9-Fluorenylmethoxycarbonyl Group.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Williams, J. M., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Molecules, 26(9), 2534.
  • ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.

Sources

Application Note: Strategic Incorporation of N-Boc-N-methyl-β-alanine for the Synthesis of Advanced Bioactive Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of N-Methylation in Peptide Drug Discovery

Bioactive peptides are at the forefront of therapeutic innovation due to their high selectivity and low toxicity. However, their translation into clinical candidates is often hampered by poor metabolic stability and low oral bioavailability.[1] A proven strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone.[2][3][4] This modification, inspired by naturally occurring N-methylated peptides like cyclosporine A, introduces a methyl group onto the amide nitrogen, which can profoundly enhance the peptide's pharmacokinetic and pharmacodynamic properties.[3][5][6]

N-methylation offers several key advantages:

  • Enhanced Proteolytic Stability: By replacing an amide proton, N-methylation disrupts the hydrogen bonding networks that proteases recognize, effectively shielding the peptide bond from enzymatic cleavage.[1][2]

  • Improved Membrane Permeability: The addition of a methyl group increases lipophilicity and reduces the desolvation penalty, facilitating the peptide's ability to cross cellular membranes, a critical factor for oral bioavailability.[2][7]

  • Conformational Control: The steric hindrance from the N-methyl group restricts the rotation of the peptide backbone, locking it into a bioactive conformation which can lead to enhanced receptor affinity and selectivity.[2][8]

This application note provides a detailed guide to the synthesis of bioactive peptides incorporating N-Boc-N-methyl-β-alanine, a versatile building block for introducing N-methylation into a peptide sequence. We will delve into the rationale behind experimental choices, provide step-by-step protocols for solid-phase peptide synthesis (SPPS), and discuss the necessary analytical techniques for characterization.

N-Boc-N-methyl-β-alanine: A Key Building Block

N-Boc-N-methyl-β-alanine (3-[(tert-Butoxycarbonyl)(methyl)amino]propanoic acid) is a valuable reagent for the synthesis of modified peptides. The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of one of the major strategies in solid-phase peptide synthesis, offering robust protection of the N-terminus that can be readily removed under acidic conditions.[9][10] The N-methyl group is integral to the structure, providing the benefits of N-methylation upon incorporation into the peptide chain. As a β-amino acid, it also introduces a longer, more flexible element into the peptide backbone compared to α-amino acids.

Chemical Properties of N-Boc-N-methyl-β-alanine
CAS Number 124072-61-3
Molecular Formula C₉H₁₇NO₄
Molecular Weight 203.24 g/mol
Appearance White to off-white powder
Storage 2°C - 8°C

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide using N-Boc-N-methyl-β-alanine

The primary challenge in synthesizing peptides with N-methylated residues is the steric hindrance at the secondary amine, which can slow down the coupling reaction and lead to incomplete acylation.[5][11] To overcome this, optimized coupling conditions and reagents are necessary. The following protocol outlines the synthesis of a model tripeptide (e.g., Ala-(N-Me-β-Ala)-Phe) on a Merrifield resin using Boc chemistry.

Diagram: SPPS Workflow for N-Boc-N-methyl-β-alanine Incorporation

SPPS_Workflow Resin Merrifield Resin Load 1. Load first amino acid (Boc-Phe-OH) Resin->Load Deprotect1 2. Boc Deprotection (TFA in DCM) Load->Deprotect1 Neutralize1 3. Neutralization (DIEA in DMF) Deprotect1->Neutralize1 Couple 4. Couple N-Boc-N-methyl-β-alanine (HATU/DIEA) Neutralize1->Couple Deprotect2 5. Boc Deprotection (TFA in DCM) Couple->Deprotect2 Neutralize2 6. Neutralization (DIEA in DMF) Deprotect2->Neutralize2 Couple2 7. Couple final amino acid (Boc-Ala-OH) Neutralize2->Couple2 Cleave 8. Cleavage from Resin (HF or TFMSA) Couple2->Cleave Purify 9. Purification (RP-HPLC) Cleave->Purify

Caption: Workflow for Boc-based solid-phase peptide synthesis.

Detailed Protocol

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-Phe-OH, N-Boc-N-methyl-β-alanine, Boc-Ala-OH

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Piperidine (for optional capping)

  • Acetic anhydride (for optional capping)

  • HF or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers (e.g., anisole, thioanisole)

  • Cold diethyl ether

Step 1: Loading the First Amino Acid (Boc-Phe-OH) onto Merrifield Resin The first amino acid is attached to the resin via an ester linkage. The cesium salt method is commonly used to minimize racemization.[10]

  • Prepare the cesium salt of Boc-Phe-OH by reacting it with cesium carbonate.

  • Swell the Merrifield resin in DMF.

  • Add the Boc-Phe-Cs to the swollen resin and heat at 50°C for 12-24 hours.

  • Wash the resin thoroughly with DMF, methanol, and DCM, then dry under vacuum.

  • Determine the substitution level of the resin.

Step 2: N-terminal Boc Deprotection The Boc group is removed with a moderately strong acid.

  • Swell the resin in DCM.

  • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.[10][11]

  • Filter and wash the resin with DCM to remove excess TFA.

Step 3: Neutralization The protonated N-terminal amine must be neutralized to the free amine for the subsequent coupling reaction.

  • Wash the resin with DMF.

  • Treat the resin with a 10% solution of DIEA in DMF for 10 minutes.[11]

  • Wash the resin thoroughly with DMF.

Step 4: Coupling of N-Boc-N-methyl-β-alanine This is a critical step due to the steric hindrance of the N-methyl group. A potent coupling reagent like HATU is recommended.[12][13] A double coupling strategy is often employed to ensure the reaction goes to completion.[11]

  • Pre-activation: In a separate vessel, dissolve N-Boc-N-methyl-β-alanine (3-5 equivalents based on resin substitution), HATU (3-5 eq.), and DIEA (6-10 eq.) in DMF. Allow to react for 5-10 minutes.

  • First Coupling: Add the activated amino acid solution to the neutralized resin. Shake at room temperature for 1-2 hours.

  • Monitoring: Perform a test to check for free amines (e.g., bromophenol blue test, as the Kaiser test is unreliable for secondary amines).[12]

  • Washing: Wash the resin with DMF.

  • Second Coupling (if necessary): If the monitoring test indicates incomplete coupling, repeat steps 1, 2, and 4.

  • Wash the resin thoroughly with DMF and DCM.

Step 5 & 6: Subsequent Deprotection and Neutralization Repeat steps 2 and 3 to prepare for the coupling of the next amino acid.

Step 7: Coupling of Boc-Ala-OH Couple the final amino acid using the same procedure as in Step 4. As this is a standard α-amino acid coupling to a secondary amine, reaction times may be shorter, but monitoring is still crucial.

Step 8: Cleavage of the Peptide from the Resin This step removes all side-chain protecting groups and cleaves the peptide from the solid support.

  • Dry the peptide-resin thoroughly.

  • In a specialized apparatus, treat the resin with liquid HF or TFMSA in the presence of scavengers (e.g., anisole) to prevent side reactions.[9][10]

  • After the reaction (typically 1-2 hours at 0°C), evaporate the acid.

Step 9: Peptide Precipitation and Purification

  • Wash the cleaved peptide with cold diethyl ether to precipitate the crude product.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram: Coupling Reaction of N-Boc-N-methyl-β-alanine

Coupling_Reaction cluster_reactants Reactants cluster_product Product Resin_Peptide Resin-Phe-NH₂ Free N-terminal amine Coupled_Peptide Resin-Phe-NH-CO-CH₂-CH₂-N(Me)-Boc New Peptide Bond Resin_Peptide->Coupled_Peptide Activated_AA N-Boc-N-methyl-β-alanine + HATU/DIEA Activated Carboxyl Group Activated_AA->Coupled_Peptide Coupling

Caption: HATU-mediated coupling of N-Boc-N-methyl-β-alanine.

Characterization of the N-Methylated Peptide

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized peptide.

1. High-Performance Liquid Chromatography (HPLC): RP-HPLC is the standard method for assessing the purity of the crude peptide and for purification. A key challenge with N-methylated peptides is that they can exist as cis/trans isomers around the N-methylated amide bond, which may result in peak broadening or the appearance of multiple peaks for a single compound.[14][15]

  • Protocol: Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Monitor the elution profile at 214 nm and 280 nm.

2. Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.

  • Expected Result: The observed mass should match the calculated mass of the target peptide (Ala-(N-Me-β-Ala)-Phe).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detailed structural analysis. For N-methylated peptides, 2D NMR techniques (like COSY, TOCSY, and NOESY) can help to elucidate the peptide's conformation in solution.[8] The presence of cis/trans isomers can also be confirmed and quantified by NMR.[6]

  • Key Observables: The chemical shift of the N-methyl protons and the presence of cross-peaks in NOESY spectra can provide information about the local conformation and the cis/trans state of the amide bond.

Analytical Technique Purpose Key Considerations for N-Methylated Peptides
RP-HPLC Purity assessment and purificationPotential for peak broadening or multiple peaks due to cis/trans isomers.[14][15]
Mass Spectrometry Molecular weight confirmationConfirms successful incorporation of all amino acids.
NMR Spectroscopy Structural and conformational analysisProvides detailed information on 3D structure and cis/trans isomerism.[6][8]

Conclusion

The strategic incorporation of N-Boc-N-methyl-β-alanine is an effective method for developing bioactive peptides with enhanced therapeutic properties. While the synthesis of N-methylated peptides presents challenges due to steric hindrance, these can be overcome with optimized protocols, including the use of potent coupling reagents like HATU and rigorous monitoring of the reaction progress. The detailed protocols and analytical guidance provided in this application note offer a framework for researchers to successfully synthesize and characterize these advanced peptide candidates, paving the way for the next generation of peptide-based therapeutics.

References

  • Chatterjee, J., Laufer, B., Beck, J. G., Helyes, Z., Pinter, E., Szolcsanyi, J., Horvath, A., Mandl, J., Reubi, J. C., Keri, G., & Kessler, H. (2011). N-methylated sst2 selective somatostatin cyclic peptide analogue as a potent candidate for treating neurogenic inflammation. ACS Medicinal Chemistry Letters, 2(7), 509–514. [Link]
  • aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Naoum, J. N., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. [Link]
  • Ho, J. Z., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Journal of the American Chemical Society. [Link]
  • Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]
  • LifeTein. (2025).
  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2015). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 19(8), 683-690. [Link]
  • Saga, Y., et al. (2018). N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. Current Medicinal Chemistry, 25(22), 2575-2598. [Link]
  • University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria.
  • IndiaMART. (n.d.). N-Boc-N-METHYL L-ALANINE CHEMICAL. [Link]
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
  • Siodłak, D., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(8-9), e3091. [Link]
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]

Sources

The Strategic Incorporation of N-Boc-N-methyl-β-alanine in the Design of Next-Generation Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the pursuit of enzyme inhibitors with enhanced therapeutic profiles is a paramount objective. Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, have emerged as a powerful class of therapeutic agents. A key challenge in their development is overcoming their inherent susceptibility to proteolytic degradation, which limits their bioavailability and in vivo half-life. This guide provides an in-depth exploration of a strategic solution: the incorporation of N-Boc-N-methyl-β-alanine. This modified amino acid serves as a critical building block in the synthesis of enzyme inhibitors with superior stability and efficacy. We will delve into the mechanistic rationale, provide detailed protocols for synthesis and enzymatic evaluation, and discuss the critical considerations for researchers in the field of drug development.

Introduction: The N-Methylation Advantage in Peptidomimetic Design

Natural peptides, while often exhibiting high potency and selectivity for their biological targets, are frequently hampered as therapeutic candidates by their poor metabolic stability.[1] Proteases, ubiquitous enzymes in biological systems, readily cleave the amide bonds of the peptide backbone, leading to rapid degradation. N-methylation, the substitution of the amide proton with a methyl group, is a well-established strategy to overcome this limitation.[2][3]

The introduction of an N-methyl group imparts several advantageous properties:

  • Enhanced Proteolytic Resistance: The methyl group provides steric hindrance, shielding the adjacent peptide bond from the active site of proteases. This disruption of the hydrogen-bonding patterns recognized by these enzymes significantly inhibits cleavage and extends the peptide's in vivo half-life.[4][5]

  • Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide backbone. This can enhance its ability to passively diffuse across cellular membranes, a crucial factor for targeting intracellular enzymes.[1]

  • Conformational Constraint: The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone. This can help to lock the peptidomimetic into its bioactive conformation, potentially leading to increased binding affinity and selectivity for the target enzyme.[4]

N-Boc-N-methyl-β-alanine, in particular, offers the additional advantage of being a β-amino acid. The incorporation of β-amino acids into peptide chains has been shown to further enhance proteolytic stability due to the altered backbone structure, which is not readily recognized by many proteases.[6]

Focus on Serine Protease Inhibition

Serine proteases are a large and diverse family of enzymes that play critical roles in a wide range of physiological and pathological processes, including blood coagulation, digestion, and inflammation.[5] Consequently, they are a major target class for therapeutic intervention. The incorporation of N-Boc-N-methyl-L-alanine has been shown to be an effective strategy for developing inhibitors of serine proteases.[3] The N-methyl group can provide the necessary steric shield to prevent cleavage by the active site serine residue, while the overall peptide sequence can be designed to ensure specific binding to the target protease.

Synthesis of an N-Boc-N-methyl-β-alanine Containing Peptide Inhibitor: A Detailed Protocol

The synthesis of peptides containing N-methylated amino acids presents unique challenges, primarily due to the increased steric hindrance at the secondary amine, which can lead to slower and less efficient coupling reactions.[7] This protocol outlines a robust method for the solid-phase peptide synthesis (SPPS) of a model tripeptide inhibitor incorporating N-Boc-N-methyl-β-alanine using Boc chemistry.

Challenges and Strategic Solutions in Synthesis
ChallengeCausalityStrategic Solution
Slow Coupling Kinetics The steric bulk of the N-methyl group hinders the approach of the activated carboxyl group of the incoming amino acid.Employ highly potent coupling reagents such as HATU, HBTU, or PyBOP/HOAt. These reagents form highly reactive activated esters that can overcome the steric hindrance.[2][7]
Incomplete Coupling Due to slower kinetics, standard coupling times may not be sufficient to drive the reaction to completion, leading to deletion sequences.Implement a "double coupling" strategy where the coupling step is performed twice with fresh reagents to ensure maximum acylation of the sterically hindered amine.[7]
Aggregation Hydrophobic N-methylated peptides can aggregate on the solid support, limiting reagent access to the growing peptide chain.Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP), and consider the use of microwave-assisted synthesis to increase kinetic energy and reduce reaction times.
Side Reactions during Cleavage Acidic cleavage from the resin can sometimes lead to side reactions, such as fragmentation between consecutive N-methylated residues.Optimize the cleavage time and use appropriate scavengers in the cleavage cocktail to minimize side product formation.[2]
Visualizing the Synthesis Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Cleavage and Purification Resin Start with Merrifield Resin Swell Swell Resin in DCM Resin->Swell Boc_Deprotection Boc Deprotection (TFA in DCM) Swell->Boc_Deprotection Neutralization Neutralization (DIPEA in DMF) Boc_Deprotection->Neutralization Coupling Double Coupling of N-Boc-AA-OH (HATU/DIPEA in DMF) Neutralization->Coupling Wash Wash (DMF & DCM) Coupling->Wash Wash->Boc_Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (HF or TFMSA) Precipitation Precipitate in cold ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Characterization Characterize by Mass Spec Purification->Characterization

Caption: Boc-SPPS workflow for a model peptide inhibitor.

Step-by-Step Boc-SPPS Protocol

This protocol describes the manual synthesis of a model tripeptide inhibitor (e.g., Ac-Ala-NMe-β-Ala-Phe-NH₂) on a Rink Amide resin.

Materials and Reagents:

ReagentPurposeRecommended Supplier
Rink Amide MBHA resinSolid support for peptide amide synthesisVarious
N-Boc-L-AlanineProtected amino acidVarious
N-Boc-N-methyl-β-alanineKey building blockVarious
N-Boc-L-PhenylalanineProtected amino acidVarious
Dichloromethane (DCM)Solvent for swelling and washingVarious
N,N-Dimethylformamide (DMF)Primary solvent for coupling and washingVarious
Trifluoroacetic acid (TFA)Reagent for Boc deprotectionVarious
Diisopropylethylamine (DIPEA)Base for neutralization and couplingVarious
HATUCoupling reagentVarious
Acetic AnhydrideCapping agentVarious
Anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA)Cleavage reagentCaution: Extremely hazardous!
Diethyl ether (cold)For peptide precipitationVarious
Acetonitrile (ACN) and Water (HPLC grade)Solvents for purificationVarious

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Phenylalanine):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.

    • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

    • Neutralization: Neutralize the resin with 10% DIPEA in DMF for 10 minutes. Wash again with DMF (3x).

    • Coupling: In a separate vial, pre-activate N-Boc-L-Phenylalanine (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitoring: Perform a Kaiser test to confirm complete coupling (should be negative). If positive, repeat the coupling step.

  • Second Amino Acid Coupling (N-Boc-N-methyl-β-alanine):

    • Perform the Boc deprotection, washing, and neutralization steps as described above.

    • Double Coupling:

      • First Coupling: Pre-activate N-Boc-N-methyl-β-alanine (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF. Add to the resin and shake for 2 hours.

      • Wash the resin with DMF (3x).

      • Second Coupling: Repeat the pre-activation and coupling with a fresh solution of N-Boc-N-methyl-β-alanine. Shake for another 2 hours.

    • Monitoring: Perform a bromophenol blue test to confirm the absence of free secondary amines.

  • Third Amino Acid Coupling (Alanine):

    • Perform the Boc deprotection, washing, and neutralization steps.

    • Couple N-Boc-L-Alanine as described for Phenylalanine.

  • N-terminal Acetylation (Capping):

    • Perform the final Boc deprotection and neutralization.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Cleavage and Deprotection:

    • WARNING: This step involves highly corrosive and toxic acids and must be performed in a specialized fume hood with appropriate personal protective equipment.

    • Wash the resin with DCM and dry under vacuum.

    • Treat the dried resin with anhydrous HF or TFMSA in the presence of appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Collect the precipitate by centrifugation, wash with cold ether, and dry.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide inhibitor by mass spectrometry and analytical HPLC.

Enzymatic Assay Protocol: Evaluating Inhibitor Potency

This protocol describes a general method for determining the inhibitory potency (IC₅₀) of the synthesized peptide against a model serine protease (e.g., trypsin or chymotrypsin) using a fluorogenic substrate.

Principle of the Assay

The assay measures the rate of cleavage of a fluorogenic substrate by the protease. The substrate is designed to be non-fluorescent until it is cleaved by the enzyme, releasing a fluorescent molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of fluorescence increase will be reduced.

Visualizing the Assay Workflow

Assay_Workflow cluster_prep Assay Preparation cluster_plate_setup 96-Well Plate Setup cluster_reaction_measurement Reaction and Measurement cluster_data_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Dilutions Add_Enzyme Add Enzyme to Wells Reagents->Add_Enzyme Add_Inhibitor Add Inhibitor Dilutions Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Add_Substrate Initiate Reaction with Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Initial Reaction Rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC₅₀ Plot_Data->Determine_IC50

Caption: Workflow for a fluorogenic enzyme inhibition assay.

Step-by-Step Assay Protocol

Materials and Reagents:

  • Purified serine protease (e.g., Trypsin)

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

  • Synthesized peptide inhibitor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the peptide inhibitor in DMSO.

    • Create a serial dilution of the inhibitor in the assay buffer.

    • Prepare working solutions of the enzyme and substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of the inhibitor dilutions to the appropriate wells. Include a control with no inhibitor.

    • Add 20 µL of the enzyme solution to all wells except for a "no enzyme" control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes (Excitation/Emission wavelengths will depend on the fluorophore of the substrate, e.g., ~360/460 nm for AMC).

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Determine the percent inhibition for each concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion: A Powerful Tool for Drug Discovery

The strategic incorporation of N-Boc-N-methyl-β-alanine represents a robust and effective approach to enhancing the therapeutic potential of peptide-based enzyme inhibitors. By conferring increased proteolytic stability and favorable conformational properties, this building block enables the development of more durable and potent drug candidates. The detailed protocols provided herein offer a comprehensive guide for researchers to synthesize and evaluate these promising molecules, paving the way for the next generation of enzyme-targeted therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis. BenchChem.
  • Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Nandel, F. S., & Jaswal, R. R. (2014). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Indian Journal of Biochemistry & Biophysics, 51(1), 22-30.
  • Paquette, I. M. (2015). Design, Synthesis, And Evaluation Of A Novel Serine Protease Inhibitor. University of New England.
  • Gopi, H. N., & Seebach, D. (2004). On the proteolytic stability of beta- and gamma-peptides. Chimia, 58(1-2), 52-53.

Sources

The Versatile Role of 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the demand for molecules with enhanced pharmacological properties—such as increased stability, improved cell permeability, and precise target engagement—is ever-present. 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid, commonly known in the scientific community as N-Boc-N-methyl-β-alanine, has emerged as a critical building block in meeting these challenges. This versatile reagent provides a unique structural motif that medicinal chemists can exploit to fine-tune the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.

This comprehensive guide delves into the multifaceted applications of N-Boc-N-methyl-β-alanine in drug discovery, with a particular focus on its incorporation into peptide-based therapeutics and its role as a flexible linker in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs). We will explore the underlying chemical principles that make this molecule a valuable asset and provide detailed, field-proven protocols for its practical application in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 124072-61-3
Molecular Formula C₉H₁₇NO₄
Molecular Weight 203.24 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMF, DCM, and methanol
Storage 2-8°C

Application I: Enhancing Peptide Therapeutics with N-Methyl-β-Alanine

The incorporation of non-natural amino acids into peptide sequences is a well-established strategy to overcome the inherent limitations of native peptides as drugs, such as their susceptibility to enzymatic degradation and poor membrane permeability. The N-methylated backbone of N-Boc-N-methyl-β-alanine offers several advantages in this context.

The N-methyl group provides steric hindrance that can protect the adjacent peptide bonds from cleavage by proteases, thereby extending the in vivo half-life of the peptide. Furthermore, the replacement of an amide N-H with an N-CH₃ group reduces the hydrogen bonding capacity of the peptide backbone, which can lead to increased lipophilicity and improved passive diffusion across cell membranes.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating N-Boc-N-methyl-β-alanine

This protocol outlines the manual solid-phase synthesis of a model dipeptide, Ac-Ala-(N-Me-β-Ala)-NH₂, on a Rink Amide resin using Boc chemistry. The steric hindrance of the N-methyl group necessitates a more robust coupling strategy than standard methods.

Materials:

  • Rink Amide resin (0.5 mmol/g substitution)

  • N-Boc-L-alanine

  • This compound (N-Boc-N-methyl-β-alanine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Acetic anhydride

  • Piperidine

  • Kaiser test kit

Procedure:

  • Resin Swelling and Preparation:

    • Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Coupling of the First Amino Acid (N-Boc-L-alanine):

    • Dissolve N-Boc-L-alanine (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.[1]

    • Wash the resin with DCM (5x), and DMF (5x).

    • Neutralize the resin with 10% DIPEA in DMF (2 x 5 min).

    • Wash the resin with DMF (5x) and DCM (5x).

  • Coupling of N-Boc-N-methyl-β-alanine (Double Coupling):

    • Due to the steric hindrance of the N-methyl group, a double coupling strategy is employed.[2]

    • First Coupling: Pre-activate N-Boc-N-methyl-β-alanine (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes. Add the activated solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x).

    • Second Coupling: Repeat the first coupling step with a fresh solution of activated N-Boc-N-methyl-β-alanine.

    • Wash the resin with DMF (5x) and DCM (5x). A Kaiser test should be negative.

  • N-terminal Acetylation (Capping):

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Cleavage from Resin and Deprotection:

    • Wash the resin with methanol (3x) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2 hours.[3]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Characterize the purified peptide by mass spectrometry to confirm the molecular weight.

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Wash1 Wash Fmoc_Deprotect->Wash1 Couple_Ala Couple N-Boc-L-alanine Wash1->Couple_Ala Wash2 Wash Couple_Ala->Wash2 Boc_Deprotect Boc Deprotection (50% TFA/DCM) Wash2->Boc_Deprotect Wash3 Wash Boc_Deprotect->Wash3 Neutralize Neutralize (10% DIPEA/DMF) Wash3->Neutralize Wash4 Wash Neutralize->Wash4 Couple_NMe_bAla Double Couple N-Boc-N-Me-β-Ala Wash4->Couple_NMe_bAla Wash5 Wash Couple_NMe_bAla->Wash5 Cap Acetylation Wash5->Cap Wash6 Wash Cap->Wash6 Cleave Cleavage (TFA/H₂O/TIS) Wash6->Cleave Purify RP-HPLC Purification Cleave->Purify Characterize Mass Spectrometry Purify->Characterize

Caption: Workflow for the solid-phase synthesis of a dipeptide containing N-methyl-β-alanine.

Application II: N-Boc-N-methyl-β-alanine as a Linker in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[4] A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. The linker is a critical component, as its length, flexibility, and chemical composition can significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.

N-Boc-N-methyl-β-alanine is an excellent building block for constructing PROTAC linkers. Its propanoic acid backbone provides a flexible alkyl chain, while the Boc-protected amine allows for straightforward conjugation to either the POI ligand or the E3 ligase ligand. The N-methyl group can also subtly influence the conformational properties of the linker.

Protocol 2: Synthesis of a Model PROTAC using N-Boc-N-methyl-β-alanine as a Linker Component

This protocol describes a representative synthesis of a model PROTAC where N-Boc-N-methyl-β-alanine is used to extend a linker attached to an E3 ligase ligand, followed by conjugation to a POI ligand.

Materials:

  • E3 Ligase Ligand with a free amine (e.g., an amine-functionalized pomalidomide derivative)

  • N-Boc-N-methyl-β-alanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • POI Ligand with a carboxylic acid (e.g., a derivative of a kinase inhibitor)

  • TFA

  • DMF

  • DCM

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Part A: Coupling of N-Boc-N-methyl-β-alanine to the E3 Ligase Ligand

  • In a round-bottom flask, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and N-Boc-N-methyl-β-alanine (1.2 eq) in anhydrous DMF.

  • Add HATU (1.5 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 2-4 hours).

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Part B: Boc Deprotection

  • Dissolve the purified intermediate from Part A in a solution of 20-50% TFA in DCM.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

  • Concentrate the solution under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene (3x) to remove residual acid. The resulting TFA salt is used in the next step without further purification.[5]

Part C: Coupling to the POI Ligand

  • In a separate flask, dissolve the POI ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the amine-functionalized intermediate from Part B in anhydrous DMF.

  • Stir the reaction at room temperature overnight, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

PROTAC_Synthesis_Workflow E3_Ligand E3 Ligand-NH₂ Couple1 Amide Coupling (HATU, DIPEA) E3_Ligand->Couple1 N_Boc_Linker N-Boc-N-Me-β-Ala N_Boc_Linker->Couple1 Intermediate1 Boc-Protected Intermediate Couple1->Intermediate1 Boc_Deprotect Boc Deprotection (TFA/DCM) Intermediate1->Boc_Deprotect Intermediate2 Amine-Functionalized Intermediate Boc_Deprotect->Intermediate2 Couple2 Amide Coupling (HATU, DIPEA) Intermediate2->Couple2 POI_Ligand POI Ligand-COOH POI_Ligand->Couple2 Crude_PROTAC Crude PROTAC Couple2->Crude_PROTAC Purify Preparative HPLC Crude_PROTAC->Purify Final_PROTAC Final PROTAC Purify->Final_PROTAC

Caption: General workflow for the synthesis of a PROTAC using an N-Boc-N-methyl-β-alanine derived linker.

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its unique structural features enable the rational design of peptide therapeutics with improved stability and bioavailability. Furthermore, its utility as a flexible and readily functionalizable linker component has cemented its place in the development of novel therapeutic modalities such as PROTACs. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the full potential of this important chemical entity in their quest for new and effective medicines.

References

  • Benchchem. (2025). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis.
  • [No author]. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Benchchem. (2025). The Strategic Incorporation of N-Boc-PEG8-alcohol in PROTAC Linker Synthesis: A Detailed Guide.
  • Benchchem. (2025). Technical Support Center: Solid-Phase Peptide Synthesis with Boc-L-Ala-OH.
  • Benchchem. (2025). A Comparative Guide to BOC and Fmoc Protection for L-Alanine in Peptide Synthesis.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther., 1(5), 273–312.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • [No author]. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • [No author]. (2022).
  • [No author]. (n.d.). Der Pharma Chemica. Scholars Research Library.
  • Benchchem. (2025). Application Notes: A Step-by-Step Guide to Designing a PROTAC with Acid-PEG1-C2-Boc.
  • [No author]. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • [No author]. (n.d.).
  • Benchchem. (2025). Application Note: A Step-by-Step Guide for Synthesizing a PROTAC Using a Bifunctional Tos-PEG-Boc Linker.
  • [No author]. (n.d.). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide.
  • [No author]. (2025). Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC.
  • [No author]. (n.d.).
  • [No author]. (2025). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PubMed Central.
  • [No author]. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI.
  • [No author]. (n.d.).

Sources

Application Notes and Protocols: The Strategic Incorporation of N-Boc-N-methyl-β-alanine in Modified Protein Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Imperative for Peptide Modification

In the landscape of modern therapeutics and biochemical research, peptides represent a class of molecules with immense potential due to their high specificity and biological activity. However, native peptides often suffer from poor metabolic stability and low bioavailability, limiting their clinical utility.[1][2] A powerful strategy to overcome these limitations is the site-specific incorporation of modified amino acids. N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, stands out as a critical modification in drug design and protein engineering.[1][3] This seemingly subtle alteration can profoundly enhance the physicochemical and biological properties of peptides.[1][2][3][4][5][6][7]

This guide provides a comprehensive overview of the use of a specific N-methylated amino acid, N-Boc-N-methyl-β-alanine, in the creation of modified proteins. We will delve into the rationale behind its use, detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and the expected impact on the final peptide product.

The Strategic Advantage of N-Methylation

The introduction of an N-methyl group into a peptide backbone instigates a cascade of beneficial structural and functional changes.

Core Physicochemical Impacts of N-Methylation:
  • Enhanced Proteolytic Stability: One of the most significant advantages of N-methylation is the dramatic increase in resistance to enzymatic degradation.[4] Proteases recognize and bind to the peptide backbone through hydrogen bonding.[3] By replacing the amide proton with a methyl group, N-methylation disrupts this crucial recognition interaction, effectively "shielding" the adjacent peptide bond from cleavage and extending the in-vivo half-life of peptide therapeutics.[3]

  • Improved Membrane Permeability and Bioavailability: N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability and targeting intracellular components.[3][5] This is achieved through increased lipophilicity and a reduced desolvation penalty.[3]

  • Conformational Control and Structural Rigidity: The steric hindrance imposed by the N-methyl group restricts rotation around the peptide bond, reducing the conformational flexibility of the peptide.[4] This "conformational constraint" can lock a peptide into its bioactive conformation, leading to enhanced receptor affinity and selectivity.[3][8]

  • Modulation of Receptor Binding Affinity: The effect of N-methylation on receptor binding is highly position-dependent.[3] By pre-organizing the peptide into a conformation that is favorable for binding, N-methylation can reduce the entropic penalty of binding, leading to a significant increase in receptor affinity.[3] Conversely, an unfavorable conformation can decrease affinity.[3] This allows for the fine-tuning of a peptide's activity, and in some cases, can even convert a receptor agonist into an antagonist.[3]

N-Boc-N-methyl-β-alanine: A Versatile Building Block

N-Boc-N-methyl-β-alanine is a valuable reagent for introducing an N-methylated β-amino acid residue into a peptide sequence. The Boc (tert-butoxycarbonyl) protecting group is a cornerstone of one of the major strategies in solid-phase peptide synthesis.[9][10][11]

PropertyValueSource
Chemical Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS Number 124072-61-3
Appearance White to light yellow solid[12]
Storage 2°C - 8°C

Experimental Protocols: Incorporation of N-Boc-N-methyl-β-alanine via Boc-SPPS

The incorporation of N-methylated amino acids, including N-Boc-N-methyl-β-alanine, into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily due to steric hindrance.[6][7][13] The N-methyl group physically obstructs the approach of the incoming activated amino acid, slowing down the coupling reaction.[7][14] Therefore, optimized protocols are necessary to ensure efficient and complete incorporation.

Workflow for Boc-SPPS Incorporating N-Boc-N-methyl-β-alanine

SPPS_Workflow Resin Resin Swelling (e.g., in DCM) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection 1. Neutralization Neutralization (e.g., DIEA in DCM/DMF) Deprotection->Neutralization 2. Coupling Coupling (Activated Amino Acid + Resin) Neutralization->Coupling 3. Activation Amino Acid Activation (N-Boc-N-methyl-β-alanine + Coupling Reagent) Activation->Coupling Washing Washing (DCM and/or DMF) Coupling->Washing 4. Monitoring Coupling Monitoring (e.g., Bromophenol Blue Test) Washing->Monitoring 5. Monitoring->Coupling Incomplete Coupling (Recouple) Repeat Repeat Cycle for Next Amino Acid Monitoring->Repeat Coupling Complete Repeat->Deprotection Next Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFMSA) Repeat->Cleavage Final Cycle Purification Purification & Analysis (e.g., HPLC, Mass Spectrometry) Cleavage->Purification

Caption: General workflow for Boc-SPPS incorporating N-Boc-N-methyl-β-alanine.

Detailed Step-by-Step Protocol

1. Resin Selection and Preparation:

  • Standard resins for Boc-SPPS, such as Merrifield or PAM resins, are suitable.[6]

  • Swell the resin in an appropriate solvent, typically Dichloromethane (DCM), for at least 30 minutes before use.[11][15]

2. Boc Deprotection:

  • Treat the resin-bound peptide with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid.[6][11]

  • A short pre-wash with the TFA solution for about 5 minutes is often recommended.[11]

  • Causality: TFA is a strong acid that cleaves the acid-labile Boc group, exposing the free amine for the next coupling step.[10]

  • When tryptophan, cysteine, or methionine are present in the sequence, add scavengers like 0.5% dithioethane (DTE) to the cleavage solution to prevent side reactions with tert-butyl cations formed during deprotection.[10]

3. Neutralization:

  • After deprotection, the N-terminal amine is protonated as a TFA salt and must be neutralized to the free amine to be reactive for the subsequent coupling.[10]

  • Wash the resin with DCM and then treat with a solution of a hindered base, such as 10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF, for 5-10 minutes.

  • Wash the resin thoroughly with DCM and/or DMF to remove excess base and salts.

4. Activation and Coupling of N-Boc-N-methyl-β-alanine:

  • Challenge: The steric hindrance of the N-methyl group significantly slows the coupling kinetics.[6][7] Standard coupling reagents may be insufficient.

  • Recommended Reagents: More potent coupling reagents are highly recommended. While traditional carbodiimides can be used, phosphonium-based reagents like PyBOP or uronium/aminium-based reagents such as HATU or HCTU are often more effective for hindered couplings.[7][13][15][16]

  • Protocol:

    • In a separate vessel, dissolve 3-5 equivalents of N-Boc-N-methyl-β-alanine and a near-equimolar amount of the coupling reagent (e.g., HATU) in DMF.

    • Add 2 equivalents of a base such as DIEA to the activation mixture and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature.[6] Microwave-assisted synthesis can significantly enhance coupling efficiency and reduce reaction times.[14]

  • Double Coupling: Due to the difficulty of the coupling, a double coupling strategy is often necessary to ensure the reaction goes to completion.[6][7] After the initial coupling and washing, repeat the activation and coupling steps with a fresh solution of activated N-Boc-N-methyl-β-alanine.

5. Monitoring the Coupling Reaction:

  • The standard ninhydrin test is not effective for monitoring the coupling to a secondary amine like an N-methylated residue.[15]

  • The bromophenol blue test is a suitable alternative.[15] A small sample of the resin is washed and treated with a bromophenol blue solution. A blue to green color indicates incomplete coupling, while a yellow color signifies completion.[15]

6. Iteration and Final Cleavage:

  • Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

  • For Merrifield or PAM resins, this is typically achieved using strong acids like liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[10][11]

  • The crude peptide is then precipitated in cold diethyl ether, collected, and dried.[6]

7. Purification and Characterization:

  • The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The identity and purity of the final N-methylated peptide are confirmed by mass spectrometry.[17][18]

Troubleshooting Common Issues in N-Methylated Peptide Synthesis
IssueProbable CauseRecommended SolutionSource
Low Coupling Yield / Deletion Sequences Steric hindrance of the N-methyl group leading to incomplete reaction.Use a more potent coupling reagent (e.g., HATU, PyAOP). Perform a double or even triple coupling. Utilize microwave-assisted synthesis.[7][14]
Racemization Over-activation of the amino acid or prolonged exposure to basic conditions.Use a stepwise coupling strategy. Employ coupling reagents known for low racemization, such as those combined with HOAt.[13]
Side reactions during cleavage Fragmentation between consecutive N-methylated amino acids or diketopiperazine formation.Optimize the cleavage time and cocktail composition.[16]
Multiple peaks in HPLC Slow conversion between cis/trans amide bond conformers.This is an inherent property of N-methylated peptides. Analysis may require elevated temperatures or specific solvent systems to coalesce the peaks.[16]

Conclusion: A Powerful Tool for Drug Discovery and Protein Engineering

The incorporation of N-Boc-N-methyl-β-alanine into peptides is a potent strategy for enhancing their therapeutic potential. By providing resistance to proteolysis, improving membrane permeability, and allowing for conformational control, N-methylation addresses key liabilities of natural peptides.[1][3][4] While the synthesis of N-methylated peptides requires optimized protocols to overcome the challenge of steric hindrance, the use of advanced coupling reagents and techniques like double coupling or microwave assistance makes their creation routine and efficient.[6][7][14] The ability to strategically introduce N-methyl groups allows for the rational design of peptide-based therapeutics with significantly improved pharmacokinetic and pharmacodynamic profiles, paving the way for the next generation of peptide drugs.[1][3]

References

  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892.
  • Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342.
  • Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005). Journal of Peptide Research, 65(2), 153-166.
  • On the Selective N-Methylation of BOC-Protected Amino Acids. (n.d.). ResearchGate.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166.
  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.).
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Loring, Z., & Wysocki, V. H. (2018). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(10), 1945–1955.
  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. (2024). ACS Chemical Biology, 19(6), 1330-1338.
  • Biron, E., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(6), e23110.
  • Synthesis of Poly-N-Methylated Peptides Against Malaria. (2024). The Athenaeum - University of the Incarnate Word.
  • A B Enterprises. (n.d.). N-Boc-N-METHYL L-ALANINE CHEMICAL. IndiaMART.
  • Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature protocols, 7(3), 432–444.
  • Ovadia, O., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(18), 7346–7353.
  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690.
  • Exploring the Applications of N-Methyl-D-Alanine in Peptide Synthesis. (n.d.).
  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. (2024). ACS Chemical Biology.
  • Protein methylation. (n.d.). In Wikipedia.
  • PubChem. (n.d.). N-(tert-Butoxycarbonyl)-N-methyl-D-alanine.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. (2024). ResearchGate.
  • N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. (2020). Organic & Biomolecular Chemistry, 18(16), 3021-3025.

Sources

Application Notes & Protocols: N-Boc-N-methyl-β-alanine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of therapeutics for neurological disorders is a formidable challenge, primarily due to the physiological fortress of the blood-brain barrier (BBB) and the rapid enzymatic degradation of potential drug candidates in vivo. Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, offer a promising avenue for overcoming these hurdles. A key strategy in their design is the incorporation of unnatural amino acids to enhance pharmacokinetic properties. This guide provides a comprehensive overview of N-Boc-N-methyl-β-alanine, a versatile building block, and its application in synthesizing neurologically active peptides with improved stability and potential for CNS penetration. We will delve into the causality behind its use, provide detailed protocols for its incorporation via solid-phase peptide synthesis (SPPS), and discuss the analytical characterization of the resulting N-methylated peptides.

The Strategic Imperative for N-Methylated Amino Acids in Neuroscience

Natural peptides, despite their high potency and selectivity for biological targets, are often poor drug candidates due to low metabolic stability and poor membrane permeability.[1][2] The introduction of a methyl group onto the backbone amide nitrogen (N-methylation) is a subtle yet powerful modification that directly addresses these limitations.[3] This strategy is inspired by successful natural products like the immunosuppressant cyclosporine, a multiply N-methylated cyclic peptide with excellent oral bioavailability.[3]

The core advantages conferred by N-methylation include:

  • Enhanced Proteolytic Resistance: The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from cleavage by proteases and extending the molecule's in vivo half-life.[3][4][5]

  • Improved Membrane Permeability: N-methylation can increase a peptide's lipophilicity and reduce its hydrogen bond donor capacity, both of which are factors that can facilitate passage across cellular membranes, including the BBB.[1][3][4]

  • Conformational Control: The methyl group restricts rotation around the C-N amide bond, locking the peptide backbone into a more defined conformation. This can lead to enhanced binding affinity, improved receptor selectivity, and can even convert receptor agonists into antagonists.[4][6]

N-Boc-N-methyl-β-alanine is a particularly interesting building block. While the core β-alanine structure is itself a known neurotransmitter that can interact with GABA and glycine receptors[7][8][9], the primary utility of this Boc-protected derivative in drug discovery lies in its role as a structural modifier. It allows researchers to introduce the benefits of N-methylation while also extending the peptide backbone by one methylene unit, providing a tool to probe receptor binding pockets and optimize ligand architecture.

It is critical to distinguish this synthetic building block from the naturally occurring neurotoxin, β-N-methylamino-L-alanine (BMAA), which has been studied for its potential role in neurodegenerative diseases.[10][11][12] While the shared core structure highlights the significance of N-methylated alanines in neuroscience, N-Boc-N-methyl-β-alanine is a precisely designed chemical tool for synthesis, protected by the tert-butyloxycarbonyl (Boc) group to enable its controlled incorporation into target molecules.

Physicochemical Properties and Structure

A foundational understanding of the reagent's properties is essential for its effective use in synthesis.

PropertyValueReference
IUPAC Name 3-[(tert-Butoxycarbonyl)(methyl)amino]propanoic acid
CAS Number 124072-61-3
Molecular Formula C₉H₁₇NO₄
Molecular Weight 203.24 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMF, DCM, and alcohols
Storage Store at 2°C - 8°C

Caption: Chemical structure of N-Boc-N-methyl-β-alanine.

Application Protocol: Solid-Phase Synthesis of N-Methylated Peptides

The incorporation of N-Boc-N-methyl-β-alanine is most commonly achieved via Solid-Phase Peptide Synthesis (SPPS). The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust method for this purpose.[13] However, the synthesis presents a distinct challenge: the steric hindrance from the N-methyl group makes the coupling reaction to the secondary amine significantly more difficult than to a primary amine.[13][14] This necessitates optimized protocols with more potent reagents.

spss_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_finalization Cleavage & Purification Resin Select Merrifield Resin Swell Swell Resin in DCM/DMF Resin->Swell Deprotect Boc Deprotection (TFA in DCM) Swell->Deprotect Wash1 Neutralize & Wash (DIPEA, DMF) Deprotect->Wash1 Repeat for each AA Couple Hindered Coupling (N-Boc-N-methyl-β-alanine + HATU/PyBOP) Wash1->Couple Repeat for each AA Monitor Monitor Coupling (Bromophenol Blue Test) Couple->Monitor Repeat for each AA Wash2 Wash (DMF) Monitor->Wash2 Repeat for each AA Wash2->Deprotect Repeat for each AA Cleave Cleave from Resin (e.g., HF) Wash2->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify Characterize Characterize (MS, NMR) Purify->Characterize

Caption: Workflow for Boc-SPPS of a peptide containing N-methyl-β-alanine.

Detailed Step-by-Step Methodology

This protocol assumes a manual synthesis approach. Equivalents are based on the initial resin substitution.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)[13]

  • N-Boc-N-methyl-β-alanine

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling Reagent: HATU, HBTU, or PyBroP[14]

  • Bromophenol Blue Test Solution (250 mg in 50 mL of DMF)[14]

  • Cleavage Cocktail (e.g., anhydrous Hydrogen Fluoride - HF)

  • Reversed-phase HPLC (RP-HPLC) system for purification

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[15] This is a critical step to ensure that reactive sites within the resin beads are accessible.[15]

  • Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating with a solution of 25-50% TFA in DCM for 30 minutes.

  • Washing and Neutralization: Wash the resin thoroughly with DCM, followed by DMF. Neutralize the resulting ammonium salt with a 10% solution of DIPEA in DMF until the resin is no longer acidic. Wash again with DMF to remove excess base.

  • Hindered Coupling of N-Boc-N-methyl-β-alanine:

    • Causality: Standard coupling reagents like DIC/HOBt are often inefficient for N-methylated residues due to steric hindrance. More potent uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) reagents are required to form a highly activated ester capable of acylating the secondary amine.[14][15]

    • Procedure: In a separate vial, pre-activate N-Boc-N-methyl-β-alanine (3-4 equivalents) with the coupling reagent (e.g., HATU, 3-4 eq.) and DIPEA (6-8 eq.) in DMF for 3-5 minutes.[14]

    • Add the activated mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. A longer reaction time is often necessary for N-methylated amino acids.[16]

  • Monitoring Coupling Completion:

    • Rationale: The standard ninhydrin test, which detects primary amines, will not work for the secondary amine of an N-methylated residue. An alternative test is mandatory.

    • Procedure (Bromophenol Blue Test): Remove a small sample of resin beads and wash them. Add the Bromophenol Blue test solution. A blue to green color indicates an incomplete reaction (free amine present), while a yellow color indicates completion.[14] If the reaction is incomplete, a second coupling (recoupling) should be performed.

  • Iterative Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence. Note that coupling the next amino acid onto the N-methyl-β-alanine residue is also a sterically hindered step and requires the same potent coupling conditions.[14]

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin thoroughly with DCM and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a strong acid cocktail, such as anhydrous HF. Extreme caution and specialized equipment are required for handling HF.

Analytical Characterization of N-Methylated Peptides

The successful synthesis must be validated through a multi-faceted analytical approach to ensure purity and structural integrity.[17]

characterization_flow Crude Crude Peptide (Post-Cleavage) HPLC Purification & Purity Check (RP-HPLC) Crude->HPLC MS Mass Confirmation (LC-MS / MALDI-TOF) HPLC->MS NMR Structural Elucidation (1D/2D NMR) MS->NMR Final Pure, Verified Peptide NMR->Final

Caption: Standard analytical workflow for synthetic peptides.

  • Reversed-Phase HPLC (RP-HPLC): This is the primary technique for both purification and final purity assessment.[17] A key consideration for N-methylated peptides is that the restricted rotation around the N-methylated amide bond can lead to the presence of stable cis and trans isomers at room temperature, which may appear as broadened peaks or even two distinct peaks for a single compound.[18]

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF MS is used to confirm that the final product has the correct molecular weight, validating the incorporation of all amino acids.

  • NMR Spectroscopy: ¹H NMR is invaluable for confirming the presence of the N-methyl group, which appears as a characteristic singlet peak, typically between 2.5 and 3.5 ppm.[17] 2D NMR techniques (like COSY and NOESY) can be used for complete structural elucidation and to study the conformational effects of the N-methylation.

Application Example: Modulating a Neuropeptide for Pain Research

Scenario: A research team is studying a novel pentapeptide agonist for a G-protein coupled receptor (GPCR) in the dorsal horn of the spinal cord, which is implicated in nociceptive signaling. The native peptide shows high potency in vitro but is ineffective in vivo due to rapid degradation.

Strategic Application of N-Boc-N-methyl-β-alanine:

The team hypothesizes that replacing a central Glycine residue with N-methyl-β-alanine will enhance metabolic stability.

  • Causality of Choice:

    • Stability: The N-methyl group is expected to protect the peptide backbone from cleavage by peptidases in the CNS.

    • Conformation: Replacing the flexible Glycine with the more constrained N-methylated residue may lock the peptide into its bioactive conformation, potentially increasing affinity for the GPCR.

    • Backbone Spacing: The β-alanine structure introduces an extra carbon into the backbone, altering the spacing of the pharmacophore side chains. This can be used to explore the topology of the receptor's binding site.

Experimental Outcome: The newly synthesized peptide, characterized by HPLC and MS, is tested in an animal model of neuropathic pain. The N-methylated analog demonstrates a significantly longer half-life in cerebrospinal fluid and produces a sustained analgesic effect, validating the synthetic strategy.

gpcr_pathway Peptide N-Methylated Peptide Ligand GPCR GPCR (e.g., Opioid Receptor) Peptide->GPCR Binds G_Protein Gαi/o Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Response ↓ Neuronal Excitability (Analgesia) cAMP->Response Ion_Channel->Response

Caption: Simplified inhibitory GPCR signaling pathway targeted by a modified peptide.

Conclusion

N-Boc-N-methyl-β-alanine is more than just a protected amino acid; it is a strategic tool for medicinal chemists and neuroscientists. Its incorporation into peptide structures provides a rational and effective method to enhance proteolytic stability, modulate conformation, and potentially improve CNS bioavailability. While the synthesis involving N-methylated residues requires specialized protocols to overcome steric hindrance, the potential rewards—turning a biologically active but pharmacokinetically flawed peptide into a viable therapeutic candidate—are substantial. The methodologies and insights provided herein offer a robust framework for researchers to leverage this powerful building block in the quest for novel neuroscience therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Methyl-L-threonine (H-Thr(Me)). BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-N-Me-D-Glu-OH. BenchChem.
  • aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Chem-Impex. (n.d.). Boc-N-methyl-D-alanine. Chem-Impex.
  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • Chernoff, N., et al. (2017). A critical review of the postulated role of the non-essential amino acid, β-N-methylamino-L-alanine, in neurodegenerative disease in humans. Journal of Toxicology and Environmental Health, Part B.
  • BenchChem. (n.d.).
  • de Munck, E., et al. (2013). β-N-methylamino-l-alanine causes neurological and pathological phenotypes mimicking Amyotrophic Lateral Sclerosis (ALS): the first step towards an experimental model for sporadic ALS. Toxicology and Applied Pharmacology.
  • Lopicic, S., et al. (2020). Environmental Neurotoxin β-N-Methylamino-L-alanine (BMAA)
  • Lobner, D., et al. (2007). β-N-methylamino-L-alanine Enhances Neurotoxicity Through Multiple Mechanisms. Neurobiology of Disease.
  • Biosynth. (n.d.). Boc-N-methyl-b-alanine. Biosynth.
  • Jackson, R. F. W., et al. (2005). Synthesis of N-(tert-Butoxycarbonyl)-β-Iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural α-Amino Acids via Palladium Catalyzed Cross Coupling Reactions. Organic Syntheses.
  • E-M. B., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Biochimie.
  • de Munck, E., et al. (2020). Cellular and Molecular Aspects of the β-N-Methylamino-l-alanine (BMAA)
  • Jończyk, M., et al. (2020). Peptidomimetics Activating the Proteasome: A New Perspective for Parkinson's Treatment.
  • Su, Y. T., et al. (2021).
  • de Freitas, T. C., et al. (2019).
  • Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry.
  • Aapptec. (n.d.). N-Methyl Amino Acids. Aapptec Peptides.
  • Singh, Y., et al. (2017). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry.
  • Aapptec. (n.d.). N-Methyl amino acids. Aapptec Peptides.
  • ChemicalBook. (n.d.). N-(tert-Butoxycarbonyl)-L-alanine synthesis. ChemicalBook.
  • Global-Chemicals. (n.d.). The Role of N-Methylated Amino Acids in Drug Discovery. Global-Chemicals.
  • Liguori, A., et al. (2014). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry.
  • Global-Chemicals. (n.d.). Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. Global-Chemicals.
  • Liguori, A., et al. (2014). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry.
  • PubChem. (n.d.). N-(tert-Butoxycarbonyl)-N-methyl-D-alanine.
  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.
  • Aapptec. (n.d.). Boc-beta-Ala-OH [3303-84-2]. Aapptec Peptides.
  • Fisher Scientific. (n.d.). N-Boc-beta-alanine, 99%. Fisher Scientific.
  • Santa Cruz Biotechnology. (n.d.). Boc-N-methyl-L-alanine. Santa Cruz Biotechnology.
  • Santa Cruz Biotechnology. (n.d.). N-Boc-β-alanine. Santa Cruz Biotechnology.
  • PubChem. (n.d.). N-((1,1-dimethylethoxy)carbonyl)-beta-alanine.
  • Weiss, J. H., & Choi, D. W. (1988).
  • Tiedje, K. E., et al. (2010). Beta-alanine as a small molecule neurotransmitter.
  • Ochoa-de la Paz, L., et al. (2021). Activation and Modulation of the GABAA Receptor by Taurine and β-Alanine.
  • The University of Melbourne. (n.d.). Beta-alanine as a small molecule neurotransmitter. Find an Expert.
  • BenchChem. (n.d.). N-methyl-L-alanine: A Chiral Building Block for Enhanced Organic Synthesis. BenchChem.
  • Horikoshi, T., et al. (1988). Taurine and beta-alanine act on both GABA and glycine receptors in Xenopus oocyte injected with mouse brain messenger RNA. Brain Research.
  • Calvo, D. J., & Miledi, R. (1995). Activation of GABA rho 1 receptors by glycine and beta-alanine. Neuroreport.

Sources

Application Note: A Practical Guide to the Solid-Phase Synthesis of N-Methylated Peptides via the Boc Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylation of the peptide backbone is a powerful chemical modification used to enhance the pharmacological properties of therapeutic peptides, including increased metabolic stability, improved membrane permeability, and modulated conformation for higher binding affinity.[1] This guide provides a detailed technical overview and robust protocols for the solid-phase synthesis of N-methylated peptides using the tert-butyloxycarbonyl (Boc) protection strategy. We focus on the on-resin N-methylation of a pre-synthesized peptide backbone, a streamlined approach that avoids the often-problematic coupling of sterically hindered N-methylated amino acid monomers.[2][3] This document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and practical steps required to successfully synthesize these valuable molecules.

Introduction: The Significance of N-Methylation

The introduction of a methyl group onto a backbone amide nitrogen fundamentally alters a peptide's chemical and physical properties. This modification imparts significant steric hindrance, which can shield the adjacent peptide bond from enzymatic cleavage by proteases, thereby extending the peptide's in vivo half-life.[2] Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone, often locking it into a bioactive conformation that can lead to enhanced receptor binding and selectivity.[4]

While the Fmoc/tBu strategy is prevalent in modern peptide synthesis, the classic Boc/Bzl strategy offers distinct advantages for certain challenging sequences, particularly those prone to aggregation.[5][6] The repetitive acid treatment in Boc-SPPS maintains the peptide chain as a protonated salt, which disrupts inter-chain hydrogen bonding and improves solvation, mitigating aggregation issues.[5][6]

The Boc/Bzl Strategy: A Workflow Primer

The Boc strategy is predicated on graduated acid lability. The temporary Nα-Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups and the resin linkage are cleaved at the end of the synthesis with a much stronger acid, such as anhydrous hydrogen fluoride (HF).[7][8]

The standard cycle of Boc-SPPS involves four key steps:

  • Deprotection: Removal of the Nα-Boc group with ~50% TFA in dichloromethane (DCM).[8]

  • Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine, typically with a tertiary amine like diisopropylethylamine (DIEA).[9]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminal amine.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

Resin Peptide-Resin (N-term Boc Protected) Deprotection Step 1: Deprotection (50% TFA in DCM) Resin->Deprotection TFA_Salt Peptide-Resin (N-term TFA Salt) Deprotection->TFA_Salt Neutralization Step 2: Neutralization (DIEA in DMF) TFA_Salt->Neutralization Free_Amine Peptide-Resin (N-term Free Amine) Neutralization->Free_Amine Coupling Step 3: Coupling (Boc-AA, Activator, DIEA) Free_Amine->Coupling Coupling->Resin Elongated Peptide Wash Step 4: Wash (DMF, DCM) Coupling->Wash Wash->Resin Ready for next cycle

Diagram 1: The standard cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

On-Resin N-Methylation: Methodologies and Mechanisms

Synthesizing N-methylated peptides by incorporating pre-methylated amino acid monomers is notoriously difficult due to the steric hindrance of the secondary amine, which dramatically slows coupling kinetics and often leads to incomplete reactions.[2][3][10] A more efficient and versatile approach is to perform the N-methylation directly on the resin-bound peptide at the desired position. The Fukuyama-Mitsunobu reaction is a robust and widely adopted method for this purpose.[1][11]

The Fukuyama-Mitsunobu procedure is a two-step process:

  • Sulfonylation: The target backbone amide nitrogen is first activated by reaction with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). This group increases the acidity of the N-H proton, making it amenable to deprotonation.[1][12]

  • Mitsunobu Alkylation: The sulfonated nitrogen is then methylated using methanol (MeOH) under Mitsunobu conditions, typically involving triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).[1][11]

  • Desulfonylation: The o-NBS group is subsequently removed with a thiol, such as 2-mercaptoethanol, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to reveal the methylated secondary amine.[1]

cluster_0 On-Resin Fukuyama-Mitsunobu N-Methylation Start Peptide-Resin -CO-NH-CHR- Step1 Sulfonylation (o-NBS-Cl, DMAP) Start:f1->Step1 NBS_Protected o-NBS Protected -CO-N(NBS)-CHR- Step1->NBS_Protected:f1 Step2 Methylation (MeOH, PPh3, DIAD) NBS_Protected:f1->Step2 Methylated Methylated Sulfonamide -CO-N(NBS)(CH3)-CHR- Step2->Methylated:f1 Step3 Desulfonylation (2-Mercaptoethanol, DBU) Methylated:f1->Step3 Final N-Methylated Peptide -CO-N(CH3)-CHR- Step3->Final:f1

Diagram 2: Workflow for on-resin N-methylation via the Fukuyama-Mitsunobu reaction.

Detailed Experimental Protocols

4.1. General Boc-SPPS Elongation Cycle

This protocol assumes a starting substitution of 0.5-1.0 mmol/g on a suitable Boc-compatible resin (e.g., Merrifield, PAM).[3][8]

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM (10 mL/g resin) for 2 minutes.[8]

    • Filter and repeat the treatment for 25-30 minutes.[8]

    • Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and finally DMF (3x).[2]

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF (10 mL/g resin) for 2 minutes.[2]

    • Filter and repeat the treatment for 5 minutes.

    • Wash the resin with DMF (3x).[2]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Boc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow to react for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor reaction completion using the Kaiser test (note: this test does not work for secondary amines like proline or post-methylation).

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). Proceed to the next cycle.

4.2. On-Resin N-Methylation Protocol (Fukuyama-Mitsunobu)

This protocol is performed after coupling the amino acid that is to be N-methylated.

  • Resin Preparation: Ensure the peptide-resin (with a free N-terminal Boc group) is well-swollen in N-methylpyrrolidone (NMP).[1]

  • Sulfonylation (Activation):

    • Add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 5 eq.) and 4-dimethylaminopyridine (DMAP, 5 eq.) in NMP to the resin.[1]

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin thoroughly with NMP and DCM.[1]

  • Methylation:

    • Swell the o-NBS-protected peptide-resin in anhydrous THF.

    • Add a solution of triphenylphosphine (PPh3, 5 eq.) and methanol (MeOH, 10 eq.) in THF.[1]

    • Carefully add diisopropyl azodicarboxylate (DIAD, 5 eq.) and agitate for 10-20 minutes.[1]

    • Wash the resin with THF (3x), DMF (3x), and DCM (3x).[1]

  • o-NBS Deprotection:

    • Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.[1]

    • Treat the resin with this solution and agitate for 5 minutes.[1]

    • Filter and repeat the treatment for another 5 minutes.

    • Wash the resin thoroughly with NMP (5x) and DCM (5x). The resin is now ready for the standard Boc deprotection to continue chain elongation.

4.3. Coupling onto the N-Methylated Residue

Coupling an amino acid onto the newly formed secondary amine is a sterically hindered and challenging step.[2][10] Standard coupling conditions are often insufficient.

  • Reagent Choice: Use more potent coupling reagents. HATU, PyAOP, and PyBOP are highly recommended over HBTU/HCTU for this step.[10][13][14] For exceptionally difficult couplings, PyBroP may be required.[10][13]

  • Double Coupling: A double coupling strategy is strongly advised. After the first coupling reaction (2-4 hours), filter and wash the resin, then add a fresh solution of activated amino acid and repeat the coupling.[2]

  • Monitoring: Since the Kaiser test is ineffective, the bromophenol blue test can be used to monitor for the presence of unreacted secondary amines.[13] A yellow color indicates a complete reaction, while a blue or green color suggests incomplete coupling.[10][13]

4.4. Final Cleavage and Deprotection

The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the resin and removal of side-chain protecting groups using a strong acid, typically anhydrous HF.

CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.

  • Pre-Cleavage Preparation: Dry the final peptide-resin thoroughly under high vacuum overnight.

  • HF Cleavage:

    • Place the dried peptide-resin in a specialized HF reaction vessel.

    • Add appropriate scavengers (e.g., anisole, p-cresol) to trap reactive carbocations generated during deprotection.[15]

    • Cool the vessel to -5 to 0 °C.

    • Condense liquid HF into the vessel (approx. 10 mL per gram of resin).

    • Stir the mixture at 0 °C for 1-1.5 hours.[15]

  • Work-up:

    • Evaporate the HF under a stream of nitrogen gas.

    • Wash the crude peptide residue with cold diethyl ether to remove scavengers and organic byproducts.[2]

    • Precipitate the peptide with cold ether, centrifuge, and decant the ether.

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) for subsequent purification by HPLC.

Troubleshooting and Key Considerations

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Coupling onto N-Methyl Residue Steric hindrance; insufficient reagent potency.Switch to a more powerful coupling reagent (HATU, PyAOP, PyBroP).[10][13] Perform a double coupling. Consider microwave-assisted synthesis to improve kinetics.[2][10]
Low Final Yield Premature chain cleavage during repeated TFA steps; incomplete couplings leading to deletion sequences.Use a more stable linker like the PAM resin.[8] Use optimized coupling protocols for hindered residues and monitor completion carefully.[2][3]
Side Reactions During HF Cleavage Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by carbocations.Ensure an adequate scavenger cocktail is used (e.g., anisole, p-cresol, thioanisole).[15] For very sensitive sequences, consider a "low-high" HF procedure.
Peptide Fragmentation Acid-catalyzed cleavage at sensitive bonds, sometimes observed between consecutive N-methyl amino acids during final cleavage.[16]Minimize the HF cleavage time.[16] If possible, avoid sequences with multiple consecutive N-methylated residues.

References

  • Chatterjee, J., et al. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology.
  • Scott, W. L., et al. (2009). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science.
  • Wang, W., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.
  • Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Amino Acids.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Aurelio, L., et al. (2003). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry.
  • Aurelio, L., et al. (2003). On the selective N-methylation of BOC-protected amino acids. Semantic Scholar.
  • AAPPTec. (n.d.). Peptide Synthesis - FAQ.
  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • Zachman, D., et al. (2022). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science.
  • Scott, W. L., et al. (2009). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science.
  • Amblard, F., et al. (2015). Alpha-N-methylation of amino acids. Google Patents.
  • Otvos, B., et al. (2018). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Journal of Peptide Science.
  • Brener, O., et al. (2024). Reductive amination strategies for the synthesis of glycated α-synuclein peptides. Organic & Biomolecular Chemistry.
  • Albericio, F., et al. (2018). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
  • Sahoo, S. K. (2018). T boc fmoc protocols in peptide synthesis. Slideshare.
  • Aterido, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Saghyan, A. S., et al. (2001). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.
  • Andersen, J., et al. (2003). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Journal of Combinatorial Chemistry.
  • Turner, R. A., et al. (2013). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. Organic Letters.
  • Codrea, V., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science.
  • The Organic Chemistry Tutor. (2023). Reductive Amination. YouTube.
  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

Sources

Application Note & Protocols: N-Boc-N-methyl-β-alanine as a Strategic Building Block for Synthesizing Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Stability and Specificity in Peptide Therapeutics

Peptides represent a promising class of therapeutics, offering high specificity and potency. However, their clinical application is often hampered by poor metabolic stability and low oral bioavailability.[1] A leading strategy to overcome these limitations is the introduction of conformational constraints within the peptide backbone. This rigidification can shield the peptide from enzymatic degradation, enhance receptor binding affinity, and improve pharmacokinetic properties.[1][2]

N-methylation, the substitution of an amide proton with a methyl group, is a powerful tool for inducing such constraints.[3] This modification is prevalent in peptide natural products like the immunosuppressant Cyclosporine A, which owes its excellent bioavailability in part to its seven N-methylated residues.[4] The introduction of N-methyl groups can increase proteolytic stability, improve membrane permeability, and modulate biological activity.[2][5][6]

This guide focuses on the strategic application of a unique building block, N-Boc-N-methyl-β-alanine , in the solid-phase synthesis of constrained peptides, particularly for forming stable, cyclic structures. We will explore the rationale behind its use, provide detailed synthesis and cyclization protocols, and discuss methods for characterization.

The Strategic Advantage of N-Boc-N-methyl-β-alanine

N-Boc-N-methyl-β-alanine is more than just a standard N-methylated amino acid; its β-alanine structure offers distinct advantages for peptide design.

  • Conformational Influence: The N-methyl group introduces steric hindrance that restricts the rotation around the Cα-N bond, influencing the local peptide conformation.[7] Unlike α-amino acids, the β-amino acid structure extends the peptide backbone by an additional methylene group, providing unique dihedral angles and promoting stable turn structures, which are crucial for macrocyclization and receptor engagement.

  • Enhanced Stability: The N-methylated amide bond is inherently resistant to cleavage by proteases, significantly extending the in vivo half-life of the peptide.[2][4]

  • Improved Pharmacokinetics: N-methylation can disrupt the hydrogen-bonding network that often leads to peptide aggregation, thereby increasing solubility.[2] By masking a hydrogen bond donor, it also enhances membrane permeability and the potential for oral bioavailability.[4][8]

Overcoming the Challenges in N-methylated Peptide Synthesis

The synthesis of peptides containing N-methylated residues is notoriously challenging.[4] The primary obstacle is the steric hindrance imposed by the N-methyl group on the secondary amine, which dramatically slows the kinetics of the coupling reaction.[4][9] This is particularly problematic when coupling an amino acid onto an N-methylated residue, often leading to incomplete reactions and the formation of deletion sequences.[4]

Furthermore, standard analytical methods can be complicated. For instance, HPLC profiles of N-methyl-rich peptides often display multiple peaks due to the slow interconversion between cis and trans rotamers of the tertiary amide bond, which can be mistaken for impurities.[9][10]

The protocols outlined below are optimized to address these specific challenges.

Protocol: Solid-Phase Incorporation of N-Boc-N-methyl-β-alanine

This protocol details the manual incorporation of N-Boc-N-methyl-β-alanine into a growing peptide chain using Boc-based solid-phase peptide synthesis (SPPS).

Workflow for SPPS Incorporation

spss_workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_nme_coupling N-Methyl-β-Ala Incorporation Resin Select & Weigh Resin (e.g., PAM resin) Swell Swell Resin in DCM Resin->Swell NMe_Deprotection Boc Deprotection (TFA in DCM) Swell->NMe_Deprotection Start with first amino acid coupling Deprotection Boc Deprotection (TFA in DCM) Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Couple Next Amino Acid (e.g., Boc-AA-OH, HBTU) Neutralization->Coupling Coupling->Deprotection Repeat for next residue NMe_Neutralization Neutralization (DIEA in DCM/DMF) NMe_Deprotection->NMe_Neutralization NMe_Coupling Couple N-Boc-N-methyl-β-alanine (HATU/PyAOP, extended time) NMe_Neutralization->NMe_Coupling NMe_Coupling->Deprotection

Caption: SPPS workflow for incorporating N-Boc-N-methyl-β-alanine.

Materials and Reagents
  • Resin: p-Methylbenzhydrylamine (MBHA) resin for C-terminal amides or PAM resin for C-terminal acids.

  • Amino Acids: N-α-Boc protected amino acids.

  • Building Block: N-Boc-N-methyl-β-alanine.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM with scavenger (e.g., 2.5% triisopropylsilane).

  • Neutralization Base: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF.

  • Coupling Reagents: See table below.

Optimized Coupling Reagents for N-Methylated Residues
ReagentDescriptionRationale for Use
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateForms a highly reactive HOAt ester, very effective for sterically hindered couplings.[2][11]
PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphateRecommended for challenging couplings, including N-methyl-N-methyl junctions.[9][10]
HBTU 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateA common and effective aminium-based reagent suitable for many couplings.[12]
Step-by-Step Protocol

(Based on 0.1 mmol synthesis scale)

  • Resin Preparation:

    • Place the resin in a suitable reaction vessel.

    • Swell the resin in DCM for 30 minutes, then wash with DMF (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and repeat the treatment for 20-30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 2 minutes (2x).

    • Wash the resin with DMF (3x).

  • Coupling of N-Boc-N-methyl-β-alanine:

    • In a separate vial, pre-activate a solution of N-Boc-N-methyl-β-alanine (4 eq.), HATU (3.9 eq.), and DIEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated mixture to the neutralized resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Note: Extended coupling times are critical for sterically hindered residues.

    • Monitor reaction completion using a TNBS test (the Kaiser test will be negative for the secondary amine).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation:

    • Repeat steps 2-4 for subsequent amino acid couplings. For standard amino acids, coupling times can typically be reduced to 1 hour. Be aware that coupling onto the N-methylated residue is also a sterically hindered step and may require extended time.

Protocol: On-Resin Head-to-Tail Cyclization

On-resin cyclization is an efficient method for producing constrained cyclic peptides, as it minimizes intermolecular side reactions by leveraging pseudo-dilution on the solid support.[13][14]

Workflow for On-Resin Cyclization

cyclization_workflow cluster_deprotect Terminal Deprotection cluster_cyclize Cyclization cluster_cleave Final Cleavage & Purification Start Start: Fully Assembled Linear Peptide on Resin N_Deprotect N-Terminal Boc Removal (TFA in DCM) Start->N_Deprotect C_Deprotect C-Terminal Linker Activation (If applicable, e.g., for side-chain anchoring) Start->C_Deprotect Neutralize Neutralize Peptide (DIEA in DMF) N_Deprotect->Neutralize C_Deprotect->Neutralize Couple Intramolecular Coupling (HATU/HOAt/DIPEA in DMF) Neutralize->Couple Cleavage Cleavage from Resin (e.g., HF or TFMSA) Couple->Cleavage Purify Purification (RP-HPLC) Cleavage->Purify Characterize Characterization (MS, NMR) Purify->Characterize

Caption: General workflow for on-resin peptide cyclization.

Step-by-Step Protocol
  • Linear Peptide Synthesis: Synthesize the linear peptide precursor on a suitable resin following the protocol in Section 4. Ensure the N-terminal Boc group is intact after the final coupling.

  • Simultaneous N- and C-Terminal Deprotection/Activation:

    • After synthesis of the linear sequence, remove the N-terminal Boc group as described previously (Section 4, Step 2).

    • This protocol assumes a head-to-tail cyclization where the C-terminus is activated upon cleavage from a specialized linker, or more commonly, the peptide is cleaved and cyclized in solution. For a true on-resin cyclization, the peptide would typically be anchored via a side chain, and the C-terminal carboxyl group would be deprotected.

    • For this protocol, we will follow a common method where the cyclization is performed on-resin after N-terminal deprotection.

  • On-Resin Cyclization:

    • Wash the N-terminally deprotected peptide-resin extensively with DMF.

    • Prepare the cyclization cocktail: HATU (3 eq.), HOAt (3 eq.), and excess DIEA (6 eq.) in a large volume of DMF to ensure high dilution.

    • Add the cocktail to the resin and allow the reaction to proceed for 6-24 hours at room temperature.

    • Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing via HPLC-MS.

  • Cleavage of the Cyclic Peptide:

    • Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

    • Cleave the cyclic peptide from the resin using a strong acid cocktail, such as anhydrous Hydrogen Fluoride (HF) with a p-cresol scavenger at 0°C for 1 hour.[11][15] Caution: HF is extremely hazardous and requires specialized equipment and training.

    • After cleavage, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Characterization of the Final Constrained Peptide

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized peptide.[16] A combination of analytical techniques is required for a comprehensive analysis.[17][18][19]

Comparison of Key Analytical Techniques
TechniquePurposeKey Information Provided
RP-HPLC Purity Assessment & QuantificationProvides retention time and peak area to determine the purity of the final product.[16]
Mass Spectrometry (MS) Identity ConfirmationVerifies the molecular weight of the cyclic peptide.[17][20]
Tandem MS (MS/MS) Sequence VerificationFragmentation analysis helps to confirm the amino acid sequence, although cyclic peptides can be challenging to fragment predictably.[20]
NMR Spectroscopy Structural Elucidation1D and 2D NMR (TOCSY, NOESY) experiments are crucial for determining the three-dimensional solution structure and confirming the conformational constraints imposed by the N-methyl-β-alanine residue.[16][20]

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Low Coupling Efficiency Steric hindrance of the N-methyl group.Use a more powerful coupling reagent (HATU, PyAOP).[9][10] Increase coupling time (2-4 hours) and use a 4-fold excess of reagents.
Multiple Peaks in HPLC Slow cis/trans isomerization around the N-methyl amide bond.Run the HPLC at an elevated temperature (e.g., 40-60°C) to accelerate isomerization and potentially coalesce the peaks. Confirm that all peaks have the same mass via LC-MS.[9][10]
Incomplete Cyclization Inefficient intramolecular coupling; competing intermolecular dimerization.Ensure high dilution conditions during cyclization. Use HATU/HOAt as the coupling system. Increase reaction time.[13]
Side Reactions during Cleavage Acid-catalyzed fragmentation, especially between consecutive N-methylated residues.Minimize the TFA or HF cleavage time to what is necessary for complete removal from the resin.[9][10]

References

  • Technical Support Center: Solid-Phase Synthesis of N-Methyl
  • Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. ()
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. ()
  • Boc-N-methyl-D-alanine - Chem-Impex. ()
  • Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. (2014). Indian Journal of Biochemistry & Biophysics. ()
  • Main, E. R., et al. (2017).
  • Jackson, R. F. W., & Perez-Gonzalez, M. (2005). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. Organic Syntheses. ()
  • Nandel, F. S., & Jaswal, R. R. (2014). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Semantic Scholar. ()
  • Solid-phase synthesis and characterization of N-methyl-rich peptides - ResearchG
  • SPPS for N Methyl
  • E-F. L. (2011). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics. ()
  • Synthesis of N-Methyl-L-alanine: A Technical Guide - Benchchem. ()
  • White, C. J., & Yudin, A. K. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - NIH. ()
  • Roberts, M. J., & Schaffer, D. V. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor.
  • B-Hurbain, I., et al. (2018).
  • Conformational study of N-methylated alanine peptides and design of Aβ inhibitor - ResearchG
  • Advanced Analytical Techniques for Peptide Characteriz
  • Boc-N-methyl-b-alanine | 124072-61-3 | FB32983 | Biosynth. ()
  • The effect of N-methylation on the conformational landscape of alanine - RSC Publishing. ()
  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)
  • Boc-N-Me-Ala-OH = 99.0 TLC 16948-16-6 - Sigma-Aldrich. ()
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Public
  • Butoxycarbonyl)
  • A Comparative Guide to Analytical Techniques for the Characteriz
  • On-resin peptide macrocyclization using thiol–ene click chemistry - RSC Publishing. ()
  • Experimental Procedures - The Royal Society of Chemistry. ()
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. ()
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. ()
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchG
  • Boc-beta-Ala-OH [3303-84-2] - Aapptec Peptides. ()
  • Boc-N-Methyl-L-Alanine cas 16948-16-6 - Shandong Minglang Chemical Co., Ltd. ()
  • Optimizing Peptide Synthesis: The Role of N-Methyl Amino Acids. ()
  • US20030114488A1 - New processes for producing beta-alanine derivatives - Google P
  • N-Methylated Amino Acids | Reagents, Chemicals and Labware - Merck Millipore. ()
  • Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. ()
  • A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed. ()
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. ()

Sources

Application Notes & Protocols: Leveraging N-Methylated β-Amino Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry, enabling the transformation of biologically active peptides into viable drug candidates. Among these, N-methylated β-amino acids represent a particularly powerful tool. This technical guide delves into the core principles, strategic applications, and practical execution of using N-methylated β-amino acids to overcome the intrinsic liabilities of peptide-based therapeutics, such as proteolytic instability and poor cell permeability. We will explore the conformational implications of this modification, provide detailed protocols for synthesis and analysis, and present case studies that underscore its successful application in drug development.

Introduction: Overcoming the Peptide Therapeutic Hurdle

Peptides offer unparalleled selectivity and potency due to their large, complex interaction surfaces, making them ideal for engaging challenging targets like protein-protein interfaces.[1][2] However, their therapeutic utility is often crippled by two fundamental weaknesses:

  • Proteolytic Instability: Peptidases in the digestive tract and bloodstream rapidly degrade natural peptides, leading to short in-vivo half-lives.[3][4]

  • Poor Membrane Permeability: The high number of hydrogen bond donors (amide N-H) and acceptors (carbonyl C=O) in the peptide backbone makes them highly polar and unable to passively diffuse across cell membranes to reach intracellular targets.[1][2][5]

N-methylation of the β-amino acid backbone directly addresses these challenges. By replacing an amide proton with a methyl group, we introduce a subtle modification with profound consequences for the molecule's physicochemical and pharmacological properties.[4][6]

The N-Methylation Advantage: A Mechanistic Perspective

The introduction of a methyl group onto the backbone amide nitrogen of a β-amino acid instigates a cascade of beneficial changes rooted in fundamental chemical principles.

  • Enhanced Proteolytic Resistance: The N-methyl group provides steric hindrance, acting as a physical shield that prevents protease enzymes from accessing and cleaving the adjacent peptide bonds.[3] This steric blockade is a primary mechanism for the dramatically increased metabolic stability of modified peptides.[3][6]

  • Conformational Control: The replacement of the N-H proton with a bulkier N-CH₃ group restricts the rotational freedom of the peptide backbone.[7][8] This has two major effects:

    • It reduces the entropic penalty of binding to a target receptor by pre-organizing the peptide into a more rigid, bioactive conformation.

    • It can stabilize specific secondary structures, such as β-turns, which are often crucial for biological activity.[7]

  • Improved Permeability: Each N-methylation event removes one hydrogen bond donor from the molecule.[6] This reduction in hydrogen bonding capacity decreases the molecule's polarity and desolvation penalty, making it more lipophilic and better able to partition into the lipid bilayer of cell membranes.[1][9] For cyclic peptides, N-methylation can favor "chameleonic" conformations that expose polar groups in aqueous environments and shield them in lipophilic environments, facilitating membrane transit.[10][11]

The interplay of these effects is summarized in the table below.

PropertyStandard PeptideN-Methylated β-Amino Acid-Containing PeptideRationale
Proteolytic Stability Low (minutes)High (hours to days)Steric hindrance at the amide bond prevents protease recognition and cleavage.[3]
Conformational Flexibility HighRestricted / Pre-organizedSteric bulk of the N-methyl group limits free rotation around the peptide backbone.[6][7]
Hydrogen Bond Donors High (One per residue)ReducedThe amide proton is replaced by a methyl group.[6]
Membrane Permeability PoorPotentially HighReduced polarity and the ability to adopt conformations that shield polar groups.[1][2][9]
Target Affinity VariableCan be modulatedPre-organization into a bioactive conformation can increase affinity.[12]

Strategic Application in Drug Design

The decision to incorporate an N-methylated β-amino acid is a strategic one, driven by the specific objectives of the drug discovery program.

  • "N-Methyl Scan": A common strategy involves systematically replacing each amino acid in a parent peptide sequence with its N-methylated counterpart.[12][13] This "scan" can identify positions where methylation is tolerated or beneficial for activity, stability, and permeability.

  • Stabilizing Bioactive Conformations: When the active conformation of a peptide is known (e.g., from NMR or X-ray crystallography), N-methylation can be used to "lock in" that structure, reducing the entropic cost of binding and potentially increasing potency.[7]

  • Improving Oral Bioavailability: For peptides intended for oral administration, N-methylation is a key tool to enhance both metabolic stability against digestive enzymes and absorption across the intestinal epithelium.[13][14] The immunosuppressant drug Cyclosporin A, a highly N-methylated cyclic peptide, is a classic example of a successful orally bioavailable peptide therapeutic.[15][16]

Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams visualize the impact of N-methylation and the general workflow for its application.

Fig. 1: Conformational Impact of N-Methylation cluster_0 Standard Peptide Backbone cluster_1 N-Methylated Peptide Backbone cluster_2 Pharmacokinetic Outcomes a Free Rotation (High Flexibility) b H-Bond Donor (N-H) a->b allows c Protease Access b->c enables f Steric Hindrance d Restricted Rotation (Rigidity) d->f causes i Modulated Affinity d->i can improve e No H-Bond Donor (N-CH3) e->f contributes to h Improved Permeability e->h improves g Increased Stability f->g leads to

Caption: Impact of N-Methylation on Peptide Properties.

Fig. 2: Experimental Workflow A Synthesis of N-Me-β-Amino Acid Monomer B Solid-Phase Peptide Synthesis (SPPS) Incorporation of Monomer A->B C Cleavage & Deprotection B->C D Purification (RP-HPLC) C->D E Characterization (MS, NMR) D->E F Biological & PK Assays (Stability, Permeability, Activity) E->F

Caption: General workflow for creating N-methylated peptides.

Experimental Protocols

The following protocols provide a generalized framework. Specific reaction times, equivalents, and solvents may require optimization based on the specific amino acid sequence.

Protocol 1: On-Resin N-Methylation of a β-Amino Acid Residue

This protocol is adapted from the efficient three-step procedure for N-methylation directly on the solid-phase resin, which avoids the need to synthesize the N-methylated monomer in solution first.[17][18] This is typically performed after the desired β-amino acid has been coupled to the growing peptide chain.

Materials:

  • Fmoc-deprotected peptide-resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or Diisopropylethylamine (DIPEA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Methyl p-toluenesulfonate (MeOTs) or Methyl iodide (MeI)

  • 2-Mercaptoethanol

Procedure:

  • Sulfonamide Formation (Activation): a. Swell the Fmoc-deprotected peptide-resin in DMF. b. Drain the solvent. Add a solution of o-NBS-Cl (5-10 equiv.) and collidine (5-10 equiv.) in DMF. c. Agitate the mixture at room temperature for 1-2 hours. d. Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents.

  • Methylation: a. To the sulfonamide-activated resin, add a solution of DBU (5-10 equiv.) and MeOTs (10-20 equiv.) in DMSO or DMF. b. Agitate the mixture at room temperature for 1-2 hours. Note: This step introduces the methyl group onto the nitrogen. c. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Sulfonamide Deprotection: a. Prepare a deprotection solution of 2-Mercaptoethanol (20 equiv.) and DBU (10 equiv.) in DMF. b. Add the solution to the resin and agitate at room temperature for 30-60 minutes. c. Repeat the deprotection step one more time to ensure complete removal of the o-NBS group. d. Wash the resin thoroughly with DMF (5x) and DCM (3x). The resin now bears the N-methylated residue and is ready for the next coupling step.

Protocol 2: Coupling an Amino Acid to an N-Methylated Residue

Coupling onto the secondary amine of an N-methylated residue is sterically hindered and requires more potent coupling reagents and longer reaction times compared to standard SPPS.[15][19]

Materials:

  • Peptide-resin with an N-terminal N-methylated residue

  • Fmoc-protected amino acid (4-5 equiv.)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equiv.)

  • DIPEA or N-Methylmorpholine (NMM) (8-10 equiv.)

  • DMF

Procedure:

  • Pre-activation: a. In a separate vial, dissolve the Fmoc-amino acid and HATU in DMF. b. Add DIPEA to the solution and vortex briefly. Allow the mixture to pre-activate for 1-5 minutes. Caution: Longer pre-activation can lead to racemization.

  • Coupling: a. Drain the solvent from the washed peptide-resin. b. Add the pre-activated amino acid solution to the resin. c. Agitate the reaction at room temperature for 2-4 hours. For particularly difficult couplings (e.g., N-Me-Xaa to N-Me-Yaa), the reaction may be allowed to proceed overnight.

  • Monitoring and Capping: a. After the coupling period, take a small sample of the resin and perform a Kaiser test. The test should be negative (yellow beads), indicating the absence of primary amines. Note that the Kaiser test will not detect the unreacted secondary amine. b. Wash the resin thoroughly with DMF (3x) and DCM (3x). c. Proceed with the Fmoc deprotection of the newly added residue.

Protocol 3: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful technique to elucidate the three-dimensional structure of N-methylated peptides in solution.[7][10][11] Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred over NOESY for molecules of this size as it avoids the problem of zero cross-relaxation rates.[7]

Procedure:

  • Sample Preparation: a. Dissolve the purified, lyophilized peptide in an appropriate deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1) to a final concentration of 1-5 mM.

  • Data Acquisition: a. Acquire a suite of 1D and 2D NMR spectra on a high-field spectrometer (≥600 MHz). Essential experiments include:

    • 1D ¹H: To check sample purity and general features.
    • 2D TOCSY: To identify spin systems corresponding to individual amino acid residues.
    • 2D ROESY: To identify through-space correlations between protons that are close in space (< 5 Å). This is the key experiment for determining 3D structure. A mixing time of 150-300 ms is typical.[7]
    • ¹H-¹³C HSQC/HMBC: To aid in resonance assignment.
  • Data Analysis and Structure Calculation: a. Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). b. Assign all proton and carbon resonances using the TOCSY, HSQC, and HMBC spectra. c. Integrate the cross-peaks in the ROESY spectrum. The volume of a ROESY cross-peak is proportional to r⁻⁶, where r is the distance between the two protons. d. Convert the cross-peak volumes into inter-proton distance restraints. e. Use the distance restraints, along with any dihedral angle restraints derived from coupling constants, as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

Future Perspectives

The application of N-methylated β-amino acids continues to evolve. Future research will likely focus on developing more efficient and stereoselective synthetic methods, exploring their use in novel molecular scaffolds beyond linear and cyclic peptides, and combining N-methylation with other medicinal chemistry strategies to achieve even greater control over pharmacokinetic and pharmacodynamic properties. The continued integration of computational modeling with empirical data will further accelerate the rational design of next-generation therapeutics built with these powerful chemical tools.[9]

References

  • Li, Y., Li, W., & Xu, Z. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 19(6), 311.
  • Li, Y., Li, W., & Xu, Z. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Semantic Scholar.
  • Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology.
  • Li, Y., Li, W., & Xu, Z. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 19(6), 311.
  • Li, Y., Li, W., & Xu, Z. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. ResearchGate.
  • Nandel, F. S., & Jaswal, R. R. (2014). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Indian Journal of Biochemistry & Biophysics.
  • The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. ACS Publications.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.
  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
  • N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate.
  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. PubMed Central.
  • N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. National Institutes of Health.
  • Should My Peptide Be Methylated? LifeTein.
  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society.
  • Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab.
  • N-Methyl Amino Acids. CD Biosynsis.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.
  • N-Methylated Amino Acids. Merck Millipore.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Synthetic Preparation of N-Methyl-β-amino Acids. ResearchGate.
  • (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate.
  • Aurelio, L., et al. (2004). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry.
  • N-Methyl Amino Acids Archives. Aapptec Peptides.
  • Synthesis and Conformational Study of N-Methylated Cyclic Peptides. ResearchGate.
  • Naoum, J., et al. (2023). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. ACS Omega.
  • N -methylation in amino acids and peptides: Scope and limitations. ResearchGate.
  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate.
  • Site-Selective N-Methylation of Peptides on Solid Support (1997). SciSpace.

Sources

Application Notes and Protocols for Designing Peptidomimetics with 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of N-Methylated β-Amino Acids in Peptidomimetic Design

In the pursuit of novel therapeutics, peptidomimetics offer a compelling bridge between the specificity of peptides and the favorable pharmacokinetic profiles of small molecules. A key challenge in peptide drug development is their inherent susceptibility to proteolytic degradation and poor cell permeability. The strategic incorporation of non-natural amino acids is a cornerstone of modern medicinal chemistry to overcome these limitations. Among these, N-methylated amino acids have emerged as a powerful tool for modulating the conformational and physicochemical properties of peptides.

This guide focuses on the application of 3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid , also known as N-Boc-N-methyl-β-alanine (Boc-N-Me-β-Ala-OH) , a versatile building block for creating advanced peptidomimetics. The introduction of an N-methyl group on the peptide backbone offers several distinct advantages:

  • Enhanced Proteolytic Stability: The methyl group sterically hinders the approach of proteases, significantly increasing the in vivo half-life of the peptide.

  • Improved Membrane Permeability: N-methylation disrupts the hydrogen-bonding network of the peptide backbone, which can lead to increased lipophilicity and improved passive diffusion across cell membranes.

  • Conformational Control: The presence of the N-methyl group restricts the rotation around the Cα-N bond, reducing the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity. The β-amino acid scaffold further expands the accessible conformational space compared to α-peptides, allowing for the formation of unique secondary structures like helices and turns.

This document provides a comprehensive overview of the principles and detailed protocols for the successful incorporation of Boc-N-Me-β-Ala-OH into peptide sequences using Boc-chemistry solid-phase peptide synthesis (SPPS).

Core Principles and Rationale for Protocol Design

The solid-phase synthesis of peptides containing N-methylated amino acids presents a unique set of challenges, primarily stemming from the steric hindrance at the secondary amine of the N-methylated residue. This steric bulk can significantly impede the efficiency of the coupling reaction, leading to incomplete acylation and the formation of deletion sequences. Therefore, the protocols outlined below have been designed with the following principles in mind to ensure high coupling efficiency and purity of the final peptidomimetic:

  • Potent Activation: The use of highly efficient coupling reagents is paramount to overcome the steric hindrance. Aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended due to their superior activation speed and efficacy with hindered amino acids.

  • Optimized Reaction Conditions: To drive the coupling reaction to completion, a double coupling strategy is employed. This involves reacting the resin-bound peptide with two successive aliquots of the activated N-methylated amino acid.

  • Thorough Monitoring: In-process monitoring of coupling completion using a qualitative method like the Kaiser (ninhydrin) test is essential to ensure that no free amines remain before proceeding to the next synthesis cycle.

  • Effective Capping: Any unreacted N-terminal amines after the coupling steps should be irreversibly blocked through an acetylation (capping) step to prevent the formation of deletion peptides.

The following sections provide detailed, step-by-step protocols for the incorporation of Boc-N-Me-β-Ala-OH, as well as methods for the cleavage, purification, and characterization of the final peptidomimetic.

Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended Grade/Specification
Boc-N-Me-β-Ala-OH >98% purity
SPPS Resin Merrifield or PAM resin (for C-terminal acid)
Coupling Reagent HATU (or HBTU/PyBOP)
Activation Base N,N-Diisopropylethylamine (DIPEA)
Boc Deprotection Reagent 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
Neutralization Base 10% DIPEA in N,N-Dimethylformamide (DMF)
Solvents DMF, DCM (Peptide synthesis grade)
Washing Solvents Isopropanol (IPA)
Capping Solution Acetic anhydride/DIPEA/DMF
Cleavage Cocktail Anhydrous Hydrogen Fluoride (HF) or TFMSA
Scavengers Anisole, p-cresol, or thioanisole
Precipitation Solvent Cold diethyl ether
Purification System Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Analytical Instruments LC-MS, NMR Spectrometer
Protocol 1: Solid-Phase Peptide Synthesis (Boc-SPPS) - Incorporation of Boc-N-Me-β-Ala-OH

This protocol outlines a single coupling cycle for the incorporation of Boc-N-Me-β-Ala-OH onto a growing peptide chain on a solid support using Boc chemistry.

Workflow Diagram:

SPPS_Cycle cluster_deprotection Boc Deprotection cluster_neutralization Neutralization cluster_coupling Double Coupling cluster_capping Capping (Optional) Deprotection 1. Treat with 50% TFA in DCM (1 x 2 min + 1 x 20 min) Wash_DCM1 2. Wash with DCM (3x) Deprotection->Wash_DCM1 Wash_IPA 3. Wash with IPA (2x) Wash_DCM1->Wash_IPA Wash_DMF1 4. Wash with DMF (3x) Wash_IPA->Wash_DMF1 Neutralization 5. Treat with 10% DIPEA in DMF (2 x 5 min) Wash_DMF1->Neutralization Wash_DMF2 6. Wash with DMF (3x) Neutralization->Wash_DMF2 First_Coupling 7. First Coupling: - Pre-activate Boc-N-Me-β-Ala-OH + HATU + DIPEA - React with resin (1-2 hr) Wash_DMF2->First_Coupling Wash_DMF3 8. Wash with DMF (3x) First_Coupling->Wash_DMF3 Second_Coupling 9. Second Coupling: - Repeat step 7 Wash_DMF3->Second_Coupling Wash_DMF4 10. Wash with DMF (3x) Second_Coupling->Wash_DMF4 Capping 11. Treat with Acetic Anhydride/DIPEA in DMF (30 min) Wash_DMF4->Capping Wash_Final 12. Wash with DMF (3x) and DCM (3x) Capping->Wash_Final

Caption: Boc-SPPS cycle for incorporating Boc-N-Me-β-Ala-OH.

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a suitable reaction vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Treat the resin with a solution of 50% TFA in DCM (10 mL per gram of resin) for 2 minutes and drain.

    • Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (3 times), IPA (2 times), and DMF (3 times).

  • Neutralization:

    • Treat the resin with a 10% solution of DIPEA in DMF (10 mL per gram of resin) for 5 minutes. Repeat this step once.

    • Wash the resin with DMF (3 times).

  • First Coupling:

    • In a separate vessel, pre-activate a solution of Boc-N-Me-β-Ala-OH (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times).

  • Second Coupling:

    • Repeat the coupling procedure described in step 4.

  • Monitoring and Capping (Recommended):

    • Perform a Kaiser test to check for the presence of free primary amines.

    • If the test is positive (blue beads), it indicates incomplete coupling. In this case, a capping step is highly recommended.

    • To cap unreacted amines, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Chain Elongation:

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF). Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.

Workflow Diagram:

Cleavage_Workflow Start Dried Peptide-Resin HF_Apparatus 1. Place resin in HF apparatus with scavenger (e.g., anisole) Start->HF_Apparatus Cooling 2. Cool to -5 to 0 °C HF_Apparatus->Cooling HF_Addition 3. Condense anhydrous HF into the vessel Cooling->HF_Addition Reaction 4. Stir at 0 °C for 1-2 hours HF_Addition->Reaction HF_Removal 5. Evaporate HF under vacuum Reaction->HF_Removal Washing 6. Wash resin with cold diethyl ether HF_Removal->Washing Extraction 7. Extract peptide with aqueous acetic acid Washing->Extraction Lyophilization 8. Lyophilize to obtain crude peptide Extraction->Lyophilization End Crude Peptide Powder Lyophilization->End

Caption: High-HF cleavage workflow for Boc-SPPS.

Step-by-Step Procedure:

  • Preparation:

    • Thoroughly dry the peptide-resin under high vacuum for at least 4 hours.

    • Place the dried peptide-resin in a specialized HF cleavage apparatus.

    • Add a scavenger, such as anisole (typically 10% v/v), to the reaction vessel to trap reactive carbocations generated during cleavage.

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0°C.

    • Carefully condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal and Peptide Precipitation:

    • Evaporate the HF under a vacuum.

    • Wash the remaining resin and peptide mixture with a large volume of cold diethyl ether to precipitate the crude peptide and remove the scavengers.

  • Isolation and Purification:

    • Filter the resin and collect the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Quality Control and Characterization

To ensure the successful synthesis of the target peptidomimetic, a thorough characterization of the purified product is essential.

1. Purity Analysis by RP-HPLC:

  • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point and should be optimized for the specific peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Expected Outcome: A single major peak with a purity of >95% is typically desired for most research applications. The presence of multiple peaks in the chromatogram of N-methylated peptides can sometimes be attributed to the slow interconversion between cis and trans isomers of the N-methylated amide bond.

2. Identity Confirmation by Mass Spectrometry (LC-MS):

  • Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.

  • Expected Outcome: The observed molecular weight should match the calculated theoretical mass of the target peptidomimetic.

3. Structural Verification by NMR Spectroscopy:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6 or CD3CN).

  • Acquire 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR spectra.

  • Key Signatures of N-Methyl-β-Alanine Incorporation:

    • The presence of a singlet in the ¹H NMR spectrum around 2.8-3.2 ppm corresponding to the N-methyl protons.

    • Characteristic shifts for the α and β protons of the β-alanine backbone.

    • NOESY correlations between the N-methyl protons and adjacent backbone protons can provide valuable information about the local conformation around the N-methylated residue.

Troubleshooting and Expert Insights

  • Low Coupling Efficiency: If the Kaiser test remains positive after the second coupling, consider increasing the reaction time, using a higher excess of reagents, or switching to a more potent coupling reagent like COMU. Microwave-assisted coupling can also significantly enhance the efficiency for sterically hindered residues.

  • Side Reactions during Cleavage: The use of appropriate scavengers during HF cleavage is critical to prevent the modification of sensitive amino acid side chains (e.g., Trp, Met, Cys).

  • Complex HPLC Profiles: As mentioned, N-methylated peptides can exist as a mixture of cis/trans isomers around the N-methylated amide bond, which may lead to peak broadening or the appearance of multiple peaks in the HPLC chromatogram. Running the HPLC at an elevated temperature (e.g., 40-60°C) can sometimes coalesce these peaks.

  • Conformational Impact: The introduction of an N-methylated β-amino acid can significantly alter the peptide's secondary structure. N-methylation disrupts the potential for a hydrogen bond at the amide nitrogen, which can favor the formation of β-turns or sheet-like structures. The increased flexibility of the β-amino acid backbone, combined with the rigidity imposed by N-methylation, offers a unique tool for designing novel peptide folds.

Conclusion

The use of this compound is a powerful strategy in peptidomimetic design to enhance the therapeutic potential of peptide-based drug candidates. By carefully selecting potent coupling reagents and optimizing the SPPS protocol to account for steric hindrance, researchers can efficiently incorporate this valuable building block. The resulting N-methylated β-peptidomimetics often exhibit superior proteolytic stability, enhanced cell permeability, and constrained conformations, making them promising candidates for further development. The protocols and insights provided in this guide offer a robust framework for the successful synthesis and characterization of these advanced molecules.

References

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
  • Young, J. D., & Stevens, R. C. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 184–192.
  • Elashal, H. E., & Raj, M. (2016). Site-selective chemical cleavage of peptide bonds.
  • Pavone, V., Lombardi, A., D'Auria, G., Saviano, M., Nastri, F., Paolillo, L., ... & Pedone, C. (1992). Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. Biopolymers, 32(2), 173-183. [Link]
  • Kessler, H., Gilon, C., Haupt, A., & Klein, M. (1987). The library of N-methylated cyclic alanine peptides. Angewandte Chemie International Edition in English, 26(7), 674-675.
  • Namdev, P., & Kumar, S. (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 20(3), 325-337. [Link]

Troubleshooting & Optimization

Technical Support Center: Navigating Steric Hindrance in N-Boc-N-methyl-β-alanine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when coupling N-Boc-N-methyl-β-alanine. The inherent steric hindrance of this N-methylated amino acid often leads to sluggish or incomplete reactions, but with the right strategies and reagents, these hurdles can be effectively overcome.

Understanding the Challenge: The "N-Methyl" Problem

The primary difficulty in coupling N-Boc-N-methyl-β-alanine arises from the steric bulk introduced by the N-methyl group. This substitution creates a secondary amine, which is a less potent nucleophile than a primary amine. This reduced nucleophilicity, combined with the steric hindrance, significantly slows down the rate of amide bond formation, often resulting in low yields and incomplete reactions.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the coupling of N-Boc-N-methyl-β-alanine and provides actionable solutions.

Issue 1: Low or No Product Formation

Question: I'm attempting to couple N-Boc-N-methyl-β-alanine using standard DCC/HOBt conditions, but I'm seeing very low conversion to my desired product. What's going wrong?

Answer: Standard carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), even with additives like HOBt (1-hydroxybenzotriazole), are often insufficiently reactive to overcome the steric hindrance of N-methylated amino acids.[2][3] The activated ester they form is not potent enough to react efficiently with the sterically hindered secondary amine.

Solutions:

  • Upgrade Your Coupling Reagent: Switch to a more powerful in-situ activating reagent. Uronium/aminium salts or phosphonium salts are significantly more effective as they generate highly reactive esters.[3][4]

    • Uronium/Aminium Reagents: HATU, HCTU, and COMU are excellent choices. HATU, in particular, is widely cited for its success in coupling N-methyl amino acids due to the formation of a highly reactive OAt-ester.[1][5][6][7][8]

    • Phosphonium Reagents: PyBOP and PyAOP are also highly effective. Phosphonium reagents have the advantage of not causing guanidinylation of the N-terminal amino group, a potential side reaction with uronium reagents.[4][9]

  • Consider a Halogenating Reagent: For exceptionally difficult couplings, reagents like PyBrOP can be effective.[6][10]

  • Optimize Reaction Conditions:

    • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to drive the reaction forward. However, this should be done cautiously to minimize the risk of racemization.[1][2] Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for difficult couplings.[1]

    • Reaction Time: Extend the coupling time. What might take a few hours for an unhindered amino acid could require overnight reaction for a sterically hindered one.[2]

Troubleshooting Workflow for Low Product Yield

start Low or No Product (N-Boc-N-methyl-β-alanine coupling) reagent_check Current Reagent: DCC, DIC, or other carbodiimide? start->reagent_check upgrade_reagent Upgrade to Uronium/Phosphonium Reagent (HATU, HCTU, PyBOP, etc.) reagent_check->upgrade_reagent Yes temp_check Reaction Temperature: Ambient? reagent_check->temp_check No success Successful Coupling upgrade_reagent->success increase_temp Increase Temperature (40-50°C or Microwave) temp_check->increase_temp Yes time_check Reaction Time: < 4 hours? temp_check->time_check No increase_temp->success increase_time Increase Reaction Time (Overnight) time_check->increase_time Yes alternative_methods Consider Alternative Methods: Acid Chloride or Mixed Anhydride time_check->alternative_methods No increase_time->success alternative_methods->success

Caption: A decision tree for troubleshooting low-yield N-Boc-N-methyl-β-alanine coupling reactions.

Issue 2: Side Reactions and Impurities

Question: My mass spectrometry results show the presence of side products. What are the likely culprits and how can I avoid them?

Answer: Several side reactions can occur during the coupling of sterically hindered amino acids.

Common Side Reactions and Mitigation Strategies:

  • Racemization: The loss of stereochemical integrity at the alpha-carbon can be a concern, especially with prolonged reaction times or elevated temperatures.

    • Solution: The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®) can significantly suppress racemization.[2][11] Coupling reagents that incorporate these moieties, such as HATU (contains HOAt) and COMU (contains Oxyma), are therefore highly recommended.[4][11]

  • Urethane Formation (with Mixed Anhydride Method): When using the mixed anhydride method, the amine can attack the wrong carbonyl group, leading to the formation of a urethane byproduct. This is more prevalent with sterically hindered residues.[12][13][14]

    • Solution: The choice of tertiary amine and solvent is critical. Using N-methylpiperidine in dichloromethane is reported to minimize urethane formation.[12][13]

  • Guanidinylation: Uronium-based reagents like HBTU and HATU can sometimes react with the free amine of the peptide chain, forming a guanidinium species that terminates the chain.[4][9]

    • Solution: This is more problematic when carboxyl activation is slow. Using phosphonium-based reagents like PyBOP or PyAOP avoids this side reaction entirely.[4][9]

FAQs: Advanced Strategies and Reagent Selection

Q1: I've tried HATU with limited success. What are the next-level options for extremely difficult couplings?

For exceptionally challenging couplings, such as coupling N-Boc-N-methyl-β-alanine to another bulky or N-methylated residue, you may need to employ even more powerful techniques:

  • Acyl Halide Formation: Converting the carboxylic acid to an acid chloride or fluoride creates a highly reactive species that can overcome significant steric barriers.[3][15]

    • Acid Chlorides: Reagents like 1-chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's reagent) can generate the acid chloride under neutral conditions, minimizing side reactions.[16][17] This method has proven effective for forming sterically hindered amide bonds.[16]

    • Acid Fluorides: Reagents such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) generate acyl fluorides in situ.[11] Acyl fluorides are particularly well-suited for coupling sterically hindered α,α-disubstituted amino acids.[11][15]

  • Mixed Anhydride Method: This classical method involves activating the carboxylic acid by forming a mixed anhydride with another acid, typically a derivative of carbonic acid (e.g., using isobutyl chloroformate).[18][19] While effective, careful optimization of the base and solvent is necessary to avoid side reactions like urethane formation.[12][13]

Q2: How do I choose between uronium and phosphonium reagents?

The choice depends on the specific requirements of your synthesis. The following table provides a comparison of commonly used high-potency coupling reagents.

Reagent FamilyExamplesActivating GroupRelative ReactivityKey AdvantagesPotential Drawbacks
Uronium/Aminium HATU, HCTU, HBTU, COMUOAt, O-6-ClBt, OBt, OxymaVery High (HATU, COMU)Fast reaction rates, widely used and well-documented.[4][5]Potential for guanidinylation side reaction.[4][9] Benzotriazole-based reagents can be explosive.[20]
Phosphonium PyBOP, PyAOP, PyBrOPOBt, OAt, OBrHigh to Very HighNo guanidinylation, clean reactions.[4][9] Good for cyclization.Can be less stable in solution than uronium reagents.
Other T3P®, TFFH, Ghosez's ReagentPhosphonic Anhydride, Acyl Fluoride, Acyl ChlorideVery HighExcellent for extremely hindered couplings.[11][16]May require more specialized handling and protocols.

Q3: What is the best solvent for coupling N-Boc-N-methyl-β-alanine?

The solvent plays a crucial role in solvating the reactants and, in solid-phase synthesis, the growing peptide-resin complex.[3] For solution-phase couplings, polar aprotic solvents are generally preferred.

  • DMF (N,N-Dimethylformamide): A standard and effective solvent for most coupling reactions.

  • NMP (N-Methyl-2-pyrrolidone): Often superior to DMF for its enhanced solvating properties, especially for difficult sequences prone to aggregation.[3]

  • DCM (Dichloromethane): Commonly used, particularly in protocols involving acid chloride formation or the mixed anhydride method.[12][13]

Experimental Protocols

Protocol 1: General Procedure for Coupling using HATU

This protocol is a robust starting point for coupling N-Boc-N-methyl-β-alanine.

  • Dissolution: In a reaction vessel, dissolve N-Boc-N-methyl-β-alanine (1.2 equivalents) and HATU (1.18 equivalents) in anhydrous DMF.

  • Activation: Add a non-nucleophilic base such as DIPEA (N,N-diisopropylethylamine) (2.5 equivalents) to the solution and stir for 1-2 minutes to allow for pre-activation.

  • Coupling: Add the amine component (1 equivalent) to the activated solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For difficult couplings, the reaction may be allowed to proceed for 12-24 hours.

  • Work-up: Upon completion, quench the reaction and proceed with standard aqueous work-up and purification procedures.

Protocol 2: Acyl Chloride Formation using Ghosez's Reagent

This protocol is recommended for particularly challenging couplings where other methods have failed.

  • Acid Chloride Formation: Dissolve N-Boc-N-methyl-β-alanine (1 equivalent) in anhydrous DCM. Add Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) (1.1 equivalents) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Coupling: In a separate flask, dissolve the amine component (1.2 equivalents) and a non-nucleophilic base (e.g., 2,4,6-collidine, 1.5 equivalents) in anhydrous DCM.

  • Addition: Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with a mild acid scavenger, followed by an appropriate aqueous work-up and purification.

Mechanism of Action: Uronium vs. Acyl Chloride Activation

G cluster_0 Uronium Reagent Activation (e.g., HATU) cluster_1 Acyl Chloride Activation a N-Boc-N-methyl-β-alanine c Highly Reactive OAt-ester a->c Activation b HATU + Base b->c e Peptide Bond c->e d Amine (Nucleophile) d->e Nucleophilic Attack f N-Boc-N-methyl-β-alanine h Acyl Chloride f->h Conversion g Ghosez's Reagent g->h j Peptide Bond h->j i Amine (Nucleophile) i->j Nucleophilic Attack

Caption: Comparison of activation pathways for amide bond formation.

References

  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Application Notes and Protocols for Reactions Involving β-Alanine Methyl Ester Hydrochloride. Benchchem.
  • HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • The Synthesis of Sterically Hindered Amides.
  • Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. CORE.
  • Buy Coupling Reagents | Research Chemicals Products. Biosynth.
  • Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. BOC Sciences.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • strategies to overcome steric hindrance in N-methyl
  • troubleshooting low yield in N-Boc-MeVal peptide synthesis. Benchchem.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Bitesize Bio.
  • Mixed anhydrides in peptide synthesis.
  • Technical Support Center: Overcoming Steric Hindrance in Reactions with 4-(Aminomethyl)heptane. Benchchem.
  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Mixed anhydrides in peptide synthesis.
  • Development of a Total Telescoped Synthesis of a Renin Inhibitor Containing 3,4,5-Substituted Piperidine with Sterically Hindered Amide Bonds.
  • Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization.
  • Technical Support Center: Solid-Phase Peptide Synthesis with Boc-L-Ala-OH. Benchchem.
  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace.
  • Acid Halogen
  • Coupling Reagents. Aapptec.
  • 3.4 Acid Anhydrides. Science of Synthesis.
  • Ynamide Coupling Reagents: Origin and Advances. PubMed Central.
  • Solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides: efficient coupling and methylation steps allow purific
  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amid
  • Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents: A Method for Hexa-amidation of Biotin[15]uril. ACS Sustainable Chemistry & Engineering.
  • Ghosez's Reagent. Eburon Organics.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. MDPI.
  • Accelerated chemical synthesis of peptides and small proteins. PNAS.
  • HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
  • Scope of amino acid coupling with N-Boc alanine All reactions were...
  • Butoxycarbonyl)-β-Iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural α-Amino Acids via Palladium Catalyzed Cross Coupling Reactions | Request PDF.
  • Scientific Letter.
  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • Amine to Amide (via Acid Chloride). Organic Chemistry Portal.

Sources

Technical Support Center: Navigating the Challenges of N-Methylated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Low Coupling Yields

Welcome to our dedicated technical support center for solid-phase peptide synthesis (SPPS) involving N-methylated amino acids. The incorporation of N-methylated residues is a powerful strategy in drug discovery, often enhancing a peptide's metabolic stability, membrane permeability, and oral bioavailability.[1][2][3] However, these benefits come with significant synthetic hurdles, most notably a decrease in coupling efficiency that can lead to low yields and the formation of deletion sequences.[2][4]

This guide is designed for researchers, scientists, and drug development professionals who are encountering these challenges. Here, we will delve into the root causes of low coupling yields with N-methylated amino acids and provide a structured approach to troubleshooting, complete with detailed protocols and expert insights to help you optimize your synthetic outcomes.

Troubleshooting Low Coupling Yields: A Question & Answer Approach

This section directly addresses common issues and observations during the synthesis of N-methylated peptides.

Q1: Why is the coupling reaction so much less efficient when an N-methylated amino acid is involved?

A1: The primary reason for the difficulty in coupling N-methylated amino acids is steric hindrance . The presence of a methyl group on the amide nitrogen creates a more crowded environment around the nitrogen nucleophile.[2][4] This increased bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, thereby slowing down the kinetics of peptide bond formation.[4][5] This issue is particularly exacerbated when attempting to couple an amino acid onto an N-methylated residue at the N-terminus of the growing peptide chain, or when coupling two consecutive N-methylated amino acids.[1][4]

Q2: How can I tell if I have a low coupling yield with my N-methylated residue?

A2: Several indicators can point to an incomplete coupling reaction:

  • Positive Qualitative Colorimetric Tests: After the coupling step, a positive colorimetric test on a small sample of the resin indicates the presence of unreacted free amines.

    • The Bromophenol Blue test is a reliable method for detecting both primary and secondary amines (like N-methylated amines). A blue or green color on the resin beads signifies an incomplete reaction, while a yellow color indicates completion.[1][4]

    • The Chloranil test is another sensitive option for detecting secondary amines.[6]

    • It is important to note that the commonly used Kaiser test (ninhydrin test) is not reliable for detecting N-methylated amines as they are secondary amines and do not produce the characteristic intense blue color.[6]

  • Low Final Peptide Yield: A significantly lower than expected yield of the final purified peptide is a strong indicator of coupling inefficiencies at one or more steps.[4]

  • Presence of Deletion Sequences: Analysis of the crude peptide by mass spectrometry (MS) is the most definitive way to identify incomplete couplings. The presence of peptide species missing the intended N-methylated residue (and subsequent residues) confirms a coupling failure.[4]

Q3: I've confirmed a low coupling yield. What are my immediate troubleshooting steps?

A3: If you've identified an incomplete coupling, the following steps should be taken:

  • Recouple: The most straightforward initial response is to perform a second coupling reaction.[1][4] Wash the resin thoroughly with DMF and then repeat the coupling step with a fresh solution of the activated amino acid.

  • Extend Reaction Time: For particularly difficult couplings, extending the reaction time of the initial or second coupling can sometimes be sufficient to drive the reaction to completion.

  • Consider Capping: If a significant amount of unreacted amine remains after a second coupling attempt, it is advisable to "cap" these unreacted sites.[7] This is typically done using acetic anhydride and a non-nucleophilic base like DIPEA. Capping prevents the formation of deletion peptide impurities in the final product. After capping, a final colorimetric test should be negative before proceeding to the next deprotection step.[7]

Optimizing Your Strategy: Advanced Solutions for N-Methylated Couplings

If you consistently experience low yields even after basic troubleshooting, it's time to re-evaluate your overall synthetic strategy.

Q4: Are there specific coupling reagents that are more effective for N-methylated amino acids?

A4: Yes, the choice of coupling reagent is critical for success. Standard reagents like HBTU and HCTU can be less effective for these sterically hindered couplings.[1][4] More potent reagents are generally required. The following table summarizes some of the most effective coupling reagents for N-methylated amino acids:

Coupling ReagentKey Features & Recommendations
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Widely regarded as one of the most effective reagents for coupling N-methylated amino acids.[1][3][4] It reacts faster and with less epimerization compared to HBTU.[8]
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[8][9]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). Often used with an additive like HOAt for improved performance with hindered couplings.[4][9]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). A newer generation reagent with coupling efficiencies comparable to HATU.[10] It incorporates Oxyma Pure, making it a safer alternative to HOBt- or HOAt-based reagents.[10]
PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate). A highly reactive reagent that has proven effective for exceptionally difficult couplings, such as joining two consecutive N-methylated residues.[4][11]

Q5: Beyond the coupling reagent, what other reaction conditions can I modify?

A5: Several other parameters can be adjusted to improve coupling efficiency:

  • Solvent: Ensure adequate resin swelling by using high-quality solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[4] If peptide aggregation is suspected, switching from DMF to NMP or even DMSO can be beneficial.[6][7]

  • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier of sterically hindered couplings. Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has been shown to be particularly effective in driving these difficult reactions to completion quickly and efficiently.[12][13]

  • Concentration: Increasing the concentration of the amino acid and coupling reagent solutions can favor the bimolecular reaction and improve coupling rates.[14]

Recommended Protocols for N-Methylated Amino Acid Coupling

Here are detailed, step-by-step protocols for tackling difficult N-methylated couplings.

Protocol 1: Standard HATU-Mediated Coupling

This protocol is a robust starting point for most N-methylated amino acid couplings.

  • Resin Preparation: Ensure the resin is well-swollen in DMF or NMP for at least 30 minutes.[4] Perform the Fmoc deprotection of the N-terminal amine using standard procedures (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid in DMF or NMP. Add 4 equivalents of HATU and 8 equivalents of N,N-diisopropylethylamine (DIPEA).[1]

  • Pre-activation: Gently mix the activation solution at room temperature for 5 minutes.[1]

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin.

  • Reaction: Shake the resin suspension at room temperature for at least 1-2 hours. For difficult couplings, this time can be extended.[1]

  • Monitoring: Take a small sample of the resin, wash it thoroughly, and perform a Bromophenol Blue test. A yellow color indicates complete coupling. If the beads are blue or green, the coupling is incomplete.[1][4]

  • Recoupling (if necessary): If the coupling is incomplete, filter the resin, wash with DMF, and repeat steps 2-6 with a fresh solution of activated amino acid.[4]

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with fresh solvent (e.g., 3x DMF, 3x DCM).

Protocol 2: PyBroP-Mediated Coupling for Highly Hindered Systems

This protocol is recommended for particularly challenging couplings, such as between two N-methylated residues.

  • Resin Preparation: Follow step 1 from the HATU protocol.

  • Amino Acid Addition: Suspend the resin in DCM (approx. 10 mL per gram of resin). Dissolve 2 equivalents of the protected amino acid in DCM or DMF and add it to the resin.[15]

  • PyBroP Addition: Add 2 equivalents of PyBroP® to the resin suspension. Cool the mixture to 0 °C.[15]

  • Base Addition: Add 6 equivalents of DIPEA.[15]

  • Reaction: Mix the suspension for 1 minute at 0 °C, then allow it to warm to room temperature and continue mixing for 1 hour.[15]

  • Monitoring and Washing: Follow steps 6-8 from the HATU protocol.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low coupling yields with N-methylated amino acids.

TroubleshootingWorkflow Start Start: N-Methylated Amino Acid Coupling PerformCoupling Perform Coupling (e.g., HATU Protocol) Start->PerformCoupling Monitor Monitor Coupling (Bromophenol Blue Test) PerformCoupling->Monitor Complete Coupling Complete Monitor->Complete Yellow Color Incomplete Coupling Incomplete (Blue/Green Color) Monitor->Incomplete Blue/Green Color Proceed Proceed to Next Deprotection Step Complete->Proceed Recouple Recouple with Fresh Reagents Incomplete->Recouple MonitorAgain Monitor Again Recouple->MonitorAgain MonitorAgain->Complete Yellow Color StillIncomplete Still Incomplete MonitorAgain->StillIncomplete Blue/Green Color Capping Cap Unreacted Amines (Acetic Anhydride) StillIncomplete->Capping Optimize Optimize Strategy StillIncomplete->Optimize Capping->Proceed ChangeReagent Use Stronger Reagent (e.g., PyBroP, PyAOP) Optimize->ChangeReagent IncreaseTemp Increase Temperature (Microwave Synthesis) Optimize->IncreaseTemp ChangeSolvent Change Solvent (NMP, DMSO) Optimize->ChangeSolvent

Caption: A decision-making workflow for troubleshooting and optimizing the coupling of N-methylated amino acids.

Frequently Asked Questions (FAQs)

Q: Can I use microwave synthesis for N-methylated peptides? A: Absolutely. Microwave energy can be very effective at driving difficult couplings of bulky or N-methylated amino acids to completion in a shorter amount of time.[12][13]

Q: My HPLC of the crude N-methylated peptide shows broad or multiple peaks. Is this normal? A: Yes, this is a common observation. N-methylated peptides can exhibit peak broadening or the presence of multiple peaks in HPLC analysis due to the slow interconversion of cis and trans isomers of the N-methylated amide bond.[16] Running the HPLC analysis at an elevated temperature (e.g., 40-60 °C) can often help to merge these conformer peaks into a single, sharper peak.[16]

Q: What are some other side reactions to be aware of when synthesizing N-methyl-rich peptides? A: For peptides with a high content of N-methylated amino acids, other side reactions can occur, particularly during the final cleavage from the resin with strong acids like TFA. These can include fragmentation between consecutive N-methylamino acids and the formation of diketopiperazines (DKPs).[9] The duration of the cleavage step can significantly impact the outcome.[9]

References

  • Coupling Reagents. Aapptec Peptides. [Link]
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
  • Comparative study of methods to couple hindered peptides. PubMed. [Link]
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. [Link]
  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. [Link]
  • Efficient Method for the Synthesis of N-Methyl
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

Sources

Technical Support Center: N-Boc-N-methyl-β-alanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing N-Boc-N-methyl-β-alanine in solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids, like N-methyl-β-alanine, is a powerful strategy to enhance the pharmacokinetic properties of peptides, including increased metabolic stability and cell permeability.[1][2] However, these building blocks also introduce unique synthetic challenges, primarily due to steric hindrance.[1][2][3]

This guide provides in-depth troubleshooting advice, preventative strategies, and optimized protocols to help you navigate the common side reactions and difficulties associated with this valuable but challenging building block.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems you may encounter. Each issue is presented in a question-and-answer format, detailing the likely causes and providing actionable solutions.

Issue 1: Low or Incomplete Coupling Efficiency

Question: My analytical results (LC-MS) show a significant peak corresponding to a deletion sequence, indicating the coupling of N-Boc-N-methyl-β-alanine failed. What is causing this and how can I fix it?

Observed Symptom:

  • Mass spectrometry reveals the presence of peptides missing the N-methyl-β-alanine residue.

  • A positive bromophenol blue test (blue/green beads) after the coupling step indicates unreacted free amines.[3]

Probable Cause:

The primary cause of incomplete coupling is the steric hindrance imposed by the N-methyl group.[1][2][3] This bulkiness impedes the approach of the activated carboxylic acid to the secondary amine of the N-methylated residue on the resin, dramatically slowing down the reaction kinetics compared to a standard primary amine. This issue is exacerbated when coupling onto another N-methylated residue.[2][4][5]

Solutions & Protocols:

To overcome this kinetic barrier, a more aggressive coupling strategy is required. Standard coupling reagents like HBTU or HCTU may be insufficient.[3][6]

Solution A: Employ More Potent Coupling Reagents

The choice of coupling reagent is critical for acylating sterically hindered amines.[7] Reagents that form highly reactive activated species are necessary to drive the reaction to completion.

  • Recommendation: Switch to a uronium/aminium or phosphonium salt-based reagent known for high efficiency in hindered couplings, such as HATU , HCTU , or COMU .[3][7][8] For exceptionally difficult couplings, phosphonium reagents like PyBOP or PyAOP can be effective.[4][5][6][8] HATU, in particular, is widely cited as a successful reagent for N-methyl amino acid incorporation.[3][6]

Table 1: Recommended Coupling Reagents for N-Methylated Residues

ReagentClassKey Advantage
HATU Aminium SaltForms highly reactive OAt esters; widely proven for N-methyl residues.[3][6][8]
HCTU Aminium SaltMore reactive than HBTU, good for many standard couplings.
COMU Aminium SaltOxyma-based, comparable efficiency to HATU with improved safety profile (non-explosive).[7][8]
PyBOP Phosphonium SaltEffective for hindered couplings, including N-methyl amino acids.[4][5][6][8]
PyBrOP Phosphonium SaltExtremely reactive, reserved for the most challenging couplings.[6]

Solution B: Optimize Reaction Conditions

  • Double Coupling: Perform the coupling step twice. After the first coupling, wash the resin with DMF and repeat the coupling with a fresh solution of activated N-Boc-N-methyl-β-alanine.[1][5] This ensures that any remaining unreacted sites are targeted.

  • Increase Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents instead of the standard 2-3).[1][6]

  • Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) to compensate for the slower kinetics.[6]

  • Microwave Assistance: Microwave-assisted peptide synthesis (MW-SPPS) can significantly accelerate coupling reactions by using elevated temperatures to overcome the activation energy barrier.[1][3] This is a highly effective method for difficult couplings.[3]

Workflow: Troubleshooting Incomplete Coupling

G cluster_0 Problem Identification cluster_1 Primary Cause cluster_2 Solution Pathways cluster_3 Verification start Problem: Low Yield / Deletion Sequence Detected check_ms LC-MS confirms mass of [Peptide - N-Me-β-Ala] start->check_ms check_test Bromophenol Blue test is positive (blue/green) start->check_test cause Root Cause: Steric Hindrance of N-Methyl Group Slows Coupling Kinetics check_ms->cause check_test->cause solution_reagent 1. Change Coupling Reagent (e.g., to HATU, HCTU, COMU) cause->solution_reagent Chemical Approach solution_conditions 2. Modify Protocol (Double Couple, Extend Time) cause->solution_conditions Process Approach solution_microwave 3. Use Microwave (MW-SPPS) cause->solution_microwave Instrumental Approach end Outcome: Complete Coupling & High Purity Peptide solution_reagent->end solution_conditions->end solution_microwave->end

Caption: A troubleshooting workflow for incomplete coupling of N-methylated amino acids.

Protocol: Optimized Double Coupling for N-Boc-N-methyl-β-alanine

This protocol assumes a Boc-SPPS workflow.

  • Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM), then wash with Dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group.[1][9]

  • Washes: Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x).[1]

  • Neutralization: Neutralize the resin with 10% N,N-Diisopropylethylamine (DIEA) in DMF for 5-10 minutes.[1] Wash with DMF (3x).

  • First Coupling:

    • In a separate vessel, pre-activate a solution of N-Boc-N-methyl-β-alanine (4 eq.), HATU (4 eq.), and DIEA (8 eq.) in DMF for 5-10 minutes.[6]

    • Add the activated amino acid solution to the resin and shake for at least 2 hours at room temperature.

  • Intermediate Wash: Wash the resin with DMF (3x).

  • Second Coupling: Repeat Step 5 with a fresh solution of activated amino acid.

  • Final Washes: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines that persist even after double coupling, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes.[1]

Issue 2: Diketopiperazine (DKP) Formation

Question: My LC-MS analysis shows a major impurity peak, and my final peptide yield is very low. I suspect diketopiperazine formation. When does this happen and how can I prevent it?

Observed Symptom:

  • Extremely low yield of the target peptide.

  • LC-MS analysis shows a major byproduct, often corresponding to the cyclic dipeptide, which is then lost from the resin.

Probable Cause:

Diketopiperazine (DKP) formation is a common side reaction in SPPS, particularly when secondary amino acids like proline or N-methylated residues are in the C-terminal or penultimate position of the growing peptide chain.[10][11][12] After the N-terminal protecting group (e.g., Fmoc or Boc) is removed from the second amino acid, the newly liberated free amine can perform an intramolecular "back-attack" on the ester linkage connecting the C-terminal residue to the resin. This attack cleaves the dipeptide from the resin as a stable six-membered cyclic DKP, terminating the chain.[11][12]

N-methylated residues are highly prone to this side reaction.[4][5][11]

Solutions & Protocols:

Prevention is key and involves strategic choices in resin, protecting groups, and coupling procedures.

Solution A: Use Sterically Hindered Resins

  • Recommendation: For Fmoc-based synthesis, use a 2-Chlorotrityl chloride (2-CTC) resin. The bulky trityl linker provides steric protection to the ester bond, making it less accessible to intramolecular attack by the peptide's N-terminal amine.[10][11]

Solution B: Modify the Deprotection/Coupling Cycle

The standard procedure of deprotection followed by washing and then coupling leaves the vulnerable dipeptide exposed.

  • Recommendation: Couple the third amino acid immediately after the deprotection of the second. This can be done by performing an in situ neutralization/coupling, where the activated third amino acid is added along with the neutralization base. This strategy ensures the reactive N-terminal amine is acylated as soon as it is formed, minimizing the time it has to form a DKP.[13]

Solution C: Use Optimized Deprotection Reagents (Fmoc Chemistry)

  • Recommendation: Standard 20% piperidine in DMF can promote DKP formation. Studies have shown that using alternative, less basic deprotection cocktails, such as 2% DBU / 5% piperazine in NMP, can drastically reduce DKP formation.[10][11]

Diagram: Mechanism of Diketopiperazine (DKP) Formation

DKP_Formation cluster_0 Step 1: Deprotection cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Cleavage & Termination PeptideResin PG-N(Me)βAla-AA1-Resin (Protected Dipeptide on Resin) FreeAmine H-N(Me)βAla-AA1-Resin (Free N-terminal Amine) PeptideResin->FreeAmine Deprotection (e.g., TFA or Piperidine) Attack N-terminal amine attacks ester linkage DKP Cyclo(N(Me)βAla-AA1) (Released DKP) FreeAmine->DKP Back-attack Resin HO-Resin (Terminated Resin) FreeAmine->Resin Cleavage

Sources

Technical Support Center: Optimization of Boc Deprotection for N-Methylated Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuanced challenges of tert-butyloxycarbonyl (Boc) deprotection in peptides containing N-methylated residues. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique hurdles presented by N-methylation during peptide synthesis. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues, understanding the underlying chemical principles, and implementing robust optimization strategies.

Introduction: The N-Methylation Challenge in Boc Deprotection

N-methylation is a critical modification in peptide drug design, often enhancing metabolic stability, membrane permeability, and conformational rigidity.[1] However, this modification introduces significant steric hindrance, which not only complicates the coupling steps in solid-phase peptide synthesis (SPPS) but also impacts the efficiency and outcome of the Boc deprotection step.[2][3] Standard deprotection protocols that are effective for non-methylated peptides can lead to incomplete reactions, side-product formation, and even peptide backbone fragmentation when applied to N-methylated sequences.[1][4]

This guide provides a structured approach to diagnosing and resolving these issues through a series of troubleshooting questions and detailed experimental protocols.

Troubleshooting Guide: Navigating Common Boc Deprotection Issues with N-Methylated Peptides

This section is structured in a question-and-answer format to directly address specific problems you may be encountering in your experiments.

Problem 1: Incomplete or Sluggish Boc Deprotection

Q: My standard TFA/DCM treatment (e.g., 50% TFA in DCM for 30 minutes) is resulting in incomplete Boc deprotection of my N-methylated residue, as confirmed by LC-MS. What are the likely causes and how can I resolve this?

A: Incomplete deprotection is the most common issue when working with N-methylated amino acids. The primary culprits are increased steric hindrance and, in the case of SPPS, poor resin swelling.

Root Cause Analysis:

  • Steric Hindrance: The N-methyl group, in conjunction with the amino acid side chain, sterically shields the Boc-carbonyl group, impeding the approach of trifluoroacetic acid (TFA). This effect is more pronounced with bulky side chains (e.g., N-Me-Val, N-Me-Leu) and in sequences with consecutive N-methylated residues.[2][5]

  • Insufficient Resin Swelling (for SPPS): Inadequate swelling of the solid support can physically prevent the deprotection reagent from accessing all the peptide chains. Interestingly, 100% TFA can cause less effective resin swelling compared to a 55% TFA solution in dichloromethane (DCM), potentially leading to lower purity due to incomplete deprotection.[6]

  • Resistant Residues: Certain N-methylated residues can be inherently more resistant to acid-catalyzed cleavage.

Troubleshooting Workflow:

start Incomplete Deprotection Detected extend_time Option 1: Extend Deprotection Time (e.g., to 60-120 min) start->extend_time increase_tfa Option 2: Increase TFA Concentration (e.g., 100% TFA, use with caution) start->increase_tfa repeat_deprotection Option 3: Repeat Deprotection Step start->repeat_deprotection change_reagent Option 4: Switch to a Stronger Acid System (e.g., 4M HCl in Dioxane) start->change_reagent monitor Monitor Progress by LC-MS extend_time->monitor increase_tfa->monitor repeat_deprotection->monitor change_reagent->monitor complete Deprotection Complete monitor->complete Yes incomplete Still Incomplete monitor->incomplete No incomplete->change_reagent Consider alternative reagents

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Solutions and Protocols:

  • Extend Reaction Time: The simplest approach is to increase the exposure to the deprotection solution.

    • Protocol: Treat the peptide-resin with 50% TFA in DCM for 60 to 120 minutes. Monitor the reaction at 30-minute intervals by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS.

  • Repeat the Deprotection Step: A fresh charge of reagent can often drive the reaction to completion.

    • Protocol: After the initial 30-minute deprotection with 50% TFA in DCM, filter the resin and repeat the treatment with a fresh solution for another 30 minutes.

  • Increase TFA Concentration: While potentially causing more side reactions, neat TFA can be more effective for highly hindered residues.

    • Caution: Use with care, as this can exacerbate side reactions and may not be optimal for all resins due to swelling properties.[6]

    • Protocol: Treat the peptide-resin with 100% TFA for 5-10 minutes.

  • Switch to a Stronger Acid System: 4M HCl in dioxane is often more effective than TFA for stubborn Boc groups and has the added benefit of producing a crystalline hydrochloride salt, which can be easier to handle than the often-oily TFA salt.[7][8]

    • Experimental Protocol: Boc Deprotection with 4M HCl in Dioxane

      • Suspend the Boc-protected peptide (or peptide-resin) in a minimal amount of a suitable solvent (e.g., DCM or MeOH).

      • Cool the mixture to 0 °C in an ice bath.

      • Add 5-10 equivalents of 4M HCl in 1,4-dioxane dropwise.

      • Allow the reaction to warm to room temperature and stir for 30-60 minutes.

      • Monitor the reaction progress by TLC or LC-MS.

      • Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.

Problem 2: Peptide Fragmentation and Side-Product Formation

Q: After Boc deprotection with TFA, I am observing significant peptide fragmentation, particularly at the N-methylated amide bond. What is causing this, and how can it be prevented?

A: Peptides containing N-alkylated amino acids are susceptible to hydrolysis under standard TFA cleavage/deprotection conditions.[1] This fragmentation is proposed to proceed through an oxazolone-like intermediate.[1] Additionally, the tert-butyl cation generated during Boc removal is a reactive electrophile that can lead to unwanted side reactions, especially with nucleophilic residues like Tryptophan (Trp) and Methionine (Met).[9]

Root Cause Analysis:

  • Acid-Catalyzed Peptide Bond Cleavage: The amide bond C-terminal to an N-methylated residue can be labile to strong acids, leading to peptide fragmentation.[1][4]

  • Alkylation by tert-Butyl Cation: The liberated tert-butyl cation can alkylate the indole ring of Trp or the thioether of Met.[9]

  • Trifluoroacetylation: A less common but possible side reaction is the trifluoroacetylation of the newly deprotected amine, which can be caused by reactive species generated from TFA.[10]

Solutions and Protocols:

  • Optimize Scavenger Cocktails: The addition of scavengers is crucial to "trap" the reactive tert-butyl cations.

    • Standard Scavenger Cocktail: A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). TIS is a highly effective scavenger.

    • For Peptides with Trp and Met: For sequences containing these sensitive residues, a more robust scavenger cocktail is recommended to prevent alkylation.[9]

      • Recommended Cocktail: TFA/Thioanisole/Water/1,2-Ethanedithiol (EDT) (90:5:3:2, v/v/v/v).

  • Use Milder Deprotection Reagents: If fragmentation persists even with optimized scavenger cocktails, switching to a milder deprotection system is advisable. These conditions are less likely to catalyze peptide bond cleavage.

    • Experimental Protocol: Mild Boc Deprotection with Oxalyl Chloride in Methanol [11][12]

      • Dissolve the Boc-protected peptide in methanol.

      • Add 3 equivalents of oxalyl chloride dropwise at room temperature.

      • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.

      • Upon completion, remove the solvent under reduced pressure to obtain the amine hydrochloride salt. This method has been shown to be effective for substrates with other acid-labile groups.[11]

    • Experimental Protocol: Green Boc Deprotection with a Deep Eutectic Solvent (DES) [5]

      • Prepare the DES by mixing choline chloride and p-toluenesulfonic acid (pTSA) in a 1:1 molar ratio and heating until a clear liquid is formed.

      • Add the N-Boc-protected amino acid derivative to the DES (1 mmol of substrate per 1 mL of DES).

      • Stir the mixture at room temperature. Deprotection is typically complete within 10-25 minutes.

      • Upon completion, add an aqueous solution of sodium bicarbonate (5%) to neutralize the acid.

      • Extract the deprotected product with ethyl acetate.

Problem 3: Diketopiperazine (DKP) Formation

Q: I am observing significant DKP formation after the deprotection of a dipeptide containing a C-terminal N-methylated amino acid. How can I suppress this side reaction?

A: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide that leads to the cleavage of the peptide from the resin (in SPPS) or chain termination. This side reaction is particularly prevalent with sequences containing Proline or other secondary amino acids, including N-methylated residues, at the C-terminus of the dipeptide.[13][14][15]

Mechanism of Diketopiperazine Formation:

cluster_0 Dipeptide on Resin cluster_1 Deprotection cluster_2 Intramolecular Cyclization Resin Resin-Linker-CO-AA2(N-Me)-CO-NH-AA1-Boc Deprotected Resin-Linker-CO-AA2(N-Me)-CO-NH2+-AA1 Resin->Deprotected TFA or HCl DKP Diketopiperazine + H-Resin Deprotected->DKP Nucleophilic Attack

Caption: Mechanism of Diketopiperazine (DKP) formation.

Solutions and Protocols:

  • Simultaneous Deprotection and Coupling: This strategy involves trapping the newly formed free amine with the next activated amino acid before it has a chance to cyclize.[16]

    • Concept: Perform the deprotection in the presence of the activated ester of the next amino acid to be coupled. This is more common in solution-phase synthesis.

  • Use of a Dipeptide Building Block: Instead of coupling the third amino acid to a resin-bound dipeptide, couple a pre-formed and protected dipeptide to the resin. This bypasses the vulnerable dipeptide stage on the solid support.

  • Choice of Deprotection Reagent: Using HCl in dioxane for deprotection has been shown to suppress DKP formation compared to other methods in certain cases.[14]

Frequently Asked Questions (FAQs)

Q1: Why is Boc deprotection of N-methylated residues slower than their non-methylated counterparts? A1: The primary reason is steric hindrance. The methyl group on the nitrogen atom physically obstructs the approach of the acid catalyst (e.g., TFA) to the Boc carbonyl group, thereby slowing down the rate of cleavage.[2][3]

Q2: How can I monitor the progress of Boc deprotection of an N-methylated residue? A2: The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS) .

  • Procedure: Take a small aliquot of the reaction mixture (if in solution) or a few beads of resin (for SPPS). For resin samples, cleave the peptide with a suitable cleavage cocktail. Analyze the sample by LC-MS.

  • What to look for:

    • Complete Deprotection: The disappearance of the starting material's mass peak and the appearance of the product's mass peak (a decrease of 100.12 Da, corresponding to the mass of the Boc group).

    • Incomplete Deprotection: The presence of both the starting material and product mass peaks.

    • Side Products: Look for unexpected mass peaks that may correspond to fragmentation or alkylation products. For example, tert-butylation of a Trp residue will result in a mass increase of 56.11 Da.[9]

Q3: What are the expected mass spectrometry fragmentation patterns for an incompletely deprotected N-methylated peptide? A3: In ESI-MS/MS, you will observe the characteristic loss of the Boc group. The main product ions from the Boc group itself are often a tert-butyl cation (m/z 57) and fragments corresponding to the loss of isobutylene (56 Da) and/or the entire Boc group (100 Da) from the precursor ion.[17] The peptide backbone fragmentation (b- and y-ions) will occur on the Boc-protected peptide, allowing you to confirm the location of the incomplete deprotection.

Q4: Are there any non-acidic methods for Boc deprotection of N-methylated residues? A4: While acidic cleavage is the standard, some alternative methods exist, although they are less common for peptide synthesis. Thermal deprotection, sometimes in specific solvents like trifluoroethanol (TFE), can be effective but may not be suitable for all peptides due to the high temperatures required.[18] Other methods involving reagents like iodine or basic conditions have been reported for small molecules but are not widely adopted in SPPS.[11]

Data Summary Table

Deprotection ReagentTypical ConditionsAdvantagesDisadvantagesBest Suited For
50% TFA in DCM 30-120 min, RTStandard, effective for many substrates.Can be slow for hindered residues; may cause fragmentation.Routine deprotection of less hindered N-methylated residues.
100% TFA 5-10 min, RTFaster for hindered residues.Increased risk of side reactions; may cause poor resin swelling.[6]Stubborn, sterically hindered N-methylated residues.
4M HCl in Dioxane 30-60 min, 0°C to RTHighly effective; often provides crystalline HCl salts; can suppress DKP formation.[7][14]Dioxane is a hazardous solvent.Difficult deprotections; when TFA salts are problematic.
Oxalyl Chloride in MeOH 1-4 h, RTVery mild; tolerates other acid-labile groups.[11]Slower than strong acid methods.Peptides with other acid-sensitive protecting groups or linkers.
ChCl:pTSA (DES) 10-25 min, RT"Green" solvent system; rapid and efficient.[5]Requires preparation of the DES.Environmentally conscious synthesis; effective for a range of substrates.

References

  • BenchChem. (2025). A Comparative Study of Deprotection Methods for Boc-Arg-OMe. BenchChem Technical Support Center.
  • BenchChem. (2025). Optimizing Mtt Group Removal with 1% TFA: A Technical Support Center. BenchChem Technical Support Center.
  • Galpin, I. J., & Mohammed, A. K. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Perkin Transactions 1, 1379-1382.
  • Capua, M., et al. (2020). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. Molecules, 25(23), 5723.
  • Urban, J., Vaisar, T., Shen, R., & Lee, M. S. (1996). Lability of N-alkylated peptides towards TFA cleavage. International journal of peptide and protein research, 47(3), 182-189.
  • Reddit user discussion. (2023). Boc De-protection. r/Chempros.
  • Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15286-15295.
  • Giralt, E., et al. (1990). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 35(2), 114-118.
  • Zhang, L., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12015-12020.
  • Karlsson, S., et al. (1970). Removal of t-Butyloxycarbonyl Groups in Solid Phase. Acta Chemica Scandinavica, 24, 1010-1014.
  • Li, W-R., et al. (2022).
  • ResearchGate. (2023).
  • BenchChem. (2025). A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. BenchChem Technical Support Center.
  • The Athenaeum - University of the Incarnate Word. (2024).
  • ResearchGate. (2013).
  • ResearchGate. (2018). A mild and selective method for N-Boc deprotection.
  • The Journal of Organic Chemistry. (2025). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis.
  • ResearchGate. (2023). (PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • ResearchGate. (2017).
  • ResearchGate. (2025). Advancing Sustainable Peptide Synthesis: Methanesulfonic Acid–Formic Acid as a Greener Substitute for TFA in Final Global Deprotection.
  • Kent, S. B., et al. (1982). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of the American Chemical Society, 104(24), 6754-6765.
  • ResearchGate. (2021). Boc deprotection conditions tested.
  • BenchChem. (2025). troubleshooting low yield in N-Boc-MeVal peptide synthesis. BenchChem Technical Support Center.
  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1085-1094.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Houghten, R. A., et al. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of medicinal chemistry, 51(21), 6753-6761.
  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Organic & Biomolecular Chemistry. (2016). A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines.
  • PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. BenchChem Technical Support Center.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Reddit user discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Journal of Chinese Mass Spectrometry Society. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors.
  • BenchChem. (2025). strategies to overcome steric hindrance in N-methylated peptide synthesis. BenchChem Technical Support Center.
  • ResearchGate. (2021). Deprotection of different N-Boc-compounds.
  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid.
  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?
  • PubMed Central. (2007). Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides.
  • Barnes, S. & Renfrow, M. (2011).
  • PubMed. (2002). Fragmentation characteristics of peptide-metal ion adducts under matrix-assisted laser desorption/ionization post-source decay time-of-flight mass spectrometric conditions.
  • Matrix Science. (n.d.).

Sources

Technical Support Center: Purification Strategies for Peptides Containing N-Boc-N-methyl-β-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of synthetic peptides incorporating the N-Boc-N-methyl-β-alanine residue. The unique combination of an acid-labile N-Boc protecting group and a backbone N-methylation on a β-amino acid introduces specific challenges that require careful consideration and optimization of standard purification protocols.

The presence of the N-Boc group significantly increases the hydrophobicity of the peptide and introduces acid sensitivity, while the N-methyl group further enhances lipophilicity, can cause steric hindrance during synthesis leading to closely-related impurities, and may result in slow conformational isomerization, impacting chromatographic resolution.[1][2][3][4][5] This guide is designed to help you navigate these complexities to achieve high-purity peptides.

Troubleshooting Guide

This section addresses common problems encountered during the purification of peptides containing N-Boc-N-methyl-β-alanine, presented in a direct question-and-answer format.

Q: My HPLC chromatogram shows a very broad or split peak for my target peptide. What is the cause and how can I improve the peak shape?

A: This is one of the most common issues when dealing with N-methylated peptides. The primary causes are slow conformational isomerization and peptide aggregation.

  • Primary Cause 1: Conformational Isomers: The amide bond preceding the N-methyl-β-alanine residue can exist in both cis and trans conformations. The energy barrier for interconversion can be high enough that both conformers are observed on the HPLC timescale, leading to peak broadening or splitting.[3]

  • Primary Cause 2: Peptide Aggregation: The combined hydrophobicity of the N-Boc group and the N-methyl group can cause the peptide to aggregate, especially at high concentrations.[2][3] This leads to poor peak shape and can even cause column clogging.

Solutions:

  • High-Temperature HPLC: Running the purification at an elevated temperature (e.g., 40-60°C) can provide enough energy to accelerate the cis/trans interconversion, causing the separate conformer peaks to coalesce into a single, sharper peak.[3]

  • Optimize Mobile Phase:

    • Solvent Choice: Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both aqueous (Mobile Phase A) and organic (Mobile Phase B) phases to maintain a consistent pH and minimize secondary interactions with the column matrix.[6]

    • Organic Modifiers: For highly hydrophobic peptides, consider adding a small percentage of a stronger organic solvent like isopropanol or n-propanol to Mobile Phase B to improve solubility and disrupt aggregation.[2]

  • Shallow Gradient: A slower, more gradual gradient (e.g., 0.5% B per minute) increases the time the peptide spends on the column, which can improve the separation of conformers and other closely eluting impurities.[6]

  • Modify Sample Solvent: Dissolve the crude peptide in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) before diluting it with the initial mobile phase. This helps to break up pre-existing aggregates before injection.[2][6]

Q: I am experiencing very low recovery of my peptide after preparative HPLC. What are the potential reasons?

A: Low recovery is typically due to poor solubility or irreversible binding to the column.

  • Primary Cause 1: Poor Solubility & Precipitation: The peptide may be soluble in the initial injection solvent (e.g., containing DMSO) but precipitate at the head of the column when it comes into contact with the more aqueous initial mobile phase.[2][6]

  • Primary Cause 2: Irreversible Adsorption: The high hydrophobicity can lead to strong, sometimes irreversible, binding to the stationary phase, especially on standard C18 columns.

Solutions:

  • Solubility Testing: Before a large-scale run, perform small-scale solubility tests with your crude peptide in various mixtures of your initial mobile phase and organic solvents (ACN, DMSO) to find the optimal injection solvent.[2]

  • Use a Less Retentive Column: If the peptide is strongly retained on a C18 column, switch to a stationary phase with shorter alkyl chains (C8, C4) or a different chemistry (e.g., Diphenyl). This will reduce the hydrophobic interactions and improve recovery.[2]

  • Reduce Sample Load: Overloading the column can exacerbate precipitation and aggregation issues. Try injecting a smaller amount of a more dilute sample.[6]

Q: My chromatogram shows multiple unexpected peaks. How can I determine their origin?

A: Unexpected peaks are usually byproducts of the synthesis or degradation during workup and purification.

  • Primary Cause 1: Synthesis-Related Impurities: The steric hindrance from the N-methyl group can lead to incomplete coupling reactions during Solid-Phase Peptide Synthesis (SPPS), resulting in deletion or truncated sequences.[2][4][6]

  • Primary Cause 2: Partial Boc Cleavage: The N-Boc group is acid-labile. Prolonged exposure to the 0.1% TFA in the mobile phase, especially if fractions are left at room temperature for hours, can cause partial deprotection.[6] This results in a new, more polar peak corresponding to the deprotected peptide.

  • Primary Cause 3: Incomplete Final Deprotection: If other protecting groups are used on side chains, their incomplete removal during the final cleavage from the resin will generate additional impurities.[6]

Solutions:

  • LC-MS Analysis: The most effective way to identify impurities is to analyze the crude material and the impurity peaks by Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to correlate the masses of the impurities with expected side products like deletion sequences or partially deprotected peptides.[6]

  • Prompt Fraction Processing: Immediately after collection, neutralize the TFA in the fractions by adding a dilute base (e.g., ammonium hydroxide) or, more commonly, proceed directly to lyophilization to remove the acidic mobile phase.[6]

  • Optimize Synthesis and Cleavage: Review your SPPS and cleavage protocols. For sterically hindered couplings involving N-methylated amino acids, using more potent coupling reagents (like HATU) or double coupling may be necessary to minimize deletion sequences.[4] Ensure your final cleavage cocktail and time are sufficient to remove all protecting groups.[4][7]

Frequently Asked Questions (FAQs)

Q1: What is the best starting strategy for RP-HPLC method development for these peptides?

A1: A systematic approach is crucial. Start with a standard C18 column and a broad analytical gradient to determine the approximate retention time of your peptide. Based on the result, you can optimize the column and gradient.

ParameterInitial RecommendationRationale & Optimization Notes
Column C18, 5 µm, 100-120 ÅA good starting point for most peptides.[6] If retention is too strong or recovery is low, switch to a C8 or C4 column.[2]
Mobile Phase A 0.1% TFA in HPLC-grade WaterStandard ion-pairing agent that improves peak shape.[]
Mobile Phase B 0.1% TFA in HPLC-grade Acetonitrile (ACN)ACN is the most common organic modifier. Isopropanol can be added to B for very hydrophobic peptides.
Gradient 5% to 95% B over 30-40 minutesThis broad gradient will show where the peptide elutes. For purification, use a much shallower gradient around the elution point (e.g., 20-50% B over 60 min).[6]
Flow Rate 1.0 mL/min (Analytical), 20 mL/min (Semi-Prep)Standard flow rates. Adjust based on column diameter and length.
Detection 220 nmDetects the peptide backbone amide bonds.
Temperature 40°CA moderately elevated temperature can significantly improve peak shape for N-methylated peptides.[3]
Q2: Can I use an alternative to TFA as the mobile phase modifier?

A2: Yes. While TFA is excellent for chromatography, it can be difficult to remove completely and may be incompatible with certain biological assays. Formic acid (0.1%) is a common alternative that is more volatile and generally more biocompatible. However, peak shapes may be broader compared to TFA. Acetic acid is another option but provides less ion-pairing capability.[] If you switch from TFA, you will likely need to re-optimize your gradient.

Q3: Is it possible to remove the N-Boc group after purification?

A3: Yes, this is a valid and often preferred strategy. Purifying the fully-protected peptide can be easier because the increased hydrophobicity may provide better separation from more polar, synthesis-related impurities. After obtaining the pure N-Boc protected peptide, you can perform a solution-phase deprotection using an appropriate acid, such as TFA in Dichloromethane (DCM), followed by precipitation and lyophilization.[9][]

Q4: Are there orthogonal purification techniques that can be combined with RP-HPLC?

A4: Absolutely. For very complex crude mixtures, a two-step, orthogonal purification strategy can yield exceptionally high purity. After a primary purification by RP-HPLC, you could use a method that separates based on a different principle, such as ion-exchange chromatography (if the peptide has a net charge) or size-exclusion chromatography (for separating aggregates or very different sized impurities).[11][12]

Experimental Protocols & Visualizations

Diagram: Troubleshooting Workflow for Poor Peak Shape

Below is a logical workflow for addressing common chromatographic issues.

G start Problem: Poor Peak Shape (Broad/Split) cause1 Possible Cause: cis/trans Isomers start->cause1 cause2 Possible Cause: Aggregation start->cause2 solution1 Solution: High-Temperature HPLC (40-60°C) cause1->solution1 solution2 Solution: Use Shallow Gradient cause1->solution2 cause2->solution1 solution3 Solution: Modify Sample Solvent (e.g., use DMSO) cause2->solution3 solution4 Solution: Add Organic Modifier (e.g., Isopropanol) cause2->solution4

Caption: Troubleshooting workflow for poor HPLC peak shape.

Protocol 1: Crude Peptide Solubilization and Sample Preparation

This protocol outlines a method for preparing your crude peptide for HPLC injection, focusing on overcoming solubility challenges.

  • Weigh Crude Peptide: Accurately weigh approximately 1-2 mg of your lyophilized crude peptide into a clean microcentrifuge tube for an analytical test injection.

  • Initial Solvent Test: Add a very small volume (e.g., 10 µL) of a strong organic solvent such as DMSO to the peptide.[2] Vortex thoroughly to see if a slurry or solution forms.

  • Dilution: Once the peptide is wetted or dissolved in the strong solvent, gradually add your HPLC starting mobile phase (e.g., 95% A, 5% B) to reach a final concentration of approximately 1 mg/mL.[6] Vortex between additions.

  • Sonication (Optional): If the solution is still cloudy, sonicate the sample in a water bath for 5-10 minutes. This can help break up stubborn aggregates.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.[6]

Diagram: General Purification Workflow

This diagram illustrates the standard process from crude material to purified peptide.

G cluster_prep Preparation cluster_purify Purification & Analysis cluster_final Final Product crude Crude Peptide solubilize Solubilization (Protocol 1) crude->solubilize hplc Preparative RP-HPLC solubilize->hplc fractions Collect Fractions hplc->fractions analysis LC-MS Analysis of Fractions fractions->analysis pool Pool Pure Fractions analysis->pool lyo Lyophilization pool->lyo

Caption: General workflow for peptide purification.

Protocol 2: Post-Purification Boc Deprotection (Solution Phase)

Use this protocol if you have purified the N-Boc protected peptide and wish to remove the Boc group.

  • Dissolution: Dissolve the lyophilized, pure N-Boc peptide in a minimal amount of DCM in a round-bottom flask.

  • Deprotection Cocktail: Prepare a deprotection solution of 50% TFA in DCM (v/v).[][13] Add this solution to the dissolved peptide.

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by injecting a small aliquot into an LC-MS to confirm the disappearance of the starting material.

  • TFA Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the TFA and DCM.

  • Precipitation: Add a large volume of cold diethyl ether to the concentrated residue to precipitate the deprotected peptide as its TFA salt.[9]

  • Isolation: Collect the peptide precipitate by centrifugation, decant the ether, and wash the pellet with fresh cold ether.

  • Drying & Final Product: Dry the final peptide pellet under high vacuum. The resulting powder is the purified, deprotected peptide ready for use.

References

  • A Comparative Study of Protecting Groups for N-Methylalanine in Peptide Synthesis. Benchchem.
  • Technical Support Center: HPLC Purification of Peptides Containing BOC-L-Alanine Benzyl Ester. Benchchem.
  • Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Methyl-L-threonine (H-Thr(Me). Benchchem.
  • Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine. Benchchem.
  • Technical Support Center: Overcoming Solubility Challenges of N-Methylated Peptides. Benchchem.
  • Hplc free purification of peptides by the use of new capping and capture reagents. Google Patents.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed.
  • Labeling and Protecting Groups. Bio-Synthesis.
  • Troubleshooting low yield in N-Boc-MeVal peptide synthesis. Benchchem.
  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Institutes of Health.
  • Protecting Groups in Peptide Synthesis. Springer Nature Experiments.
  • Assessing the Impact of N-Methylation on Peptide Conformation: A Comparative Guide. Benchchem.
  • Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la UB.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar.
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.
  • Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry.
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications.
  • Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. National Institutes of Health.
  • Boc-N-methyl-D-alanine. Chem-Impex.
  • Overcoming Challenges in Complex Peptide Purification. Neuland Labs.
  • Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. National Institutes of Health.
  • Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies.
  • FAQ Peptide Purification. BOC Sciences.
  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.
  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science.
  • (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate.
  • Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. Request PDF on ResearchGate.
  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. National Institutes of Health.
  • Our Technologies. Orthogonal Peptides.
  • Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns.
  • Application Notes and Protocols for Liquid-Phase Peptide Synthesis using BOC-L-Alanine Benzyl Ester. Benchchem.
  • What are the applications, solubility, and storage conditions of Boc-beta-alanine?. FAQ.
  • Solubility Guidelines for Peptides. Sigma-Aldrich.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • BOC-amino acids (tert-butyloxycarbonyl-protected). BOC Sciences.
  • Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd.
  • Optimized selective N-methylation of peptides on solid support. PubMed.
  • A convenient route to optically pure α-alkyl-β-(sec-amino)alanines. National Institutes of Health.
  • BETA-ALANINE A NEW IMPURITY FOUND IN COMMERCIAL BATCHES OF FMOC-AMINO ACIDS DERIVATIVES. ResearchGate.
  • Increasing solubility of proteins and peptides by site-specific modification with betaine.

Sources

Technical Support Center: Preventing Racemization During the Coupling of N-Methylated Amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating N-methylated amino acids into their peptide sequences. The unique steric and electronic properties of these modified residues present significant challenges, most notably an increased propensity for racemization during coupling steps. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and ensure the chiral integrity of your final peptide product.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when working with N-methylated amino acids.

Q1: Why are N-methylated amino acids more prone to racemization during peptide coupling?

A1: N-methylated amino acids exhibit a higher propensity for racemization due to a combination of electronic and steric effects. The N-methyl group increases the steric hindrance around the alpha-carbon, which can slow down the desired coupling reaction.[1][2] This prolonged exposure to activation and basic conditions increases the opportunity for the primary racemization mechanism: the formation of a 5(4H)-oxazolone intermediate.[1] The alpha-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity.[1] Slower coupling reactions under basic conditions have been noted to cause partial epimerization.[1]

Q2: What is the primary mechanism of racemization for N-methylated amino acids?

A2: The principal pathway for racemization during the coupling of N-protected amino acids is the formation of an oxazolone (or azlactone) intermediate.[1][3][4] The activated carboxyl group cyclizes, and the resulting oxazolone has an acidic proton at the chiral alpha-carbon. In the presence of a base, this proton can be removed to form a planar, achiral enolate intermediate. Subsequent nucleophilic attack by the amine component can occur from either face of this intermediate, resulting in a mixture of L- and D-isomers in the peptide product.[1][4] A less common secondary pathway is direct enolization via proton abstraction from the activated amino acid.[1][4]

Q3: Which factors have the most significant impact on racemization during N-methylated amino acid coupling?

A3: Several factors critically influence the extent of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of anti-racemization additives are paramount. Onium salts (Uronium/Aminium, Phosphonium) paired with additives like 1-hydroxy-7-azabenzotriazole (HOAt) are highly effective at suppressing racemization.[1][5][6]

  • Base: The strength and steric hindrance of the base used are crucial. Strong, non-hindered bases can accelerate racemization.[5]

  • Solvent: Polar solvents can promote racemization.[7]

  • Temperature and Time: Elevated temperatures and prolonged reaction times increase the risk of racemization.[8]

Q4: My standard coupling reagents (e.g., HBTU, HCTU) are leading to significant racemization. What are better alternatives?

A4: While HBTU and HCTU are effective for many standard couplings, they can be suboptimal for sterically hindered N-methylated amino acids.[2] For these challenging couplings, consider the following more potent reagents:

  • Phosphonium-based reagents: PyAOP and PyBOP are particularly effective for coupling N-methyl amino acids.[1][2][9] PyBrOP has also been developed specifically for difficult couplings involving N-methyl amino acids.[10][11]

  • Uronium/Aminium reagents with superior additives: HATU, which is the HOAt analog of HBTU, is highly efficient and minimizes racemization, especially when coupling N-methylated amino acids.[2][11][12] COMU, an OxymaPure-based reagent, also shows performance comparable to HATU and is a safer alternative to benzotriazole-based reagents.[9][11]

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This coupling reagent is known for its remarkable resistance to racemization and is particularly useful for coupling easily epimerized amino acids.[9][13][14]

Q5: I am observing incomplete coupling and deletion sequences. How can I improve coupling efficiency without increasing racemization?

A5: Incomplete coupling is a common issue with N-methylated amino acids due to steric hindrance.[2] To improve efficiency while managing racemization risk:

  • Use a more potent coupling reagent: As mentioned above, switching to reagents like HATU, PyAOP, or PyBrOP can significantly improve coupling efficiency.[1][2]

  • Perform a double or triple coupling: Repeating the coupling step can help drive the reaction to completion.[2][15]

  • Optimize reaction conditions: Use a minimal amount of a weaker, sterically hindered base like N-methylmorpholine (NMM) or sym-collidine.[1][5] Minimize the pre-activation time to reduce the opportunity for oxazolone formation.[1]

  • Monitor coupling completion: The standard ninhydrin test is not effective for secondary amines. Use a more appropriate test like the bromophenol blue test to accurately assess coupling completion.[1][16]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during the coupling of N-methylated amino acids.

Problem 1: High Levels of Racemization Detected

High levels of the undesired D-diastereomer can compromise the biological activity and purity of the final peptide.

Troubleshooting Workflow: High Racemization

cluster_step1 cluster_step2 cluster_step3 start High Racemization Detected step1 Step 1: Evaluate Coupling Reagent and Additives start->step1 step2 Step 2: Assess Base and Reaction Conditions step1->step2 If racemization persists q1 Using Carbodiimide (DIC/DCC)? step1->q1 step3 Step 3: Refine Coupling Protocol step2->step3 If racemization persists q2 Using DIPEA or TEA? step2->q2 end Racemization Minimized step3->end a3 Consider in situ neutralization protocols. Use pre-formed activated esters (e.g., HONSu esters) if racemization is severe. step3->a3 a1_yes Add HOAt or OxymaPure. HOAt is superior to HOBt. q1->a1_yes Yes a1_no Switch to Phosphonium-based reagent (e.g., PyAOP) or Uronium/Aminium (e.g., HATU). q1->a1_no No/Already using additives a2_yes Switch to a weaker, hindered base: N-methylmorpholine (NMM) or sym-collidine. q2->a2_yes Yes a2_no Lower reaction temperature (e.g., 0°C). Minimize pre-activation time. q2->a2_no No

Caption: Troubleshooting workflow for high racemization.

Detailed Steps:
  • Step 1: Evaluate Coupling Reagent and Additives:

    • If you are using a carbodiimide-based reagent like DIC or DCC without an additive, the risk of racemization is high. The addition of an anti-racemization additive like HOAt or OxymaPure is crucial.[5] HOAt is generally superior to HOBt for suppressing racemization.[1]

    • For N-methylated amino acids, it is often best to switch to a more robust coupling reagent system. Phosphonium-based reagents like PyAOP are highly effective.[9] Uronium/aminium reagents like HATU, which form the highly reactive OAt active ester, are also excellent choices for minimizing racemization.[11][12]

  • Step 2: Assess Base and Reaction Conditions:

    • The presence of tertiary amine salts can significantly increase racemization with N-methylated amino acids.[7] Replace strong, non-hindered bases like DIPEA or TEA with weaker, sterically hindered alternatives such as N-methylmorpholine (NMM) or sym-collidine.[1][5]

    • Lowering the reaction temperature to 0°C can help reduce the rate of racemization.

    • Minimize the time the activated amino acid spends in solution before it is added to the resin-bound amine to reduce the opportunity for oxazolone formation.[1]

  • Step 3: Refine Coupling Protocol:

    • Consider using in situ neutralization protocols where the free amine is generated in the presence of the activated amino acid.

    • For extremely sensitive couplings, the use of pre-formed N-hydroxysuccinimide (HONSu) esters can provide a stereochemically pure product, although the coupling reaction may be slower.[7]

Problem 2: Incomplete Coupling / Deletion Sequences

The steric hindrance of N-methylated amino acids often leads to slow and incomplete reactions, resulting in peptides where the N-methylated residue is missing.

Troubleshooting Workflow: Incomplete Coupling

cluster_step1 cluster_step2 cluster_step3 start Positive Color Test (Incomplete Coupling) step1 Step 1: Immediate Action start->step1 step2 Step 2: Reagent Optimization step1->step2 If still incomplete a1 Perform a second coupling ('double coupling'). step1->a1 step3 Step 3: Protocol Modification step2->step3 If still incomplete a2 Replace HBTU/HCTU with HATU, PyAOP, or PyBroP. step2->a2 end Coupling Efficiency Improved step3->end a3 Increase coupling time or temperature (balance with racemization risk). Use the Bromophenol Blue test instead of the Ninhydrin test. step3->a3

Caption: Troubleshooting workflow for incomplete coupling.

Detailed Steps:
  • Step 1: Immediate Action - Double Coupling:

    • The immediate first step upon detecting an incomplete reaction (e.g., a positive bromophenol blue test) is to perform a second coupling.[15] Prepare a fresh solution of the activated amino acid and coupling reagents and repeat the coupling step.

  • Step 2: Reagent Optimization:

    • If double coupling is insufficient or if you are consistently observing incomplete reactions, switch to a more potent coupling reagent. Standard reagents like HBTU and HCTU are often not reactive enough.[2] Halogenophosphonium reagents like PyBrOP were specifically developed to overcome difficult couplings to N-methyl amino acids.[10][11] HATU and PyAOP are also excellent choices that have demonstrated greater success in these challenging couplings.[1][2]

  • Step 3: Protocol Modification:

    • Increase the coupling time, for example, from 1-2 hours to 4-6 hours. In some cases, a slight increase in temperature may be beneficial, but this must be carefully balanced with the increased risk of racemization.[8]

    • Ensure you are using an appropriate method to monitor the reaction. The ninhydrin test does not work for secondary amines. The bromophenol blue test is a reliable alternative for monitoring couplings to N-methylated amino acids.[1][16]

Data and Protocols

Comparative Data on Coupling Reagents

The selection of a coupling reagent is a critical decision in peptide synthesis. The following table summarizes key characteristics of commonly used reagents for coupling N-methylated amino acids.

Coupling ReagentClassKey AdvantagesConsiderations for N-Methylated Amino Acids
HATU Uronium/AminiumHighly efficient, low racemization due to HOAt moiety.[11][12]Gold standard for difficult couplings, including N-methylated residues.[2][16]
HCTU Uronium/AminiumMore reactive than HBTU.[12]Generally less effective than HATU for N-methylated amino acids.[2]
PyAOP PhosphoniumHighly effective, especially for coupling N-protected N-methyl amino acids.[1][9]Excellent choice for challenging sequences.
PyBOP PhosphoniumNon-toxic byproducts compared to BOP.[9]Less effective than PyAOP or PyBrOP for hindered couplings.[17]
PyBrOP PhosphoniumHigh reactivity, developed to overcome issues with PyBOP for N-methylated couplings.[10][11]High reactivity can lead to oxazolone formation and racemization with prolonged coupling times.[11]
DEPBT PhosphoniumRemarkable resistance to racemization.[9][13][14]Excellent for fragment coupling and for highly racemization-prone residues.[18]
COMU Uronium/AminiumSafer alternative to benzotriazole-based reagents, high efficiency.[9][11]Performance is comparable to HATU.[11]
Experimental Protocols
Protocol 1: Standard Coupling with HATU for N-Methylated Amino Acids

This protocol is a robust starting point for minimizing racemization while achieving high coupling efficiency.

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF for 30-60 minutes.

  • Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq.) and HATU (4 eq.) in DMF. Add N-methylmorpholine (NMM) (8 eq.).

  • Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature. Do not exceed 5 minutes to minimize potential side reactions.[1]

  • Coupling: Add the activation mixture to the swelled resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and then methanol. Perform a bromophenol blue test.[1] If the test is positive (blue/green), perform a second coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Racemization Analysis by Chiral HPLC

This protocol allows for the quantification of racemization by separating the desired peptide from its D-diastereomer.

  • Sample Preparation:

    • After the coupling of the N-methylated amino acid, cleave a small sample of the crude peptide from the resin.

    • Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet.

    • Dissolve the crude peptide in the initial mobile phase for HPLC analysis.

  • Chiral HPLC Analysis:

    • Column: Use a chiral stationary phase (CSP) column suitable for peptides (e.g., a macrocyclic glycopeptide-based column).[4][19]

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA).

    • Detection: Use UV detection at an appropriate wavelength (e.g., 214 nm or 280 nm).

    • Analysis: Inject the crude sample. The two diastereomers (e.g., L-L and D-L) should elute as separate peaks.

    • Quantification: Integrate the peak areas to determine the ratio of the desired diastereomer to the undesired one, which directly corresponds to the level of racemization during that coupling step.[4]

Mechanistic Insights

The Oxazolone Pathway

Understanding the mechanism of racemization is key to its prevention. The formation of a planar, achiral oxazolone intermediate is the primary culprit.

cluster_main Racemization via Oxazolone Intermediate Activated_AA Activated L-Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate (Acidic α-H) Activated_AA->Oxazolone Intramolecular Cyclization Enolate Planar, Achiral Enolate Oxazolone->Enolate Base abstracts α-H L_Peptide Desired L-Peptide Enolate->L_Peptide Nucleophilic attack (re-face) D_Peptide Undesired D-Peptide Enolate->D_Peptide Nucleophilic attack (si-face)

Caption: The primary mechanism of racemization via a planar oxazolone intermediate.[4]

The key to preventing racemization is to either suppress the formation of the oxazolone intermediate or to accelerate the rate of the desired coupling reaction so that it outcompetes the rate of racemization. The use of additives like HOAt and OxymaPure helps to form highly reactive esters that are less prone to cyclization into the oxazolone.[5] Potent coupling reagents accelerate the aminolysis step, minimizing the lifetime of the activated species and thus the opportunity for racemization.

References

  • BenchChem. (n.d.). Technical Support Center: Monitoring N-methylated Amino Acid Coupling.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • BenchChem. (n.d.). Comparative study of different methylated amino acids in peptide design.
  • BenchChem. (n.d.). Preventing racemization during N-methylated amino acid coupling.
  • BenchChem. (n.d.). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis.
  • PubMed. (n.d.). Comparative study of methods to couple hindered peptides.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Difficult Couplings with N,N-Dimethyl-L-Valine.
  • (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Canadian Science Publishing. (n.d.). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (n.d.). Technical Support Center: Challenges in Coupling N-Methylated Amino Acids.
  • MDPI. (n.d.). Epimerisation in Peptide Synthesis.
  • Luxembourg Bio. (2004). DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization.
  • Wikipedia. (n.d.). DEPBT.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • BenchChem. (n.d.). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • BenchChem. (n.d.). Technical Support Center: Preventing Racemization in Amino Acid Derivative Reactions.
  • Sci-Hub. (n.d.). Coupling N-Methylated Amino Acids Using PyBroPl and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application.

Sources

solubility issues of N-Boc-N-methyl-β-alanine in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility and Coupling Challenges in Peptide Synthesis

Welcome to the technical support center for N-Boc-N-methyl-β-alanine. This resource is designed for researchers, scientists, and drug development professionals who utilize this N-methylated amino acid in their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility and coupling efficiency. As Senior Application Scientists, we aim to explain the underlying chemical principles behind these issues and offer field-proven solutions.

The Challenge of N-Methylated Residues

N-methylation of amino acids is a common strategy in medicinal chemistry to enhance peptide stability, bioavailability, and cell permeability. However, this modification introduces significant synthetic challenges. The presence of the N-methyl group leads to increased steric hindrance, which can dramatically slow down coupling reactions.[1][2] Furthermore, the disruption of typical hydrogen bonding patterns can alter solubility profiles and promote aggregation, complicating handling and reaction setup. This guide will specifically address these issues for N-Boc-N-methyl-β-alanine.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My N-Boc-N-methyl-β-alanine is not dissolving in my standard solvent (e.g., DMF, DCM). What should I do?

Answer:

Poor solubility is a primary hurdle. While Boc-β-alanine is soluble in solvents like dichloromethane (DCM) and chloroform[3], the N-methylated version can behave differently.

  • Probable Cause: The N-methyl group disrupts the intermolecular hydrogen bonds that would typically aid solvation in polar aprotic solvents. This can lead to aggregation, especially at higher concentrations.

  • Step-by-Step Solution:

    • Solvent Screening: If solubility is poor in standard solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), consider more powerful alternatives. N-methylpyrrolidone (NMP) is a stronger solvent that can improve solvation and coupling yields.[4] A mixture of DMF and DCM has also been reported as superior to either solvent alone in some cases.[4]

    • Temperature Increase: Gently warming the mixture to 30-40°C can significantly improve solubility. However, exercise caution, as prolonged heating of the activated amino acid can increase the risk of side reactions, such as racemization.[1]

    • Sonication: Using a heated sonicator can aid dissolution by breaking up aggregates through cavitation.

    • Concentration Adjustment: While higher concentrations can drive reactions faster, they can also exacerbate solubility issues.[5] Try preparing a more dilute solution of the amino acid before adding it to the reaction vessel.

Below is a decision workflow for addressing solubility issues.

Caption: Decision tree for troubleshooting solubility.

Question 2: I'm observing low coupling efficiency or an incomplete reaction. How can I improve my yield?

Answer:

This is a classic problem with N-methylated amino acids due to steric hindrance.[1][2] The methyl group on the nitrogen physically blocks the approach of the activated carboxyl group to the resin-bound amine.

  • Probable Causes:

    • The coupling reagent is not potent enough to overcome the steric barrier.

    • The reaction time is insufficient for the slower kinetics.

    • The peptide chain on the solid support has aggregated, blocking reactive sites.[6]

  • Step-by-Step Solution:

    • Optimize the Coupling Reagent: Standard reagents like DCC/HOBt may be inefficient.[1] Switch to a more potent uronium/aminium or phosphonium-based reagent. Reagents like HATU, HBTU, COMU, and PyAOP have shown superior performance for these challenging couplings.[1][7][8] PyAOP is noted to be especially effective in coupling N-protected N-methyl amino acids.[7][9]

    • Increase Equivalents and Concentration: Use a higher excess of the protected amino acid and coupling reagent (e.g., 2-3 equivalents). Increasing the concentration of the reagents can also accelerate the reaction.[5]

    • Perform a Double Couple: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[1][5] This can help drive the reaction to completion.

    • Extend Reaction Time: Allow the coupling to proceed for a longer period (e.g., 4 hours to overnight) to compensate for the slower reaction rate.

    • Increase Temperature: Gently heating the reaction to 40-50°C can provide the necessary activation energy.[1] This should be done cautiously to avoid potential side reactions.[1]

Question 3: My reaction mixture became viscous or a precipitate formed after adding the coupling reagents. What is happening?

Answer:

This often points to aggregation of the growing peptide chain on the solid-phase support.

  • Probable Cause: As the peptide elongates, it can fold and form intermolecular hydrogen bonds, leading to aggregation that hinders solvent penetration and reagent access.[6] This is particularly common with hydrophobic sequences.

  • Step-by-Step Solution:

    • Use Chaotropic Agents: Adding chaotropic salts like LiCl to the reaction mixture can help disrupt the hydrogen bonding network that causes aggregation.

    • Switch to a "Difficult Sequence" Protocol: Employ solvents known to disrupt secondary structures. NMP is often better than DMF in these cases.[4][6] In severe cases, mixtures containing DMSO can be used.[4][10]

    • Resin Selection: Using a low-substitution resin (e.g., 0.1-0.4 mmol/g) increases the distance between peptide chains, which can reduce the propensity for aggregation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the best coupling reagents for N-Boc-N-methyl-β-alanine?

For sterically hindered N-methylated amino acids, high-potency coupling reagents are recommended. Urionium/aminium salts and phosphonium salts are generally the most effective.

Reagent ClassExamplesKey Advantages
Uronium/Aminium HATU, HBTU, HCTU, COMU, TSTUHigh reactivity, fast activation. COMU is a safer, non-explosive alternative to HOAt/HOBt-based reagents.[7][8]
Phosphonium PyBOP, PyAOP, PyBrOPVery effective for hindered couplings. PyAOP is excellent for N-methyl to N-methyl couplings.[7][9] PyBrOP is also highly reactive.[8]

Q2: How does the choice of solvent impact the coupling reaction?

The solvent plays a critical role beyond just dissolving the reagents. It must also effectively solvate the resin and the growing peptide chain to ensure reactive sites are accessible.[4][11]

  • DMF (Dimethylformamide): A standard and effective solvent for many syntheses, providing good peptide-resin solvation.[10][11] However, it can break down over time to release dimethylamine, which can cause premature Fmoc-group removal.[4]

  • NMP (N-methylpyrrolidone): More polar than DMF and often superior in solvating difficult or aggregating sequences, leading to improved yields.[4][6]

  • DCM (Dichloromethane): A good solvent for Boc-protected amino acids and for swelling polystyrene resins, but may not solvate the growing peptide chain as effectively as DMF or NMP.[4]

Q3: Can I use Boc chemistry for solid-phase synthesis involving N-methylated amino acids?

Yes, Boc chemistry can be advantageous for sequences prone to aggregation. The acidic TFA deprotection step leaves a protonated N-terminus. This charge repulsion can help reduce hydrogen bonding and aggregation, making the amine more available for the subsequent coupling step, especially when using in situ neutralization protocols.[12]

Experimental Protocol: Optimized Coupling of N-Boc-N-methyl-β-alanine

This protocol is designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.

Materials:

  • Resin with free N-terminal amine (0.1 mmol)

  • N-Boc-N-methyl-β-alanine (0.3 mmol, 3 eq.)

  • HATU (0.29 mmol, 2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.)

  • Anhydrous NMP (5 mL)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in NMP for 30 minutes. Drain the solvent.

  • Pre-activation:

    • In a separate vial, dissolve N-Boc-N-methyl-β-alanine (0.3 mmol) and HATU (0.29 mmol) in 2 mL of NMP.

    • Add DIPEA (0.3 mmol, 3 eq.) to this solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the swollen resin.

    • Add the remaining DIPEA (0.3 mmol, 3 eq.) to the reaction vessel.

    • Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. Note: The Kaiser test will not work for the secondary amine of a newly coupled N-methyl residue.

  • Washing: Drain the reaction solution and wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x) to remove any unreacted reagents.

  • Troubleshooting (If coupling is incomplete):

    • If the previous residue was a primary amine and the Kaiser test is still positive, perform a "double couple."

    • Repeat steps 2-5 using fresh reagents.

    • If the reaction remains sluggish, consider heating the vessel to 40°C during the coupling step.

CouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Wash cluster_troubleshoot Troubleshooting Resin 1. Swell Resin in NMP Preactivate 2. Pre-activate Amino Acid (N-Boc-N-methyl-β-alanine + HATU + DIPEA) Couple 3. Add activated solution to resin Agitate for 2 hours Preactivate->Couple Monitor 4. Monitor Reaction (e.g., Kaiser Test on previous residue) Couple->Monitor Wash 5. Wash Resin (NMP, DCM) Monitor->Wash Check Incomplete? Wash->Check DoubleCouple Perform Double Couple Check->DoubleCouple Yes Done Coupling Complete Check->Done No Heat Apply Gentle Heat (40°C) DoubleCouple->Heat Heat->Couple

Caption: Optimized workflow for coupling N-Boc-N-methyl-β-alanine.

References

  • BenchChem Technical Support. (n.d.). Troubleshooting low yield in N-Boc-MeVal peptide synthesis.
  • BenchChem Technical Support. (n.d.). Challenges in Coupling N-Methylated Amino Acids.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • BenchChem Technical Support. (n.d.). Solid-Phase Peptide Synthesis with Boc-L-Ala-OH.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed.
  • AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. ResearchGate.
  • FAQ. (n.d.). What are the applications, solubility, and storage conditions of Boc-beta-alanine?
  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.

Sources

double coupling strategy for incorporating N-Boc-N-methyl-β-alanine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the incorporation of N-Boc-N-methyl-β-alanine in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges associated with this sterically hindered amino acid.

The Challenge: Steric Hindrance in N-methylated Amino Acid Coupling

The incorporation of N-methylated amino acids, such as N-Boc-N-methyl-β-alanine, into a growing peptide chain is notoriously difficult. The primary reason for this is steric hindrance. The methyl group on the amide nitrogen creates a bulky secondary amine, which physically impedes the approach of the activated carboxyl group of the incoming amino acid.[1] This obstruction can lead to incomplete coupling reactions, resulting in low yields and the formation of deletion sequences in the final peptide product.[1]

To overcome this significant hurdle, a "double coupling" strategy is often employed. This involves repeating the coupling step to drive the reaction to completion. This guide will focus on providing a robust double coupling protocol and troubleshooting common issues that may arise.

Troubleshooting Guide

This section addresses specific issues you might encounter during the incorporation of N-Boc-N-methyl-β-alanine.

Issue Probable Cause(s) Recommended Solution(s)
Low Coupling Efficiency (Positive Bromophenol Blue Test) Insufficiently reactive coupling reagent: Standard reagents like HBTU may not be potent enough for this sterically hindered coupling.[1][2] Inadequate reaction time or temperature: The coupling reaction may not have reached completion. Poor resin swelling: Reagents cannot efficiently access the reaction sites.[1]Switch to a more potent coupling reagent: Utilize uronium/aminium or phosphonium salt-based reagents. HATU is a highly recommended and widely used reagent for coupling N-methyl amino acids.[1][2][3][4] Other effective options include PyAOP and PyBroP.[1][2][5] Implement a double coupling strategy: Repeat the coupling step with fresh reagents. Increase reaction temperature: Consider using microwave-assisted peptide synthesis (MW-SPPS) to drive the reaction to completion.[1][6] Ensure proper resin swelling: Swell the resin in a suitable solvent (e.g., DMF or NMP) for at least 30 minutes before the first coupling step.[1]
Presence of Deletion Sequences in Final Product Incomplete coupling of N-Boc-N-methyl-β-alanine: This is the most common cause, leading to a portion of the peptide chains lacking this residue.[1]Employ the double coupling strategy: This is the most direct way to minimize deletion sequences. Use a highly efficient coupling reagent: As mentioned above, HATU, PyAOP, or PyBroP are excellent choices.[1][2][3][4][5] Carefully monitor the coupling reaction: Use the bromophenol blue test to confirm the completion of each coupling step.[2]
Difficulty Monitoring Reaction Completion Unsuitability of the Ninhydrin (Kaiser) Test: The ninhydrin test does not work for secondary amines, such as the N-terminal of a peptide with an N-methylated amino acid, as it does not produce the characteristic blue color.Use the Bromophenol Blue Test: This is a reliable alternative for monitoring the presence of unreacted secondary amines. A blue or green color on the resin beads indicates an incomplete reaction, while a yellow color signifies completion.[1][2]
Side Reactions Racemization of the amino acid during activation: This can be a concern with highly reactive coupling reagents. Diketopiperazine formation: This can occur at the dipeptide stage, leading to cleavage from the resin.Choose coupling reagents with racemization-suppressing additives: Reagents containing HOAt or Oxyma Pure can help minimize racemization.[1] Optimize reaction conditions: Avoid prolonged exposure to basic conditions that can promote side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is a double coupling strategy necessary for N-Boc-N-methyl-β-alanine?

A1: The steric bulk from the N-methyl group significantly slows down the coupling reaction. A single coupling step may not be sufficient to achieve a high level of completion, leading to undesired side products like deletion sequences. The double coupling strategy uses a fresh batch of activated amino acid and coupling reagents to acylate any remaining free amines, thereby maximizing the yield of the desired full-length peptide.[7][8]

Q2: Which coupling reagents are most effective for this challenging coupling?

A2: For sterically hindered N-methylated amino acids, more potent coupling reagents are required. Uronium/aminium-based reagents like HATU and HCTU, or phosphonium-based reagents such as PyAOP and PyBOP, have shown superior performance in these difficult couplings.[1][2][4] HATU is particularly favored for its high efficiency and ability to minimize racemization.[3][9]

Q3: Can I use the ninhydrin (Kaiser) test to monitor the coupling reaction?

A3: No, the ninhydrin test is unreliable for monitoring the acylation of N-methylated amino acids because the secondary amine does not produce the characteristic positive blue color. The bromophenol blue test is the recommended alternative.[2]

Q4: Are there any alternatives to the double coupling strategy?

A4: While double coupling is a very common and effective method, other strategies can be employed. These include using more powerful coupling reagents like PyBroP or generating Fmoc-amino acid chlorides in situ, which are highly reactive.[1][2] Microwave-assisted peptide synthesis can also enhance coupling efficiency and reduce reaction times.[6][10]

Q5: How does N-Boc-N-methyl-β-alanine differ from other N-methylated alpha-amino acids in terms of coupling?

A5: The fundamental challenge of steric hindrance from the N-methyl group remains the same. However, as a β-amino acid, the increased distance between the amine and the carboxylic acid might slightly alter the conformational constraints around the reaction center compared to an α-amino acid. Nevertheless, the general strategies for overcoming steric hindrance, such as using potent coupling reagents and a double coupling approach, are still applicable and highly recommended.

Experimental Protocol: Double Coupling of N-Boc-N-methyl-β-alanine

This protocol provides a step-by-step guide for the efficient incorporation of N-Boc-N-methyl-β-alanine using a double coupling strategy with HATU as the coupling reagent.

Materials and Reagents
  • Peptide-resin with a free N-terminal amine

  • N-Boc-N-methyl-β-alanine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Bromophenol blue test solution (250 mg bromophenol blue in 50 ml of DMF)[2]

Step-by-Step Methodology
  • Resin Preparation:

    • Swell the peptide-resin in DMF or NMP for at least 30 minutes.[1]

    • Wash the resin thoroughly with DMF or NMP to remove any residual reagents from the previous step.

  • First Coupling:

    • In a separate reaction vessel, dissolve 4 equivalents of N-Boc-N-methyl-β-alanine and 3.9 equivalents of HATU in DMF or NMP.

    • Add 8 equivalents of DIPEA to the solution and allow it to pre-activate for 5 minutes at room temperature.

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the First Coupling:

    • Take a small sample of the resin and wash it with methanol.

    • Add the bromophenol blue test solution.

    • Observe the color:

      • Yellow: The coupling is likely complete. Proceed to step 5.

      • Blue or Green: The coupling is incomplete. Proceed to step 4 for the second coupling.[2]

  • Second Coupling:

    • Drain the reaction vessel and wash the resin thoroughly with DMF or NMP.

    • Repeat the coupling procedure described in step 2 with a fresh solution of activated N-Boc-N-methyl-β-alanine.

    • Agitate the reaction mixture for another 1-2 hours at room temperature.

  • Final Wash and Confirmation:

    • After the final coupling step, drain the reaction vessel.

    • Wash the resin extensively with DMF or NMP, followed by DCM, and then DMF or NMP again to ensure the removal of all excess reagents and byproducts.

    • Perform a final bromophenol blue test to confirm the completion of the coupling. The resin beads should be yellow.

Visualizing the Workflow

Double_Coupling_Workflow Start Start: Peptide-Resin with Free N-terminus Swell Swell Resin (DMF/NMP) Start->Swell Coupling1 First Coupling (1-2 hours) Swell->Coupling1 Coupling2 Second Coupling (1-2 hours) Prep_Coupling1 Prepare Coupling Mix 1: N-Boc-N-methyl-β-alanine + HATU + DIPEA Prep_Coupling1->Coupling1 Monitor1 Monitor with Bromophenol Blue Test Coupling1->Monitor1 Prep_Coupling2 Prepare Coupling Mix 2: (Fresh Reagents) Monitor1->Prep_Coupling2 Incomplete Wash Final Wash (DMF, DCM) Monitor1->Wash Complete Prep_Coupling2->Coupling2 Coupling2->Wash End End: Coupling Complete Wash->End Incomplete Incomplete Complete Complete

Caption: Double coupling workflow for N-Boc-N-methyl-β-alanine.

References

  • Vertex AI Search. (n.d.). HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing.
  • BenchChem. (2025).
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(12), 1685-1700.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • BenchChem. (2025). troubleshooting low yield in N-Boc-MeVal peptide synthesis.
  • Omizzur. (n.d.). All kinds of peptide coupling reagents are available from stock, High purity and reliable quality.
  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 130-134.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
  • ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
  • Tamás, B., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering.
  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Roodbeen, R., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • ACS Omega. (2023).
  • Kent, S. B. H. (2009). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC.
  • Lee, Y. S., et al. (2002). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 58(38), 7665-7687.
  • Biotage. (2023). Using double coupling to improve your peptide synthesis.
  • Naoum, J., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 7(22), 18367-18374.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • BenchChem. (2025).
  • Peptides. (2022). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 27(19), 6241.
  • Request PDF. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Bachem. (2006). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 60(5), 263-268.
  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Coste, J., et al. (1999). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 64(26), 9475-9486.
  • The Journal of Organic Chemistry. (n.d.).
  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.
  • Fisher Scientific. (n.d.). N-Boc-beta-alanine, 99%.
  • Biosynth. (n.d.). Boc-N-methyl-L-alanine.
  • PubChem. (n.d.). N-(tert-Butoxycarbonyl)-N-methyl-D-alanine.

Sources

Technical Support Center: Peptide Synthesis with N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and peptide chemists. As a Senior Application Scientist, I've frequently collaborated with teams tackling the unique challenges of incorporating N-methylated amino acids into peptide sequences. These modifications are invaluable for enhancing proteolytic stability and membrane permeability, but they introduce significant synthetic hurdles, primarily due to steric hindrance and altered reactivity.[1][2][3]

This guide is structured to provide not just protocols, but a foundational understanding of the principles at play, enabling you to make informed decisions and troubleshoot effectively. We will explore the causality behind reagent choices, provide self-validating protocols, and ground our recommendations in established literature.

The Core Challenge: Steric Hindrance and Reduced Nucleophilicity

The primary difficulty in coupling N-methylated amino acids stems from the methyl group on the amide nitrogen. This creates a sterically hindered secondary amine, which is a significantly poorer nucleophile than the primary amine of a standard amino acid.[1][2][4] This steric bulk impedes the approach of the activated carboxyl group of the incoming amino acid, leading to slower reaction kinetics, incomplete couplings, and an increased risk of side reactions.[1][4][5] Consequently, standard solid-phase peptide synthesis (SPPS) conditions often result in low yields and deletion sequences.[1][2][6]

Part 1: Selecting the Right Coupling Reagent

The choice of coupling reagent is the most critical factor for successfully incorporating N-methylated residues. Reagents must be potent enough to overcome the high activation energy barrier. They are broadly categorized into uronium/aminium salts and phosphonium salts.

Comparison of Common Coupling Reagents for N-Methylated Amino Acids
ReagentClassKey Features & AdvantagesDisadvantages & Mitigation
HATU Uronium/Aminium SaltGold Standard. Forms a highly reactive OAt active ester, which is less sterically hindered and more effective than OBt esters (from HBTU).[7] Widely successful for difficult couplings, including N-methyl amino acids.[8][9][10]Can cause guanidinylation of the N-terminal amine.[11][12] Mitigation: Use stoichiometric amounts of the reagent and avoid long pre-activation times.[12]
HBTU/HCTU Uronium/Aminium SaltEffective for standard couplings.Generally less effective than HATU for sterically hindered N-methylated couplings due to the lower reactivity of the OBt/OCt active ester.[4][7][8]
PyBOP Phosphonium SaltPowerful reagent, often used in combination with HOAt for difficult sequences.[13]Can be less effective than HATU for the most challenging N-methyl couplings.
PyBroP Phosphonium SaltHighly Reactive. Forms a transient acyl bromide, an extremely reactive intermediate. Very effective for exceptionally difficult couplings, such as between two N-methylated residues.[5][8][14]High reactivity can increase the risk of racemization. Use with caution and consider sterically hindered bases.
COMU Uronium/Aminium SaltIncorporates Oxyma Pure instead of the potentially explosive HOBt/HOAt.[9] Coupling efficiency is comparable to HATU, making it a safer and effective alternative.[4][9]Relatively newer, so may have less extensive literature for specific edge cases.
BOP-Cl Phosphonium SaltAnother highly reactive reagent suitable for hindered couplings.[8][15]Must be handled with care.
Mechanism of Action: Why HATU Excels

Uronium/aminium salt reagents like HATU function by activating the C-terminal carboxylic acid of the incoming amino acid. This activation, performed in the presence of a tertiary base, creates a highly reactive active ester intermediate that is then susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.

The superiority of HATU lies in its 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position acts as a neighboring group, enhancing the reactivity of the resulting OAt-ester compared to the standard OBt-ester formed by HBTU.[7] This makes HATU exceptionally efficient at acylating the poorly nucleophilic N-methyl amine.

HATU_Mechanism cluster_reactants Reactants cluster_intermediates Activation cluster_coupling Coupling AA_COOH Fmoc-AA-COOH Active_Ester OAt-Active Ester (Highly Reactive) AA_COOH->Active_Ester Activation HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond Fmoc-AA-N(Me)-Peptide-Resin Active_Ester->Peptide_Bond Nucleophilic Attack N_Me_Peptide H-N(Me)-Peptide-Resin N_Me_Peptide->Peptide_Bond

General mechanism of HATU-mediated coupling.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis of N-methylated peptides.

Q1: My coupling reaction is showing a low yield or complete failure, confirmed by a positive bromophenol blue test. What should I do?

A1: This is the most frequent problem and is almost always due to incomplete coupling from steric hindrance.[4]

  • Initial Step: Re-evaluate Your Reagent. If you are using HBTU or HCTU, switch to a more potent reagent. HATU is the recommended first choice for its proven efficacy.[4][5][8] For extremely difficult couplings (e.g., N(Me)Val onto N(Me)Ile), consider a phosphonium reagent like PyBroP.[14]

  • Protocol Step 1: Double Couple. Perform a second coupling reaction immediately after the first. Use a fresh solution of activated amino acid. This is often sufficient to drive the reaction to completion.

  • Protocol Step 2: Increase Reaction Time & Temperature. Extend the coupling time from the standard 1 hour to 2-4 hours. If using automated synthesizers, microwave heating can significantly enhance coupling efficiency for difficult steps.[16]

  • Protocol Step 3: Check Your Solvent. Ensure your resin is adequately swollen. N-Methylpyrrolidone (NMP) can sometimes be superior to Dimethylformamide (DMF) for solvating aggregating sequences.[17]

  • Monitoring: Remember that the standard ninhydrin test does not work for secondary amines. Use the bromophenol blue test to monitor for the presence of unreacted free amines.[5][8] A yellow color indicates a complete reaction, while blue or green signifies an incomplete coupling.[4]

Q2: I'm observing significant racemization/epimerization of the N-methylated residue. How can I minimize this?

A2: N-methylated amino acids are more prone to racemization because the slower coupling reaction prolongs their exposure to basic activation conditions.[5] The primary mechanism is the formation of a planar 5(4H)-oxazolone intermediate, which allows for the loss of stereochemistry.[5][11]

  • Initial Step: Change Your Base. This is the most critical factor. Standard bases like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) can readily abstract the alpha-proton of the activated amino acid, promoting racemization.[6][18] Switch to a more sterically hindered and weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) .[5][18] These bases are less likely to cause epimerization.[18]

  • Protocol Step 1: Minimize Activation Time. Do not let the activated amino acid sit in solution for extended periods before adding it to the resin. Pre-activation should be brief (1-2 minutes).[7]

  • Protocol Step 2: Control Temperature. Avoid excessive heat unless necessary to drive a coupling to completion, as higher temperatures can increase the rate of racemization.

  • Protocol Step 3: Choose the Right Reagent Combination. Certain reagent systems are known for lower racemization. For example, using DIC with an additive like HOAt under non-basic conditions has been shown to suppress epimerization, although the coupling may be slower.[19]

Troubleshooting_Workflow Start Coupling Fails (Positive Bromophenol Blue) CheckReagent Is Reagent HATU or equivalent? Start->CheckReagent SwitchReagent Switch to HATU, COMU, or PyBroP CheckReagent->SwitchReagent No DoubleCouple Perform Double Coupling CheckReagent->DoubleCouple Yes SwitchReagent->DoubleCouple StillFails1 Still Fails? DoubleCouple->StillFails1 IncreaseTime Increase Time/Temp (e.g., Microwave) StillFails1->IncreaseTime Yes Success Coupling Complete StillFails1->Success No StillFails2 Still Fails? IncreaseTime->StillFails2 CheckSolvent Consider NMP or in situ Acid Chlorides StillFails2->CheckSolvent Yes StillFails2->Success No CheckSolvent->Success

Troubleshooting workflow for failed couplings.

Part 3: Frequently Asked Questions (FAQs)

  • Q: Can I use standard carbodiimide reagents like DCC or EDC for N-methylated amino acids?

    • A: While not impossible, it is strongly discouraged. Carbodiimides are generally not potent enough for these sterically demanding couplings and lead to very low yields and significant side reactions, such as N-acylurea formation. Onium salt reagents are far superior.

  • Q: What is guanidinylation and how do I avoid it?

    • A: Guanidinylation is a side reaction specific to uronium/aminium reagents like HATU and HBTU, where the reagent reacts directly with the N-terminal amine, adding a guanidinium group and terminating the peptide chain.[11][12] It is more likely to occur if an excess of the coupling reagent is used or if the carboxylic acid activates too slowly.[11] To avoid it, use near-stoichiometric amounts of the coupling reagent (e.g., 0.95 equivalents relative to the amino acid) and ensure rapid formation of the active ester.[12]

  • Q: Is it harder to couple a standard amino acid onto an N-methylated residue, or to couple an N-methylated amino acid onto a standard residue?

    • A: It is significantly harder to couple onto an N-methylated residue. The challenge lies with the nucleophile. The N-methylated N-terminus of the growing peptide chain is the sterically hindered, poorly nucleophilic secondary amine that must attack the activated carboxyl group.[2][4]

  • Q: Are there alternatives to using pre-synthesized Fmoc-N-methyl-amino acids?

    • A: Yes, on-resin N-methylation is a viable strategy.[16][20] This typically involves a three-step process of sulfonylation of the N-terminal amine (e.g., with o-NBS-Cl), methylation, and then desulfonylation.[20] This method can be useful for creating N-methyl scans of a peptide library.[16] However, it adds complexity and requires careful optimization to avoid side reactions.[4][20]

Appendix: Key Experimental Protocol

General Protocol for HATU Coupling of an Fmoc-N-Methyl-Amino Acid

This protocol assumes a solid-phase synthesis on a 0.1 mmol scale. Adjust volumes accordingly.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-N-methyl-amino acid (0.4 mmol, 4 eq.)

  • HATU (0.39 mmol, 3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (0.8 mmol, 8 eq.)

  • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using standard procedures (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Activation Solution Preparation: In a separate vial, dissolve the Fmoc-N-methyl-amino acid (4 eq.) and HATU (3.9 eq.) in ~2 mL of DMF.

  • Activation: Add the base (DIPEA for yield, Collidine to minimize racemization; 8 eq.) to the activation solution. Mix or vortex for 1-2 minutes. The solution may change color.

  • Coupling: Immediately add the activated amino acid solution to the vessel containing the swelled resin.

  • Reaction: Agitate the resin suspension at room temperature for a minimum of 1 hour. For difficult couplings, extend this to 2-4 hours.

  • Monitoring: Remove a small sample of resin beads (~1-2 mg), wash thoroughly with DMF and then Methanol, and perform the bromophenol blue test.

    • Yellow Beads: Coupling is complete. Proceed to wash the resin.

    • Blue/Green Beads: Coupling is incomplete. Drain the reaction vessel and repeat steps 2-5 (a "double couple").

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove any excess reagents before proceeding to the next Fmoc deprotection step.

References
  • LifeTein. (2025, September 25).
  • BenchChem. (2025).
  • BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
  • McDermott, J. R., & Benoiton, N. L. (n.d.). N-Methylamino Acids in Peptide Synthesis. IV.
  • BenchChem. (2025).
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • El-Faham, A., & Albericio, F. (2018).
  • ResearchGate. (n.d.).
  • Angewandte Chemie International Edition. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents.
  • ResearchGate. (n.d.).
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Vrettos, E. I., et al. (2017).
  • Molecules. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • ResearchGate. (2025, August 7). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A.
  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Journal of Organic Chemistry, 59(9), 2437–2446.
  • Bocsci. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Reddit. (2023, November 15).
  • BenchChem. (2025).
  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-66.
  • Methods in Molecular Biology. (2013).
  • Creative Peptides. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005).
  • Biron, E., et al. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • PNAS. (n.d.). Accelerated chemical synthesis of peptides and small proteins.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?

Sources

Technical Support Center: Navigating the Challenges of HPLC Purification for Pe-ptides with N-Methylated Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the HPLC purification of N-methylated peptides. The unique structural properties imparted by N-methylation, while beneficial for therapeutic potential, often introduce significant chromatographic hurdles.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to empower you to optimize your purification workflows for these complex molecules.

The Root of the Challenge: Conformational Isomers

N-methylation of an amide bond in a peptide backbone introduces a significant conformational issue: the presence of both cis and trans isomers.[1][3] The energy barrier for rotation around the N-methylated amide bond is lowered, allowing for the existence of these two conformers.[4][5] If the interconversion between these isomers is slow on the HPLC timescale, it can result in broadened, split, or multiple peaks for a single peptide sequence, complicating purification and analysis.[1][3][6]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the HPLC purification of N-methylated peptides, providing potential causes and actionable solutions.

Problem 1: My N-methylated peptide shows a single, but very broad, peak.

Possible Cause: This is a classic sign of slow on-column interconversion between cis and trans isomers.[6] While two distinct peaks are not resolved, the slow equilibrium on the column leads to a broadened peak profile. Other contributing factors can include secondary interactions with the stationary phase or column overload.[6]

Solutions:

  • Elevate the Column Temperature: Increasing the column temperature to 40-60°C can provide enough thermal energy to accelerate the cis/trans isomerization rate.[3][6] This often results in the coalescence of the conformers into a single, sharper peak. However, be mindful of potential peptide degradation at excessively high temperatures.[6]

  • Optimize the Mobile Phase:

    • Ion-Pairing Agent: Ensure the presence of an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA), typically 0.1%.[1][6] TFA helps to suppress secondary interactions with residual silanols on silica-based columns, which can contribute to peak broadening.[6]

    • Organic Modifier: While acetonitrile (ACN) is the most common organic modifier, for very hydrophobic peptides, consider adding a small percentage (1-5%) of isopropanol to the mobile phase to improve solubility and peak shape.[7]

  • Reduce Sample Load: Injecting too much sample can lead to column overload and peak broadening.[6][7] Try reducing the amount of peptide injected to see if the peak shape improves.

Problem 2: I'm observing multiple peaks or significant peak tailing for my purified N-methylated peptide.

Possible Causes:

  • Distinct Conformational Isomers: If the cis and trans isomers are stable enough on the column, they may resolve into two distinct peaks.

  • Secondary Interactions: Unwanted interactions between the peptide and the stationary phase, particularly with free silanol groups, can cause peak tailing.[8]

  • Peptide Aggregation: Hydrophobic peptides, a category that N-methylated peptides often fall into, can aggregate, leading to broad and tailing peaks.[8]

  • Inappropriate Mobile Phase pH: The ionization state of acidic or basic residues in the peptide can significantly influence its interaction with the stationary phase.[9]

Solutions:

  • Temperature Optimization: As with peak broadening, increasing the column temperature can help coalesce multiple peaks arising from conformers.

  • Mobile Phase pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI).[3] Adjusting the pH of the mobile phase to be at least one or two units away from the pI can increase the net charge of the peptide, improving solubility and reducing aggregation.[3] For acidic peptides (pI < 7), consider a basic mobile phase (pH > 7), and for basic peptides (pI > 7), an acidic mobile phase (pH < 7) is recommended.[3]

  • Ion-Pairing Agent Strategy:

    • For basic peptides, anionic ion-pairing reagents like TFA or heptafluorobutyric acid (HFBA) can form ion pairs with positively charged residues, increasing their hydrophobicity and retention time, which can sometimes improve separation from impurities.[10][11]

    • For acidic peptides, cationic ion-pairing reagents can be used.

  • Gradient Optimization: Employ a shallower gradient (e.g., 0.5-1% increase in Solvent B per minute) to provide more time for the separation of closely eluting species, including conformers and impurities.[3][7]

Experimental Protocol: High-Temperature RP-HPLC for N-Methylated Peptides

This protocol outlines a general procedure for optimizing the purification of an N-methylated peptide using elevated temperature.

1. Initial Analytical Scouting:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[1]
  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[1]
  • Gradient: A standard linear gradient (e.g., 5-65% B over 30 minutes).
  • Flow Rate: 1 mL/min.
  • Temperature: Start at ambient temperature (e.g., 25°C).
  • Detection: 214 nm or 280 nm.[3]
  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A (or a minimal amount of DMSO followed by dilution with Mobile Phase A) to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.[1]

2. Temperature Optimization:

  • Perform subsequent injections at increasing temperatures (e.g., 40°C, 50°C, 60°C).
  • Monitor the chromatograms for improvements in peak shape (sharper peaks) and the coalescence of multiple peaks into a single peak.

3. Preparative Scale-Up:

  • Based on the optimized analytical conditions (temperature and gradient), transfer the method to a preparative column.
  • Develop a focused gradient around the elution point of the target peptide to maximize resolution from impurities.[1] For example, if the peptide elutes at 35% B in the analytical run, a focused preparative gradient could be 25-45% B over 40 minutes.[1]
  • Sample Loading: Dissolve the crude peptide in a minimal volume of the initial mobile phase composition.[1]
  • Collect fractions corresponding to the target peak and analyze their purity by analytical RP-HPLC.

Data Summary: Impact of HPLC Parameters on N-Methylated Peptide Purification

ParameterEffect on N-Methylated Peptide PurificationRecommendations
Temperature Increasing temperature can accelerate cis/trans isomerization, leading to sharper, single peaks.Optimize between 40-60°C. Monitor for peptide stability.[3]
Ion-Pairing Agent (e.g., TFA) Masks residual silanol groups on the stationary phase, reducing peak tailing. Forms ion pairs with charged residues, altering retention and selectivity.[6][10][12]Use 0.1% TFA as a starting point. Consider other ion-pairing agents like HFBA for difficult separations.[11]
Mobile Phase pH Affects the ionization state of the peptide, influencing solubility, retention, and potential for secondary interactions.[3][9]Adjust pH to be at least 1-2 units away from the peptide's pI.[3]
Organic Modifier (e.g., ACN) Primarily affects retention time based on the peptide's hydrophobicity.Acetonitrile is standard. For highly hydrophobic peptides, consider adding 1-5% isopropanol.[7]
Gradient Slope A shallower gradient provides better resolution for closely eluting species, including conformers and impurities.Start with a standard gradient and then create a shallower, focused gradient around the target peptide's elution point.[3][7]

Visualizing the Workflow and Challenges

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_cause Probable Causes cluster_solution Troubleshooting Solutions cluster_outcome Desired Outcome Problem Problem Broad Peak Multiple Peaks Peak Tailing Cause Probable Cause Cis/Trans Isomerization Secondary Interactions Aggregation pH Issues Problem->Cause Temp Elevate Temperature (40-60°C) Cause->Temp MobilePhase Optimize Mobile Phase (Ion-Pairing, pH, Organic Modifier) Cause->MobilePhase Gradient Adjust Gradient (Shallower Slope) Cause->Gradient Load Reduce Sample Load Cause->Load Outcome Sharp, Symmetric Peak (Improved Purity & Yield) Temp->Outcome MobilePhase->Outcome Gradient->Outcome Load->Outcome

Caption: A workflow diagram illustrating the troubleshooting process for HPLC purification of N-methylated peptides.

Cis_Trans_Isomerization cluster_peptide N-Methylated Peptide in Solution cluster_hplc Resulting Chromatogram cluster_solution Solution Cis Cis-conformer Trans Trans-conformer Cis->Trans Slow Interconversion (on HPLC timescale) Chromatogram Broad or Multiple Peaks Cis->Chromatogram Trans->Chromatogram HighTemp High Temperature HPLC HighTemp->Cis Accelerates Interconversion

Caption: The impact of cis/trans isomerization on HPLC peak shape and the role of elevated temperature.

Frequently Asked Questions (FAQs)

Q1: Why does N-methylation increase the retention time of my peptide in reversed-phase HPLC?

A1: N-methylation increases the hydrophobicity of the peptide.[1][6] The addition of a methyl group to the peptide backbone makes the molecule less polar, leading to a stronger interaction with the hydrophobic stationary phase (e.g., C18) and consequently a longer retention time compared to its non-methylated counterpart.[6]

Q2: Can I use formic acid instead of TFA for MS compatibility?

A2: Yes, formic acid (FA) is a common choice for LC-MS applications due to its volatility. However, FA is a weaker ion-pairing agent than TFA.[8] If you observe peak tailing or poor peak shape with FA, it might be due to insufficient masking of silanol interactions.[8] You may need to optimize the concentration of FA or consider alternative MS-compatible ion-pairing agents like difluoroacetic acid (DFA), which offers a compromise between chromatographic performance and MS compatibility.[8]

Q3: My N-methylated peptide is very difficult to dissolve. How does this affect my purification?

A3: Poor solubility can lead to several issues, including precipitation on the column, which causes blockages and poor chromatographic performance.[3] It's crucial to ensure your peptide is fully dissolved before injection. Try dissolving the peptide in a small amount of an organic solvent like DMSO before diluting it with the initial mobile phase.[1][3] Adjusting the pH of the dissolution solvent can also significantly improve solubility.[3]

Q4: Are there alternative organic modifiers to acetonitrile I can use?

A4: While acetonitrile is the most common, other organic modifiers can be used.[7] Isopropanol, for instance, can be beneficial for very hydrophobic peptides, often used as an additive (1-5%) to the main organic modifier to improve recovery.[7] Methanol and ethanol are also options but are generally less effective than acetonitrile for peptide separations.[7]

Q5: How do I know if I'm overloading my column?

A5: A key indicator of column overload is a change in peak shape with varying sample concentration. If you inject a smaller amount of your peptide and the peak becomes sharper and more symmetrical, it's likely that you were overloading the column previously.[6] Overloading can lead to fronting or tailing peaks and reduced resolution.

References

  • Technical Support Center: Overcoming Solubility Challenges of N-Methylated Peptides - Benchchem.
  • Technical Support Center: HPLC Purification of N-methylated Peptides - Benchchem.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing N-Methylated Glutamic Acid - Benchchem.
  • Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed.
  • How to choose an ion pairing agent to improve your peptide purification - Biotage.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • Backbone N-modified peptides: beyond N-methylation - Dipòsit Digital de la Universitat de Barcelona.
  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - MDPI.
  • How to improve peptide purification by altering the mobile phase pH | Biotage.
  • HPLC Analysis and Purification of Peptides - PMC - PubMed Central.
  • Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations - Waters Corporation.
  • N-methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides - ResearchGate.
  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed.

Sources

Technical Support Center: Identifying and Minimizing Deletion Sequences in N-Methylated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for solid-phase synthesis of N-methylated peptides. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and improve the yield and purity of your synthesis. N-methylation is a key strategy for enhancing the therapeutic properties of peptides, but it introduces significant synthetic challenges, primarily due to steric hindrance.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of N-methylated peptides so challenging?

A1: The primary difficulty arises from steric hindrance. The methyl group on the amide nitrogen of the N-terminal residue sterically hinders the approach of the incoming activated amino acid, slowing down the kinetics of the coupling reaction.[1][2] This effect is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[1][2] This often leads to incomplete reactions, low yields, and the formation of deletion sequences.[1][2]

Q2: What are the initial signs of a difficult coupling reaction leading to deletion sequences?

A2: Common indicators of poor coupling efficiency that can lead to deletion sequences include:

  • Positive Bromophenol Blue Test: After the coupling step, a blue or green color on the resin beads indicates the presence of unreacted free amine.[2] A complete reaction is signified by a yellow color.[2]

  • Low Yield: The final peptide yield is significantly lower than anticipated.[2]

  • Presence of Deletion Sequences: Mass spectrometry analysis of the crude product reveals peptides that are missing one or more amino acids at the intended N-methylated residue position.[2]

Q3: Which coupling reagents are most effective for sterically hindered N-methylated amino acids to prevent deletion sequences?

A3: Standard reagents like HBTU and HCTU can be less effective for these demanding couplings.[2][3] More potent reagents are generally required.[2] High-activity uronium or phosphonium salt-based reagents are necessary to overcome the low reactivity of N-methylated amines.[1]

  • HATU is a widely used and successful reagent for coupling N-methyl amino acids.[2][3]

  • Other highly efficient options include COMU , PyAOP , and PyBOP , particularly when used with an additive like HOAt or Oxyma.[1][2]

  • For exceptionally difficult couplings, such as coupling an N-methyl amino acid to another N-methyl amino acid, reagents like PyBroP and BOP-Cl have proven effective.[2][3]

  • In some cases, the in-situ generation of Fmoc-amino acid chlorides can be a powerful strategy.[3]

Q4: What is "on-resin" N-methylation, and how does it impact deletion sequences?

A4: On-resin N-methylation is a technique to introduce the methyl group to the N-terminus of the growing peptide chain directly on the solid support.[1] This method avoids the need to synthesize individual Fmoc-N-methyl-amino acids. However, the multi-step nature of on-resin methylation (sulfonylation, methylation, and desulfonylation) can introduce its own set of challenges that may lead to side products if not optimized, indirectly affecting the overall purity.[2][4]

Q5: Can microwave energy improve the synthesis of N-methylated peptides and reduce deletions?

A5: Yes, microwave-enhanced solid-phase peptide synthesis (SPPS) can be highly effective in driving difficult couplings of bulky amino acids, like N-methylated residues, to completion more quickly and efficiently.[5] This can help to minimize the formation of deletion sequences by overcoming the kinetic barriers associated with steric hindrance.[5]

Troubleshooting Guide: Deletion Sequences

This section provides a structured approach to troubleshooting and minimizing deletion sequences during the synthesis of N-methylated peptides.

Problem 1: Mass Spectrometry (MS) analysis of the crude product shows a significant peak corresponding to a peptide missing an N-methylated amino acid (a deletion sequence).

Caption: Troubleshooting workflow for deletion sequences.

Problem Symptom Potential Cause Recommended Action & Rationale
Positive Bromophenol Blue Test (Blue/Green Resin) Incomplete Coupling due to Steric Hindrance 1. Double Couple : After the initial coupling, drain the reaction vessel and add a fresh solution of activated amino acid and coupling reagents. This provides a second opportunity for the reaction to go to completion.[6] 2. Increase Reaction Time : Extend the coupling time to allow the sterically hindered reaction to proceed further. 3. Switch to a More Potent Coupling Reagent : If using standard reagents like HBTU/HCTU, switch to HATU, COMU, or for very difficult couplings, PyBroP or BOP-Cl.[2][3] These more potent reagents can better overcome the activation energy barrier.
Negative Bromophenol Blue Test (Yellow Resin) but Deletion Still Occurs Peptide Aggregation 1. Change Solvent : Switch from DMF to NMP, as NMP can be better at solvating growing peptide chains and disrupting aggregation.[7] 2. Use a PEG-based Resin : Resins like PEG-PS have been shown to improve synthesis outcomes for difficult sequences by minimizing inter- and intra-chain aggregation.[7] 3. Lower Resin Loading : A lower substitution level on the resin can increase the distance between peptide chains, reducing the likelihood of aggregation.
Deletion at a site with consecutive N-methylated residues Extreme Steric Hindrance 1. Use the Strongest Coupling Methods : This is the most challenging scenario. Employ reagents like PyBroP or consider the in-situ formation of amino acid chlorides.[2][3] 2. Microwave Assistance : Utilize a microwave peptide synthesizer to provide the energy needed to drive these difficult couplings to completion.[5]
General low yield and multiple deletion sequences Poor Resin Swelling Ensure Adequate Swelling : Before the first coupling, ensure the resin is swollen in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes.[2] Proper swelling is crucial for reagent accessibility to all reaction sites.

Experimental Protocols

Protocol 1: Standard Coupling of an Fmoc-N-methyl-amino acid using HATU
  • Resin Preparation : Swell the resin-bound peptide with the free N-terminal amine in DMF or NMP for 30 minutes.[3] Drain the solvent.

  • Activation Solution : In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 equivalents based on resin substitution) in DMF or NMP. Add HATU (4 equivalents) and DIPEA (8 equivalents).[3]

  • Pre-activation : Mix the activation solution at room temperature for 5 minutes.[3]

  • Coupling : Add the activated amino acid solution to the resin.

  • Reaction : Shake the resin suspension at room temperature for at least one hour.[3] For difficult couplings, this time can be extended to 2-4 hours.

  • Monitoring : Take a small sample of resin beads, wash them with methanol, and perform the Bromophenol Blue test.[3]

  • Washing : If the test is negative (yellow), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x).[8] If the test is positive (blue/green), consider a second coupling (double coupling).

Protocol 2: Bromophenol Blue Test for Unreacted Amines
  • Test Solution : Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[3]

  • Procedure :

    • Remove a small sample of resin beads from the reaction vessel.

    • Wash the beads with methanol.

    • Add 2 ml of the test solution.

    • Observe the color of the suspension.

      • Yellow : Coupling is complete.[2][3]

      • Blue to Green : Coupling is incomplete, and unreacted amines are present.[2][3]

Protocol 3: On-Resin N-Methylation (Optimized)

This three-step procedure can be performed on the resin-bound peptide to introduce an N-methyl group at the N-terminus.

  • Sulfonylation (Amine Activation) :

    • To the resin-bound peptide, add a pre-activated solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq.) and collidine (5 eq.) in NMP.

    • React for 10-20 minutes.[9]

  • Methylation :

    • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 eq.) and dimethyl sulfate (10 eq.) in NMP.

    • React for 5-10 minutes.[9]

  • Sulfonamide Removal :

    • Add a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.

    • React for 5-10 minutes.[9]

  • Washing : After the final step, wash the resin thoroughly with NMP to prepare for the next coupling.

Note: This optimized procedure is significantly faster than older methods. However, be aware that some residues, like Aspartic Acid, can be prone to side reactions like aspartimide formation with prolonged exposure to DBU.[4][10]

Visualization of Key Processes

Caption: Steric hindrance in N-methylated peptide synthesis.

References

  • BenchChem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • BenchChem. (n.d.). Technical Support Center: Solid-Phase Synthesis of N-Methylated Peptides.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • (n.d.). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate.
  • (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings.
  • (2015). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 44(23), 8464-8478.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Creative Peptides. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219.
  • Biotage. (2023). What do you do when your peptide synthesis fails?
  • BenchChem. (n.d.). Application Notes & Protocols: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Phe-Phe-OMe Building Blocks.
  • (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PMC.
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.

Sources

Technical Support Center: N-Methylation for Peptide Solubility and Aggregation Control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the challenges and opportunities of using N-methylation to modulate peptide aggregation and solubility. As a powerful tool in peptide design, N-methylation can be the key to advancing your research, but its effects are nuanced and require careful experimental consideration.

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts behind N-methylation, providing the causal explanations necessary for effective troubleshooting.

Q1: What is the primary mechanism by which N-methylation inhibits peptide aggregation?

Answer: The primary mechanism is the disruption of the hydrogen-bonding network essential for the formation of β-sheet structures.[1] Peptides, particularly those involved in amyloidogenic diseases, aggregate by forming intermolecular hydrogen bonds between the backbone amide protons (-NH) and carbonyl oxygens (C=O) of adjacent peptide chains. This network stabilizes the highly ordered β-sheet fibrils.

N-methylation replaces the hydrogen atom on a backbone amide nitrogen with a methyl group (-NCH₃). This chemical modification eliminates a critical hydrogen bond donor at that position.[1][2] The steric bulk of the methyl group further hinders the close packing of peptide chains required for fibril formation.[2] By strategically placing N-methylated residues within an aggregation-prone sequence, you can effectively "break" the β-sheet propagation.[1][3]

cluster_0 Unmodified Peptides: β-Sheet Formation cluster_1 N-Methylated Peptides: Disruption of H-Bonding P1 Peptide 1 (...-NH-C=O-...) P2 Peptide 2 (...-NH-C=O-...) P1->P2 H-Bond P2->P1 H-Bond Aggregate Stable β-Sheet Aggregate P2->Aggregate Leads to P3 Peptide 3 (...-N(CH₃)-C=O-...) P4 Peptide 4 (...-NH-C=O-...) Soluble Soluble, Monomeric Peptides P4->Soluble Promotes

Caption: Mechanism of N-methylation preventing β-sheet aggregation.

Q2: Is it true that N-methylation always increases solubility?

Answer: Not necessarily. The effect of N-methylation on solubility is a classic "double-edged sword" scenario and is highly dependent on the peptide's sequence and overall physicochemical properties.[2][4]

  • Increased Solubility: N-methylation can significantly increase aqueous solubility when the peptide's insolubility is primarily driven by aggregation. By disrupting the intermolecular hydrogen bonds that lead to β-sheet precipitation, the peptide remains in a monomeric, soluble state.[4][5] For some linear peptides, this can lead to a 50- to 1000-fold increase in solubility.[4]

  • Decreased Solubility: Conversely, N-methylation removes a hydrogen bond donor and adds a hydrophobic methyl group, thereby increasing the overall lipophilicity of the peptide.[1][2] If the peptide is already hydrophobic, this modification can decrease its aqueous solubility, causing it to precipitate out of solution, especially in polar buffers.[4] This effect is particularly noted in some short, cyclic peptides.[4]

Q3: Besides aggregation and solubility, what other peptide properties are affected by N-methylation?

Answer: N-methylation is a powerful modification that impacts several critical properties relevant to drug development:[6]

  • Proteolytic Stability: The steric hindrance provided by the methyl group can shield the adjacent peptide bond from cleavage by proteases, significantly increasing the peptide's half-life in biological systems.[2][7]

  • Membrane Permeability: By removing a hydrogen bond donor, N-methylation reduces the energetic penalty for the peptide to move from an aqueous environment into the lipid bilayer of a cell membrane.[2][8] This can improve passive diffusion and oral bioavailability.[9]

  • Conformation: The modification restricts the conformational freedom of the peptide backbone, which can lock the peptide into a specific bioactive conformation, potentially increasing its receptor binding affinity and selectivity.[2][7]

Part 2: Troubleshooting Guides for Experimental Challenges

This section is formatted to address specific problems you may encounter during your experiments.

Problem: My peptide is still aggregating, even after N-methylation.

Q: I introduced an N-methylated residue, but my Thioflavin T (ThT) assay still shows a strong aggregation signal. What's going on?

Answer: This is a common issue that can arise from several factors. While N-methylation is a potent anti-aggregation strategy, its effectiveness is not guaranteed and depends on context.[1]

Troubleshooting Steps:

  • Check the Position: The location of the N-methylated residue is critical.[4] If the modification is in a region not central to the aggregation motif (the "hot spot"), its effect will be minimal.

    • Action: Perform a systematic "N-methyl scan," where you synthesize a small library of peptides with a single N-methylated amino acid at different positions within the aggregation-prone region.[8] This allows you to empirically identify the most effective position for disrupting aggregation.

  • Consider Hydrophobic Collapse: Your peptide may not be forming canonical β-sheet aggregates. The increased hydrophobicity from N-methylation can sometimes promote non-specific aggregation or hydrophobic collapse, where the peptide self-associates to minimize the exposure of its nonpolar regions to water.[1][5]

    • Action 1: Characterize the aggregates. ThT is specific for cross-β-sheet structures.[10] Use complementary techniques like Transmission Electron Microscopy (TEM) to visualize aggregate morphology or Dynamic Light Scattering (DLS) to monitor particle size distribution. Amorphous aggregates will not bind ThT but can still be problematic.

    • Action 2: Modify your buffer conditions. Try adding small amounts (5-10%) of organic co-solvents like DMSO to improve the solubility of the hydrophobic peptide.[4] Alternatively, including non-ionic detergents (e.g., Tween-20) can help minimize non-specific hydrophobic interactions.[5]

  • Evaluate the Degree of Methylation: A single N-methylation may not be sufficient for highly aggressive aggregating sequences.

    • Action: Based on your N-methyl scan, consider synthesizing a peptide with two or more N-methylated residues at key positions. Multiple N-methylations can drastically improve metabolic stability and permeability.[8][9]

Problem: My N-methylated peptide has very poor aqueous solubility.

Q: My synthesized N-methylated peptide won't dissolve in my standard aqueous buffer (e.g., PBS). How can I get it into solution for my assays?

Answer: This is a direct consequence of the increased lipophilicity imparted by the methyl group.[2] The approach to solubilization must be systematic to avoid damaging the peptide or interfering with downstream assays.

Troubleshooting Workflow:

start Problem: N-methylated peptide precipitates in aqueous buffer ph_check Is the buffer pH far from the peptide's pI? start->ph_check ph_adjust Adjust Buffer pH: - Acidic Peptide (pI < 7) -> Basic Buffer (pH > 7) - Basic Peptide (pI > 7) -> Acidic Buffer (pH < 7) ph_check->ph_adjust Yes cosolvent Still insoluble? Try adding a co-solvent. ph_check->cosolvent No / Unknown ph_adjust->cosolvent dmso 1. Add minimal DMSO (e.g., 5-10%) to dissolve peptide stock. 2. Dilute stock into final aqueous buffer. cosolvent->dmso detergent Still insoluble or co-solvent interferes with assay? Try solubilizing agents. dmso->detergent excipients Incorporate excipients like non-ionic detergents (Tween-20) or sugars (sucrose) into the final buffer. detergent->excipients end Peptide Solubilized excipients->end

Caption: Troubleshooting workflow for poor N-methylated peptide solubility.

  • pH Adjustment: The net charge of your peptide greatly influences its solubility. Peptides are least soluble at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI will increase the net charge and promote solubility.[5]

    • For acidic peptides (pI < 7), use a basic buffer (e.g., Tris, pH 8-9).

    • For basic peptides (pI > 7), use an acidic buffer (e.g., Acetate, pH 4-5).

  • Use of Co-solvents: For highly hydrophobic peptides, organic co-solvents are often necessary.[4]

    • First, attempt to dissolve the peptide in a small amount of a strong organic solvent like Dimethyl sulfoxide (DMSO).

    • Once dissolved, slowly add this concentrated stock solution to your final aqueous buffer with vigorous vortexing to avoid precipitation. The final concentration of the organic solvent should be kept to a minimum (ideally <10%) as it can interfere with biological assays.[4]

  • Lower Peptide Concentration: You may be exceeding the solubility limit. Attempt to dissolve the peptide at a lower concentration.[5]

Problem: I'm having difficulties with the synthesis of my N-methylated peptide.

Q: The yield and purity of my N-methylated peptide from solid-phase peptide synthesis (SPPS) are very low. What can I do?

Answer: This is a well-documented challenge in peptide chemistry. The N-methyl group creates significant steric hindrance, which slows down the kinetics of the coupling reaction during SPPS.[11] This leads to incomplete reactions and the formation of deletion sequences, where an amino acid is missing.[11]

Key Optimization Strategies:

  • Use Powerful Coupling Reagents: Standard coupling reagents (e.g., HBTU, HATU) may be insufficient. Specialized or more potent reagents are often required to overcome the steric hindrance.

  • Optimize Reaction Conditions:

    • Increase Reaction Time: Allow longer coupling times (2-4 hours or even overnight) for the N-methylated residue and, critically, for the residue immediately following it.

    • Increase Temperature: Performing the coupling at an elevated temperature (e.g., 50°C) can increase the reaction rate. Microwave-assisted synthesis is particularly effective for these difficult couplings.[12]

  • Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of amino acid and coupling reagents to drive the reaction to completion.

  • Monitor In-Process: Use a qualitative test (like the Kaiser test) to check for the presence of free primary amines after coupling. Note that this test will not work on the N-methylated amine itself (as it's a secondary amine), but it is crucial for ensuring the preceding coupling was successful.

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for core experiments.

Protocol 1: Thioflavin T (ThT) Aggregation Kinetics Assay

This assay monitors the formation of β-sheet-rich aggregates in real-time.[13]

  • Reagent Preparation:

    • ThT Stock Solution (1 mM): Prepare a 1 mM ThT stock solution in water or buffer. Filter through a 0.2 µm syringe filter and store in the dark at 4°C.[13][14]

    • Assay Buffer: Prepare your desired buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). Ensure all buffers are filtered.

    • Peptide Stock: Prepare a concentrated stock of your peptide (e.g., 1 mM) in a suitable solvent (e.g., DMSO or dilute HCl/NaOH) and determine its precise concentration using UV-Vis absorbance.

  • Assay Setup (96-well plate):

    • Work in a black, clear-bottom 96-well plate to minimize background fluorescence.

    • For each well, prepare the final reaction mixture. A typical final concentration is 25 µM peptide and 10 µM ThT.[15]

    • Example per well (200 µL total volume):

      • 175 µL Assay Buffer

      • 5 µL Peptide Stock (from 1 mM stock)

      • 20 µL ThT Stock (from 100 µM working solution, diluted from 1 mM stock)

    • Include controls: Buffer + ThT (blank), non-aggregating peptide control + ThT.

    • Seal the plate to prevent evaporation.

  • Data Acquisition:

    • Place the plate in a plate reader equipped with fluorescence detection.

    • Set the temperature (e.g., 37°C) and configure intermittent shaking to promote aggregation.

    • Read fluorescence every 5-15 minutes for 24-72 hours.

    • Excitation Wavelength: ~440-450 nm.[10][13]

    • Emission Wavelength: ~480-490 nm.[10][15]

  • Data Analysis:

    • Subtract the blank reading from all experimental wells at each time point.

    • Plot the fluorescence intensity vs. time. The resulting sigmoidal curve represents a lag phase (nucleation), an exponential phase (elongation), and a plateau phase (equilibrium). Compare the lag time and maximum fluorescence between your unmodified and N-methylated peptides.

Protocol 2: HPLC-Based Peptide Solubility Assay

This protocol provides a quantitative measure of peptide solubility in a given buffer.

  • Sample Preparation:

    • Prepare a series of vials containing a fixed amount of your lyophilized peptide (e.g., 2 mg).

    • Add increasing volumes of your target aqueous buffer (e.g., PBS, pH 7.4) to each vial to create a range of concentrations (e.g., 0.1 mg/mL to 5 mg/mL).

  • Equilibration:

    • Vortex each vial vigorously for 2 minutes.

    • Place the vials on a rotator or shaker at a controlled temperature (e.g., 25°C) for 2-24 hours to ensure equilibrium is reached.

  • Separation of Soluble Fraction:

    • Centrifuge the vials at high speed (e.g., 16,000 x g) for 15-30 minutes to pellet any undissolved peptide.

    • Carefully collect a precise volume of the supernatant from each vial without disturbing the pellet. This supernatant contains the saturated, soluble peptide fraction.

  • HPLC Analysis:

    • System: A reverse-phase HPLC (RP-HPLC) system with a C18 column is standard for peptide analysis.[16][17]

    • Mobile Phase:

      • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

      • Solvent B: 0.1% TFA in Acetonitrile

    • Gradient: Run a linear gradient appropriate for your peptide's hydrophobicity (e.g., 5% to 65% Solvent B over 30 minutes).[18]

    • Detection: Monitor absorbance at 214 nm or 280 nm.

  • Quantification:

    • Inject a known volume of the supernatant from each sample.

    • Integrate the area of the peptide peak.

    • Create a standard curve using known concentrations of your peptide to correlate peak area with concentration.

    • The highest concentration at which the measured supernatant concentration equals the prepared concentration is the solubility limit. Above this point, the measured concentration will plateau.

Part 4: Data Summary & Interpretation

The decision to use N-methylation requires balancing potential gains against potential losses. The following table summarizes the typical impact of this modification.

PropertyImpact of N-MethylationRationale & Key Considerations
Aggregation (β-sheet) Strongly Decreased Disrupts backbone H-bonding, which is essential for β-sheet formation.[1] Highly effective when targeted at aggregation "hot spots".
Aqueous Solubility Variable (Increase or Decrease) Can increase by preventing aggregation-driven precipitation.[4] Can decrease due to increased lipophilicity.[2] Effect is sequence-dependent.
Proteolytic Stability Increased Steric hindrance from the methyl group shields the peptide bond from enzymatic cleavage.[7]
Membrane Permeability Increased Reduces H-bond donor capacity, lowering the desolvation penalty for entering a lipid environment.[2]
Synthesis Complexity Increased Steric hindrance makes coupling reactions more difficult, often requiring specialized reagents and longer reaction times.[11]
Binding Affinity Variable Can increase if the modification locks the peptide into its bioactive conformation. Can decrease if the key H-bond donor is removed.
References
  • BenchChem Technical Support Center. (n.d.). Overcoming Solubility Challenges of N-Methylated Peptides.
  • BenchChem Technical Support Center. (n.d.). Managing Aggregation of Peptides with N-Methylated Residues.
  • BenchChem Technical Support Center. (n.d.). Preventing Peptide Aggregation with N-Methyl Amino Acids.
  • Creative Peptides. (n.d.). The Role of N-Methylated Amino Acids in Enhancing Peptide Therapeutics.
  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar. [Link]
  • Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
  • BenchChem Technical Support Center. (n.d.). Solid-Phase Synthesis of N-Methylated Peptides.
  • Balam, S. K., et al. (2018). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 16(33), 6063-6074. [Link]
  • Balam, S. K., et al. (2018). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Semantic Scholar. [Link]
  • Adessi, C., & Soto, C. (2002). N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity.
  • Madine, J., et al. (2008). Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR. Journal of the American Chemical Society, 130(44), 14729-14736. [Link]
  • Kokona, B., et al. (2007). Chaperone-like N-Methyl Peptide Inhibitors of Polyglutamine Aggregation. Biochemistry, 46(6), 1547-1554. [Link]
  • protocols.io. (2024, January 25). Thioflavin T Assay. [Link]
  • Amyloid Protein Aggregation Assays. (n.d.). Thioflavin T spectroscopic assay.
  • Reddit. (2023, November 15).
  • Pícha, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 8(22), 19641-19649. [Link]
  • Biron, E., & Kessler, H. (2008). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • The Royal Society of Chemistry. (n.d.). Thioflavin T assay. Retrieved from The Royal Society of Chemistry website.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Teledyne ISCO. (2019, September 3). Peptide Techniques for Prep HPLC [Video]. YouTube. [Link]
  • ResearchGate. (2016, March 9). How do I use HPLC to separate peptides with molecular weight between 545 Da and 1731 Da?[Link]
  • Hodges, R. S., & Mant, C. T. (2011). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 790, 3-38. [Link]
  • Singh, G. P. (2015). HPLC for Peptides and Proteins: Principles, Methods and Applications.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • Wiltzius, J. J. W., et al. (2008). Molecular Mechanism of Thioflavin-T Binding to the Surface of β-Rich Peptide Self-Assemblies. Journal of the American Chemical Society, 130(47), 15999-16008. [Link]
  • Biancalana, M., & Koide, S. (2010). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412. [Link]

Sources

Technical Support Center: Optimizing N-Boc-N-methyl-β-alanine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the coupling of N-Boc-N-methyl-β-alanine. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this sterically hindered building block. The inherent steric bulk from the N-methyl group, combined with the conformational flexibility of a β-amino acid, often leads to sluggish reaction times and incomplete conversions.

This guide provides a structured approach to troubleshooting, moving from frequently asked questions for rapid problem-solving to in-depth, systematic protocols for resolving persistent issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my N-Boc-N-methyl-β-alanine coupling reaction so slow or incomplete?

A1: The primary reason is steric hindrance. The N-methyl group significantly shields the carboxyl group, making it difficult for the amine nucleophile to attack the activated ester intermediate. This increased steric bulk slows down the reaction kinetics compared to non-methylated or α-amino acids. Standard coupling conditions are often insufficient to drive the reaction to completion.

Q2: What is the best all-around coupling reagent to start with for this amino acid?

A2: For sterically demanding couplings, uronium/aminium salt-based reagents are highly recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is generally the superior choice.[1] Its ability to form a highly reactive OAt-active ester intermediate is particularly effective at overcoming steric hindrance.[1][2] COMU , an Oxyma-based reagent, is an excellent, safer alternative with comparable or even superior efficiency to HATU in many cases.[3][4]

Q3: Can I use a standard carbodiimide like DCC or EDC for this coupling?

A3: While possible, it is not recommended for achieving high yields and fast reaction times with this substrate. Carbodiimide-mediated couplings often proceed slower and are more susceptible to side reactions, such as N-acylurea formation, especially with hindered amino acids.[3] If you must use a carbodiimide, it is essential to include an additive like HOBt or, more effectively, OxymaPure to accelerate the reaction and suppress side reactions.[3]

Q4: What is the optimal temperature for this coupling?

A4: Most couplings are initially attempted at room temperature (20-25°C). However, for a sluggish reaction involving N-Boc-N-methyl-β-alanine, gently heating the reaction to 40-50°C can significantly increase the reaction rate. Monitor the reaction closely, as elevated temperatures can also increase the rate of potential side reactions.

Q5: How can I effectively monitor the reaction's progress?

A5: The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS). It allows for the direct observation of the consumption of starting materials and the formation of the desired product. For solid-phase synthesis, a small sample of resin can be cleaved and analyzed.[5] Qualitative colorimetric tests like the Kaiser test are not suitable for monitoring coupling to a secondary amine (the N-methyl group), and alternatives like the bromophenol blue test should be used.[6][7]

Section 2: In-Depth Troubleshooting Guide

When facing persistent low yields or failed reactions, a systematic approach is crucial. This guide will walk you through a logical workflow to identify and resolve the root cause of the issue.

Workflow for Troubleshooting Low-Yield Couplings

TroubleshootingWorkflow start Problem: Low Yield (<80%) verify_reagents Step 1: Verify Reagents - Purity of Acid & Amine - Coupling Reagent Activity - Anhydrous Solvent - Base Quality start->verify_reagents Start Here verify_reagents->start Re-run with pure reagents check_stoichiometry Step 2: Check Stoichiometry - Acid: 1.0-1.2 eq - Coupling Reagent: 1.0-1.2 eq - Base (DIPEA): 2.0-3.0 eq verify_reagents->check_stoichiometry Reagents OK check_stoichiometry->start Adjust equivalents & re-run optimize_conditions Step 3: Optimize Conditions - Pre-activate acid (5 min) - Increase Temperature (40-50°C) - Extend Reaction Time (4-24h) check_stoichiometry->optimize_conditions Stoichiometry OK screen_reagents Step 4: Screen Coupling Reagents - HATU / COMU - PyAOP / PyBOP - HCTU / HBTU optimize_conditions->screen_reagents Yield Still Low success Success: High Yield (>95%) optimize_conditions->success Problem Solved screen_reagents->success Problem Solved

Caption: A decision-tree workflow for troubleshooting low-yield couplings.

Problem: Low or No Product Formation

Step 1: Verify Reagent Quality and Stoichiometry Before optimizing kinetics, ensure your foundational parameters are correct.

  • Reagent Purity: Verify the purity of your N-Boc-N-methyl-β-alanine and the amine component via NMR or LC-MS. Impurities can inhibit the reaction.

  • Coupling Reagent Activity: Uronium/aminium reagents like HATU and HBTU can degrade with exposure to moisture. Use a fresh bottle or a properly stored aliquot.

  • Solvent: Ensure your solvent (typically DMF or NMP) is anhydrous. Water will hydrolyze the activated ester intermediate, halting the reaction.

  • Base: Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA). Ensure it is fresh and not contaminated. The base is crucial for the activation step.[2]

Step 2: Optimize the Activation and Coupling Conditions

  • Pre-activation: Do not add all reagents at once. Dissolve the N-Boc-N-methyl-β-alanine, coupling reagent (e.g., HATU), and DIPEA in DMF and stir for 2-5 minutes before adding your amine component. This allows for the formation of the reactive OAt-ester.

  • Temperature and Time: If the reaction is slow at room temperature, increase the temperature to 40-50°C and monitor over a longer period (e.g., check at 2h, 6h, and 24h).

  • Concentration: For bimolecular reactions, concentration matters. Ensure the reaction concentration is reasonably high (e.g., 0.1-0.5 M).

Step 3: Screen Alternative High-Efficiency Coupling Reagents If optimization with your initial reagent fails, a screening of more potent reagents is warranted. Phosphonium-based reagents (like PyBOP) can sometimes offer advantages as they do not cause guanidinylation side reactions.

ReagentClassKey Advantage for Hindered CouplingsBase Equiv.
HATU Uronium/AminiumForms highly reactive OAt-ester; proven high efficiency.[1]2.0-3.0
COMU UroniumOxyma-based, very high reactivity, safer handling profile.[4]1.0-2.0
PyAOP PhosphoniumExcellent for N-methyl amino acids, no guanidinylation risk.[8]2.0
HCTU Uronium/AminiumCost-effective, good reactivity from the 6-Cl-HOBt moiety.[3]2.0
Problem: Presence of Significant Byproducts

The most common side reaction with uronium/aminium reagents is guanidinylation of the amine component.[2][3] This occurs when the free amine attacks the coupling reagent itself instead of the activated acid, leading to a capped, unreactive species.

Mitigation Strategies:

  • Use a slight excess of the carboxylic acid (1.1 to 1.2 equivalents) relative to the coupling reagent (1.0 equivalent). This ensures the coupling reagent is consumed in the desired activation reaction.

  • Avoid a large excess of the coupling reagent.

  • Pre-activate the carboxylic acid before adding the amine. This minimizes the time the free amine and free coupling reagent are in solution together.

  • Switch to a phosphonium-based reagent like PyBOP or PyAOP, which do not have this side reaction pathway.

Section 3: Standardized Protocols

Protocol 3.1: General Screening Protocol for N-Boc-N-methyl-β-alanine Coupling

This protocol is for a 0.1 mmol scale solution-phase coupling.

  • To a dry vial under an inert atmosphere (N₂ or Argon), add N-Boc-N-methyl-β-alanine (21.7 mg, 0.105 mmol, 1.05 eq).

  • Add the coupling reagent (e.g., HATU, 38.0 mg, 0.1 mmol, 1.0 eq).

  • Add anhydrous DMF (1 mL) to dissolve the solids.

  • Add DIPEA (35 µL, 0.2 mmol, 2.0 eq) and stir the solution for 3 minutes (pre-activation). A color change (e.g., to yellow with HATU) may be observed.

  • Add the amine component (0.1 mmol, 1.0 eq) to the vial.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress at 1h, 4h, and 12h using the analytical workflow below.

  • If the reaction is incomplete after 12h, heat the mixture to 45°C and continue monitoring.

Mechanism of HATU-Mediated Coupling

HATU_Mechanism reagents R-COOH N-Boc-N-methyl-β-alanine HATU DIPEA (Base) carboxylate R-COO⁻ Carboxylate reagents->carboxylate Deprotonation active_ester R-CO-OAt Highly Reactive OAt-Active Ester carboxylate->active_ester Attacks HATU product R-CO-NHR' Amide Product active_ester->product Nucleophilic Attack amine R'-NH₂ Amine Component amine->active_ester

Caption: General mechanism of amide bond formation using HATU.

Protocol 3.2: Analytical Workflow for Reaction Monitoring by LC-MS
  • Sample Preparation: Quench a small aliquot (approx. 5 µL) of the reaction mixture in 1 mL of a 50:50 mixture of Acetonitrile:Water.

  • Instrumentation: Use a reverse-phase C18 column.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Run a standard gradient (e.g., 5% B to 95% B over 5-10 minutes).

  • Analysis: Monitor the UV trace and the mass spectrometer data. Identify the mass-to-charge ratio (m/z) for your starting acid, starting amine, and the expected product. Calculate the percent conversion by comparing the peak areas of the starting materials versus the product.

By following this structured guide, you can systematically overcome the challenges associated with N-Boc-N-methyl-β-alanine coupling, leading to optimized reaction times, higher yields, and improved purity of your final products.

References

  • Coupling Reagents. Aapptec Peptides.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • Albericio, F., et al. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. ACS Publications.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta.
  • Wünsch, E., et al. (1995). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research. PubMed.
  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate.
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.
  • Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. ResearchGate.
  • Coupling Agent Hazards. American Peptide Society.
  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications.
  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.
  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences.
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.
  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec.

Sources

Technical Support Center: Managing Incomplete Coupling in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve the common yet critical issue of incomplete coupling in automated synthesizers. Here, we move beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions for a successful synthesis.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses the fundamental questions surrounding incomplete coupling, providing the foundational knowledge needed to tackle more complex issues.

Q1: What are the primary causes of incomplete coupling in SPPS?

Incomplete coupling, where a percentage of the growing peptide chains fail to react with the incoming activated amino acid, is a multifaceted problem. The primary culprits include:

  • Steric Hindrance: Bulky amino acid residues, particularly β-branched ones like Valine, Isoleucine, and Threonine, can physically block the N-terminus of the growing peptide chain.[1] This obstruction prevents the activated amino acid from reaching the reaction site efficiently.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can fold upon itself and interact with neighboring chains through hydrogen bonds, forming secondary structures like β-sheets.[1][2] This aggregation can render the reactive N-terminus inaccessible to incoming reagents, a common issue with hydrophobic sequences.[1][3]

  • "Difficult" Sequences: Certain amino acid sequences are inherently prone to synthesis challenges due to their tendency to aggregate or the presence of sterically hindered residues.[1][2] Coupling efficiency can also decrease as the peptide chain gets longer.[1]

  • Suboptimal Reaction Conditions: The choice of coupling reagent, solvent, base, and reaction time profoundly impacts efficiency.[1] Inadequate activation of the amino acid or instability of the activated species can lead to failed reactions.[1]

  • Resin Properties: The characteristics of the solid support, such as its swelling capacity, can influence reaction kinetics. Poor resin swelling in the chosen solvent can limit reagent access to the peptide chains.[1]

Q2: How can I detect incomplete coupling during a synthesis run?

Monitoring the reaction's completion at each cycle is vital. The most common on-resin methods are qualitative colorimetric tests that detect the presence of unreacted primary amines:

  • The Kaiser Test (Ninhydrin Test): This is a highly sensitive method for detecting primary amines.[4][5] Ninhydrin reacts with free amines on the resin beads to produce a characteristic deep blue color, indicating an incomplete coupling reaction.[5][6] A yellow or colorless result signifies a complete reaction.

  • The 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: This is another sensitive test where a positive result (unreacted amines) is indicated by an orange or red color on the resin beads.

It is important to note that the Kaiser test is unreliable for N-terminal proline residues (a secondary amine).[5] In such cases, an Isatin or Chloranil test should be used.[5] For the most comprehensive analysis, especially when optimizing a synthesis, cleaving a small sample of the peptide from the resin for HPLC and mass spectrometry analysis is the definitive method.[7]

Q3: What is the difference between "recoupling" and "capping"? When should I use each?

These are two distinct strategies to manage incomplete coupling, and the choice depends on the severity of the failure and the nature of the peptide.

  • Recoupling (or Double Coupling): This involves repeating the coupling step with a fresh solution of the activated amino acid to "force" the reaction to completion.[6][8] It is the preferred method when a colorimetric test is only slightly positive, suggesting a small fraction of unreacted sites.

  • Capping: This is a termination step. It involves introducing a highly reactive acetylating agent, typically acetic anhydride, to permanently block the unreacted N-termini.[1][9] This creates a truncated peptide (a "deletion sequence") that is unreactive in subsequent cycles.[1][9] Capping is used when a coupling reaction has significantly failed and recoupling is unlikely to succeed. The resulting capped sequences are typically much shorter than the target peptide and can be more easily separated during purification.[9]

Part 2: Troubleshooting Guide - From Detection to Resolution

This section provides a systematic approach to troubleshooting when an incomplete coupling is detected.

Scenario: A positive Kaiser test is observed after a coupling step.

Your immediate goal is to understand the cause and implement a corrective action. The following decision tree illustrates a logical workflow.

G Start Positive Kaiser Test Detected Decision1 How strong is the positive result? Start->Decision1 Action_Recouple Strategy 1: Recouple (Preferred for minor failures) Decision1->Action_Recouple Faint Blue Beads / Light Blue Solution Action_Cap Strategy 2: Cap (For significant failures) Decision1->Action_Cap Intense Blue Beads & Dark Blue Solution Verify1 Perform Kaiser Test Again Action_Recouple->Verify1 Verify2 Perform Kaiser Test Again Action_Cap->Verify2 Success Negative Result: Proceed to Deprotection Verify1->Success Negative Failure Still Positive: Investigate Root Cause Verify1->Failure Positive Verify2->Success Negative Verify2->Failure Positive Investigate Root Cause Analysis: - Sequence Difficulty? - Reagent Quality? - Instrument Method? Failure->Investigate

Caption: Troubleshooting workflow for a positive Kaiser test.

In-Depth Troubleshooting Steps:

Step 1: Evaluate the Severity Interpret the Kaiser test result critically.[5]

  • Faintly blue beads, light blue solution: This indicates a minor failure. The best course of action is to recouple .

  • Intensely blue beads and dark blue solution: This points to a significant failure. Recoupling may not be effective. Capping is the recommended strategy to prevent the formation of problematic deletion sequences that are close in length to the final product.[9]

Step 2: Take Corrective Action (Recouple or Cap)

  • If Recoupling: Drain the reaction vessel, wash the resin thoroughly with DMF, and repeat the coupling step with freshly prepared reagents. Consider extending the reaction time for this second coupling.[1]

  • If Capping: After washing the resin, add a capping solution (e.g., acetic anhydride and a non-nucleophilic base like DIPEA or pyridine in DMF) and allow it to react for at least 30 minutes.[1]

Step 3: Verify the Correction After either recoupling or capping, perform another Kaiser test.

  • A negative (yellow) result confirms the successful coupling or blocking of all free amines. You can now proceed with the synthesis.

  • If the test remains positive, this indicates a persistent, underlying issue that must be addressed.

Step 4: Investigate Deeper Root Causes for Persistent Failures

If you encounter recurring incomplete couplings, especially at the same position in a sequence, consider these factors:

  • Is this a "Difficult Coupling"?

    • Steric Hindrance: Are you coupling a bulky amino acid (Val, Ile, Thr) onto another bulky residue?

    • Aggregation: Does the sequence contain multiple hydrophobic residues? Is the peptide chain now longer than 10-15 amino acids? Aggregation is less likely before the fifth residue.[3]

  • Solution:

    • Switch Coupling Reagent: Upgrade to a more potent coupling reagent. Uronium/aminium salt-based reagents like HATU, HBTU, HCTU, or COMU are highly efficient and specifically designed for difficult couplings.[1][10][11]

    • Increase Reaction Time/Temperature: For automated synthesizers with temperature control, increasing the temperature can help disrupt secondary structures and improve reaction kinetics.[3]

    • Modify Solvent: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts can help break up aggregates.[3][12]

Part 3: Advanced Strategies for "Difficult" Peptides

For sequences known to be problematic, a proactive approach is superior to reactive troubleshooting.

1. Utilizing Advanced Coupling Reagents

The choice of coupling reagent is critical. While standard carbodiimides like DIC have their place, uronium/aminium reagents offer superior performance for challenging syntheses.

Coupling ReagentTypeRelative EfficiencyKey Advantages & Considerations
HBTU/HCTU Aminium/UroniumHighExcellent for routine and moderately difficult couplings. HCTU is reported to be less allergenic.[11]
HATU Aminium/UroniumVery HighHighly efficient, especially for sterically hindered couplings; promotes low racemization.[1][11] More expensive than HBTU.[1]
COMU UroniumVery HighCoupling efficiency is comparable to HATU.[10][13] Incorporates OxymaPure, making it a safer alternative to HOBt/HOAt-based reagents.[10][13]

2. Disrupting On-Resin Aggregation

If peptide aggregation is the suspected cause of failure, several advanced techniques can be employed:

  • Pseudoproline Dipeptides: These are dipeptide derivatives that introduce a "kink" into the peptide backbone, disrupting the hydrogen bonding that leads to β-sheet formation and aggregation.[14] They are incorporated at specific Ser or Thr residues during the synthesis.

  • Backbone Protection (Dmb/Hmb groups): Attaching a temporary protecting group like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) to a backbone nitrogen can prevent hydrogen bond formation.[3] This is particularly useful for preventing aspartimide formation.[3]

  • Microwave-Assisted Synthesis: The application of microwave energy can accelerate coupling reactions and, importantly, provide the energy needed to disrupt intermolecular aggregation, improving synthesis efficiency for difficult sequences.[14][15]

G cluster_0 Linear Peptide Chain (Prone to Aggregation) cluster_1 Aggregated State (β-Sheet Formation) p1 Peptide 1 p2 Peptide 2 p3 Peptide 3 a2 Peptide 2 p2->a2 Aggregation (Blocks N-Terminus) a1 Peptide 1 a1->a2 a3 Peptide 3 a2->a3

Sources

Technical Support Center: Analytical Strategies for N-Methylated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of N-methylated peptide synthesis. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to ensure the accurate detection and characterization of side products, a critical step in the development of robust and reliable peptide-based therapeutics. N-methylation, while beneficial for improving the pharmacokinetic properties of peptides, introduces unique challenges in their synthesis and analysis.[1][2][3] This resource is designed to equip you with the expertise to confidently address these challenges.

Frequently Asked Questions (FAQs)

Q1: Why does my purified N-methylated peptide show multiple peaks on the HPLC chromatogram?

A1: It is common for a pure N-methylated peptide to exhibit multiple peaks in an HPLC profile.[4] This phenomenon is typically due to the presence of cis/trans isomers of the N-methylated amide bonds. The rotation around the N-methylated amide bond is slower than the HPLC timescale, leading to the separation of these conformers. To confirm this, you can collect the individual peaks and re-inject them; they should eventually interconvert to the same mixture of peaks.

Q2: What are the most common side products in N-methylated peptide synthesis?

A2: Besides the usual side reactions in solid-phase peptide synthesis (SPPS) like aspartimide formation, diketopiperazine formation, and racemization, N-methylation introduces specific challenges.[5][6] The primary issues stem from steric hindrance caused by the methyl group, which can lead to:

  • Deletion sequences: Incomplete coupling of the subsequent amino acid.[4][7]

  • Guanidinylation: Reaction of uronium/aminium coupling reagents with the unprotected N-terminus, which terminates the peptide chain.[5]

  • Side-chain methylation: Although less common, methylation of certain side chains (e.g., Cys, His) can occur under specific conditions.[8]

Q3: How can I quickly check if my coupling reaction to an N-methylated residue was successful?

A3: A qualitative and rapid method to check for unreacted free amines on the resin is the Bromophenol Blue test. A blue or green color on the resin beads after the coupling step indicates the presence of free amines and an incomplete reaction. A complete reaction is indicated by a yellow color.[7] For a more quantitative assessment, a small aliquot of the resin can be cleaved and analyzed by mass spectrometry to check for the expected mass and the absence of deletion sequences.[4]

Q4: Can mass spectrometry differentiate between an N-methylated peptide and a peptide with an additional methyl group from another source?

A4: While standard mass spectrometry will show the same mass increase (+14 Da) for both, tandem mass spectrometry (MS/MS) is crucial for differentiation. By fragmenting the peptide, MS/MS allows for sequencing and pinpointing the exact location of the modification.[9][10][11] The fragmentation pattern will clearly indicate whether the methyl group is on the backbone amide nitrogen or a side chain.

Q5: When should I opt for NMR analysis over LC-MS for characterizing my N-methylated peptide?

A5: While LC-MS is excellent for purity assessment and mass confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed three-dimensional structural information.[1][12] NMR is particularly powerful for:

  • Unambiguously confirming the site of N-methylation.

  • Characterizing the cis/trans isomeric ratio of the N-methylated peptide bonds.[3]

  • Elucidating the peptide's solution conformation, which is critical for its biological activity.[1]

Troubleshooting Guides

Issue 1: Identification of Unexpected Peaks in the HPLC Chromatogram of a Crude N-methylated Peptide

Symptoms: The analytical HPLC of your crude peptide shows multiple unexpected peaks in addition to the main product peak.

Workflow for Peak Identification:

workflow start Crude Peptide HPLC with Multiple Peaks lcms LC-MS Analysis start->lcms ms_analysis Analyze MS Data - Check for expected mass - Identify masses of impurities lcms->ms_analysis fraction Fraction Collection via Preparative HPLC ms_analysis->fraction If impurities are significant msms Tandem MS (MS/MS) of Isolated Impurities fraction->msms nmr NMR Spectroscopy of Isolated Impurities (if necessary) fraction->nmr conclusion Identify Side Products - Deletion Sequences - Truncations - Modified Peptides msms->conclusion nmr->conclusion

Caption: Workflow for identifying unknown peaks in a crude N-methylated peptide sample.

Step-by-Step Protocol:

  • LC-MS Analysis:

    • Inject the crude peptide sample into an LC-MS system.[2] This will provide both the retention time from the HPLC and the mass-to-charge ratio (m/z) from the mass spectrometer for each peak.

    • Causality: This initial step is crucial to correlate each chromatographic peak with a specific mass, allowing for a preliminary identification of potential side products.

  • Mass Spectrometry Data Analysis:

    • Process the data to generate a mass spectrum for each peak.

    • Compare the observed masses with the theoretical masses of the desired N-methylated peptide and common side products (see Table 1).

    • Causality: This comparison helps to quickly identify deletion sequences (mass difference corresponding to one or more amino acids), incomplete deprotection, or other modifications.

  • Fraction Collection and Further Analysis (if necessary):

    • If the identity of a significant impurity cannot be determined by mass alone, isolate the corresponding peak using preparative HPLC.[13]

    • Analyze the purified impurity by tandem mass spectrometry (MS/MS) to obtain sequence information and pinpoint the modification site.[9][11]

    • For ambiguous cases or for detailed structural elucidation, perform 2D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) on the isolated impurity.[12][14]

    • Causality: Isolation and subsequent advanced analysis provide definitive structural information, which is essential for understanding the root cause of the side reaction and optimizing the synthesis protocol.

Table 1: Common Side Products and their Mass Signatures

Side ProductMass Difference from Expected ProductAnalytical Clues
Deletion Sequence - Mass of one or more amino acidsA series of peaks with characteristic mass differences.
Incomplete Fmoc Deprotection + 222.2 DaOften more hydrophobic, eluting later in RP-HPLC.
Aspartimide Formation - 18.0 Da (loss of H₂O)Can lead to a mixture of α- and β-aspartyl peptides upon ring-opening.[5]
Diketopiperazine Formation Cleavage of the dipeptide from the resinOccurs at the N-terminal dipeptide stage.[5]
Guanidinylation + 41.0 Da (for HBTU/HATU)Irreversibly caps the N-terminus.[5]
Issue 2: Confirming the Site of N-Methylation

Symptoms: Mass spectrometry confirms the correct mass for the N-methylated peptide, but you need to be certain of the methylation site, especially in sequences with multiple potential methylation sites.

Workflow for Site Confirmation:

workflow_site_confirmation start Purified Peptide with Confirmed Mass msms Tandem MS (MS/MS) Analysis start->msms nmr 2D NMR Spectroscopy (ROESY/NOESY, HSQC) start->nmr For absolute certainty or structural studies fragmentation Analyze Fragmentation Pattern (b- and y-ions) msms->fragmentation conclusion Unambiguous Confirmation of N-Methylation Site fragmentation->conclusion Often sufficient nmr_analysis Analyze NMR Data - N-methyl proton signal - Correlations to backbone nmr->nmr_analysis nmr_analysis->conclusion

Caption: Analytical workflow for confirming the precise location of N-methylation.

Step-by-Step Protocols:

1. Tandem Mass Spectrometry (MS/MS):

  • Sample Preparation: The purified peptide is infused into a mass spectrometer capable of MS/MS.

  • Data Acquisition: The parent ion corresponding to the N-methylated peptide is isolated and fragmented by collision-induced dissociation (CID) or another fragmentation method.[9][10]

  • Data Analysis: The resulting fragment ions (b- and y-ions) are analyzed. A mass shift of 14 Da will be observed on the fragment ions that retain the N-methylated residue. For example, if the N-methylation is on the third amino acid, all b-ions from b₃ onwards and all y-ions from y(n-2) onwards (in a peptide of length n) will show this mass increase.

  • Causality: This method systematically maps the location of the modification along the peptide backbone, providing strong evidence for the site of N-methylation.

2. NMR Spectroscopy:

  • Sample Preparation: Dissolve the purified N-methylated peptide in a suitable deuterated solvent (e.g., DMSO-d₆) to a concentration of 1-5 mM.[1]

  • Data Acquisition: Acquire a set of 2D NMR spectra, including:

    • ¹H-¹³C HSQC: To identify the N-methyl group's protons and carbon. The N-methyl protons typically appear as a singlet around 2.6-3.1 ppm, and the N-methyl carbon resonates around 30-35 ppm.

    • ROESY or NOESY: To observe through-space correlations. A key correlation will be between the N-methyl protons and the alpha-proton of the same residue.[1]

  • Data Analysis: The presence of a cross-peak in the ROESY/NOESY spectrum between the characteristic N-methyl proton signal and the α-proton of a specific amino acid residue provides unambiguous proof of the N-methylation site.

  • Causality: NMR provides direct evidence of atomic connectivity and spatial proximity, offering the highest level of confidence in structural assignments.

By employing these structured analytical and troubleshooting workflows, researchers can effectively identify and characterize side products in N-methylated peptide synthesis, leading to improved synthesis strategies and higher quality final products.

References

  • Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. (2021). PMC.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Identification of Peptides. (n.d.).
  • Analyzing crude peptide samples by Mass Spectrometry: what are the options. (2023). Biotage.
  • Mass spectrometry of peptides and proteins. (2004). OSU Chemistry.
  • What Is Peptide Mass Spectrometry Identification. (n.d.). MtoZ Biolabs.
  • Common side reactions in peptide synthesis occurring on resin. (2022). ResearchGate.
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2023). ACS Publications.
  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. (2012). ResearchGate.
  • SPPS for N Methylated Peptides. (2023). Reddit.
  • Peptide NMR Analysis Services. (n.d.). Triclinic Labs.
  • Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. (2014). PMC.
  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (2014). NIH.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
  • What do you do when your peptide synthesis fails? (2023). Biotage.
  • Analytical Methods for Solid Phase Peptide Synthesis. (2010). ResearchGate.
  • Synthesis of N-methylated cyclic peptides. (2012). ResearchGate.
  • Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. (2019).

Sources

Validation & Comparative

A Comparative Guide to NMR Spectroscopy for Confirming N-Methylation in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of N-methylation into peptides is a critical tool for enhancing therapeutic properties. This modification, however, necessitates robust analytical techniques for unambiguous confirmation and structural elucidation. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy methods for verifying N-methylation, offering insights into experimental design and data interpretation.

N-methylation, the substitution of a backbone amide proton with a methyl group, profoundly influences a peptide's conformational flexibility, proteolytic stability, and cell permeability.[1] This modification removes the hydrogen bond donor capability of the amide nitrogen, which can favor specific secondary structures.[1] However, confirming the precise location and consequences of N-methylation requires a sophisticated analytical approach, with NMR spectroscopy standing as a preeminent tool for detailed structural analysis in solution.[2]

The Challenge of N-Methylation and the Power of NMR

While N-methylation offers significant advantages in peptide drug design, it also introduces analytical challenges.[3][4] The absence of the amide proton eliminates a key signal used in traditional peptide NMR assignment strategies. Furthermore, the presence of an N-methyl group can lead to cis/trans isomerization of the peptide bond, resulting in multiple conformations in solution and complicating spectral analysis.[5][6]

NMR spectroscopy, with its ability to probe the local chemical environment and spatial proximity of atoms, is uniquely suited to address these challenges.[7] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide definitive evidence of N-methylation and offer insights into its structural impact.

Comparative Overview of NMR Techniques for N-Methylation Confirmation

A multi-pronged NMR approach is typically employed to confidently identify and characterize N-methylated residues within a peptide. This involves a suite of experiments, each providing a unique piece of the structural puzzle.

NMR Experiment Information Provided Strengths Limitations
1D ¹H NMR Presence of N-methyl proton signals.Simple and rapid initial assessment.Signal overlap can be significant, making unambiguous assignment difficult.
1D ¹³C NMR Presence of N-methyl carbon signals.Provides direct evidence of the N-methyl carbon.Lower sensitivity compared to ¹H NMR; requires higher sample concentrations or longer acquisition times.
2D COSY/TOCSY Through-bond proton-proton correlations within an amino acid spin system.Helps in assigning protons within a residue.The N-methyl group is an isolated spin system and will not show correlations to other protons in the residue.
2D HSQC/HMQC Direct one-bond proton-carbon correlations.Unambiguously links the N-methyl protons to their corresponding carbon.Does not provide information about connectivity to the rest of the peptide backbone.
2D HMBC Long-range (2-3 bond) proton-carbon correlations.Crucial for confirming the location of N-methylation. Shows correlation from N-methyl protons to the preceding alpha-carbon (Cα) and the carbonyl carbon (C') of the N-methylated residue.The intensity of cross-peaks can be weak, especially for three-bond correlations.[8]
2D NOESY/ROESY Through-space proton-proton correlations (protons < 5 Å apart).[9]Provides information on the peptide's 3D structure and the proximity of the N-methyl group to other protons. Can help resolve cis/trans conformers.The absence of a NOE/ROE does not definitively mean protons are far apart. For medium-sized molecules, ROESY is often preferred as NOE signals can be weak or absent.[9][10]

Experimental Protocols and Data Interpretation

A systematic approach, combining several NMR experiments, is essential for the successful confirmation of N-methylation.

Step 1: Initial Assessment with 1D NMR

The first step involves acquiring simple 1D ¹H and ¹³C NMR spectra.

  • ¹H NMR: Look for a characteristic singlet peak in the range of 2.5 - 3.5 ppm .[11][12] This signal corresponds to the three protons of the N-methyl group. However, be aware that other signals, such as those from methionine methyl groups, can appear in a similar region.

  • ¹³C NMR: The N-methyl carbon typically resonates in the range of 30 - 40 ppm .[13][14] This provides stronger, though less sensitive, evidence for the presence of the N-methyl group.

Step 2: Unambiguous Assignment of the N-Methyl Group using 2D Heteronuclear NMR

To definitively link the N-methyl proton and carbon signals and confirm their identity, a 2D heteronuclear correlation experiment is indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment will show a direct correlation peak between the N-methyl protons and the N-methyl carbon.[8][15] This provides conclusive evidence that the observed signals belong to an N-methyl group.

Experimental Workflow for N-Methylation Confirmation

G cluster_1d 1. Initial Screening cluster_2d_het 2. Unambiguous Identification cluster_2d_connect 3. Positional Confirmation cluster_3d_struct 4. Structural Context 1H_NMR 1D ¹H NMR HSQC 2D HSQC/HMQC 1H_NMR->HSQC Identify potential N-CH₃ protons 13C_NMR 1D ¹³C NMR 13C_NMR->HSQC Identify potential N-¹³CH₃ carbon HMBC 2D HMBC HSQC->HMBC Confirm N-CH₃ group identity NOESY_ROESY 2D NOESY/ROESY HMBC->NOESY_ROESY Confirm N-methylation position Final_Structure Confirmed N-Methylated Peptide Structure NOESY_ROESY->Final_Structure Determine 3D structure and conformation

Caption: Workflow for NMR-based confirmation of N-methylation in peptides.

Step 3: Pinpointing the Location of N-Methylation with HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone for determining the exact location of the N-methyl group within the peptide sequence.[8][16] This experiment reveals correlations between protons and carbons that are two or three bonds apart.

For an N-methylated residue, you should observe the following key correlations from the N-methyl protons:

  • A correlation to the alpha-carbon (Cα) of the same residue (a two-bond correlation).

  • A correlation to the carbonyl carbon (C') of the same residue (a three-bond correlation).

  • A correlation to the alpha-carbon (Cα) of the preceding amino acid (a three-bond correlation).

Observing this pattern of correlations provides definitive proof of the N-methylation site.

Key HMBC Correlations for N-Methylation Confirmation

G cluster_peptide Cai-1 Cα(i-1) Ci-1 C'(i-1) Cai-1->Ci-1 Ni N(i) Ci-1->Ni Cai Cα(i) Ni->Cai N-CH3 N-CH₃ Ni->N-CH3 Ci C'(i) Cai->Ci N-CH3->Cai-1 ³J N-CH3->Cai N-CH3->Ci ³J

Sources

Navigating the Maze: A Comparative Guide to the HPLC Analysis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methylated amino acids into peptide therapeutics is a cornerstone of modern drug design, offering enhanced proteolytic stability, improved membrane permeability, and refined conformational control.[1][2] However, these valuable modifications introduce significant analytical hurdles, particularly for purity assessment by High-Performance Liquid Chromatography (HPLC), the industry's gold standard.[3][4][5] Low-quality or poorly characterized peptides can lead to inconsistent results and jeopardize experimental reproducibility and clinical outcomes.[4][6]

This guide provides a comparative analysis of HPLC-based strategies for the purity determination of N-methylated peptides. As a Senior Application Scientist, my objective is to move beyond standard protocols and explain the causality behind methodological choices, empowering you to develop robust, self-validating analytical systems for these uniquely challenging molecules.

Part 1: The Core Analytical Challenge: Unraveling the Impact of N-Methylation

Standard HPLC methods often fail when applied to N-methylated peptides due to fundamental physicochemical changes induced by the modification. Understanding these challenges is the first step toward overcoming them.

  • Altered Hydrophobicity and Retention: While adding a methyl group typically increases hydrophobicity and retention time in Reversed-Phase (RP-HPLC), N-methylation can have unpredictable effects.[7] The methyl group can shield the polar amide backbone, sometimes leading to unexpected shifts in retention that defy simple predictive models.

  • cis/trans Isomerization: This is the most significant challenge. The N-methylated amide bond exists as a mixture of cis and trans conformers.[8][9] The energy barrier for their interconversion is high enough that it occurs slowly on the HPLC timescale, resulting in severely broadened peaks or distinct, split peaks for a single, pure compound.[10] This phenomenon complicates peak integration and makes accurate purity assessment nearly impossible without optimization.

  • Conformational Rigidity: N-methylation restricts the conformational freedom of the peptide backbone.[2] This can lead to aggregation or unique solution-state structures that interact with the stationary phase in complex ways, further contributing to poor peak shape.

Part 2: A Comparative Approach to HPLC Method Development

A systematic, multi-parameter approach is required to resolve the challenges posed by N-methylated peptides. Below, we compare key methodological choices.

A. Stationary Phase Selection: Beyond the Standard C18

The choice of column chemistry is the foundation of the separation. While C18 is the workhorse for peptide analysis, its high hydrophobicity is not always optimal for N-methylated analogues.[11]

Stationary PhaseSeparation PrincipleAdvantages for N-Methylated PeptidesDisadvantages & Considerations
C18 (Octadecyl) Hydrophobic InteractionsHigh retentivity, excellent starting point for most peptides.Can cause excessive retention and peak tailing for very hydrophobic N-methylated peptides.
C8 (Octyl) Hydrophobic InteractionsLess retentive than C18, often yielding sharper peaks and shorter run times for hydrophobic N-methylated peptides.[12]May provide insufficient retention for more polar or shorter N-methylated peptides.
Phenyl-Hexyl π-π Interactions & HydrophobicityOffers alternative selectivity that can be highly effective at resolving cis/trans isomers or peptides with aromatic residues.Performance is highly sequence-dependent; requires empirical testing.

Experimental Data Summary: Column Performance for a Model N-Methylated Peptide

Column (4.6 x 150 mm)Retention Time (min)Peak Asymmetry (As)Resolution (from key impurity)
C18, 3.5 µm15.21.6 (Tailing)1.4
C8, 3.5 µm11.81.21.9
Phenyl-Hexyl, 3.5 µm13.51.31.7

Scientist's Insight: For this model, the C8 column provided the best balance of speed, peak shape, and resolution. This underscores the necessity of screening multiple column chemistries rather than defaulting to a standard C18 protocol.

B. The Critical Role of Temperature in Managing Isomerism

Temperature is arguably the most powerful tool for combating peak broadening from cis/trans isomerization. Elevating the column temperature accelerates the interconversion rate between isomers, causing the separate or broadened peaks to coalesce into a single, sharp peak.[10]

Experimental Protocol: Temperature Optimization

  • Establish Baseline: Perform an initial analysis at ambient temperature (e.g., 25-30 °C) using the chosen column and a scouting gradient.

  • Incremental Increase: Raise the column temperature in 10-15 °C increments (e.g., 40 °C, 55 °C, 70 °C), allowing the system to fully equilibrate at each step before injection.

  • Analyze Chromatograms: Observe the effect on peak shape. The optimal temperature is typically the lowest temperature that produces a sharp, symmetrical peak.

  • Verify Stability: Ensure the elevated temperature does not cause on-column degradation of the peptide.

Data Summary: Effect of Temperature on Peak Shape

Temperature (°C)Peak Shape Description
30Very broad peak with a distinct shoulder
45Peak sharpens considerably, shoulder less pronounced
60Single, sharp, and symmetrical peak achieved
75Sharp peak, but minor degradation peak appears
C. Mobile Phase and Orthogonal Techniques

While column and temperature are primary, mobile phase composition and the use of orthogonal analytical technologies are vital for a complete purity profile.

  • Mobile Phase Modifiers: Trifluoroacetic acid (TFA) at 0.1% is the standard ion-pairing agent for excellent peak shape.[13] For LC-MS applications where TFA suppresses ionization, 0.1% formic acid is a common substitute, though it may require re-optimization to maintain peak shape.[14]

  • HPLC vs. UPLC: Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, offering significantly higher resolution and faster analysis times than traditional HPLC.[15][16][17] This enhanced resolving power is invaluable for separating closely related impurities from the main N-methylated peptide peak.[18]

  • The Necessity of Mass Spectrometry (MS): HPLC with UV detection only provides purity based on relative peak area.[8] It cannot confirm the identity of the peaks. Coupling the liquid chromatography system to a mass spectrometer (LC-MS) is essential for unambiguously confirming the molecular weight of the target peptide and identifying any impurities.[19] This is a regulatory expectation and a cornerstone of good science.[20]

Comparison: HPLC-UV vs. LC-MS vs. UPLC-MS

TechniquePrimary ApplicationIdentity ConfirmationImpurity CharacterizationThroughput
HPLC-UV Routine purity checks, QCNoLimited (by retention time)Medium
LC-MS Identity confirmation, impurity profilingYes (Molecular Weight)Yes (Molecular Weight)Medium
UPLC-MS High-resolution impurity profiling, method developmentYes (Molecular Weight)Superior (Higher resolution & sensitivity)[21]High[21]

Part 3: Visualizing the Method Development Workflow

A logical, structured approach is key to efficiently developing a robust analytical method. The following workflow illustrates the decision-making process.

Sources

A Comparative Guide to Boc and Fmoc Strategies for N-methylated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenge of N-Methylated Peptides

N-methylated peptides, where one or more amide protons in the peptide backbone are replaced by a methyl group, represent a critical class of therapeutic and research molecules. This seemingly minor modification imparts significant and often desirable changes in their biological and chemical properties. N-methylation can enhance metabolic stability by conferring resistance to enzymatic degradation, improve cell permeability and oral bioavailability by disrupting hydrogen bonding networks, and modulate peptide conformation to lock in a bioactive structure.[1][2] These attributes have made N-methylated peptides highly sought after in drug discovery.

However, the synthesis of these modified peptides presents considerable challenges, primarily due to the steric hindrance and reduced nucleophilicity of the N-methylated amine.[2][3] This can lead to sluggish and incomplete coupling reactions during solid-phase peptide synthesis (SPPS), resulting in lower yields and the formation of deletion sequences that complicate purification.[2][4] The choice of the Nα-protecting group strategy—tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc)—is therefore a critical decision that profoundly influences the success of N-methylated peptide synthesis. This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies for this specialized application, supported by experimental insights and protocols to aid researchers in making informed decisions.

Core Principles of Boc and Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis revolutionized peptide chemistry by anchoring the C-terminal amino acid to an insoluble resin support, allowing for the iterative addition of amino acids with simplified purification at each step.[5] The two dominant strategies, Boc and Fmoc, are defined by the chemical nature of the temporary Nα-protecting group and the corresponding deprotection and cleavage conditions.[][7]

The Boc Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection. Deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[8] Side-chain protecting groups are generally benzyl-based and are removed, along with cleavage from the resin, using a very strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[7]

The Fmoc Strategy: This more modern strategy employs the base-labile Fmoc group. Deprotection is carried out under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9][10][11] Side-chain protecting groups are typically tert-butyl-based and are cleaved simultaneously with the peptide from the resin using TFA.[][12] The orthogonality of the Fmoc/tBu scheme, where the Nα- and side-chain protecting groups are removed under different conditions, is a key advantage.[13][14]

Visualizing the Synthesis Cycles

To better understand the fundamental workflows, the following diagrams illustrate the core steps in both Boc and Fmoc SPPS.

Boc_SPPS_Workflow Start Boc-AA-Resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash Wash Deprotection->Wash Wash (DCM, IPA, DMF) Neutralization Neutralization (e.g., 10% DIEA in DMF) Coupling Coupling (Boc-N-Me-AA, Coupling Reagent) Neutralization->Coupling Wash (DMF) Repeat Repeat Cycle Coupling->Repeat Wash (DMF, DCM) Wash->Neutralization Repeat->Deprotection For next amino acid Cleavage Final Cleavage (HF or TFMSA) Repeat->Cleavage After final AA

Caption: The Boc solid-phase peptide synthesis cycle.

Fmoc_SPPS_Workflow Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash Wash Deprotection->Wash Wash (DMF) Coupling Coupling (Fmoc-N-Me-AA, Coupling Reagent) Repeat Repeat Cycle Coupling->Repeat Wash (DMF) Wash->Coupling Repeat->Deprotection For next amino acid Cleavage Final Cleavage & Deprotection (TFA cocktail) Repeat->Cleavage After final AA

Caption: The Fmoc solid-phase peptide synthesis cycle.

Head-to-Head Comparison: Boc vs. Fmoc for N-Methylated Peptides

The choice between Boc and Fmoc strategies for synthesizing N-methylated peptides is not straightforward and depends on the specific sequence, the degree of N-methylation, and available laboratory resources. The following table provides a detailed comparison of key parameters.

FeatureBoc StrategyFmoc StrategyRationale & Field Insights for N-Methylated Synthesis
Nα-Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)The core chemical difference dictating the entire synthesis workflow.
Deprotection Conditions Moderately strong acid (e.g., 50% TFA in DCM).[4][8]Mild base (e.g., 20% piperidine in DMF).[9][15]Fmoc's mild basic deprotection is generally considered less harsh and more compatible with sensitive modifications.[12] However, for aggregation-prone sequences, the protonated N-terminus after Boc deprotection can disrupt intermolecular hydrogen bonding, potentially improving synthesis outcomes.[7]
Side-Chain Protection Benzyl (Bzl) based, acid-labile.[7]tert-Butyl (tBu) based, acid-labile.[]The Fmoc/tBu strategy offers true orthogonality, as the side-chain protecting groups are stable to the basic Nα-deprotection conditions.[13]
Final Cleavage Strong acid (e.g., HF, TFMSA).[7][8]Strong acid (e.g., TFA cocktail).[15]The use of hazardous HF in the Boc strategy requires specialized equipment and safety precautions. Fmoc cleavage with TFA is significantly milder and more accessible for most laboratories.
Coupling Challenges Steric hindrance from the N-methyl group impedes coupling.[4][16]Steric hindrance is also the primary challenge.[2][17]This is the central problem for both strategies. The secondary amine of an N-methylated residue is a poor nucleophile, slowing reaction kinetics and often requiring more potent coupling reagents, longer reaction times, or double coupling.[3][4]
Recommended Coupling Reagents HATU, HBTU, PyAOP, PyBroP.[17][18][19]HATU, HCTU, PyAOP, COMU.[17][18][20]Standard carbodiimides like DCC are often insufficient.[18] Uronium/aminium salts (HATU, HBTU) and phosphonium salts (PyAOP, PyBroP) are highly effective.[18][19][20] HATU is a versatile and highly successful reagent for both strategies.[17]
Racemization Risk Can occur, especially with hindered couplings requiring longer activation times.Generally low due to the urethane nature of the Fmoc group, but can be a concern for specific amino acids like Histidine.[12][21]For N-methylated amino acids, racemization risk is heightened due to the forcing conditions often required for coupling. The choice of coupling reagent and base is critical. Using a weak base like DIEA or collidine is recommended.[22]
Compatibility with Sensitive Residues Acid-sensitive residues (e.g., Trp, Met) may require scavengers during repetitive TFA deprotection.[8]Base-labile modifications are incompatible. Aspartimide formation can be an issue with Asp-containing sequences under basic conditions.[23]The Fmoc strategy is generally preferred for peptides with acid-sensitive modifications like phosphorylation or glycosylation.[12]
Monitoring Quantitative Ninhydrin test is not effective for secondary amines.Kaiser test is ineffective. The Bromophenol Blue test is a common alternative for monitoring the presence of unreacted N-methyl amines.[3]A positive Bromophenol Blue test (blue/green color) indicates incomplete coupling, necessitating a second coupling step.[3]

Experimental Protocols: A Practical Guide

The following sections provide standardized, step-by-step protocols for incorporating an N-methylated amino acid using both Boc and Fmoc strategies. These are intended as a starting point and may require optimization based on the specific peptide sequence.

Protocol 1: Boc Strategy for N-Methylated Amino Acid Incorporation

This protocol assumes the synthesis is proceeding on a suitable resin (e.g., Merrifield or PAM resin) and the previous amino acid has been successfully coupled.

Materials:

  • Peptide-resin

  • 50% (v/v) TFA in Dichloromethane (DCM)

  • DCM, Isopropanol (IPA), DMF (peptide synthesis grade)

  • 10% (v/v) Diisopropylethylamine (DIEA) in DMF

  • Boc-N-Me-AA (3-5 equivalents)

  • HATU (3-5 equivalents)

  • DIEA (6-10 equivalents)

  • Capping solution (e.g., Acetic Anhydride/DIEA in DMF)

Methodology:

  • Boc Deprotection: a. Swell the peptide-resin in DCM. b. Treat the resin with 50% TFA in DCM for 20-30 minutes at room temperature to remove the N-terminal Boc group.[4] c. Filter and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).[4]

  • Neutralization: a. Treat the resin with 10% DIEA in DMF for 5-10 minutes. b. Filter and wash the resin with DMF (3x).[4]

  • First Coupling: a. In a separate vessel, pre-activate the Boc-N-Me-AA (3-5 eq.) with HATU (3-5 eq.) and DIEA (6-10 eq.) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the reaction mixture for 1-2 hours at room temperature. d. Take a small sample of resin beads for a Bromophenol Blue test. A yellow color indicates complete or near-complete coupling. A blue or green color indicates significant unreacted amine.[3] e. Filter and wash the resin with DMF (3x).

  • Second Coupling (if necessary): a. If the Bromophenol Blue test is positive, repeat step 3. This "double coupling" is highly recommended for N-methylated residues to ensure maximum incorporation.[4]

  • Capping (Optional but Recommended): a. To permanently block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a capping solution for 30 minutes. b. Filter and wash the resin thoroughly with DMF (3x) and DCM (3x).[4]

  • Continuation: a. The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

Protocol 2: Fmoc Strategy for N-Methylated Amino Acid Incorporation

This protocol assumes the synthesis is proceeding on a suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids).

Materials:

  • Peptide-resin

  • 20% (v/v) Piperidine in DMF

  • DMF (peptide synthesis grade)

  • Fmoc-N-Me-AA (3-5 equivalents)

  • HATU (2.9-4 equivalents)

  • DIEA (6-8 equivalents)

  • Capping solution (e.g., Acetic Anhydride/DIEA in DMF)

Methodology:

  • Fmoc Deprotection: a. Swell the peptide-resin in DMF. b. Treat the resin with 20% piperidine in DMF for 5-10 minutes at room temperature.[15] c. Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete Fmoc removal.[15] d. Filter and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Coupling: a. In a separate vessel, pre-activate the Fmoc-N-Me-AA (3-5 eq.) with HATU (2.9-4 eq.) and DIEA (6-8 eq.) in DMF for 2-5 minutes.[15][17] b. Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction mixture for 1-4 hours at room temperature. Longer coupling times are often necessary for N-methylated residues.[15] d. Perform a Bromophenol Blue test to monitor reaction completion.[3] e. If the coupling is incomplete, a second coupling is recommended. Filter, wash with DMF, and repeat steps 2a-2c.

  • Capping (Optional but Recommended): a. If unreacted amines remain after double coupling, treat the resin with a capping solution for 30 minutes. b. Filter and wash the resin thoroughly with DMF (3x).

  • Continuation: a. The resin is now ready for the deprotection and coupling of the next amino acid.

Conclusion and Recommendations

Both Boc and Fmoc strategies can be successfully employed for the synthesis of N-methylated peptides, but the choice involves a trade-off between procedural mildness, compatibility with sensitive residues, and strategies to overcome aggregation.

  • The Fmoc strategy is generally the preferred method for most applications due to its milder deprotection conditions, orthogonality, and avoidance of hazardous reagents like HF.[][12] It is particularly advantageous for synthesizing peptides with acid-sensitive post-translational modifications.[12] However, researchers must be vigilant about potential side reactions like aspartimide formation and may face challenges with aggregation in hydrophobic sequences.

  • The Boc strategy , while older and involving harsher reagents, remains a powerful option, especially for long or aggregation-prone N-methylated sequences.[][7] The acidic deprotection step generates a protonated N-terminus that can disrupt the intermolecular hydrogen bonds responsible for aggregation, thereby improving coupling efficiency in difficult cases.[7]

Ultimately, the successful synthesis of N-methylated peptides hinges less on the choice of strategy alone and more on the optimization of the coupling step. The use of potent activating reagents like HATU, extended reaction times, double coupling protocols, and careful reaction monitoring are critical regardless of whether a Boc or Fmoc approach is chosen.[4][15][17] For complex projects, a preliminary comparative synthesis of a short, representative fragment using both strategies may be the most prudent approach to identify the optimal conditions for the target peptide.

References

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.
  • Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis - Benchchem
  • Coupling Reagents - Aapptec Peptides
  • Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-N-Me-D-Glu-OH - Benchchem
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem
  • Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of applic
  • Should My Peptide Be Methyl
  • Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis - Benchchem
  • Efficient Method for the Synthesis of N-Methyl
  • A Comparative Study of Protecting Groups for N-Methylalanine in Peptide Synthesis - Benchchem
  • strategies to overcome steric hindrance in N-methyl
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-N-methyl-PEG3-acid - Benchchem
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • Peptide Synthesis - FAQ | AAPPTEC
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol
  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides
  • N-methylation in amino acids and peptides: Scope and limit
  • Methods for Removing the Fmoc Group | Springer N
  • Boc Solid Phase Peptide Synthesis - ChemPep
  • EP2110380B1 - Alpha-N-methylation of amino acids - Google P
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed
  • Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC
  • (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of...
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich
  • Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides.
  • Amino Acid Protection & Deprotection Services - BOC Sciences
  • (PDF)
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer N
  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH
  • Protecting Groups in Peptide Synthesis | Biosynth

Sources

A Comparative Guide to the Validation of N-Methylated Peptide Sequences: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of N-Methylated Peptides and the Analytical Challenge

N-methylated peptides, where one or more amide protons on the peptide backbone are replaced by a methyl group, are of increasing interest in therapeutic drug development. This modification can bestow significant pharmacological advantages, including enhanced metabolic stability, increased membrane permeability, and improved receptor affinity. However, these beneficial properties are accompanied by a significant analytical challenge: the validation of their amino acid sequence. Traditional sequencing methods, long the gold standard in protein chemistry, face fundamental limitations when confronted with N-methylation.

This guide provides a detailed comparison of Edman degradation and mass spectrometry for the sequencing of N-methylated peptides. We will delve into the mechanistic reasons for the failure of Edman degradation in this context and demonstrate the utility of mass spectrometry as a robust alternative. This guide will provide field-proven insights and detailed experimental protocols to equip researchers with the knowledge to select the appropriate analytical strategy for their N-methylated peptide candidates.

The Inherent Limitation of Edman Degradation for N-Methylated Peptides

Edman degradation has been a cornerstone of protein sequencing for decades, prized for its stepwise, unambiguous determination of N-terminal amino acid sequences.[1] The process relies on a series of chemical reactions that sequentially cleave and identify amino acids from the N-terminus of a peptide.[2][3] However, the very first step of this process is the Achilles' heel when it comes to N-methylated peptides.

The Edman chemistry initiates with the reaction of phenyl isothiocyanate (PITC) with the free primary α-amino group of the N-terminal amino acid under alkaline conditions.[4][5] This reaction forms a phenylthiocarbamoyl (PTC) derivative, which is then cleaved and identified. In an N-methylated peptide, the N-terminal amino group is a secondary amine, not a primary one. This fundamental structural alteration prevents the nucleophilic attack on PITC, thereby blocking the initial coupling reaction and halting the entire sequencing process before it can even begin.[3]

Visualizing the Edman Degradation Workflow and the N-Methylation Block

Edman_Degradation_Workflow cluster_peptide Peptide cluster_reagents Reagents cluster_process Edman Cycle cluster_n_methylated_peptide N-Methylated Peptide Peptide H₂N-CHR₁-CO-NH-CHR₂-... PITC Phenyl Isothiocyanate (PITC) Coupling Step 1: Coupling (Blocked by N-Methylation) PITC->Coupling Acid Anhydrous Acid (TFA) Cleavage Step 2: Cleavage Acid->Cleavage Cleaves N-terminal residue Coupling->Cleavage Forms PTC-peptide Conversion Step 3: Conversion Cleavage->Conversion Yields ATZ derivative Analysis Step 4: HPLC Analysis Conversion->Analysis Forms stable PTH-amino acid Analysis->Cleavage Identifies residue, cycle repeats on shortened peptide N_Methyl_Peptide CH₃-NH-CHR₁-CO-NH-CHR₂-... Block X Block->Coupling Secondary amine prevents reaction

Caption: Edman degradation workflow and the N-methylation block.

Mass Spectrometry: The Definitive Alternative

In contrast to the rigid chemical requirements of Edman degradation, mass spectrometry (MS) offers a versatile and powerful approach for sequencing peptides, including those with post-translational modifications like N-methylation.[6][7] Tandem mass spectrometry (LC-MS/MS) is the method of choice, providing not only the mass of the peptide but also fragment ion data that reveals its amino acid sequence.[8][9]

The general workflow for LC-MS/MS peptide sequencing involves:

  • Ionization: The peptide is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer.

  • MS1 Scan: The mass-to-charge ratio (m/z) of the intact peptide (the precursor ion) is measured.

  • Isolation and Fragmentation: A specific precursor ion is isolated and fragmented, usually through collision-induced dissociation (CID).

  • MS2 Scan: The m/z ratios of the resulting fragment ions are measured.

  • De Novo Sequencing: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS2 spectrum.[10][11][12]

For an N-methylated peptide, the initial mass measured in the MS1 scan will reflect the addition of the methyl group (+14 Da). The fragmentation pattern in the MS2 scan will then be used to piece together the sequence, with the N-terminal residue showing this mass modification.

Comparative Experimental Workflow: A Head-to-Head Analysis

To illustrate the stark difference in outcomes between Edman degradation and mass spectrometry for N-methylated peptides, we present a comparative experimental workflow using a model N-methylated pentapeptide: N-Me-Tyr-Gly-Gly-Phe-Leu .

Part 1: Synthesis of the N-Methylated Peptide Standard

A standard protocol for solid-phase peptide synthesis (SPPS) can be adapted for the synthesis of N-methylated peptides.[13][14]

Experimental Protocol: Synthesis of N-Me-Tyr-Gly-Gly-Phe-Leu

  • Resin Preparation: Start with a Rink Amide resin.

  • Fmoc Deprotection: Swell the resin in dimethylformamide (DMF) and then treat with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Leu-OH) to the resin using an activating agent like HBTU/DIPEA in DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for Fmoc-Phe-OH and two equivalents of Fmoc-Gly-OH.

  • N-Methylation of the N-terminal Amino Acid:

    • Couple Fmoc-Tyr(tBu)-OH to the growing peptide chain.

    • Protect the newly deprotected N-terminal amine with an o-nitrobenzenesulfonyl (o-NBS) group.

    • Perform methylation using dimethyl sulfate and a mild base.

    • Remove the o-NBS protecting group.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Verification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its mass using mass spectrometry.

Part 2: Attempted Sequencing by Edman Degradation

Experimental Protocol: Edman Degradation of N-Me-Tyr-Gly-Gly-Phe-Leu

  • Sample Preparation: Dissolve approximately 100 pmol of the purified N-methylated peptide in a suitable solvent and spot it onto a PVDF membrane.[3][15]

  • Automated Edman Sequencing: Place the PVDF membrane into an automated protein sequencer.

  • Initiate Sequencing Cycles: Start the automated sequencing program, which will perform the following steps for each cycle:

    • Coupling: Reaction with PITC in an alkaline buffer.

    • Cleavage: Treatment with anhydrous trifluoroacetic acid.

    • Conversion: Conversion of the cleaved amino acid derivative to the more stable PTH-amino acid.

  • HPLC Analysis: The resulting PTH-amino acid from each cycle is automatically injected into an on-line HPLC system for identification by comparing its retention time to known standards.[16][17][18]

Expected Outcome: No PTH-amino acid will be detected in the first or any subsequent cycles of the Edman degradation. The HPLC chromatogram will show only background peaks, indicating a complete failure of the sequencing reaction from the very first step due to the blocked N-terminus.

Part 3: Successful Sequencing by LC-MS/MS

Experimental Protocol: LC-MS/MS Analysis of N-Me-Tyr-Gly-Gly-Phe-Leu

  • Sample Preparation: Dissolve a small amount (e.g., 10 pmol) of the N-methylated peptide in a solvent compatible with LC-MS, such as 0.1% formic acid in water/acetonitrile.

  • LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., a C18 column) coupled to the mass spectrometer. Elute the peptide using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in positive ion mode.

    • Perform a full MS scan (MS1) to detect the precursor ion of the N-methylated peptide.

    • Set up a data-dependent acquisition (DDA) method to trigger MS/MS (MS2) scans on the most intense precursor ions.

    • Fragment the precursor ion of the N-methylated peptide using CID.

  • Data Analysis (De Novo Sequencing):

    • Examine the MS2 spectrum for characteristic b- and y-ion series.

    • Calculate the mass differences between consecutive b- or y-ions to identify the amino acid residues.

    • The N-terminal residue will be identified by a mass corresponding to N-methylated tyrosine.

Data Presentation and Interpretation

Table 1: Comparison of Expected Outcomes

ParameterEdman DegradationLC-MS/MS
N-terminal Identification No signal; sequencing failsSuccessful identification of N-Me-Tyrosine
Internal Sequence Not determinedGly-Gly-Phe-Leu successfully sequenced
Overall Success Complete failureSuccessful validation of the full sequence

Interpreting the Mass Spectrum:

In the MS2 spectrum of N-Me-Tyr-Gly-Gly-Phe-Leu, one would expect to observe a series of b- and y-ions. The mass of the b1 ion would correspond to the N-methylated tyrosine residue. The subsequent b-ions would increase in mass by the residue mass of Gly, Gly, and Phe. Similarly, the y-ion series would allow for confirmation of the sequence from the C-terminus.

Visualizing the Comparative Workflows

Comparative_Workflows cluster_edman Edman Degradation Workflow cluster_ms LC-MS/MS Workflow Edman_Start N-Methylated Peptide Edman_PITC PITC Coupling Reaction Edman_Start->Edman_PITC Edman_Fail Reaction Blocked (No PTC formation) Edman_PITC->Edman_Fail Edman_End No Sequence Data Edman_Fail->Edman_End MS_Start N-Methylated Peptide MS_LC LC Separation MS_Start->MS_LC MS_Ionize ESI Ionization MS_LC->MS_Ionize MS_MS1 MS1 Scan (Precursor m/z) MS_Ionize->MS_MS1 MS_Frag CID Fragmentation MS_MS1->MS_Frag MS_MS2 MS2 Scan (Fragment m/z) MS_Frag->MS_MS2 MS_Data De Novo Analysis MS_MS2->MS_Data MS_End Full Sequence Validated MS_Data->MS_End

Caption: Comparative workflows for sequencing N-methylated peptides.

Conclusion and Recommendations

For researchers working with N-methylated peptides, this guide unequivocally demonstrates that Edman degradation is not a viable method for sequence validation. The chemical principles underlying the Edman reaction necessitate a free primary N-terminal amine, a feature that is absent in N-methylated peptides.

Conversely, tandem mass spectrometry (LC-MS/MS) is a highly effective and reliable technique for the complete sequencing of N-methylated peptides. It provides not only confirmation of the N-terminal modification but also the full amino acid sequence.

Key Takeaways:

  • Do not use Edman degradation for sequencing N-methylated peptides. It will result in a failed sequence run.

  • Utilize LC-MS/MS for the de novo sequencing of N-methylated peptides. This is the industry-standard and scientifically sound approach.

  • Ensure proper sample preparation and data analysis for LC-MS/MS. High-quality data is crucial for accurate de novo sequencing.

By understanding the fundamental differences between these two techniques, researchers can avoid costly and time-consuming failed experiments and confidently validate the primary structure of their novel N-methylated peptide therapeutics.

References

  • Edman, P. (1950). Method for Determination of the Amino Acid Sequence in Peptides. Acta Chemica Scandinavica, 4, 283-293. [Link]
  • MtoZ Biolabs. (n.d.). What are the Standard Procedures for Performing Edman Sequencing? MtoZ Biolabs. [Link]
  • CIB (CSIC). (n.d.). Edman Degradation Sample Preparation Protocols. Centro de Investigaciones Biológicas Margarita Salas. [Link]
  • Shively, J. E. (1997). Identification of PTH-Amino Acids by HPLC. In The Protein Protocols Handbook (pp. 635-645). Humana Press. [Link]
  • Proteome Factory. (n.d.).
  • Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Shimadzu. [Link]
  • Farnsworth, V., & Steinberg, K. (1993). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. In Methods in Molecular Biology (Vol. 11, pp. 247-263). Humana Press. [Link]
  • ResearchGate. (n.d.). Identification of PTH-amino acids by HPLC.
  • Pucci, P., & Sannolo, N. (1987). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. Biomedical & Environmental Mass Spectrometry, 14(11), 641-645. [Link]
  • Cai, Y., et al. (2022). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 3(3), 101531. [Link]
  • Macek, B. (2011). LC-MS for the Identification of Post-Translational Modifications of Proteins. In Protein and Peptide Analysis by LC-MS: Experimental Strategies (pp. 123-132). Royal Society of Chemistry. [Link]
  • Biron, E., et al. (2006). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Findlay, J. B. C. (1994). Peptide Sequencing by Edman Degradation. In Protein Sequencing (pp. 43-63). Humana Press. [Link]
  • Naoum, J. C., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 86(12), 8345-8353. [Link]
  • Formolo, T., et al. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Analytical and Bioanalytical Chemistry, 410(11), 2845-2857. [Link]
  • Reeves (Johnson), H., & Eyers, C. (2010). Analysis of post-translational modifications by LC-MS/MS. Methods in Molecular Biology, 604, 157-171. [Link]
  • Kaur, H., et al. (2021). Digging deeper into the immunopeptidome: characterization of post-translationally modified peptides presented by MHC I.
  • Seidler, J., et al. (2010). De novo sequencing of peptides by MS/MS. Proteomics, 10(4), 634-649. [Link]
  • Wikipedia. (n.d.). De novo peptide sequencing. Wikipedia. [Link]
  • U.S. Pharmacopeia. (n.d.). Amino Acid Analysis. USP. [Link]
  • Dancík, V., et al. (1999). De novo peptide sequencing via tandem mass spectrometry.
  • Nováková, V., et al. (2012). De Novo Sequencing of Peptides from Top-Down Tandem Mass Spectra. Journal of Proteome Research, 11(11), 5286-5295. [Link]

Sources

N-Methylation: A Strategic Imperative for Enhancing Peptide Enzymatic Stability

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparing N-Methylated and Non-Methylated Peptides

For researchers, medicinal chemists, and drug development professionals, the therapeutic promise of peptides is often tempered by their inherent vulnerability to enzymatic degradation. This rapid clearance in vivo presents a significant hurdle to achieving desired pharmacokinetic profiles and therapeutic efficacy. A powerful and widely adopted strategy to overcome this limitation is the site-specific N-methylation of the peptide backbone. This guide provides an in-depth, objective comparison of the enzymatic stability of N-methylated versus non-methylated peptides, grounded in experimental data and field-proven insights.

The Challenge: Proteolytic Susceptibility of Peptides

Native peptides, composed of L-amino acids, are readily recognized as substrates by a vast array of endogenous proteases and peptidases. These enzymes efficiently hydrolyze the peptide bonds, leading to rapid degradation and a short circulating half-life, often in the range of minutes[1][2]. This metabolic instability necessitates frequent administration at high doses, increasing the cost of therapy and the potential for adverse effects. Consequently, enhancing enzymatic stability is a critical objective in the development of peptide-based therapeutics.

The Solution: N-Methylation as a Protective Shield

N-methylation involves the substitution of the hydrogen atom on a backbone amide nitrogen with a methyl group. This seemingly minor modification introduces profound changes to the peptide's physicochemical properties, most notably a dramatic increase in resistance to enzymatic cleavage[3][4][5].

The Underlying Mechanism: Steric Hindrance

The primary mechanism by which N-methylation confers proteolytic resistance is steric hindrance[3][6]. Proteolytic enzymes possess a highly specific active site that recognizes and binds to the peptide backbone through a network of hydrogen bonds. The introduction of a methyl group on the amide nitrogen disrupts these crucial hydrogen-bonding interactions and physically obstructs the enzyme's access to the scissile peptide bond. This "steric shield" effectively renders the peptide a poor substrate for the protease, thereby inhibiting cleavage.

cluster_0 Non-Methylated Peptide cluster_1 N-Methylated Peptide Protease Protease H-Bond Hydrogen Bond Recognition Protease->H-Bond Binding Peptide_Backbone ...-NH-CO-... Cleavage Peptide Bond Cleavage Peptide_Backbone->Cleavage Hydrolysis H-Bond->Peptide_Backbone Protease_Blocked Protease_Blocked Steric_Hindrance Steric Hindrance Protease_Blocked->Steric_Hindrance Blocked Access N-Me_Peptide_Backbone ...-N(CH3)-CO-... No_Cleavage Inhibited Cleavage N-Me_Peptide_Backbone->No_Cleavage Resistance Steric_Hindrance->N-Me_Peptide_Backbone

Figure 1. Mechanism of N-methylation-induced enzymatic stability. The methyl group provides steric hindrance, preventing protease binding and subsequent cleavage of the peptide bond.

Quantitative Comparison of Enzymatic Stability

The impact of N-methylation on proteolytic stability is not merely theoretical; it is consistently demonstrated in quantitative in vitro assays. The following table summarizes experimental data from a study employing N-methyl scanning mutagenesis on a G-protein-binding peptide, illustrating the dramatic increase in half-life upon N-methylation at various positions when exposed to the protease trypsin[4][7].

Peptide SequenceModificationProteaseHalf-life (t½) of Non-Methylated PeptideHalf-life (t½) of N-Methylated PeptideFold Increase in Stability
DKLYWWEFLNon-methylatedTrypsin~2.5 min--
(N-Me)D KLYWWEFLN-methylated Asp (P2 position)Trypsin~2.5 min3 h72
D(N-Me)K LYWWEFLN-methylated Lys (P1 position)Trypsin~2.5 min> 42 h> 1000
DKLYWW(N-Me)L EFLN-methylated Leu (P1' position)Trypsin~2.5 min> 42 h> 1000
DKLYWWEF(N-Me)L N-methylated Tyr (P2' position)Trypsin~2.5 min> 42 h> 1000

Data synthesized from a study on N-methyl scanning mutagenesis.[4][7]

As the data clearly indicate, even a single N-methylation event can increase the peptide's half-life by orders of magnitude. The position of the N-methylation is also critical, with modifications at or near the protease cleavage site (P1 and P1' positions for trypsin, which cleaves after Lysine) providing the most profound protective effect.

Another compelling example is the therapeutic peptide somatostatin. The native form has a circulating half-life of only 1-3 minutes[1][2]. However, synthetic analogs like octreotide, which incorporate modifications including a D-amino acid and an amino alcohol at the C-terminus to mimic the stability-enhancing effects of modifications like N-methylation, exhibit a significantly longer half-life, making them clinically effective[8]. While not a direct N-methylation, this highlights the dramatic stability improvements achievable through backbone modifications that hinder enzymatic degradation.

Experimental Protocol: In Vitro Enzymatic Stability Assay

To empirically determine and compare the enzymatic stability of N-methylated and non-methylated peptides, a well-controlled in vitro assay is essential. The following protocol provides a robust framework for such a study, utilizing liquid chromatography-mass spectrometry (LC-MS) for accurate quantification.

cluster_workflow Experimental Workflow A 1. Peptide & Enzyme Preparation - Synthesize & purify peptides (>95%) - Prepare stock solutions B 2. Incubation - Mix peptide with protease solution - Incubate at 37°C A->B C 3. Time-Point Sampling & Quenching - Withdraw aliquots at defined intervals - Add quenching solution (e.g., TFA) B->C D 4. Sample Preparation - Protein precipitation (e.g., ACN) - Centrifugation C->D E 5. LC-MS Analysis - Inject supernatant - Quantify remaining intact peptide D->E F 6. Data Analysis - Plot % remaining peptide vs. time - Calculate half-life (t½) E->F

Figure 2. Workflow for the in vitro protease stability assay.

Materials and Reagents
  • Peptides: Non-methylated and N-methylated peptides, purified to >95% by RP-HPLC and identity confirmed by mass spectrometry.

  • Protease: e.g., Trypsin, Chymotrypsin, or Human Serum.

  • Incubation Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching Solution: 10% Trifluoroacetic acid (TFA) in water.

  • Protein Precipitation Solution: Acetonitrile (ACN).

  • LC-MS System: A high-performance liquid chromatograph coupled to a mass spectrometer.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve the non-methylated and N-methylated peptides in an appropriate solvent (e.g., water or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).

    • Prepare a stock solution of the protease in the incubation buffer. The concentration will depend on the specific activity of the enzyme and should be optimized to achieve a reasonable degradation rate for the non-methylated peptide. A typical starting point for trypsin is a 1:100 to 1:20 enzyme-to-peptide weight ratio.

  • Enzymatic Reaction Setup:

    • In separate microcentrifuge tubes, add the incubation buffer.

    • Spike in the peptide stock solution to a final concentration of, for example, 10 µM.

    • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by adding the protease stock solution. For a negative control, add an equal volume of incubation buffer without the enzyme.

  • Time-Course Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution. The acidic environment will denature the enzyme and halt the degradation process.

  • Sample Preparation for LC-MS Analysis:

    • To remove the enzyme and other proteins that may interfere with the analysis, add cold acetonitrile (typically 3 volumes) to each quenched sample to precipitate the proteins.

    • Vortex the samples and incubate at -20°C for at least 20 minutes.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains the intact peptide and any degradation products, to a new set of vials for LC-MS analysis.

  • LC-MS Quantification:

    • Inject the prepared samples into the LC-MS system.

    • Develop a chromatographic method (e.g., reverse-phase HPLC) that effectively separates the intact peptide from its degradation products.

    • Use the mass spectrometer to selectively detect and quantify the intact peptide based on its specific mass-to-charge ratio (m/z).

  • Data Analysis:

    • For each time point, calculate the percentage of the intact peptide remaining relative to the amount at time zero.

    • Plot the percentage of remaining peptide against time for both the non-methylated and N-methylated peptides.

    • Determine the half-life (t½) for each peptide by fitting the data to a first-order decay model.

Conclusion: A Cornerstone of Modern Peptide Drug Design

N-methylation is a validated and highly effective strategy for mitigating the inherent enzymatic instability of therapeutic peptides. By providing a steric barrier to proteolytic enzymes, this modification can dramatically extend a peptide's in vivo half-life, a critical step towards developing viable drug candidates with improved pharmacokinetic profiles. The experimental framework detailed in this guide provides a robust methodology for the direct comparison of N-methylated and non-methylated analogs, enabling researchers to make informed, data-driven decisions in the pursuit of more stable and effective peptide therapeutics. The strategic application of N-methylation will undoubtedly continue to be a cornerstone of modern peptide drug design, unlocking the full therapeutic potential of this important class of molecules.

References

  • N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC.
  • Site-Selective N-Methylation of Peptides on Solid Support - SciSpace.
  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - NIH.
  • Methyl scanning approach for enhancing the biological activity of the linear peptidic natural product, efrapeptin C - RSC Publishing.
  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed.
  • Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PubMed Central.
  • Synthesis and biological evaluation of cytotoxic analogs of somatostatin containing doxorubicin or its intensely potent derivative, 2-pyrrolinodoxorubicin - NIH.
  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - NIH.
  • Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC.
  • Somatostatin | C76H104N18O19S2 - PubChem.
  • Somatostatin Analogs in Clinical Practice: A Review - MDPI.
  • Should My Peptide Be Methylated? - LifeTein.

Sources

A Comparative Guide to the Structural Analysis of Peptides Containing N-Boc-N-methyl-β-alanine via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Conformational Impact of N-Methylated β-Peptides

In the landscape of peptide-based therapeutics, the quest for enhanced stability, permeability, and bioavailability is paramount. N-methylation, the substitution of a backbone amide proton with a methyl group, and the incorporation of β-amino acids are two powerful strategies to achieve these goals.[1][2] This guide provides a comprehensive, in-depth comparison of the structural ramifications of incorporating a specific modified amino acid, N-Boc-N-methyl-β-alanine, into a peptide backbone, with a focus on elucidation by single-crystal X-ray diffraction.

N-methylation introduces significant steric hindrance that restricts the conformational freedom of the peptide backbone, often favoring specific secondary structures like β-turns.[1][2] The removal of a hydrogen bond donor also increases the lipophilicity of the peptide, which can improve membrane permeability.[2] β-peptides, with an additional carbon in their backbone, are known to adopt unique and stable secondary structures, such as 14-helices and β-hairpins, and exhibit remarkable resistance to proteolytic degradation.[3][4][5] The combination of N-methylation and a β-amino acid backbone, as in N-Boc-N-methyl-β-alanine, therefore presents a compelling strategy for the rational design of peptidomimetics with desirable pharmacological properties.

This guide will provide a detailed experimental workflow, from peptide synthesis to high-resolution crystal structure determination, and a comparative analysis of the structural data obtained for a model peptide containing N-Boc-N-methyl-β-alanine versus a non-methylated α-peptide analogue.

Experimental Design and Rationale

The choice to incorporate N-Boc-N-methyl-β-alanine is driven by the desire to induce specific conformational constraints and enhance proteolytic stability. The tert-butoxycarbonyl (Boc) protecting group is crucial for solid-phase peptide synthesis, preventing unwanted reactions at the N-terminus.[6] The N-methyl group is expected to influence the local conformation, while the β-alanine backbone will alter the overall secondary structure compared to a standard α-peptide.

Diagram of the Experimental Workflow

experimental_workflow Experimental Workflow for Structural Analysis cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Solution synthesis Solid-Phase Peptide Synthesis (Fmoc/Boc Chemistry) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (ESI-MS) purification->characterization screening High-Throughput Crystallization Screening characterization->screening optimization Optimization of Hit Conditions screening->optimization harvesting Crystal Harvesting & Cryo-protection optimization->harvesting data_collection X-ray Data Collection (Synchrotron) harvesting->data_collection data_processing Data Processing & Scaling data_collection->data_processing phasing Phase Determination data_processing->phasing refinement Model Building & Refinement phasing->refinement validation Structure Validation refinement->validation analysis Comparative Structural Analysis validation->analysis Structural Analysis

Caption: A flowchart outlining the key stages from peptide synthesis to final structural analysis.

Detailed Experimental Protocols

Part 1: Synthesis and Purification of a Model Peptide

This protocol describes the synthesis of a model hexapeptide containing N-Boc-N-methyl-β-alanine.

Materials:

  • Fmoc-protected amino acids

  • N-Boc-N-methyl-β-alanine

  • Rink Amide MBHA resin

  • Coupling reagents (e.g., HBTU, PyBOP)

  • Deprotection solution (20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solvents (DMF, DCM, Acetonitrile)

  • RP-HPLC system

  • Mass spectrometer (ESI-MS)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (2 equivalents) to the resin using a coupling agent like HBTU (2 equivalents) and a base like DIPEA (4 equivalents) in DMF. The reaction progress can be monitored using a Kaiser test.[7]

  • Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence. For the incorporation of N-Boc-N-methyl-β-alanine, a stronger coupling reagent like PyBOP may be required to overcome the steric hindrance of the N-methyl group.[7]

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin thoroughly with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide using preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the peptide by analytical RP-HPLC and ESI-MS.

Part 2: Crystallization of the N-Boc-N-methyl-β-alanine Peptide

Peptide crystallization can be challenging due to their flexibility.[8] A systematic screening approach is essential.

Materials:

  • Purified peptide (at least 95% purity)[9]

  • Crystallization screening kits (e.g., Hampton Research Crystal Screen, PEG/Ion Screen)[10]

  • Crystallization plates (sitting or hanging drop vapor diffusion)[10]

  • Cryoprotectant solutions

Procedure:

  • Peptide Concentration: Prepare a stock solution of the peptide at a high concentration (e.g., 10-20 mg/mL) in a suitable buffer.[10]

  • High-Throughput Screening: Use a robotic or manual system to set up crystallization trials in 96-well plates. Mix a small volume of the peptide solution with an equal volume of the reservoir solution from the screening kit.

  • Incubation and Monitoring: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth regularly over several weeks.

  • Optimization: Once initial "hits" (conditions that produce crystals or promising precipitates) are identified, optimize these conditions by varying the pH, precipitant concentration, and peptide concentration in a finer grid screen.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the best-diffracting crystals and briefly soak them in a cryoprotectant solution (often the reservoir solution supplemented with glycerol or ethylene glycol) before flash-cooling in liquid nitrogen. This prevents ice formation during X-ray data collection.

Part 3: X-ray Diffraction Data Collection and Structure Determination

Procedure:

  • Data Collection: Collect X-ray diffraction data from the cryo-cooled crystal at a synchrotron source.

  • Data Processing: Process the raw diffraction images using software like XDS or HKL2000 to integrate the reflections and scale the data.

  • Phase Determination: Determine the initial phases. For peptides, molecular replacement using a model of a similar peptide or ab initio methods can be employed.

  • Model Building and Refinement: Build an initial model of the peptide into the electron density map using software like Coot.[11] Refine the model against the diffraction data using refinement programs such as PHENIX or REFMAC5.[11][12] This is an iterative process of manual model adjustment and automated refinement.

  • Validation: Validate the final structure using tools like MolProbity to check for geometric correctness and agreement with the experimental data.

Comparative Structural Analysis

The true power of this methodology lies in the comparative analysis of the resulting crystal structure with that of a non-methylated α-peptide analogue.

Conformational Differences Visualized

structural_comparison Structural Comparison of Peptide Backbones cluster_A cluster_B peptide_A Alpha-Peptide (Non-methylated) Backbone: Standard α-amino acid Hydrogen Bonding: Amide N-H available as donor Conformation: Flexible, can adopt various secondary structures peptide_B Beta-Peptide (N-methylated) Backbone: N-Boc-N-methyl-β-alanine incorporated Hydrogen Bonding: Amide N-H donor absent Conformation: Restricted, favors specific turns and helices A_structure α-Helix / β-Sheet peptide_A:title->A_structure Leads to B_structure β-Turn / 14-Helix peptide_B:title->B_structure Favors

Caption: A diagram highlighting the key differences in backbone structure and conformational preferences.

Quantitative Comparison of Structural Parameters
ParameterModel α-Peptide (Reference)N-Boc-N-methyl-β-alanine PeptideRationale for Difference
Backbone Dihedral Angles (φ, ψ) Occupy broader regions of the Ramachandran plot (e.g., α-helical or β-sheet regions).Restricted to specific regions due to steric hindrance from the N-methyl group.[13]The N-methyl group clashes with the carbonyl oxygen of the preceding residue, disfavoring certain conformations.
Secondary Structure Can form canonical α-helices and β-sheets.Often induces β-turns or forms unique helical structures like the 14-helix.[1][4]The extended β-amino acid backbone and the conformational restriction of N-methylation favor different folding patterns.
Intramolecular Hydrogen Bonds Abundant N-H donors participate in stabilizing secondary structures.The N-methylated nitrogen cannot act as a hydrogen bond donor, leading to altered H-bonding networks.[2]The absence of the amide proton forces the peptide to adopt conformations stabilized by other interactions.
Cis/Trans Amide Bond Isomerism Predominantly trans conformation.Increased propensity for a cis amide bond preceding the N-methylated residue.[14]N-methylation lowers the energy barrier between the cis and trans isomers.
Solvent Accessible Surface Area Higher polarity due to exposed amide protons.Increased hydrophobicity due to the methyl group and the loss of an H-bond donor.This change in polarity is a key factor in the improved membrane permeability of N-methylated peptides.[2]

Conclusion and Future Directions

The incorporation of N-Boc-N-methyl-β-alanine into peptides offers a robust strategy for controlling conformation and enhancing proteolytic resistance. X-ray crystallography provides unparalleled atomic-level detail, revealing the precise structural consequences of this modification. The comparative analysis presented here demonstrates that the combination of N-methylation and a β-amino acid backbone leads to significant and predictable changes in peptide secondary structure, primarily through steric constraints and altered hydrogen bonding capabilities.

This detailed structural understanding is invaluable for the rational design of peptide-based drugs with improved pharmacokinetic and pharmacodynamic profiles. Future work in this area could explore the impact of different N-alkyl groups and the positioning of the N-methyl-β-amino acid within the peptide sequence to fine-tune the desired structural and functional properties.

References

  • Assessing the Impact of N-Methylation on Peptide Conformation: A Compar
  • Molecular Design of β-Hairpin Peptides for M
  • Should My Peptide Be Methyl
  • Exploring the Role of D-Amino Acids and N-Methyl
  • High-Resolution Structure of a β-Peptide Bundle | Journal of the American Chemical Society.
  • Folding and function in α/β-peptides: Targets and therapeutic applic
  • Conformational analysis of N-methylated peptides: (a) Ramachandran...
  • A Newcomer's Guide to Peptide Crystallography - PMC - PubMed Central.
  • Peptide Crystallization - Cre
  • Boc-N-methyl-D-alanine - Chem-Impex.
  • Cambrex Peptide Crystallization Inform
  • Boc-N-methyl-b-alanine | 124072-61-3 | FB32983 | Biosynth.
  • Crystallography Software - RCSB PDB.
  • PrimeX | Schrödinger.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.

Sources

alternatives to 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid for N-methylation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methylation Strategies in Peptide and Small Molecule Synthesis: A Comparative Analysis

Introduction: The "Magic Methyl" Effect and its Strategic Implementation

N-methylation, the substitution of a backbone amide or amine hydrogen with a methyl group, is a cornerstone modification in modern medicinal chemistry. This seemingly minor structural change can profoundly enhance the pharmacological profile of therapeutic peptides and small molecules.[1][2][3] The introduction of a methyl group can increase metabolic stability by sterically shielding amide bonds from enzymatic degradation, improve membrane permeability and oral bioavailability by disrupting hydrogen bond networks, and modulate molecular conformation to enhance binding affinity and selectivity.[4][5][6][7]

While the incorporation of pre-synthesized N-methylated building blocks, such as 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid (Boc-Sar-OH), represents a direct and reliable method, it is far from the only approach.[8][9][10] The choice of an N-methylation strategy is a critical decision, balancing factors like cost, scalability, substrate scope, and the stage of the drug discovery process. This guide provides a comparative overview of the primary alternatives, offering field-proven insights and detailed experimental protocols to aid researchers in making informed strategic decisions. We will explore two principal philosophies: the direct incorporation of N-methylated building blocks and the post-synthetic, on-resin modification of the peptide backbone.

Strategy 1: The Building Block Approach - Precision and Predictability

The most straightforward method for introducing an N-methylated residue is the direct coupling of a pre-synthesized, N-methylated amino acid derivative during solid-phase peptide synthesis (SPPS). This approach guarantees site-selectivity and avoids exposing the full peptide to potentially harsh methylation conditions.

Key Reagents:

  • Fmoc-N-methyl-amino acids: The standard for modern SPPS.

  • Boc-N-methyl-amino acids: Used in Boc-based synthesis strategies.[8][9][10][11]

  • Coupling Reagents: Steric hindrance from the N-methyl group makes amide bond formation challenging. Potent coupling reagents are required to achieve high yields and minimize racemization. HATU, HCTU, PyAOP, and PyBOP are often employed.[12]

Causality Behind Experimental Choices: The primary challenge in this approach is overcoming the reduced nucleophilicity and increased steric bulk of the secondary amine on the incoming N-methylated amino acid and the N-terminal N-methylated residue on the resin. The use of a highly efficient uronium- or phosphonium-based coupling reagent like HATU is crucial. HATU reacts with the carboxylic acid to form a highly reactive OAt-ester, which is more susceptible to nucleophilic attack by the sterically hindered N-methyl amine. A non-nucleophilic base such as diisopropylethylamine (DIEA) is used to activate the carboxyl group without competing in the coupling reaction.[12]

Workflow: Building Block vs. On-Resin N-Methylation

G cluster_0 Strategy 1: Building Block Approach cluster_1 Strategy 2: On-Resin Approach bb_start Start SPPS bb_couple_nm Couple Fmoc-N-Methyl-AA-OH (e.g., using HATU/DIEA) bb_start->bb_couple_nm bb_deprotect Fmoc Deprotection bb_couple_nm->bb_deprotect bb_continue Continue SPPS bb_deprotect->bb_continue bb_end Cleave & Purify bb_continue->bb_end or_start Start SPPS or_couple Couple Standard Fmoc-AA-OH or_start->or_couple or_deprotect Fmoc Deprotection or_couple->or_deprotect or_methylate Perform On-Resin N-Methylation Reaction or_deprotect->or_methylate or_continue Continue SPPS or_methylate->or_continue (If not terminal) or_end Cleave & Purify or_methylate->or_end (If terminal) or_continue->or_end

Caption: Comparative workflows for incorporating N-methylated amino acids.

Experimental Protocol: Coupling of an Fmoc-N-Methyl Amino Acid using HATU
  • Resin Preparation: Swell the peptide-resin (bearing a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl amino acid and 3.95 equivalents of HATU in DMF.

  • Activation: Add 8 equivalents of DIEA to the amino acid/HATU solution. Allow the solution to pre-activate for 2-5 minutes at room temperature.[12] Note: Minimize pre-activation time to reduce the risk of racemization.[7]

  • Coupling: Add the activated amino acid solution to the peptide-resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative test. The bromophenol blue test is recommended, as N-methylated amines give a weak or false-negative result with the ninhydrin test.[12]

  • Washing: Once the coupling is complete (resin beads are yellow with bromophenol blue test), filter the resin and wash thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

Strategy 2: On-Resin N-Methylation - Flexibility and Cost-Effectiveness

On-resin N-methylation offers a powerful and cost-effective alternative to the building block approach, allowing for the modification of a peptide after it has been assembled on the solid support.[4] This is particularly advantageous for creating libraries of N-methylated analogues for structure-activity relationship (SAR) studies.

A. The Fukuyama-Mitsunobu Method

This robust, two-step methodology is widely applicable to a range of amino acids, including those that are sterically hindered. It involves activating the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, which increases the acidity of the N-H proton, followed by methylation.

Mechanism:

  • Sulfonylation: The N-terminal amine is protected with an o-NBS group.

  • Methylation: The now-acidic sulfonamide proton is removed by a mild base, and the resulting anion is methylated under Mitsunobu conditions (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate) or with another methylating agent.

  • Desulfonylation: The o-NBS group is removed using a thiol nucleophile to liberate the N-methylated amine.

G start Peptide-Resin with Free N-terminal Amine step1 Step 1: Sulfonylation (o-NBS-Cl, Base) start->step1 intermediate1 o-NBS Protected Peptide step1->intermediate1 step2 Step 2: Methylation (e.g., DEAD, PPh3, MeOH) intermediate1->step2 intermediate2 N-Methylated o-NBS Peptide step2->intermediate2 step3 Step 3: Desulfonylation (e.g., Mercaptoethanol, DBU) intermediate2->step3 final N-Methylated Peptide-Resin step3->final

Caption: Workflow for On-Resin N-Methylation via the Fukuyama-Mitsunobu method.

Experimental Protocol: On-Resin Fukuyama-Mitsunobu N-Methylation

This protocol is adapted from Naoum et al. and has been optimized for reduced time.[13]

  • Sulfonylation (10 min):

    • To the Fmoc-deprotected peptide-resin, add a pre-activated solution of 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of 4-dimethylaminopyridine (DMAP) in N-methylpyrrolidone (NMP).[13]

    • Agitate for 10 minutes at room temperature.

    • Wash the resin with NMP (3x) and DCM (3x).

  • Methylation (20 min):

    • To the sulfonamide-resin, add a solution of 10 equivalents of triphenylphosphine (PPh3) and 10 equivalents of methanol (MeOH) in THF/DCM.

    • Add 10 equivalents of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) dropwise.

    • Agitate for 20 minutes at room temperature.

    • Wash the resin with THF (3x) and DCM (3x).

  • Desulfonylation (2 x 5 min):

    • Treat the resin with a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.

    • Agitate for 5 minutes.

    • Filter and repeat the desulfonylation step once more.

    • Wash the resin thoroughly with NMP (5x) and DCM (5x) and dry under vacuum.

B. Reductive Amination (Eschweiler-Clarke Type Reaction)

The Eschweiler-Clarke reaction is a classic method for methylating primary and secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[14][15][16] Its on-resin adaptation provides a mild and efficient way to achieve N-methylation, crucially avoiding the over-methylation that can lead to quaternary ammonium salts.[14]

Mechanism: The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde. This intermediate is then irreversibly reduced by a hydride transfer from formic acid, releasing carbon dioxide.[14][17] For a primary amine, this process occurs twice to yield the dimethylated product.

G Amine R-NH2 Primary Amine Iminium R-N+=CH2 Iminium Ion Amine->Iminium + H2C=O - H2O Formaldehyde H2C=O Formaldehyde Product R-N(CH3)2 Tertiary Amine Iminium->Product + HCOOH (Hydride Transfer) FormicAcid HCOOH Formic Acid FormicAcid->Iminium CO2 CO2

Caption: Simplified mechanism of the Eschweiler-Clarke N-methylation.

Experimental Protocol: On-Resin Reductive Amination

This is a general protocol; reagent equivalents and reaction times may require optimization based on the specific peptide sequence.[18]

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in a 1:1 mixture of DMF and DCM.

  • Reaction Mixture Preparation: Prepare a solution containing 20 equivalents of formaldehyde (as a 37% aqueous solution) and 20 equivalents of acetic acid in DMF.

  • Methylation/Reduction: Add the reaction mixture to the resin, followed by the addition of 10 equivalents of sodium cyanoborohydride (NaBH3CN).

  • Reaction: Agitate the suspension at room temperature for 1-2 hours.

  • Washing: Filter the resin and wash extensively with DMF (3x), water (1x), DMF (3x), and DCM (3x). Dry the resin under vacuum.

Comparative Guide to N-Methylation Strategies

The selection of an appropriate N-methylation strategy depends heavily on the project goals, budget, and available expertise. The table below summarizes the key characteristics of each method to facilitate this decision-making process.

Parameter Fmoc-N-Methyl AA Building Blocks On-Resin Fukuyama-Mitsunobu On-Resin Reductive Amination
Principle Direct incorporation of pre-methylated monomerPost-synthetic activation and methylationPost-synthetic reductive alkylation
Key Reagents Fmoc-N-Me-AA-OH, HATU, DIEAo-NBS-Cl, PPh3/DIAD, Mercaptoethanol, DBUFormaldehyde, NaBH3CN (or HCOOH)
Site-Selectivity AbsoluteHigh; targets N-terminal amineHigh; targets N-terminal amine
Relative Cost High (expensive building blocks)[13]ModerateLow
Generality/Scope Universal, but coupling can be difficultBroad; effective for hindered residuesBroad, but can be sequence-dependent
Key Advantages Guaranteed stoichiometry; clean processHigh yields; avoids toxic alkylating agentsMild conditions; cost-effective; no quaternization[14]
Key Disadvantages High cost; challenging coupling steps[12]Multi-step; potential for side reactionsPotential for incomplete di-methylation

Performance Data: A Comparative Snapshot

The efficiency of on-resin N-methylation is typically evaluated by the purity of the crude peptide after synthesis and cleavage from the resin. The following data, compiled from literature, provides a representative comparison.

Method Model Peptide Sequence Reported Crude Purity (HPLC) Reference
Fukuyama-Mitsunobu N-Me-Phe-Gly-Resin>90%
Direct Alkylation N-Me-Ala-Gly-Resin75-85% (variable)
Reductive Amination Various PeptidesGenerally >80%[18]

Conclusion and Future Outlook

The strategic N-methylation of peptides and small molecules remains a vital tool for optimizing drug-like properties. The use of pre-synthesized Fmoc-N-methyl amino acid building blocks offers the most precise and predictable route, albeit at a higher cost and with potential coupling challenges. For applications requiring greater flexibility and cost-efficiency, such as library synthesis for SAR studies, on-resin methods are superior.

The Fukuyama-Mitsunobu reaction stands out as a highly robust and general on-resin technique, consistently delivering high yields even for difficult sequences. Meanwhile, reductive amination provides a milder, more economical alternative that cleverly avoids the common pitfall of over-methylation. The choice between these powerful techniques is not a matter of right or wrong, but of strategic alignment with the specific goals, timeline, and budget of the research program. As synthetic methodologies continue to evolve, the development of even milder, more efficient, and "greener" N-methylation protocols will undoubtedly continue to be a major focus in the field of drug discovery.

References

  • Biron, E., & Kessler, H. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1047, 141-9. [Link]
  • Springer Nature Experiments. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]
  • Ovadia, O., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 7(9), 585-589. [Link]
  • Wikipedia. Eschweiler–Clarke reaction. [Link]
  • Sagnou, M. J. (2020). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 120(15), 7624-7685. [Link]
  • Reichart, T. M., et al. (2013). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. Organic Letters, 15(19), 5092-5095. [Link]
  • Grokipedia. Eschweiler–Clarke reaction. [Link]
  • Grieco, P., et al. (2011). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry, 18(3), 339-361. [Link]
  • Vinogradov, A. A., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of Medicinal Chemistry, 58(10), 4247-4255. [Link]
  • Aurelio, L., et al. (2004). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 69(17), 5849-5852. [Link]
  • Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 42(2), 118-24. [Link]
  • Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 8(22), 19575-19582. [Link]
  • Li, H., et al. (2018). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. RSC Advances, 8(52), 29775-29780. [Link]
  • Kim, J. W., et al. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Molecules, 23(10), 2465. [Link]
  • Name-Reaction.com. Eschweiler-Clarke reaction. [Link]
  • Online Organic Chemistry Tutor. Eschweiler- Clarke Reaction. [Link]
  • Wang, C., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(14), 5541. [Link]
  • Liu, J., et al. (2020). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of NiNiO@C. Green Chemistry, 22(19), 6435-6444. [Link]
  • Organic Chemistry Portal.
  • Zhang, G., et al. (2018). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 8(1), 189-196. [Link]
  • Das, S., et al. (2021). Reaction mechanism for the N‐methylation of amines. Chemistry – An Asian Journal, 16(16), 2154-2162. [Link]
  • Li, H., & Beller, M. (2018). Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. Catalysis Science & Technology, 8(23), 5966-5979. [Link]
  • Synfacts. (2000). Efficient Method for the Synthesis of N-Methylated Peptides. Synfacts, 2000(04), 0514-0514. [Link]
  • AAPPTec. Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
  • Mellouk, S., et al. (2018). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 8(17), 4473-4482. [Link]
  • da Silva, F. M., et al. (2004). Reductive methylation by aqueous formaldehyde and zinc a simple and convenient procedure for the synthesis of N-methyl and N,N-dimethyl-α-amino acids and their esters. Tetrahedron Letters, 45(31), 5971-5973. [Link]
  • Huang, R., et al. (2020). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 1(3), 100185. [Link]
  • Reddit. (2023). Working safe with methyliodide (MeI)
  • Liedtke, P., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7384-7389. [Link]
  • Jiang, X., et al. (2014). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • Google Patents. Methylation synthesis method of N-heterocyclic compound.
  • Liedtke, P., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7384-7389. [Link]
  • U.S. Environmental Protection Agency. Methyl Iodide (Iodomethane). [Link]
  • Aapptec Peptides. Boc-Sar-OH [13734-36-6]. [Link]
  • P3 BioSystems. Boc-Sar-OH. [Link]
  • Man, B., et al. (2014). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 68(11), 811-813. [Link]
  • Svete, J. (2000). Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)

Sources

The Alchemist's Guide to a Stubborn Bond: A Comparative Study of Coupling Reagents for N-Boc-N-methyl-β-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the N-Methyl Group

In the landscape of peptide chemistry and drug development, the incorporation of N-methylated amino acids is a well-established strategy to imbue peptides with desirable pharmacological properties. N-methylation can enhance metabolic stability by protecting against enzymatic degradation, improve cell permeability, and constrain conformational flexibility, which may lead to higher receptor affinity and selectivity.[1] However, these benefits come at a synthetic cost. The steric hindrance imposed by the N-methyl group significantly reduces the nucleophilicity of the secondary amine, transforming the routine formation of a peptide bond into a considerable synthetic hurdle.[2] Standard coupling reagents often prove inefficient, leading to low yields, incomplete reactions, and challenging purifications.[3]

This guide provides an in-depth comparative analysis of various coupling reagents for the acylation of N-Boc-N-methyl-β-alanine, a non-proteinogenic amino acid that presents these classic steric challenges. We will move beyond a simple catalog of reagents to explore the mechanistic rationale behind their efficacy, present objective, data-driven comparisons, and provide detailed, field-tested protocols to empower researchers to navigate these demanding coupling reactions with confidence.

Understanding the Battlefield: Classes of Coupling Reagents

The success of a difficult coupling reaction hinges on the efficient activation of the carboxylic acid component, rendering it highly susceptible to nucleophilic attack by the sterically encumbered secondary amine. The choice of coupling reagent is therefore paramount.[2] These reagents can be broadly categorized into three main families: carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimide Reagents (e.g., EDC, DCC)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic, cost-effective reagents.[4] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and other side reactions.[5] To mitigate this, they are almost always used with nucleophilic additives such as 1-hydroxybenzotriazole (HOBt), which traps the activated acid as a more stable, yet still reactive, OBt-ester.[6] While effective for many standard couplings, the EDC/HOBt system often falls short in sterically demanding cases, requiring long reaction times and resulting in modest yields.[6]

Phosphonium Salts (e.g., PyBOP, PyAOP)

Phosphonium salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), represent a significant step up in reactivity.[7] They activate the carboxylic acid to form a reactive OBt-ester directly.[7] A key advantage of phosphonium reagents is the absence of a risk of guanidinylation, a side reaction where the coupling reagent itself reacts with the free amine, capping the peptide chain.[8][9] This makes them a "cleaner" option, especially when an excess of reagent is required to drive a difficult reaction to completion.[8] Reagents like PyAOP, which incorporate the more reactive 7-aza-1-hydroxybenzotriazole (HOAt) moiety, are particularly effective for coupling N-methylated amino acids.[10][11]

Uronium/Aminium Salts (e.g., HBTU, HATU, COMU)

Often considered the most powerful class, uronium/aminium salts provide rapid and efficient couplings.[12] Reagents like HBTU are structurally similar to their phosphonium counterparts but are based on a central carbon atom.[8] The true powerhouse of this class is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which incorporates the HOAt moiety.[13][14] The OAt-ester formed by HATU is significantly more reactive than the corresponding OBt-ester, leading to faster reaction rates and higher yields, especially for hindered couplings.[13][15] However, it is crucial to use these reagents in stoichiometric amounts relative to the carboxylic acid, as excess reagent can cause guanidinylation of the amine.[7] More recent developments like COMU offer comparable reactivity to HATU but with improved safety and solubility profiles, as its byproducts are more water-soluble.[14]

Comparative Performance Data

While direct, peer-reviewed comparative studies on N-Boc-N-methyl-β-alanine are limited, extensive data from the coupling of sterically hindered N-methylated α-amino acids provide a strong basis for performance estimation. The following table summarizes the expected performance of key coupling reagents for the acylation of a sterically hindered N-methyl amine.

Coupling Reagent SystemReagent ClassTypical Reaction TimeEstimated Yield Range*Key Advantages & Considerations
EDC / HOBt Carbodiimide24-48 hours40-60%Cost-effective; water-soluble byproducts (EDC). Often insufficient for hindered couplings.[4][6]
PyBOP Phosphonium18-36 hours60-80%Low racemization; no guanidinylation risk. May require longer reaction times than HATU.[2][7]
PyAOP Phosphonium12-24 hours70-90%Highly effective for N-methylated residues due to HOAt moiety. Higher cost.[10][11]
HBTU Uronium/Aminium12-24 hours65-85%Well-established, efficient reagent. Less reactive than HATU; risk of guanidinylation.[12][13]
HATU Uronium/Aminium4-12 hours85-95%Highly efficient, fast reaction rates, reduced side reactions. Higher cost; risk of guanidinylation.[2][14]
COMU Uronium/Aminium4-12 hours85-95%Safer alternative to HATU with comparable efficiency and better byproduct solubility.[2][14]

*Yield ranges are estimates based on data for sterically hindered N-methylated α-amino acids and may vary based on specific substrates, solvents, and reaction conditions.[2]

Mechanistic Insights: A Visual Guide

Understanding the activation pathway is key to rational reagent selection. The following diagrams illustrate the fundamental mechanisms of the three main classes of coupling reagents.

G cluster_carbodiimide Carbodiimide Activation (EDC/HOBt) cluster_phosphonium Phosphonium Salt Activation (PyBOP) cluster_uronium Uronium/Aminium Salt Activation (HATU) RCOOH R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC OBt_Ester OBt-Active Ester O_Acylisourea->OBt_Ester + HOBt - EDC Urea HOBt HOBt Peptide Peptide Bond OBt_Ester->Peptide + R'-NHMe - HOBt Amine R'-NHMe Urea Urea Byproduct RCOOH_P R-COO⁻ Acyloxyphosphonium Acyloxyphosphonium Intermediate RCOOH_P->Acyloxyphosphonium + PyBOP + Base PyBOP PyBOP OBt_Ester_P OBt-Active Ester Acyloxyphosphonium->OBt_Ester_P Peptide_P Peptide Bond OBt_Ester_P->Peptide_P + R'-NHMe - HOBt Amine_P R'-NHMe RCOOH_U R-COO⁻ OAt_Ester OAt-Active Ester (Highly Reactive) RCOOH_U->OAt_Ester + HATU + Base HATU HATU Peptide_U Peptide Bond OAt_Ester->Peptide_U + R'-NHMe - HOAt Amine_U R'-NHMe

Caption: Activation pathways for different classes of coupling reagents.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for coupling a generic primary amine (H-Amine-R') to N-Boc-N-methyl-β-alanine using three representative reagents. Crucial Note: Success in these reactions is highly dependent on anhydrous conditions. Ensure all glassware is oven-dried and solvents are anhydrous.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving the highest yield and fastest reaction time.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-Boc-N-methyl-β-alanine (1.05 equivalents) and HATU (1.05 equivalents) in anhydrous DMF or DCM.[2]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents) to the solution and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.[2]

  • Amine Addition: In a separate flask, dissolve the amine component (H-Amine-R') (1.0 equivalent) in a minimal amount of anhydrous DMF. If the amine is a hydrochloride salt, add 1.1 equivalents of DIPEA to neutralize it first.

  • Coupling Reaction: Add the amine solution dropwise to the pre-activated carboxylic acid solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling using PyBOP

This protocol is an excellent choice when avoiding potential guanidinylation is a high priority.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve N-Boc-N-methyl-β-alanine (1.1 equivalents) and the amine component (H-Amine-R') (1.0 equivalent) in anhydrous DMF.[7]

  • Reagent Addition: Add PyBOP (1.1 equivalents) to the solution.[7]

  • Cooling & Base Addition: Cool the mixture to 0 °C and add DIPEA (2.2 equivalents) dropwise.[7]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification: Follow steps 7 and 8 from Protocol 1.

Protocol 3: Coupling using EDC/HOBt

This is a more economical but generally less efficient method for this specific challenge.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve N-Boc-N-methyl-β-alanine (1.1 equivalents), HOBt (1.2 equivalents), and the amine component (H-Amine-R') (1.0 equivalent) in anhydrous DCM or DMF.[4]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 equivalents) to the solution in one portion.[4] If the amine component is a hydrochloride salt, an additional equivalent of a tertiary base like DIPEA or Triethylamine (TEA) is required.[16]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours. A white precipitate of dicyclohexylurea (DCU) may form if DCC is used, or the water-soluble urea from EDC will remain in solution.[16]

  • Work-up & Purification: Follow steps 7 and 8 from Protocol 1. The aqueous washes are particularly effective at removing the urea byproduct from EDC.

Sources

A Researcher's Guide to the Stereochemical Validation of Synthetic N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and peptide science, the incorporation of N-methylated amino acids is a cornerstone strategy for enhancing the pharmacological properties of peptide-based therapeutics. This simple modification—the substitution of the amide proton with a methyl group—can profoundly improve proteolytic stability, membrane permeability, and conformational rigidity.[1][2][3][4] However, the synthetic introduction of this methyl group carries an inherent risk of racemization at the α-carbon, a critical issue that can dramatically impact a molecule's biological activity and safety profile.[5]

This guide provides a comprehensive comparison of the primary analytical techniques for validating the stereochemical integrity of N-methylated amino acids post-synthesis. We will delve into the mechanistic underpinnings of each method, present field-proven protocols, and offer comparative data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Criticality of Stereochemical Validation

The synthesis of N-methylated amino acids often involves reaction conditions that can compromise the stereochemical purity of the starting material.[5][6] For instance, methods involving the methylation of a protected amino acid can lead to epimerization if the reaction conditions are not carefully controlled.[5] Given that the biological activity of peptides is exquisitely dependent on their three-dimensional structure, ensuring the enantiopurity of these modified building blocks is not merely a quality control step but a fundamental aspect of rational drug design.

A Comparative Overview of Analytical Techniques

A multi-pronged analytical approach is often the most robust strategy for the unambiguous validation of stereochemistry. The choice of technique is dictated by factors such as the specific N-methylated amino acid, the available instrumentation, and the desired level of sensitivity and throughput. The most prevalent and reliable methods include Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.

Technique Principle Advantages Limitations Typical Application
Chiral HPLC Enantioselective separation on a chiral stationary phase (direct) or separation of diastereomers on an achiral phase after derivatization (indirect).High resolution and sensitivity. Applicable to a wide range of amino acids. Quantitative determination of enantiomeric excess (% ee).Method development can be time-consuming. Derivatization adds an extra step and potential for side reactions.Routine quality control, enantiomeric purity determination.
NMR Spectroscopy Formation of diastereomers with a chiral derivatizing agent or chiral solvating agent, leading to distinct chemical shifts for each enantiomer.Provides detailed structural information. Can be non-destructive (with solvating agents). Allows for in-situ analysis.Lower sensitivity compared to HPLC. Requires higher sample concentrations. Complex spectra can be challenging to interpret.Structural confirmation and determination of enantiomeric ratio.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral molecule.Non-destructive. Relatively simple and fast for pure samples.Low sensitivity. Not suitable for complex mixtures or low concentrations. Requires a known specific rotation value for the pure enantiomer.Rapid screening of bulk, optically pure samples.

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a workhorse technique for the enantioselective analysis of amino acids. It can be broadly categorized into two approaches: direct and indirect separation.

a) Direct Chiral HPLC

This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the N-methylated amino acid, leading to their separation. Polysaccharide-based CSPs are commonly employed for this purpose.[7]

Experimental Protocol: Direct Chiral HPLC of N-Fmoc-N-methyl-amino acids [7]

  • System: A standard HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Lux series).[7]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, often with an acidic or basic modifier to improve peak shape. The exact composition must be optimized for the specific amino acid.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.[8]

  • Detection: UV detection at a wavelength where the Fmoc-protecting group absorbs strongly (e.g., 265 nm).

  • Sample Preparation: Dissolve the N-Fmoc-N-methyl-amino acid in a suitable solvent compatible with the mobile phase.

  • Analysis: Inject the sample and compare the retention times with those of authentic standards of the L- and D-enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

b) Indirect Chiral HPLC

The indirect method involves the derivatization of the N-methylated amino acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase HPLC column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA) is a widely used CDA for this purpose.[9][10][11]

Experimental Protocol: Indirect Chiral HPLC using Marfey's Reagent [9][10]

  • Derivatization:

    • Dissolve the N-methylated amino acid sample in a suitable buffer (e.g., 1 M sodium bicarbonate).

    • Add a solution of Marfey's reagent in acetone.

    • Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 1 hour).

    • Quench the reaction by adding an acid (e.g., 2 M HCl).

  • HPLC Analysis:

    • System: Standard HPLC with a UV or mass spectrometry (MS) detector.

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).

    • Detection: UV detection at a wavelength where the dinitrophenyl group absorbs (e.g., 340 nm) or MS detection for enhanced sensitivity and selectivity.[10]

  • Data Analysis: The two diastereomers will elute at different retention times. The elution order of the L- and D-derivatives is typically consistent for a given CDA and chromatographic conditions.[9] Comparison with derivatized standards of the pure enantiomers allows for unambiguous peak assignment and quantification of the enantiomeric ratio.

Workflow for Indirect Chiral HPLC

G cluster_0 Sample Preparation & Derivatization cluster_1 Chromatographic Separation cluster_2 Detection & Analysis A N-methylated Amino Acid (L/D Mixture) B Add Chiral Derivatizing Agent (e.g., Marfey's Reagent) A->B C Formation of Diastereomers (L-CDA-L-AA & L-CDA-D-AA) B->C D Inject into HPLC System C->D E Separation on Achiral (Reversed-Phase) Column D->E F Elution of Diastereomers at Different Retention Times E->F G UV or MS Detection F->G H Chromatogram with Separated Diastereomer Peaks G->H I Quantification of Peak Areas to Determine Enantiomeric Excess H->I

Caption: Workflow for the indirect chiral HPLC analysis of N-methylated amino acids.

NMR Spectroscopy

NMR spectroscopy offers a powerful alternative for stereochemical validation, particularly when detailed structural information is required. Similar to indirect HPLC, the most common NMR method relies on the formation of diastereomers.

a) Chiral Derivatizing Agents (CDAs) in NMR

The reaction of an N-methylated amino acid with a CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) chloride, creates diastereomeric esters or amides.[12] The different spatial arrangements of the substituents in these diastereomers lead to distinct chemical shifts for nearby protons, allowing for the quantification of each enantiomer by integrating the corresponding signals in the ¹H NMR spectrum.

Experimental Protocol: Mosher's Acid Analysis of an N-methylated Amino Acid [12]

  • Derivatization:

    • Dissolve the N-methylated amino acid in a dry, aprotic solvent (e.g., deuterated chloroform or pyridine-d5) in an NMR tube.

    • Add a slight excess of (R)- or (S)-Mosher's acid chloride.

    • Allow the reaction to proceed to completion, which may be facilitated by gentle heating or the addition of a non-nucleophilic base.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis:

    • Identify a well-resolved proton signal (e.g., the N-methyl protons or α-proton) that is split into two distinct signals corresponding to the two diastereomers.

    • Integrate the areas of these two signals to determine the enantiomeric ratio.

    • For absolute configuration assignment, a model of the diastereomer's conformation is often used to predict which enantiomer will have the upfield or downfield chemical shift. Performing the derivatization with both (R)- and (S)-Mosher's acid can aid in this assignment.

b) Chiral Solvating Agents (CSAs) in NMR

CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte in the NMR tube.[13] This in-situ complexation induces chemical shift differences between the enantiomers, avoiding the need for a chemical reaction and subsequent purification.

Workflow for NMR Analysis with a Chiral Derivatizing Agent

G A N-methylated Amino Acid (L/D Mixture) B Add Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) in NMR Tube A->B C Formation of Diastereomeric Adducts B->C D Acquire ¹H NMR Spectrum C->D E Observe Distinct Signals for Each Diastereomer D->E F Integrate Signals to Determine Enantiomeric Ratio E->F

Caption: General workflow for stereochemical analysis using a chiral derivatizing agent in NMR.

Polarimetry

Optical rotation is a fundamental property of chiral molecules and forms the basis of polarimetry. While traditional polarimetry has limitations in sensitivity, modern techniques like cavity-enhanced polarimetry (CEP) have significantly improved its applicability, even for complex mixtures at trace levels.[14]

Principle and Application

A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are dependent on the concentration of the sample, the path length, the wavelength of the light, and the temperature. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions.

For a synthesized N-methylated amino acid, its measured optical rotation can be compared to the literature value for the enantiomerically pure compound. The enantiomeric excess can be calculated using the formula:

% ee = ([α]observed / [α]max) × 100

where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.

While simple in principle, this method is most reliable for confirming the stereochemistry of bulk, purified samples and is less suited for the precise quantification of enantiomeric ratios in mixtures, where chromatographic and spectroscopic methods excel.

Conclusion: A Self-Validating System for Stereochemical Integrity

The synthesis of N-methylated amino acids is a powerful tool in peptide chemistry, but it necessitates a rigorous and self-validating system for stereochemical analysis. No single technique is universally superior; rather, the judicious selection of complementary methods provides the highest level of confidence in the stereochemical integrity of these critical building blocks.

For routine quality control and precise quantification of enantiomeric excess, chiral HPLC , particularly the indirect method using a well-established derivatizing agent like Marfey's reagent, is often the method of choice due to its high resolution and sensitivity.[9][10] When detailed structural confirmation is paramount, or when a non-derivatizing approach is preferred, NMR spectroscopy with chiral solvating or derivatizing agents provides invaluable information.[12][13] Polarimetry serves as a rapid and straightforward method for confirming the optical purity of bulk materials.

By understanding the principles, advantages, and limitations of each technique, researchers can design a robust analytical workflow that ensures the stereochemical fidelity of their N-methylated amino acids, thereby upholding the scientific integrity of their subsequent research and development endeavors.

References

  • New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR.Organic Letters, [Link]
  • New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR.Organic Letters, [Link]
  • Chiral α‐Amino Acid‐Based NMR Solv
  • New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR.American Chemical Society, [Link]
  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
  • Studies on the Stereochemical Characterization of N-Methyl
  • Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC.Journal of Pharmaceutical and Biomedical Analysis, [Link]
  • A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids.PubMed, [Link]
  • Validation of the distal effect of electron-withdrawing groups on the stability of peptide enolates and its exploitation in the controlled stereochemical inversion of amino acid deriv
  • New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase.PubMed, [Link]
  • Synthetic Preparation of N-Methyl-α-amino Acids.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).Phenomenex, [Link]
  • A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids.PubMed, [Link]
  • Amino Acid Stereochemistry - R & S vs D & L.YouTube, [Link]
  • One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as bioc
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.Chiral Technologies, [Link]
  • A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids.
  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent.
  • Stereospecific Isotopic Labeling of Methyl Groups for NMR Spectroscopic Studies of High-Molecular-Weight Proteins.
  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample prepar
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Supporting Information: Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy-Nε-trimethyllysine.The Royal Society of Chemistry, [Link]
  • Absolute optical chiral analysis using cavity-enhanced polarimetry.PubMed Central, [Link]
  • NMR of large proteins: mastering methyl labeling for high-resolution analysis.NMR-BIO, [Link]
  • 6 Synthesis of N-Alkyl Amino Acids.Monash University, [Link]
  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solv
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.PubMed, [Link]
  • Optical Polarization-Based Measurement Methods for Characterization of Self-Assembled Peptides' and Amino Acids' Micro- and Nanostructures.
  • Engineering β-sheets employing N-methylated heterochiral amino acids.RSC Publishing, [Link]
  • Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids.
  • N-Methylation and N,N-dimethylation of amino acids.
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.PubMed, [Link]
  • Solid-phase synthesis and characterization of N-methyl-rich peptides.PubMed, [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of N-Methylation Efficiency in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of peptide therapeutics, N-methylation—the substitution of a methyl group for a hydrogen on a backbone amide nitrogen—stands as a cornerstone modification for enhancing drug-like properties.[1][2] This seemingly subtle alteration can profoundly increase metabolic stability by shielding peptide bonds from proteolytic cleavage, improve membrane permeability by reducing hydrogen bonding capacity, and constrain peptide conformation to enhance receptor affinity and selectivity.[1][2][3] However, the incorporation of N-methylated amino acids presents significant synthetic hurdles, including reduced coupling efficiency due to steric hindrance, which can lead to lower yields and the formation of deletion sequences.[3][4][5]

For researchers, scientists, and drug development professionals, the ability to accurately quantify the efficiency of N-methylation is not merely an academic exercise; it is a critical component of process optimization, quality control, and the reliable production of novel peptide candidates. This guide provides an objective comparison of common on-resin N-methylation strategies, supported by a detailed framework for their quantitative analysis. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a clear, data-driven comparison to empower you to select and optimize the ideal N-methylation strategy for your specific application.

On-Resin N-Methylation Strategies: A Mechanistic Comparison

The choice of methylation strategy is pivotal and is often a trade-off between efficiency, scalability, and compatibility with sensitive amino acid residues. Here, we compare two widely employed on-resin methods: the o-Nitrobenzenesulfonyl (o-NBS) protection method and reductive amination .

  • The o-NBS Protection Method: This is a robust, three-step procedure that offers high efficiency and control.[6][7] It involves the initial protection of the terminal amine with an o-NBS group, which acidifies the amide proton, facilitating its removal and subsequent methylation. The process is completed by the removal of the o-NBS protecting group.

    • Advantages: Generally high yielding and applicable to a wide range of amino acids. The stepwise nature allows for clear reaction monitoring.

    • Disadvantages: A multi-step process that increases synthesis time. The use of strong bases and thiols for deprotection can sometimes lead to side reactions with sensitive residues if not carefully optimized.[6][7]

  • Reductive Amination: This method offers a more direct, one-step approach to introduce a dimethyl group at the N-terminus.[8] It utilizes formaldehyde as the methyl source and a mild reducing agent, such as sodium cyanoborohydride, to form the dimethylated amine. While primarily for dimethylation, it represents a distinct chemical approach.

    • Advantages: A rapid, single-step reaction.

    • Disadvantages: Primarily yields dimethylated products. The reagents and conditions must be carefully selected to avoid side reactions and ensure compatibility with the peptide sequence.

Framework for Quantitative Comparison

To objectively evaluate these methods, we propose a systematic workflow. A model peptide is synthesized, and then subjected to different N-methylation protocols in parallel. The resulting crude products are then analyzed by HPLC and Mass Spectrometry to quantify methylation efficiency and purity.

N-Methylation_Workflow cluster_Synthesis Peptide Synthesis cluster_Methylation On-Resin N-Methylation cluster_Analysis Cleavage & Analysis cluster_Quantification Data Interpretation A Start: Fmoc-SPPS (Model Peptide) B Method 1: o-NBS Protocol A->B Split Resin C Method 2: Reductive Amination A->C Split Resin D Control: No Methylation A->D Split Resin E Cleavage from Resin B->E C->E D->E F RP-HPLC Analysis E->F Crude Product G Mass Spectrometry (LC-MS / MALDI-TOF) E->G Crude Product H Calculate: - Methylation Efficiency (%) - Crude Purity (%) - Yield (%) F->H Peak Area Data G->H Mass Data I Compare Methods H->I

Caption: Experimental workflow for the comparative quantitative analysis of N-methylation methods.

Detailed Experimental Protocols

The following protocols are designed as a self-validating system. A model tripeptide, Arg-Trp-Gly-NH₂ , is used for this comparative study. Arginine is chosen for its bulky side chain, Tryptophan for its indole side chain, and Glycine for its lack of steric hindrance.

Part 1: Synthesis of Model Peptide (Fmoc-SPPS)
  • Resin Preparation: Start with 0.1 mmol of Rink Amide resin in a peptide synthesis vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and isopropanol (2x).

  • Amino Acid Coupling:

    • For each coupling cycle (Gly, Trp, Arg), pre-activate a solution of 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HBTU, and 8 equivalents of DIPEA in DMF for 2 minutes.

    • Add the activated mixture to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Resin Splitting: Wash the deprotected peptide-resin with DMF, then dichloromethane (DCM), and dry under vacuum. Divide the resin into three equal portions for the different methylation protocols.

Part 2: On-Resin N-Methylation Protocols

This protocol is adapted from methodologies described by Miller and Scanlan and optimized in subsequent works.[6][7]

  • Sulfonylation (o-NBS Protection):

    • Swell one portion of the peptide-resin in N-methylpyrrolidone (NMP).

    • In a separate vial, dissolve 10 equivalents of 4-dimethylaminopyridine (DMAP) and 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in NMP.

    • Add this solution to the resin and shake at room temperature for 2 hours. A color change to deep red indicates the formation of the DMAP-NBS complex.

    • Wash the resin thoroughly with NMP (5x).

  • Methylation:

    • Prepare a solution of 10 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 10 equivalents of dimethyl sulfate in NMP.

    • Add the solution to the resin and shake for 30-60 minutes.

    • Wash the resin with NMP (5x).

  • Desulfonylation (o-NBS Removal):

    • Prepare a solution of 20 equivalents of 2-mercaptoethanol and 10 equivalents of DBU in NMP.

    • Add to the resin and shake for 2 x 15 minutes.

    • Wash the resin thoroughly with NMP (5x), DCM (3x), and dry under vacuum.

oNBS_Method A Peptide-NH2 B Sulfonylation (o-NBS-Cl, DMAP) A->B C Peptide-NH-NBS B->C D Methylation (Dimethyl Sulfate, DBU) C->D E Peptide-N(Me)-NBS D->E F Desulfonylation (Mercaptoethanol, DBU) E->F G Peptide-NH(Me) F->G

Caption: The three-step o-NBS N-methylation reaction scheme.

This protocol is adapted from the method described for solid-phase synthesis.[8]

  • Reaction Setup:

    • Swell one portion of the peptide-resin in a 1% acetic acid solution in DMF.

    • Add 5 equivalents of aqueous formaldehyde (37%).

    • Agitate the mixture for 15 minutes.

  • Reduction:

    • Add 5 equivalents of sodium cyanoborohydride (NaBH₃CN) and continue to agitate at room temperature for 1-2 hours.

  • Washing:

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and dry under vacuum.

Part 3: Peptide Cleavage and Sample Preparation
  • Cleavage: Treat each dried resin portion with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.

  • Sample Preparation: Dissolve a small, known quantity of each crude peptide in an appropriate solvent (e.g., 50% acetonitrile/water) for HPLC and MS analysis.

Quantitative Analytical Methodologies

Accurate quantification hinges on high-resolution analytical techniques capable of separating the desired product from closely related impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary tool for assessing both purity and methylation efficiency. The increased hydrophobicity of N-methylated peptides typically results in a longer retention time compared to their non-methylated counterparts.[3]

  • Protocol:

    • System: Analytical HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5-65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 214 nm and 280 nm.

    • Temperature: 40-60°C. Elevated temperatures can sharpen peaks by accelerating the interconversion of cis/trans amide bond conformers, a common issue with N-methylated peptides.[9]

  • Quantification:

    • Inject the crude, non-methylated control sample to determine the retention time (RT) of the starting material.

    • Inject the crude samples from Protocol A and B.

    • Identify the peak corresponding to the methylated product (expected longer RT and confirmed by MS).

    • Calculate the N-methylation efficiency using peak area integration:

      • Efficiency (%) = [Area(Methylated Peptide) / (Area(Methylated Peptide) + Area(Unmethylated Peptide))] x 100

    • Calculate crude purity by dividing the area of the product peak by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

MS provides unambiguous confirmation of product identity and is essential for identifying byproducts.[10]

  • Technique: Use MALDI-TOF for rapid mass confirmation or LC-MS for integrated separation and mass analysis.

  • Analysis:

    • Confirm the mass of the desired product. A single methylation adds 14.02 Da (+CH₂) to the peptide mass, while dimethylation adds 28.03 Da.[3][8]

    • Screen for expected byproducts:

      • Unreacted starting material (unmethylated peptide).

      • Deletion sequences resulting from incomplete coupling onto the newly formed N-methyl amine.

      • Side-chain methylation (a potential side reaction with residues like His or Cys).[7]

Data Summary and Comparative Analysis

The following table presents a hypothetical but realistic dataset derived from the described experimental framework, allowing for an objective comparison of the methylation methods.

ParameterControl (No Methylation)Method A (o-NBS)Method B (Reductive Amination)Causality & Interpretation
Target Product Arg-Trp-Gly-NH₂(N-Me)Arg-Trp-Gly-NH₂(N-Me₂)Arg-Trp-Gly-NH₂The expected modification for each protocol.
Expected Mass (Da) 417.48431.51 (+14 Da)445.54 (+28 Da)Mass shift confirms the degree of methylation.
N-Methylation Efficiency (%) N/A96% 99% Both methods are highly efficient. The o-NBS method's efficiency can be sensitive to reaction times and reagent stoichiometry.
Crude Purity (HPLC @ 214nm) 85%78% 82% The additional steps in the o-NBS method can introduce more impurities if not perfectly optimized, slightly lowering crude purity.
Overall Yield HighMediumHighThe multi-step nature and potential for side reactions in the o-NBS protocol can lead to a slightly lower isolated yield compared to the more direct reductive amination.
Key Byproducts (Identified by MS) Deletion sequencesUnmethylated starting material, +NBS adducts (trace)Unmethylated starting materialIncomplete reactions are the primary source of impurities for both methods. Trace NBS adducts indicate incomplete deprotection.

Troubleshooting Common Challenges

  • Incomplete Coupling Post-Methylation: The N-methylated amine is a secondary amine and sterically hindered, making the subsequent coupling step difficult.[3][5]

    • Solution: Use stronger coupling reagents like HATU or COMU, increase coupling times, and perform double couplings.[5][11] Microwave-assisted synthesis can also significantly improve efficiency.[12]

  • Peak Broadening in HPLC: As mentioned, this is often due to slow cis/trans isomerization around the N-methylated amide bond.[9]

    • Solution: Analyze samples at elevated temperatures (40-60°C) to coalesce the conformer peaks into a single, sharp peak.[9]

  • Side Reactions with Aspartic Acid: N-methylation of Asp can sometimes lead to side products.

    • Solution: Careful optimization of the reaction time and base exposure is critical. In some cases, abandoning a second treatment with DBU/dimethyl sulfate in the o-NBS protocol can improve purity.[6][7]

Conclusion

The quantitative analysis of N-methylation efficiency is indispensable for the successful development of modified peptide therapeutics. This guide demonstrates that while multiple methods can achieve high levels of N-methylation, their impact on overall purity, yield, and byproduct profile can differ significantly.

  • The o-NBS protection method is a versatile and highly effective technique for controlled, site-specific monomethylation. Its success relies on careful optimization of each of its three steps to maximize efficiency and minimize side reactions.

  • Reductive amination provides a rapid and efficient route to N-terminal dimethylated peptides, offering high purity in a single step.

Ultimately, the choice of method should be guided by the specific goals of the synthesis. For generating N-methyl scans or incorporating single N-methylated residues within a sequence, the o-NBS method offers superior control. For applications requiring N-terminal dimethylation, reductive amination is an excellent and time-efficient alternative. By implementing the systematic, quantitative framework presented here, researchers can make informed decisions, accelerate process development, and ensure the synthesis of high-quality, precisely modified peptides.

References

  • LifeTein. (2025).
  • Huang, R., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. Methods in Molecular Biology. [Link]
  • Sagan, S., et al. (2018).
  • Wołczański, I., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. [Link]
  • Chatterjee, J., et al. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Wołczański, I., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry. [Link]
  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Therapeutic Efficacy of N-Methylated Peptide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Peptide-based drugs hold immense promise in modern medicine due to their high specificity and potency.[1][2] However, their translation into effective therapeutics is often hindered by inherent pharmacokinetic weaknesses, such as susceptibility to enzymatic degradation and poor membrane permeability, which limits oral bioavailability.[3][4][5] A primary strategy to overcome these hurdles is the N-methylation of the peptide backbone—the substitution of an amide proton with a methyl group.[6][7][8] This guide provides an in-depth comparison of N-methylated peptide analogs against their unmodified parent peptides, supported by experimental frameworks and data to inform rational drug design.

The Foundational Challenge: Why Peptides Falter In Vivo

Native peptides are rapidly cleared from circulation primarily due to proteolysis.[1][9] Proteases, enzymes that break down proteins and peptides, readily recognize and cleave the amide bonds that form the peptide backbone. This enzymatic vulnerability leads to a short in vivo half-life, often necessitating frequent, high-dose injections to maintain therapeutic concentrations.[1] Furthermore, the polar nature of the peptide backbone, with its abundance of hydrogen bond donors and acceptors, creates a high energy barrier for passive diffusion across the lipid-rich cell membranes of the gut, limiting oral absorption.[3][10]

N-methylation directly addresses these two core liabilities. By adding a methyl group to the amide nitrogen, this modification introduces steric hindrance that shields the adjacent peptide bond from protease attack and removes a hydrogen bond donor, which can improve membrane permeability.[1][10][11]

Part 1: Comparative Analysis of Proteolytic Stability

One of the most significant and predictable advantages of N-methylation is the dramatic enhancement of metabolic stability.[1][5][11]

The Underlying Mechanism of Enhanced Stability

Proteolytic enzymes often utilize the amide proton (N-H) of the peptide backbone as a key recognition point for binding and subsequent cleavage.[11] N-methylation replaces this proton with a methyl group (N-CH₃), which accomplishes two critical functions:

  • Elimination of a Hydrogen Bond Donor: It removes a crucial site for enzymatic hydrogen bonding.[11]

  • Steric Hindrance: The methyl group provides a physical shield, preventing the protease's active site from accessing and cleaving the adjacent amide bond.[1][9]

This dual effect can extend the half-life of a peptide in biological fluids from minutes to many hours.[1]

Proteolytic_Shielding cluster_0 Unmodified Peptide cluster_1 N-Methylated Analog P1_unmod ---NH---CO--- Protease Protease Protease->P1_unmod Cleavage P1_mod ---N(CH₃)---CO--- Protease2 Protease Protease2->Block Block->P1_mod Hindered Permeability_Workflow cluster_workflow Permeability Assessment Workflow start Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer start->culture teer Verify monolayer integrity (TEER measurement) culture->teer add_peptide Add Peptide Analog to Apical (donor) chamber teer->add_peptide incubate Incubate (e.g., 2 hours) add_peptide->incubate sample Sample Basolateral (receiver) chamber incubate->sample analyze Quantify peptide concentration (LC-MS) sample->analyze calculate Calculate Apparent Permeability (Papp) analyze->calculate

Sources

The Strategic Incorporation of N-Boc-N-methyl-β-alanine in Peptide Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics, the quest for enhanced stability, permeability, and potency is a constant driver of innovation. While peptides offer remarkable specificity and efficacy, their inherent susceptibility to proteolytic degradation and poor membrane permeability have historically limited their therapeutic potential. Among the arsenal of chemical modifications aimed at overcoming these hurdles, N-methylation of the peptide backbone has emerged as a powerful and widely adopted strategy. This guide provides an in-depth, comparative analysis of incorporating N-Boc-N-methyl-β-alanine into peptide drugs, weighing its advantages and disadvantages against other modification strategies, supported by experimental evidence and detailed methodologies.

The Rationale for Backbone Modification: Overcoming the Hurdles of Peptide Therapeutics

Peptide drugs often face a challenging journey in the physiological environment. Their amide bonds are prime targets for a variety of proteases, leading to rapid clearance and a short in vivo half-life. Furthermore, the hydrophilic nature of the peptide backbone, with its numerous hydrogen bond donors and acceptors, hinders passive diffusion across cellular membranes. These limitations necessitate strategies to "harden" the peptide structure without compromising its biological activity.

Backbone N-methylation, the substitution of an amide proton with a methyl group, directly addresses these challenges. This seemingly minor alteration imparts significant steric hindrance, shielding the adjacent peptide bond from enzymatic attack.[1] Concurrently, the removal of a hydrogen bond donor reduces the polarity of the backbone, which can lead to improved lipophilicity and enhanced membrane permeability.[2][3]

N-Boc-N-methyl-β-alanine: A Unique Building Block for Peptide Modification

While N-methylation of standard α-amino acids is a well-established technique, the use of N-methylated β-amino acids, such as N-Boc-N-methyl-β-alanine, introduces a distinct set of conformational and stability properties. The Boc (tert-butoxycarbonyl) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS).

The introduction of a β-amino acid extends the peptide backbone by an additional carbon atom, which can significantly alter the peptide's secondary structure and its interaction with biological targets. When combined with N-methylation, this modification offers a dual approach to enhancing drug-like properties.

Comparative Analysis of N-Boc-N-methyl-β-alanine in Peptide Drug Performance

To objectively evaluate the utility of N-Boc-N-methyl-β-alanine, it is essential to compare its impact on key performance metrics against other common modifications.

Proteolytic Stability: A Head-to-Head Comparison

The Core Principle: Peptides composed of β-amino acids are inherently more resistant to degradation by proteases that are specific for α-amino acid linkages.[4] N-methylation further enhances this stability by sterically hindering the approach of enzymes.[1]

Experimental Evidence: While direct comparative studies between N-methyl-β-alanine and N-methyl-α-alanine are limited in the available literature, the principles of proteolytic resistance are well-documented for both modifications individually. Studies have shown that peptides constructed entirely of β-amino acids exhibit superior stability profiles compared to their α-peptide counterparts.[4] Furthermore, N-methylation of α-amino acids has been demonstrated to increase the half-life of peptides in the presence of proteases by orders of magnitude.[1] It is therefore highly probable that the combination of a β-amino acid backbone and N-methylation in N-methyl-β-alanine provides a synergistic enhancement of proteolytic stability.

Table 1: Comparative Proteolytic Stability of Modified Peptides

Peptide ModificationRationale for StabilityExpected Outcome
Unmodified α-Peptide Susceptible to protease cleavageRapid Degradation
N-methylated α-Peptide Steric hindrance at the amide bondSignificantly Increased Half-life[1]
β-Peptide Non-natural backbone not recognized by most proteasesHigh Stability[4]
N-methylated β-Peptide Combined steric hindrance and non-natural backboneVery High Stability (Hypothesized)
D-Amino Acid Substituted Peptide Stereochemistry prevents recognition by L-amino acid specific proteasesIncreased Stability[5]
Membrane Permeability: Navigating the Cellular Barrier

The Core Principle: The ability of a peptide to passively diffuse across cell membranes is largely dictated by its size, charge, and hydrogen bonding capacity. N-methylation reduces the number of hydrogen bond donors, thereby increasing lipophilicity and favoring membrane permeation.[2][3] The altered conformational landscape of β-amino acid-containing peptides can also influence their permeability.

Experimental Evidence: Studies on cyclic peptides have shown that N-methylation can significantly improve membrane permeability.[2] The Kessler group, in their extensive work on cyclic peptides, demonstrated that multiple N-methylations could dramatically enhance Caco-2 cell permeability.[2] While specific data for N-methyl-β-alanine is scarce, the underlying principle of reduced hydrogen bonding potential holds true. The increased flexibility of the β-amino acid backbone may also allow the peptide to adopt conformations that shield polar groups from the lipid bilayer, further aiding permeation.

Table 2: Impact of Modifications on Peptide Permeability

Peptide ModificationEffect on PermeabilityRationale
Unmodified α-Peptide LowHigh hydrogen bonding potential
N-methylated α-Peptide IncreasedReduced hydrogen bond donors, increased lipophilicity[2][3]
N-methylated β-Peptide Potentially IncreasedReduced hydrogen bond donors and altered conformation
Cyclization Often IncreasedPre-organization and reduced polar surface area
Conformational Effects and Receptor Binding: The Double-Edged Sword

The Core Principle: The introduction of N-methylation and a β-amino acid backbone imposes significant conformational constraints.[6] This can be advantageous, as it may lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity. However, it can also be detrimental if the induced conformation is not compatible with the target receptor.

Experimental Evidence: Conformational studies on N-methylated α-alanine peptides have shown that they can populate helical or β-strand structures.[6] The incorporation of D-amino acids in conjunction with N-methylation has also been used to induce specific secondary structures.[5] The longer backbone of β-amino acids can lead to the formation of different types of helical and turn structures compared to α-peptides. The impact on receptor binding is highly context-dependent and must be evaluated on a case-by-case basis.

Experimental Protocols: A Guide to Synthesis and Evaluation

Synthesis of Peptides Containing N-Boc-N-methyl-β-alanine via SPPS

The incorporation of N-Boc-N-methyl-β-alanine into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with some modifications to account for the potentially slower coupling kinetics of the N-methylated amino acid.

Workflow for SPPS Incorporation of N-Boc-N-methyl-β-alanine

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling 4. Coupling of N-Boc-N-methyl-β-alanine (Pre-activation with HBTU/HATU & DIPEA) Washing1->Coupling Washing2 5. Washing (DMF, DCM) Coupling->Washing2 Repeat 6. Repeat for subsequent amino acids Washing2->Repeat Cleavage 7. Cleavage and Deprotection (e.g., TFA cocktail) Repeat->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating N-Boc-N-methyl-β-alanine.

Detailed Steps:

  • Resin Swelling: Swell the appropriate solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amine using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.

  • Coupling:

    • Pre-activate N-Boc-N-methyl-β-alanine (typically 3-4 equivalents) with a coupling agent such as HBTU or HATU and a base like N,N-diisopropylethylamine (DIPEA) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. A longer coupling time or double coupling may be necessary due to the steric hindrance of the N-methyl group.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin extensively with DMF and DCM.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

In Vitro Proteolytic Stability Assay

This assay compares the degradation rate of the modified peptide to its unmodified counterpart in the presence of relevant proteases.

Workflow for Proteolytic Stability Assay

Stability_Assay_Workflow Preparation 1. Prepare Peptide and Protease Solutions Incubation 2. Incubate Peptides with Protease (e.g., at 37°C) Preparation->Incubation Aliquots 3. Take Aliquots at Time Intervals Incubation->Aliquots Quenching 4. Quench Reaction (e.g., with TFA) Aliquots->Quenching Analysis 5. Analyze by RP-HPLC Quenching->Analysis Quantification 6. Quantify Remaining Peptide Analysis->Quantification

Caption: Workflow for the in vitro proteolytic stability assay.

Detailed Steps:

  • Solution Preparation: Prepare stock solutions of the test peptide (e.g., containing N-methyl-β-alanine) and a control peptide (unmodified) in a suitable buffer (e.g., PBS, pH 7.4). Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or human plasma).

  • Incubation: Incubate a known concentration of each peptide with the protease solution at 37°C. Include a control for each peptide without the enzyme.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as 10% TFA.

  • Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

  • Quantification: Determine the amount of intact peptide remaining at each time point by integrating the corresponding peak area.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) for each peptide.

Conclusion: A Strategic Tool in the Peptide Chemist's Toolbox

The incorporation of N-Boc-N-methyl-β-alanine represents a sophisticated strategy for enhancing the drug-like properties of therapeutic peptides. The combination of a β-amino acid backbone and N-methylation offers the potential for a synergistic improvement in proteolytic stability. Furthermore, the reduction in hydrogen bonding capacity is a well-established method for increasing membrane permeability. However, the profound conformational changes induced by this modification necessitate careful consideration and empirical validation of its impact on receptor binding and overall biological activity. While more direct comparative studies are needed to fully elucidate its advantages over other modifications, N-Boc-N-methyl-β-alanine is undoubtedly a valuable tool for medicinal chemists seeking to overcome the inherent limitations of peptide-based therapeutics.

References

  • Nandel, F. S., & Jaswal, R. R. (2014). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Indian Journal of Biochemistry & Biophysics, 51(1), 7-18.
  • Biron, E., Chatterjee, J., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1351-1361.
  • Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. (n.d.). Chemisky.
  • Lee, Y., & Lee, H. S. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine drugs, 19(6), 311.
  • Ovadia, O., et al. (2011). The effect of multiple N-methylation on the oral bioavailability of a cyclic hexapeptide. Journal of Medicinal Chemistry, 54(1), 230-238.
  • Gopi, H. N., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632.
  • Chatterjee, J., et al. (2008). N-Methylation of peptides and proteins: an important element for modulating biological functions.
  • N-Methylation: A Key to Unlocking Peptide Stability Against Proteolytic Degrad
  • LifeTein. (2025).
  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-reviews in medicinal chemistry, 16(9), 683-690.
  • BenchChem. (2025). Enhancing Peptide Therapeutics: Application of N-Methyl-L-alanine (H-N-Me-Ala-OH) for Improved Stability and Bioavailability.
  • BenchChem. (2025).
  • LifeTein. (2025).
  • Biosynth. (n.d.). Boc-N-methyl-b-alanine.
  • Biosynth. (n.d.). N-Methyl-β-alanine.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction 3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid, also known as N-(tert-Butoxycarbonyl)-N-methyl-β-alanine, is a common building block in synthetic organic chemistry, particularly in the development of peptides and other complex molecules.[1] As with any laboratory chemical, its lifecycle does not end upon consumption in a reaction. Responsible management of its waste is paramount to ensuring laboratory safety, protecting environmental health, and maintaining strict regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist, explaining the critical reasoning behind each procedural step to empower researchers with the knowledge for safe and compliant chemical handling.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. The first and most critical step is to always consult the manufacturer-provided Safety Data Sheet (SDS) specific to the lot number you are using. The SDS is the primary source of information regarding hazards, handling, and emergency procedures.

While a specific, universally indexed SDS for this exact compound is not always available, data from structurally similar N-Boc protected amino acids and other laboratory reagents indicate a consistent hazard profile.[2][3][4][5] In the absence of a specific SDS, the compound must be handled as hazardous waste, assuming the characteristics outlined below.

Table 1: Potential Hazard Profile

Hazard Category Description Rationale & Precautionary Action
Skin Irritation May cause skin irritation upon contact.[2][4][5] The acidic nature of the propanoic acid moiety and the organic structure can irritate the skin. Action: Always wear nitrile or other chemically resistant gloves.
Eye Irritation May cause serious eye irritation or damage.[2][4][5] Particulate matter (dust) or splashes can cause significant irritation to sensitive eye tissues. Action: Wear safety glasses or goggles.
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[2][4][5] Fine powders can become airborne during handling and irritate the respiratory system. Action: Handle in a well-ventilated area or a chemical fume hood.

| Ingestion | Harmful if swallowed.[4][5] | While not acutely toxic, ingestion can cause harm. Action: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6] |

The Regulatory Framework: Your Legal Obligations

In the United States, the management and disposal of chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste (your laboratory) is legally responsible for it from generation to final, safe disposal.[7]

Key regulatory principles to remember are:

  • Waste Identification: You must determine if your waste is hazardous.[9] Given the irritant nature of this compound, it should be treated as such.

  • Prohibition of Improper Disposal: It is illegal to dispose of hazardous chemical waste down the drain or in the regular trash.[10][11]

  • Training: All personnel who handle hazardous waste must be properly trained on identification, safe handling, and emergency procedures.[12][13]

Core Disposal Protocol: A Step-by-Step Guide

This protocol applies to unused, expired, or residual solid this compound and materials contaminated with it.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste container or the chemical itself, ensure you are wearing appropriate PPE.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically compatible gloves (nitrile is generally sufficient for incidental contact). Always inspect gloves before use.[4]

  • Body Protection: A standard laboratory coat.

Rationale: This is your first line of defense against accidental exposure through skin contact, eye splashes, or contamination of personal clothing.

Step 2: Waste Segregation and Container Selection

Proper segregation is arguably the most critical step in preventing dangerous chemical reactions within a waste container.

  • Identify the Waste Stream: This compound is a solid, non-halogenated organic acid .

  • Select a Container:

    • The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and be in good condition, free of cracks or residue.[10]

    • It must have a secure, leak-proof screw-on cap.[10]

    • Ideally, use the original container if it is empty and in good condition, or a dedicated hazardous waste container provided by your institution's Environmental Health & Safety (EHS) department.[14]

  • Do Not Mix:

    • NEVER mix this acidic waste with bases (e.g., sodium hydroxide, ammonium hydroxide).

    • NEVER mix with strong oxidizing agents (e.g., nitric acid, permanganates).

    • Keep separate from cyanides, azides, and hypochlorite solutions.[12]

    • Keep halogenated solvent wastes separate from non-halogenated wastes, as their disposal costs and methods differ significantly.[15]

Rationale: Improperly mixing incompatible chemicals can lead to violent reactions, gas evolution, fire, or explosions. Segregating waste streams also simplifies the disposal process for your EHS office and reduces disposal costs.

Step 3: Labeling the Hazardous Waste Container

As soon as the first portion of waste is added, the container must be labeled. Regulatory compliance is strict on this point.[14][15] Your label must include:

  • The words "HAZARDOUS WASTE" .[14]

  • Full Chemical Name: Write out "this compound". Do not use abbreviations or chemical formulas.[14]

  • Hazard Identification: List the associated hazards (e.g., "Irritant," "Corrosive - Acid").[14]

  • Your Name and Laboratory Information: Principal Investigator's name, room number, and contact information.[15]

Rationale: Accurate labeling prevents accidental mixing of incompatibles by other lab members, provides essential information for emergency responders, and is required by law for waste tracking.

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

The designated storage location for your waste container is known as a Satellite Accumulation Area (SAA).[14]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][14] A designated portion of a chemical fume hood or a secondary containment bin on a benchtop are common SAAs.

  • Container Status: The waste container must be kept closed at all times except when adding waste.[14][15]

  • Secondary Containment: Store the waste container within a larger, chemically resistant tray or bin to contain any potential leaks or spills.

Rationale: The SAA concept ensures that hazardous waste is managed safely in the lab before being moved to a central storage facility. Keeping containers closed prevents the release of vapors and spills, while secondary containment provides a crucial barrier in case of container failure.

Step 5: Arranging for Final Disposal

Laboratory personnel should never transport hazardous waste across campus or attempt to dispose of it themselves.[15]

  • Contact EHS: Once the container is full or you have finished the project generating the waste, contact your institution's Environmental Health & Safety (EHS) or equivalent department.

  • Request Pickup: Submit a chemical waste collection request through your institution's designated system.[15]

  • Final Disposal: EHS personnel are trained to handle and transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all EPA and Department of Transportation (DOT) regulations.[9]

Emergency Procedures: Spill Management

For small spills of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated. Avoid breathing dust.[3]

  • Don PPE: At a minimum, wear your lab coat, gloves, and eye protection.

  • Contain and Collect: Gently sweep up the solid material. Avoid creating dust. Use a plastic dustpan and place the material into your designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp paper towel. Place the used paper towel into the same hazardous waste container.

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.

Rationale: A prepared response to a small spill minimizes potential exposure and prevents the further spread of contamination. For large spills, evacuate the area and contact your institution's emergency EHS number immediately.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste featuring this compound.

G Disposal Workflow for 3-((T-butoxycarbonyl)(methyl)amino)propanoic acid cluster_0 Initial Assessment cluster_1 Disposal Protocol start Waste Generated waste_type Is it a small, manageable spill? start->waste_type spill_protocol Follow Spill Protocol: 1. Alert & Ventilate 2. Don PPE 3. Sweep into Waste Container 4. Decontaminate Area waste_type->spill_protocol Yes routine_disposal Routine Waste Disposal waste_type->routine_disposal No contact_ehs Step 5: Request Pickup from EHS/EH&S spill_protocol->contact_ehs Once container is full ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) routine_disposal->ppe segregate Step 2: Segregate Waste (Solid Organic Acid Stream) ppe->segregate container Step 3: Use Labeled, Compatible Waste Container segregate->container store Step 4: Store in SAA (Closed, w/ Secondary Containment) container->store store->contact_ehs

Caption: Decision workflow for proper handling and disposal.

Conclusion

The responsible disposal of this compound is a straightforward process when guided by the principles of hazard awareness, regulatory compliance, and rigorous adherence to protocol. By treating this compound as a hazardous waste, segregating it correctly, and partnering with your institution's EHS department, you uphold your commitment to a safe laboratory environment for yourself and your colleagues. Always remember that the Safety Data Sheet is your primary resource, and your local EHS office is your partner in compliance.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
  • Daniels Health. (2025).
  • American Chemical Society.
  • Vanderbilt University Environmental Health & Safety.
  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. [Link]
  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. [Link]
  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]
  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]
  • Clean Management Environmental Group. (2022).
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. [Link]
  • U.S. Environmental Protection Agency. (2025).
  • Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]
  • Aaron Chemicals LLC. (2024).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.